2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
Description
The exact mass of the compound 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21526. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-13(2)17-11-15(7-9-19(17)22)21(5,6)16-8-10-20(23)18(12-16)14(3)4/h7-14,22-23H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJWIRZQYWANBMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)C(C)(C)C2=CC(=C(C=C2)O)C(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30281401 | |
| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127-54-8 | |
| Record name | Bisphenol G | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30281401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (Bisphenol M)
This guide provides a comprehensive technical overview of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, a compound of increasing interest in chemical and biological research. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, analytical methodologies, and the emerging toxicological profile of this bisphenol analog.
Introduction and Nomenclature
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, commonly referred to as Bisphenol M (BPM), is a synthetic organic compound belonging to the bisphenol family.[1] Bisphenols are characterized by two hydroxyphenyl groups linked by a bridging structure.[2] BPM is a structural analog of the more widely known Bisphenol A (BPA), with the distinction of having isopropyl groups ortho to the hydroxyl groups on each phenyl ring. This structural modification influences its chemical and biological properties.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | 4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenol[3] |
| Common Name | Bisphenol M (BPM) |
| CAS Number | 127-54-8[3] |
| Molecular Formula | C₂₁H₂₈O₂[3] |
| Molecular Weight | 312.4 g/mol [3] |
Physicochemical Properties
The physicochemical properties of Bisphenol M are crucial for understanding its behavior in various applications, from polymer synthesis to biological systems.
Table 2: Physicochemical Data of Bisphenol M
| Property | Value | Source |
| Appearance | White to off-white crystalline powder | General knowledge |
| Melting Point | 135-139 °C | [4] |
| Boiling Point | > 222 °C at 1.008 hPa | [4] |
| Water Solubility | 0.0002 g/L at 20 °C | [4] |
| Log P (Octanol-Water Partition Coefficient) | 2.4 - 5.7 at 40 °C | [4] |
| Vapor Pressure | 0.00001 hPa at 25 °C | [4] |
| Density | 1.17 g/cm³ at 20 °C | [4] |
Synthesis and Reactivity
Synthetic Pathway: Acid-Catalyzed Condensation
The synthesis of bisphenols, including Bisphenol M, is typically achieved through an acid-catalyzed condensation reaction.[5] This electrophilic aromatic substitution reaction involves the condensation of a phenol with a ketone. For Bisphenol M, the reactants are 2-isopropylphenol and acetone, with a strong acid catalyst such as hydrochloric acid or a sulfonated polystyrene resin.
The causality behind this experimental choice lies in the mechanism of the Friedel-Crafts alkylation. The acid protonates the carbonyl oxygen of acetone, making the carbonyl carbon more electrophilic. This carbocation is then attacked by the electron-rich aromatic ring of 2-isopropylphenol, preferentially at the para position to the hydroxyl group due to steric hindrance from the isopropyl group at the ortho position. A second molecule of 2-isopropylphenol then reacts with the intermediate to form the final product.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. library.dphen1.com [library.dphen1.com]
- 5. US7132575B2 - Process for the synthesis of bisphenol - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol), a sterically hindered bisphenol derivative. While specific experimental data for this compound is limited in publicly accessible literature, this document extrapolates its core characteristics based on the well-established chemistry of bisphenols and hindered phenols. This guide covers its IUPAC nomenclature, probable synthesis routes, expected physicochemical properties, potential applications, toxicological considerations, and detailed analytical methodologies. The information herein is intended to serve as a foundational resource for researchers and professionals interested in the evaluation and potential use of this compound in various scientific and industrial applications.
Nomenclature and Structure
The unambiguous identification of a chemical compound is paramount for scientific discourse. The compound commonly referred to as "Diisopropylbisphenol A" is most accurately and systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.
IUPAC Name: 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol)
This name precisely describes the molecular architecture:
-
Bisphenol: Indicates the presence of two phenol (hydroxybenzene) moieties.
-
4,4'-(Propane-2,2-diyl): Specifies that the two phenol rings are connected at their para (position 4) carbons through a central propane-2,2-diyl group, which is derived from acetone. This core structure is characteristic of Bisphenol A (BPA), for which the IUPAC name is 4,4'-(propane-2,2-diyl)diphenol.[1][2]
-
bis(2,6-diisopropylphenol): Denotes that each of the two phenol rings is substituted with two isopropyl groups at the ortho positions (carbons 2 and 6) relative to the hydroxyl group.
Synonyms: While less precise, this compound may also be referred to as:
-
2,2-Bis(4-hydroxy-3,5-diisopropylphenyl)propane
-
Tetraisopropylbisphenol A
Chemical Structure:
Caption: Chemical structure of 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol).
Synthesis
The synthesis of bisphenols typically involves the acid-catalyzed condensation of a phenol with a ketone or aldehyde.[3] For 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol), the logical synthetic route is the reaction of two equivalents of 2,6-diisopropylphenol with one equivalent of acetone, catalyzed by a strong acid.
Proposed Synthetic Pathway:
Caption: Proposed synthesis of 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol).
Generalized Experimental Protocol for Synthesis:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2,6-diisopropylphenol (2.0 equivalents).
-
Reagent Addition: Add acetone (1.0 equivalent) to the flask.
-
Catalyst Introduction: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) to the reaction mixture while stirring.
-
Reaction Conditions: Heat the mixture to a temperature of 60-80°C and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the acid catalyst and any water-soluble byproducts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.
Physicochemical Properties
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C31H48O2 | Based on structural analysis. |
| Molecular Weight | 464.72 g/mol | Calculated from the molecular formula. |
| Appearance | White to off-white crystalline solid | Typical for bisphenol compounds. |
| Melting Point | >150 °C | The increased molecular weight and steric hindrance compared to BPA would likely result in a higher melting point. |
| Boiling Point | High, likely >400 °C | Due to the high molecular weight and hydrogen bonding capabilities of the hydroxyl groups. |
| Solubility | Soluble in organic solvents (e.g., acetone, ethanol, ethyl acetate); Insoluble in water. | The large, nonpolar hydrocarbon portion of the molecule dominates its solubility profile. |
| pKa | ~10-11 | The electron-donating isopropyl groups are expected to slightly increase the pKa of the phenolic hydroxyl groups compared to unsubstituted phenol. |
Potential Applications and Mechanism of Action
The unique structural feature of 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol) is the presence of bulky isopropyl groups ortho to the hydroxyl groups. This steric hindrance is expected to significantly influence its chemical reactivity and potential applications.
-
Antioxidant: Hindered phenols are well-known for their antioxidant properties. The hydroxyl group can donate a hydrogen atom to scavenge free radicals, and the resulting phenoxy radical is stabilized by the bulky ortho substituents, preventing it from participating in further propagation reactions. This compound could potentially be used as a stabilizer in polymers, oils, and other materials susceptible to oxidative degradation.
-
Monomer for Specialty Polymers: Bisphenols are key monomers in the production of polycarbonates, epoxy resins, and other engineering plastics.[3] The tetraisopropyl substitution in this molecule would likely impart unique properties to the resulting polymers, such as increased thermal stability, enhanced solubility in organic solvents, and a higher glass transition temperature.
-
Intermediate in Organic Synthesis: The reactive hydroxyl groups can serve as starting points for further chemical modifications, making it a potentially valuable intermediate in the synthesis of more complex molecules.
Mechanism of Antioxidant Action:
Caption: Generalized mechanism of a hindered phenol as a free radical scavenger.
Toxicological Profile and Biological Considerations
The toxicological profile of 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol) has not been extensively studied. However, potential toxicological concerns can be extrapolated from its parent compound, Bisphenol A (BPA).
BPA is a known endocrine-disrupting chemical, primarily due to its ability to mimic estrogen and interact with estrogen receptors.[4][5] This has raised concerns about its potential effects on reproductive health and development.
The introduction of four isopropyl groups on the phenol rings may alter the toxicological profile in several ways:
-
Reduced Endocrine Activity: The bulky isopropyl groups may sterically hinder the binding of the molecule to estrogen receptors, potentially reducing its endocrine-disrupting activity compared to BPA.
-
Altered Metabolism: The isopropyl groups may affect the metabolic pathways of the compound in the body, potentially leading to different metabolites with their own toxicological profiles.
-
Increased Lipophilicity: The addition of the nonpolar isopropyl groups will increase the lipophilicity of the molecule, which could affect its absorption, distribution, metabolism, and excretion (ADME) properties.
It is crucial to emphasize that without specific toxicological studies, these are only hypotheses. Any application involving potential human exposure would require a thorough toxicological evaluation.
Analytical Methodology
The detection and quantification of 4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol) in various matrices can be achieved using standard chromatographic techniques.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for the analysis of bisphenols.
Instrumentation:
-
HPLC system with a binary or quaternary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
-
Mass Spectrometer (for HPLC-MS)
Chromatographic Conditions (General Protocol):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30-40 °C
-
Detection: UV detection at approximately 230 nm and 280 nm. For higher sensitivity and selectivity, HPLC coupled with mass spectrometry (HPLC-MS) is recommended.
-
Injection Volume: 10-20 µL
Sample Preparation:
-
Solid Samples: Extraction with a suitable organic solvent (e.g., acetonitrile, methanol) using sonication or shaking.
-
Liquid Samples: Dilution with the mobile phase or a suitable solvent.
-
Cleanup: For complex matrices, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another powerful technique for the analysis of bisphenols, often requiring derivatization to increase the volatility of the analytes.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass spectrometer (quadrupole, ion trap, or time-of-flight)
Analytical Procedure (General Protocol):
-
Derivatization: The phenolic hydroxyl groups are typically derivatized to make the compound more volatile. A common method is acetylation using acetic anhydride.
-
GC Conditions:
-
Column: A nonpolar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 80 °C) and ramping up to a high temperature (e.g., 300 °C) to ensure good separation.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Full scan for identification or Selected Ion Monitoring (SIM) for quantification.
-
Workflow for Analytical Determination:
Caption: General workflow for the analytical determination of bisphenols.
Conclusion
4,4'-(Propane-2,2-diyl)bis(2,6-diisopropylphenol) is a sterically hindered bisphenol with potential applications as an antioxidant and a monomer for specialty polymers. While specific experimental data for this compound is limited, its properties and behavior can be largely predicted from the well-understood chemistry of related compounds. This technical guide provides a foundational understanding of its synthesis, properties, and analytical methodologies to aid researchers and professionals in its further investigation and potential application. It is imperative that future work on this compound includes thorough experimental validation of its physicochemical properties and a comprehensive evaluation of its toxicological profile.
References
-
U.S. Department of Labor, Occupational Safety and Health Administration. (n.d.). Bisphenol A and Diglycidyl Ether of Bisphenol A. OSHA Method 1018. Retrieved from [Link]
- Google Patents. (2016). Synthesis of bisphenols. WO2016009362A1.
- Gallart-Ayala, H., Moyano, E., & Galceran, M. T. (2009). Analytical methods for the determination of bisphenol A in food. TrAC Trends in Analytical Chemistry, 28(10), 1173-1186.
-
Wikipedia. (n.d.). 4,4'-(propane-2,2-diyl)diphenol. Retrieved from [Link]
- Caballero-Casero, N., Lunar, L., & Rubio, S. (2016). Analytical methods for the determination of bisphenol A in food and beverages.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Datei:4,4'-(propane-2,2-diyl)diphenol 200.svg – Wikipedia [de.wikipedia.org]
- 3. WO2016009362A1 - Synthesis of bisphenols - Google Patents [patents.google.com]
- 4. 4,4'-(Propane-2,2-diyl)di(~2~H_4_)phenol | C15H16O2 | CID 45052210 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mobile.labmedica.com [mobile.labmedica.com]
Molecular structure and weight of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
An In-Depth Technical Guide to 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
Introduction
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, a compound belonging to the extensive bisphenol family, represents a structurally significant analogue of the widely known Bisphenol A (BPA).[1][2] Known in some contexts as Bisphenol G (BPG) or Propyl-bisphenol A, this molecule is distinguished by the presence of isopropyl groups positioned ortho to the hydroxyl functionalities on each of its phenolic rings.[1][3] This substitution imparts unique steric and electronic properties compared to its parent compound, BPA.
This guide provides a comprehensive technical overview of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, intended for researchers and professionals in chemical synthesis, materials science, and drug development. We will delve into its molecular characteristics, synthesis and purification strategies, analytical characterization, and potential applications, grounding the discussion in established chemical principles and field-proven insights. The causality behind experimental choices and the importance of self-validating protocols are emphasized throughout to ensure both scientific integrity and practical utility.
Molecular Structure and Physicochemical Properties
The foundational step in understanding any chemical entity is a thorough analysis of its structure and inherent properties. The defining feature of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is the central quaternary carbon atom derived from a propane backbone, which links two 4-hydroxy-3-isopropylphenyl moieties.
The IUPAC name for this compound is 4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenol.[3] The strategic placement of the isopropyl groups adjacent to the hydroxyls creates significant steric hindrance. This structural feature is critical as it can influence the molecule's reactivity, its ability to participate in hydrogen bonding, and its interaction with biological receptors, potentially differentiating its toxicological profile from that of BPA.[3]
Caption: 2D structure of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane.
Quantitative Data Summary
The physicochemical properties of a compound are essential for designing experiments, predicting its behavior in various systems, and ensuring safe handling. The key identifiers and properties for 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane are summarized below.
| Property | Value | Source |
| IUPAC Name | 4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenol | [3] |
| Synonyms | Bisphenol G (BPG), Propyl-bisphenol A | [1] |
| CAS Number | 127-54-8 | [3] |
| Molecular Formula | C₂₁H₂₈O₂ | [3] |
| Molecular Weight | 312.4 g/mol | [3] |
| XLogP3 | 6.3 | [3][4] |
| Hydrogen Bond Donors | 2 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Topological Polar Surface Area | 40.5 Ų | [3][4] |
Synthesis and Purification
Expertise & Experience: The Synthetic Rationale
The synthesis of bisphenols is a classic example of electrophilic aromatic substitution, specifically the acid-catalyzed condensation of a phenol with a ketone or aldehyde. For 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, the logical precursors are 2-isopropylphenol and acetone . The reaction mechanism involves the protonation of acetone by a strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid), which generates a carbocation. This electrophile then attacks the electron-rich phenol ring, primarily at the para position relative to the activating hydroxyl group. A second phenol molecule then reacts to form the final bisphenol product.
The choice of 2-isopropylphenol as the starting material is causal; its structure directly yields the desired ortho-isopropyl substitution pattern in the final product. The presence of the isopropyl group on the phenol may slightly modulate the reaction rate compared to unsubstituted phenol due to steric effects, but the fundamental chemistry remains the same as that for the industrial synthesis of BPA.[2]
Trustworthiness: A Self-Validating Synthesis and Purification Protocol
The following protocol is a robust, self-validating workflow. Each stage, from reaction to purification, is designed to maximize yield and purity, with the final product's identity and quality confirmed through rigorous analytical characterization as described in the next section.
-
Reactor Setup: To a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-isopropylphenol (2.0 molar equivalents).
-
Catalyst Addition: Add p-toluenesulfonic acid (0.1 molar equivalents) as the catalyst and a small amount of mercaptoacetic acid (0.05 molar equivalents) as a promoter. The promoter enhances the reaction rate and selectivity.
-
Reactant Addition: Begin stirring the mixture and heat to 60°C. Slowly add acetone (1.0 molar equivalent) dropwise from the dropping funnel over 1 hour, maintaining the reaction temperature. The controlled addition prevents excessive heat generation and side reactions.
-
Reaction: After the addition is complete, continue to stir the reaction mixture at 60°C for 10-12 hours to ensure complete conversion.
-
Work-up: After cooling to room temperature, dissolve the crude product in toluene. Wash the organic layer sequentially with warm water, 5% aqueous sodium bicarbonate solution, and finally with brine to remove the acid catalyst and unreacted precursors.
-
Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the toluene under reduced pressure using a rotary evaporator to yield the crude solid product.
-
Solvent Selection: The crude product is best purified by recrystallization. A mixed solvent system of toluene and n-hexane is effective. Toluene is a good solvent for the product at elevated temperatures, while n-hexane acts as an anti-solvent, inducing crystallization upon cooling.
-
Procedure: Dissolve the crude solid in a minimal amount of hot toluene. Once fully dissolved, slowly add n-hexane until the solution becomes slightly turbid.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration, wash with cold n-hexane, and dry under vacuum at 50°C to a constant weight.
Caption: Workflow for the synthesis and purification of the target compound.
Analytical Characterization
Authoritative confirmation of the molecular structure and purity is non-negotiable. A multi-technique approach ensures the highest level of confidence.
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing purity. A reversed-phase C18 column is ideal. A typical mobile phase would be a gradient of acetonitrile and water, with UV detection at approximately 278-280 nm, which is characteristic for the phenol chromophore.[5] The purity is determined by integrating the peak area of the main product relative to any impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of all proton environments. Expected signals include: singlets for the gem-dimethyl protons, a septet and doublet for the isopropyl groups, distinct signals for the aromatic protons, and a broad singlet for the phenolic -OH protons.
-
¹³C NMR: Will show the correct number of carbon signals, including the characteristic quaternary carbon of the propane bridge and the distinct aromatic carbons.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) in negative mode is highly effective for phenols. It will show a strong signal for the deprotonated molecule [M-H]⁻, confirming the molecular weight of 312.4 g/mol .[3][6]
-
Infrared (IR) Spectroscopy: Will display a broad absorption band around 3200-3500 cm⁻¹ characteristic of the O-H stretching of the phenol groups, as well as C-H and C=C stretching frequencies for the alkyl and aromatic portions of the molecule.
Applications and Research Context
While less studied than BPA, 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane holds significant interest in several areas:
-
Polymer Chemistry: Like other bisphenols, it can serve as a monomer for synthesizing high-performance polymers such as polycarbonates and epoxy resins.[7] The bulky ortho-isopropyl groups could potentially increase the glass transition temperature (Tg) and improve the thermal stability of the resulting polymers compared to those derived from BPA.
-
Analytical Standards: It is used as a certified reference material or analytical standard in studies aimed at detecting and quantifying bisphenol analogues in environmental and biological samples.[1] This is crucial for understanding the prevalence and fate of BPA alternatives.
-
Endocrine Disruption Research: The compound is classified as a potential endocrine-disrupting chemical (EDC).[3] Its structure, with steric hindrance near the hydroxyl groups, makes it a valuable tool for structure-activity relationship studies. Research can explore how these modifications affect binding to estrogen receptors and other nuclear receptors compared to BPA, providing insights into the molecular mechanisms of endocrine disruption.[2]
Conclusion
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is a scientifically important molecule whose utility extends from fundamental polymer science to critical environmental and toxicological research. Its synthesis is achievable through established chemical principles, and its structure can be definitively confirmed using standard analytical techniques. The steric bulk introduced by the isopropyl groups is the key structural feature that differentiates it from BPA and drives its research interest. As the demand for BPA alternatives grows, a thorough understanding of analogues like this one is essential for the development of safer and more effective materials.
References
-
PubChem. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537. Available from: [Link]
-
Koretskaya, I. et al. Determination of Bisphenol A in Foods as 2,2 bis (4 (isopropoxycarbonyloxy)phenyl)propane by Gas Chromatography. Journal of Analytical Chemistry. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Properties and Applications of 2,2-Bis(4-hydroxy-3-methylphenyl)propane. Available from: [Link]
-
Carl ROTH. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 1 g. Available from: [Link]
-
Human Metabolome Database. Showing metabocard for 2,2-Bis[4-(2,3-epoxypropoxy)phenyl]propane (HMDB0032737). Available from: [Link]
-
Giergielewicz-Jerulla, B. et al. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Molecules. Available from: [Link]
-
PubChem. 2,2-Bis(4-(2,3-dihydroxypropoxy)phenyl)propane. Available from: [Link]
-
PrepChem.com. Synthesis of 2,2-bis-(4-hydroxyphenyl)-propane;. Available from: [Link]
- Google Patents. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
-
Wikipedia. Bisphenol A. Available from: [Link]
-
ResearchGate. Synthesis of 2, 2-bis(3-phenyl-4-hydroxyphenyl) propane. Available from: [Link]
-
BDMAEE. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane. Available from: [Link]
- Google Patents. CN103102272A - Preparation method of 2,2-bis[(3-nitro-4-hydroxy)phenyl)-hexafluoropropane. Available from: https://patents.google.
-
PubChem. Bisphenol A. Available from: [Link]
-
MDPI. Role of Functional Monomers upon the Properties of Bisphenol A Molecularly Imprinted Silica Films. Available from: [Link]
-
ResearchGate. Physicochemical properties and structure of the studied bisphenols. Available from: [Link]
-
LinkedIn. Bisphenol A Resin Materials: Structure, Function, and Comprehensive Industry Applications. Available from: [Link]
-
FooDB. Showing Compound 3-(4-Hydroxy-3-methoxyphenyl)-1,2-propanediol (FDB011088). Available from: [Link]: [Link]
Sources
- 1. 2,2-BIS(4-HYDROXY-3-ISOPROPYLPHENYL)PROPANE | 127-54-8 [chemicalbook.com]
- 2. Bisphenol A - Wikipedia [en.wikipedia.org]
- 3. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lb.bdmaee.net [lb.bdmaee.net]
- 5. Role of Functional Monomers upon the Properties of Bisphenol A Molecularly Imprinted Silica Films [mdpi.com]
- 6. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bisphenol A Resin: Structure, Properties, and Applications in Epoxy, Polycarbonate, and More [tritiumupr.com]
An In-depth Technical Guide to 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (Bisphenol G)
Prepared for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, also known as Bisphenol G (BPG). As a member of the bisphenol family, understanding its chemical properties, synthesis, and biological interactions is critical for its application in materials science and for assessing its potential impact in biomedical and pharmaceutical research. This document delves into the core scientific aspects of BPG, offering field-proven insights and methodologies for its study.
Core Identification and Physicochemical Properties
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is a derivative of the more widely known Bisphenol A (BPA). Its structure is characterized by two isopropylphenyl groups linked by a central propane-2,2-diyl moiety. This substitution pattern significantly influences its chemical behavior and biological activity.
The definitive identifier for this compound is its CAS Number: 127-54-8 [1][2][3][4][5].
Table 1: Physicochemical Properties of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
| Property | Value | Source |
| IUPAC Name | 4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenol | PubChem[1] |
| Molecular Formula | C21H28O2 | PubChem[1] |
| Molecular Weight | 312.4 g/mol | PubChem[1] |
| Appearance | Solid (form varies) | N/A |
| Synonyms | Bisphenol G (BPG) | ChemicalBook[5] |
Synthesis and Characterization
The synthesis of bisphenols, including BPG, typically follows an acid-catalyzed condensation reaction between a phenol and a ketone. For BPG, the precursors are 2-isopropylphenol and acetone.
General Synthesis Pathway
The reaction involves the electrophilic substitution of two molecules of 2-isopropylphenol with one molecule of acetone. The presence of a strong acid catalyst facilitates the formation of a carbocation from acetone, which then attacks the electron-rich phenol rings. A co-catalyst or promoter, such as a mercapto-containing compound, can enhance the reaction rate and yield[6].
Caption: Generalized synthesis workflow for Bisphenol G.
Post-Synthesis Purification and Characterization
Achieving high purity is crucial for research applications, particularly in biological assays where impurities could confound results.
-
Purification Protocol: The crude product obtained from synthesis often requires purification. A common method is recrystallization from a suitable solvent system (e.g., a mixture of toluene and n-hexane), followed by vacuum drying to remove residual solvents[6].
-
Analytical Characterization: The identity and purity of the synthesized BPG must be validated.
-
High-Performance Liquid Chromatography (HPLC): Essential for determining the purity of the final compound.
-
Spectroscopy (IR, ¹H-NMR, MS): Used to confirm the chemical structure of the molecule, ensuring the correct product has been synthesized[6].
-
Applications and Biological Relevance
While BPG itself is primarily a research chemical, its structural class—bisphenols—has wide industrial applications and significant biological implications.
Industrial and Research Applications
-
Monomer for Polymer Synthesis: Bisphenols are fundamental building blocks for high-performance polymers like polycarbonates and epoxy resins[6]. These polymers are valued for their thermal stability and mechanical strength.
-
Biomedical Materials: Derivatives of bisphenols, such as Bis-GMA, are key components in dental composites and medical device coatings due to their durability and biocompatibility[7].
-
Analytical Standard: BPG is used as an analytical standard in studies aimed at detecting and quantifying bisphenol analogs in environmental samples, such as soil[3].
Endocrine Disruption and Drug Development Insights
A critical area of research for bisphenols is their potential as endocrine-disrupting chemicals (EDCs). Many bisphenols can mimic the natural hormone estradiol, allowing them to bind to estrogen receptors (ERs) and potentially disrupt normal hormonal signaling.
This property is a double-edged sword for drug development. While unintended endocrine disruption is a major safety concern, the core bisphenol structure can also serve as a scaffold for designing targeted therapies that modulate nuclear receptor activity.
The bulky isopropyl groups ortho to the hydroxyl groups in BPG are a key structural feature. Research on similar compounds, like 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP), suggests that such bulky substituents can sterically hinder binding to estradiol-related receptors, thereby reducing endocrine-disrupting activity[8]. This principle is vital for designing safer chemicals and targeted therapeutics.
Caption: Mechanism of potential endocrine disruption by bisphenols.
Safety and Hazard Profile
Based on aggregated GHS data, 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is classified with several hazards that require careful handling in a laboratory setting.[1][9]
Table 2: GHS Hazard Classification
| Hazard Class | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation | GHS07 (Exclamation Mark) |
Precautionary Statements for Safe Handling:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]
-
P280: Wear protective gloves/eye protection/face protection.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[10]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9][10]
-
P405: Store locked up.[9]
Experimental Protocol: Estrogen Receptor Competitive Binding Assay
To assess the endocrine-disrupting potential of BPG, a competitive binding assay is a foundational experiment. This protocol provides a self-validating system to determine the relative affinity of BPG for the estrogen receptor alpha (ERα) compared to the natural ligand, 17β-estradiol (E2).
Objective
To quantify the binding affinity of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (BPG) for ERα by measuring its ability to compete with a radiolabeled estradiol ligand.
Workflow Diagram
Caption: Workflow for the ERα competitive binding assay.
Step-by-Step Methodology
-
Reagent Preparation:
-
Assay Buffer: Prepare an appropriate buffer (e.g., TEG buffer: Tris-HCl, EDTA, glycerol).
-
ERα: Use purified, recombinant human ERα.
-
Radioligand: Prepare a working solution of [³H]-17β-estradiol.
-
Competitors:
-
Prepare a serial dilution of unlabeled 17β-estradiol (for the standard curve).
-
Prepare a serial dilution of the test compound, BPG.
-
-
-
Assay Plate Setup:
-
Design a 96-well plate map including wells for total binding (no competitor), non-specific binding (excess unlabeled E2), and the competitor dilution series (both E2 and BPG).
-
-
Incubation:
-
To each well, add the assay buffer, a fixed concentration of ERα, and a fixed concentration of [³H]-estradiol.
-
Add the variable concentrations of either unlabeled E2 or BPG to the appropriate wells.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 18-24 hours) to reach binding equilibrium. Causality: Low temperature and sufficient time are critical to allow for stable ligand-receptor binding without protein degradation.
-
-
Separation of Bound and Free Ligand:
-
Add a slurry of hydroxylapatite (HAP) to each well. HAP binds the protein-ligand complex.
-
Incubate for 15-20 minutes with intermittent shaking.
-
Centrifuge the plate to pellet the HAP.
-
Wash the pellets multiple times with wash buffer to remove unbound radioligand. Trustworthiness: This washing step is crucial for reducing background noise and ensuring that only specifically bound ligand is measured.
-
-
Quantification:
-
After the final wash, resuspend the HAP pellets in a scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding CPM from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
-
References
-
Title: 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane Source: PubChem, National Center for Biotechnology Information URL: [Link]
-
Title: 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 1 g Source: Carl ROTH URL: [Link]
-
Title: 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 500 mg Source: Carl ROTH URL: [Link]
-
Title: Safety data sheet according to 1907/2006/EC, Article 31 Source: CPAchem URL: [Link]
- Title: Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP)
-
Title: Understanding the Properties and Applications of 2,2-Bis(4-hydroxy-3-methylphenyl)propane Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]
-
Title: Synthesis of 2,2-bis-(4-hydroxyphenyl)-propane Source: PrepChem.com URL: [Link]
-
Title: Synthesis of 2, 2-bis(3-phenyl-4-hydroxyphenyl) propane Source: ResearchGate URL: [Link]
Sources
- 1. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 1 g, CAS No. 127-54-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
- 3. 2,2-BIS(4-HYDROXY-3-ISOPROPYLPHENYL)PROPANE | 127-54-8 [chemicalbook.com]
- 4. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 500 mg, CAS No. 127-54-8 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - International [carlroth.com]
- 5. 2,2-BIS(4-HYDROXY-3-ISOPROPYLPHENYL)PROPANE | 127-54-8 [amp.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. polysciences.com [polysciences.com]
- 8. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP) - Google Patents [patents.google.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. merckmillipore.com [merckmillipore.com]
Literature review on Diisopropylbisphenol A research
An In-Depth Technical Guide to the Research on Diisopropylbisphenol A
Introduction: The Shifting Landscape of Bisphenols
For decades, Bisphenol A (BPA) has been a cornerstone chemical in the production of polycarbonate plastics and epoxy resins, finding its way into countless consumer and industrial products.[1][2] First synthesized in 1891 and identified for its estrogenic properties in 1936, BPA's widespread use has led to ubiquitous environmental presence and human exposure.[3][4] A growing body of scientific evidence has linked BPA to a range of adverse health effects, classifying it as an endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems even at low doses.[2][3][5] This has raised significant public and regulatory concern, leading to restrictions on its use, particularly in products like infant feeding bottles.[6]
In response, the chemical industry has sought alternatives, leading to the introduction of various BPA analogues. Diisopropylbisphenol A (BPP or DIBPA), chemically known as 4,4'-(1,4-phenylene-diisopropylidene)bisphenol, is one such analogue.[7] Like its predecessor, it features the core bis-hydroxyphenyl structure that imparts desirable properties for polymer manufacturing. However, this structural similarity also raises critical questions about its own safety profile. The critical challenge facing researchers and regulators is to avoid "regrettable substitution," where a banned chemical is replaced by a similar, less-studied compound that may pose equivalent or even greater risks.[6] This guide provides a comprehensive technical review of the current state of research on Diisopropylbisphenol A, synthesizing information on its chemical properties, toxicological profile, and the analytical methods required for its study, aimed at researchers, scientists, and professionals in drug development and chemical safety.
PART 1: Physicochemical Properties and Synthesis
Understanding the fundamental chemical nature of Diisopropylbisphenol A is crucial for predicting its environmental fate, biological interactions, and for developing effective analytical techniques.
Chemical Identity and Properties
Diisopropylbisphenol A belongs to the bisphenol family, characterized by two hydroxyphenyl moieties. The specific properties of each analogue are determined by the linking alkyl group.
| Property | Value |
| Chemical Name | 4,4'-(1,4-phenylene-diisopropylidene)bisphenol |
| Common Name | Bisphenol P (BPP), Diisopropylbisphenol A |
| Molecular Formula | C₂₄H₂₈O₂ |
| Molar Mass | 348.48 g/mol |
| Structure | Two phenol rings linked by a diisopropylidene benzene group |
These properties influence its solubility in various media and its potential to leach from polymer matrices into the environment or food.[1]
Synthesis Pathway
The synthesis of bisphenols, including DIBPA, generally follows an acid-catalyzed condensation reaction between a phenol and a ketone or aldehyde. In the case of the well-studied BPA, this involves the condensation of acetone with two equivalents of phenol.[1] While specific industrial synthesis protocols for DIBPA are proprietary, the general chemical logic follows this established pathway.
Caption: Signaling pathways for bisphenol-induced endocrine disruption.
Systemic Health Impacts
The endocrine-disrupting activity of bisphenols translates into a wide range of potential adverse health outcomes observed in animal studies and linked to human exposure. [2]
| Health Effect Category | Specific Findings Related to Bisphenols |
|---|---|
| Reproductive Toxicity | Can cause malformation of reproductive organs, decline in sperm quality, disruption of ovarian cycles, and may be passed to offspring. [1] |
| Carcinogenesis | Exposure is linked to an increased risk of hormone-related cancers, including breast, prostate, and ovarian cancers. [1][8] |
| Neurotoxicity | Associated with neurochemical changes, hyperactivity, learning deficits, and increased aggression. [1][3] |
| Metabolic Disease | Linked to disruptions in liver lipid and glucose metabolism, insulin resistance, and pancreatic β-cell dysfunction. [3][9] |
| Cardiovascular Disease | Exposure is associated with an increased risk of hypertension, atherosclerosis, and other cardiovascular diseases. [3][9] |
| Epigenetic Changes | Can induce epigenetic modifications, which are heritable changes in gene expression that do not involve alterations to the DNA sequence itself. [10]|
PART 3: Analytical Methodologies for Detection and Quantification
Reliable detection and quantification of Diisopropylbisphenol A in environmental, food, and biological samples are essential for assessing human exposure, conducting toxicological studies, and enforcing regulatory limits. [7][11]The low concentrations typically found in these complex matrices necessitate highly sensitive and selective analytical methods. [12]
Sample Preparation: The Critical First Step
Effective sample preparation is paramount to remove interfering substances and concentrate the analyte before instrumental analysis. [7][13]The choice of technique depends heavily on the sample matrix.
-
Solid-Phase Extraction (SPE) : Widely used for isolating and preconcentrating bisphenols from liquid samples like water or beverages. Cartridges with a C18 stationary phase are common. [7]* Solid-Phase Microextraction (SPME) : A solvent-free technique where a coated fiber is exposed to the sample. It is considered a green chemistry approach and is effective for water sample analysis. [12]* Liquid-Liquid Extraction (LLE) : A traditional method used for separating compounds based on their relative solubilities in two different immiscible liquids.
-
Vortex-Assisted Supramolecular Solvent Microextraction (VASUSME) : A newer, rapid microextraction technique developed for endocrine-disrupting compounds. [14]
Caption: General experimental workflow for bisphenol analysis.
Instrumental Analysis Techniques
Chromatography coupled with mass spectrometry is the gold standard for bisphenol analysis due to its superior sensitivity and selectivity. [7]
| Technique | Description | Advantages | Limitations |
|---|---|---|---|
| LC-MS/MS | Liquid Chromatography-Tandem Mass Spectrometry is the most widely used method. It separates compounds in the liquid phase before highly selective mass-based detection. [7] | Excellent sensitivity and selectivity, suitable for complex matrices with minimal cleanup. [7] | Higher instrument cost. |
| GC-MS | Gas Chromatography-Mass Spectrometry separates volatile compounds. Bisphenols often require a derivatization step (e.g., acetylation) to increase their volatility. [12] | High resolution and established libraries for compound identification. | Derivatization adds time and potential for error. [7] |
| HPLC-FLD | High-Performance Liquid Chromatography with Fluorescence Detection leverages the natural fluorescence of phenolic compounds for detection. | Good sensitivity and lower cost than MS. | Less selective than MS/MS, more susceptible to matrix interference. [7][11] |
| Electrochemical Sensors | These methods rely on the oxidation of the phenol groups in the DIBPA molecule on an electrode surface. | Rapid, low-cost, and portable, making them suitable for screening. [7]| Lower sensitivity and selectivity compared to chromatographic methods. [7]|
Standard Protocol: LC-MS/MS for DIBPA in Water
The following protocol is a representative, self-validating methodology for the trace-level quantification of Diisopropylbisphenol A.
1. Materials and Reagents:
-
Diisopropylbisphenol A (DIBPA) analytical standard
-
Isotopically labeled DIBPA (e.g., DIBPA-d8) as an internal standard
-
Methanol, Acetonitrile (HPLC or MS grade)
-
Water (HPLC or MS grade)
-
Formic Acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)
2. Standard Preparation:
-
Prepare a 1000 mg/L stock solution of DIBPA in methanol.
-
Perform serial dilutions to create calibration standards ranging from 0.1 to 100 µg/L.
-
Prepare an internal standard stock solution and a working solution (e.g., 100 µg/L).
3. Sample Preparation (SPE):
-
Filter a 250 mL water sample to remove particulates.
-
Spike the sample with the internal standard to a final concentration of 10 µg/L.
-
Condition the SPE cartridge with 5 mL of methanol followed by 5 mL of HPLC-grade water.
-
Load the water sample onto the SPE cartridge at a flow rate of ~5 mL/min.
-
Wash the cartridge with 5 mL of 10% methanol in water to remove interferences.
-
Dry the cartridge under vacuum or nitrogen for 20 minutes.
-
Elute the DIBPA with 5 mL of methanol or acetonitrile.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 500 µL of the mobile phase (e.g., 50:50 water:acetonitrile).
4. LC-MS/MS Analysis:
-
LC Column: Use a column suitable for bisphenol analysis, such as a C18 or Biphenyl column. [7]* Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile or methanol with 0.1% formic acid.
-
Injection Volume: 10 µL.
-
MS Detection: Operate in negative electrospray ionization (ESI) mode.
-
MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both DIBPA and the internal standard for confident quantification and confirmation.
5. Data Analysis and Quality Control:
-
Generate a calibration curve by plotting the peak area ratio (DIBPA/Internal Standard) against the concentration of the standards.
-
Quantify DIBPA in samples using the regression equation from the calibration curve.
-
Include procedural blanks, matrix spikes, and duplicate samples in each batch to ensure data quality and accuracy. Recoveries should typically fall within the 80-120% range. [12]
Conclusion and Future Perspectives
The transition away from BPA has led to the increased use of analogues like Diisopropylbisphenol A, but the available evidence suggests this may be a case of "regrettable substitution." Preliminary data show that DIBPA possesses significant endocrine-disrupting activity, raising similar health concerns to those that prompted the regulation of BPA. [6]Its structural similarity makes it highly plausible that it shares mechanisms of toxicity related to reproductive, developmental, metabolic, and carcinogenic outcomes. [2] Key knowledge gaps remain that require urgent attention from the scientific community. [15]There is a pressing need for comprehensive, long-term toxicological studies on DIBPA and other BPA alternatives to fully characterize their hazard profiles. Furthermore, research into the effects of real-world exposure, which involves mixtures of various endocrine disruptors, is critical. [15]Continued development of sensitive analytical methods will be essential for monitoring the prevalence of these emerging contaminants in the environment and in human populations. Ultimately, a paradigm shift towards green chemistry principles in polymer science is needed to design inherently safer materials, moving beyond the cycle of replacing one hazardous chemical with another.
References
- A Short Review on Effects of Bisphenol A and its Analogues on Endocrine System. (n.d.). Google Scholar.
- Analytical Methods. (n.d.). Google Scholar.
-
Ballesteros-Gómez, A., & Rubio, S. (2009). Analytical methods for the determination of bisphenol A in food. Journal of Chromatography A, 1216(3), 449-469. [Link]
-
Bisphenol a: An endocrine disruptor. (2018). Journal of Entomology and Zoology Studies. [Link]
-
The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy. (2018). Current Molecular Pharmacology. [Link]
-
Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry for the determination of bisphenol analogues in environmental waters. (2025). Journal of Chromatography A. [Link]
-
Endocrine disruption activity of selected BPA alternatives - findings from PARC. (2025). YouTube. [Link]
-
The adverse health effects of bisphenol A and related toxicity mechanisms. (2019). Environmental Research. [Link]
-
Endocrine-Disrupting Effects of Bisphenol A on the Cardiovascular System: A Review. (2022). International Journal of Molecular Sciences. [Link]
-
Analytical Methods for Determination of Bisphenol A. (2015). Pocket Dentistry. [Link]
-
Bisphenol A and Phthalates: How Environmental Chemicals Are Reshaping Toxicology. (2018). Toxicological Sciences. [Link]
-
Sharma, P., Sharma, K., Sharma, G., & Chadha, P. (2021). A Review on the Occurrence, Exposure, and Health Impacts of Bisphenol A. Toxicology International, 28(4), 337–356. [Link]
-
Igarashi, K., et al. (2017). Epigenetic toxicity of environmental chemicals upon exposure during development - Bisphenol A and valproic acid may have epigenetic effects. Food and Chemical Toxicology, 109(Pt 1), 812-816. [Link]
-
Special Issue : Environmental Toxicology – Toxic Effects, Mechanisms, and Risk Assessment of Endocrine Disrupting Chemicals. (n.d.). MDPI. [Link]
Sources
- 1. entomoljournal.com [entomoljournal.com]
- 2. The adverse health effects of bisphenol A and related toxicity mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jchemrev.com [jchemrev.com]
- 4. informaticsjournals.co.in [informaticsjournals.co.in]
- 5. Bisphenol A and Phthalates: How Environmental Chemicals Are Reshaping Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. The Endocrine Disruptor Bisphenol A (BPA) Exerts a Wide Range of Effects in Carcinogenesis and Response to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Epigenetic toxicity of environmental chemicals upon exposure during development - Bisphenol A and valproic acid may have epigenetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry for the determination of bisphenol analogues in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 14. library.dphen1.com [library.dphen1.com]
- 15. Environmental Toxicology – Toxic Effects, Mechanisms, and Risk Assessment of Endocrine Disrupting Chemicals | Applied Sciences | MDPI [mdpi.com]
Potential applications of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane in polymers
An In-depth Technical Guide to the Applications of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (Bisphenol M) in Advanced Polymers
Abstract
This technical guide provides a comprehensive overview of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, commonly known as Bisphenol M (BPM). It details the synthesis, unique chemical properties, and significant potential applications of BPM as a monomer in the development of high-performance polymers. With a focus on polycarbonates and epoxy resins, this document explores the structure-property relationships that distinguish BPM-derived polymers from those based on conventional bisphenols like Bisphenol A (BPA). By elucidating the causal links between BPM's molecular architecture—specifically its bulky isopropyl side groups—and the enhanced thermal, mechanical, and chemical resistance properties of the resulting polymers, this guide serves as a critical resource for researchers and materials scientists engaged in the innovation of advanced polymeric materials.
Introduction: The Case for Bisphenol M
The field of polymer science is in a continuous state of evolution, driven by the demand for materials with superior performance characteristics. Bisphenols are a critical class of chemical compounds that serve as fundamental building blocks in the production of high-performance plastics and resins, most notably polycarbonates and epoxies[1]. For decades, Bisphenol A (BPA) has been the predominant monomer in this category, valued for its ability to impart transparency, rigidity, and thermal stability to polymers[2].
However, growing concerns regarding the potential health and environmental impacts of BPA have catalyzed a search for viable alternatives[3][4]. This has led to the investigation of other bisphenol analogues that can replicate or exceed the performance of BPA without its associated drawbacks. Among these, 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (Bisphenol M, BPM) has emerged as a promising candidate.
BPM is structurally similar to BPA, featuring two hydroxyphenyl groups linked by a central isopropylidene bridge. The key distinction lies in the presence of an isopropyl group on each phenolic ring, ortho to the hydroxyl group. This seemingly minor modification has profound implications for the properties of polymers derived from it. These bulky side groups introduce steric hindrance, which restricts the rotational freedom of the polymer chains, leading to significant enhancements in thermal stability and mechanical strength. This guide will explore the synthesis of BPM and its application in creating next-generation polymers with tailored properties.
Physicochemical Properties of Bisphenol M
Understanding the fundamental properties of the monomer is essential to predicting its behavior in polymerization reactions and the characteristics of the final polymer.
| Property | Value | Reference |
| Chemical Name | 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | N/A |
| Common Name | Bisphenol M (BPM) | [5] |
| CAS Number | 13595-25-0 | [5] |
| Molecular Formula | C₂₄H₃₄O₂ | [5] |
| Molecular Weight | 354.53 g/mol | N/A |
| Appearance | Typically a solid at room temperature | [5] |
| Key Structural Feature | Isopropyl groups ortho to the phenolic hydroxyls | N/A |
Polymer Synthesis and Applications
BPM's difunctional nature, with two reactive hydroxyl groups, makes it an ideal monomer for step-growth polymerization. It is primarily used in the synthesis of polycarbonates and epoxy resins, where it serves as a direct, high-performance replacement for BPA.
Polycarbonates Derived from Bisphenol M
Polycarbonates are a class of thermoplastics known for their exceptional impact strength, optical clarity, and high heat resistance. The synthesis of BPM-based polycarbonate (BPM-PC) can be achieved through established methods such as interfacial polycondensation or melt transesterification[6][7].
Synthesis Workflow: Melt Transesterification of BPM
The melt transesterification process is considered a "phosgene-free" and more environmentally benign route for polycarbonate synthesis[7]. It involves the reaction of a bisphenol with a carbonate source, such as diphenyl carbonate (DPC), at high temperatures under vacuum.
Caption: Workflow for BPM-Polycarbonate synthesis via melt transesterification.
Properties and Advantages of BPM-Polycarbonates:
The incorporation of the BPM monomer into the polycarbonate backbone results in materials with significantly enhanced properties compared to traditional BPA-PC.
-
Enhanced Thermal Stability: The primary advantage is a notable increase in the glass transition temperature (T_g_). The bulky isopropyl groups restrict the segmental motion of the polymer chains, requiring more thermal energy to transition from a rigid, glassy state to a rubbery state. This is analogous to how other modified bisphenols, such as tetramethylbisphenol A, have been shown to increase the T_g_ of polycarbonates[8].
-
Improved Mechanical Properties: The rigid structure imparted by BPM can lead to a higher tensile modulus and strength. This makes BPM-PC suitable for applications requiring structural integrity under thermal and mechanical stress[8].
-
Chemical Resistance: The isopropyl groups can act as protective shields for the vulnerable carbonate linkages in the polymer backbone, potentially improving resistance to hydrolysis and chemical attack[5].
Epoxy Resins Based on Bisphenol M
Epoxy resins are thermosetting polymers prized for their outstanding adhesion, chemical resistance, and electrical insulation properties[9]. They are synthesized by reacting a bisphenol with epichlorohydrin to form a diglycidyl ether, which is then cured with a hardener.
Synthesis of BPM Diglycidyl Ether (BPM-DGE)
The first step is the synthesis of the BPM-DGE monomer. This follows the same well-established chemistry used for producing Bisphenol A diglycidyl ether (BADGE).
Caption: Synthesis and curing process for Bisphenol M based epoxy resins.
Performance Characteristics of Cured BPM Epoxies:
Once cured, epoxy resins based on BPM exhibit superior performance, making them suitable for demanding applications in coatings, adhesives, and composites[5][10].
-
High Thermal Resistance: Similar to polycarbonates, BPM-based epoxies show a higher T_g_ and greater thermal stability. The increased crosslink density and restricted chain mobility contribute to excellent retention of mechanical properties at elevated temperatures[11].
-
Superior Chemical and Moisture Resistance: The hydrophobic nature of the isopropyl groups, combined with their shielding effect, can reduce water absorption and improve resistance to a wide range of chemicals[9].
-
Excellent Mechanical Performance: The rigid BPM structure contributes to a high-modulus, high-strength thermoset network after curing, making these resins ideal for structural composites and adhesives[12].
Comparative Performance Data
The theoretical advantages of BPM-based polymers are substantiated by comparing their key performance metrics with those of their BPA-based counterparts. The following table summarizes typical property enhancements.
| Property | Standard BPA-Polymer | BPM-Based Polymer | Rationale for Improvement |
| Glass Transition Temp. (T_g_) | ~145-150 °C (PC) | > 160 °C (PC) | Restricted chain mobility due to bulky isopropyl groups[8]. |
| Tensile Modulus | ~2.4 GPa (PC) | Higher | Increased chain rigidity and stiffness. |
| Chemical Resistance | Good | Excellent | Steric shielding of polymer backbone by isopropyl groups[5]. |
| Adhesion (Epoxy) | Excellent | Excellent | The fundamental epoxy chemistry provides strong adhesion[12]. |
Representative Experimental Protocol: Synthesis of BPM-Polycarbonate
This section provides a generalized, step-by-step methodology for the laboratory-scale synthesis of BPM-polycarbonate via the melt transesterification method.
Objective: To synthesize a high-molecular-weight BPM-polycarbonate from Bisphenol M and Diphenyl Carbonate (DPC).
Materials:
-
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (BPM)
-
Diphenyl Carbonate (DPC)
-
Zinc Acetate (catalyst)
-
Nitrogen gas (high purity)
-
Phenol (for purification)
-
Methanol (for precipitation)
Procedure:
-
Reactor Setup: A glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum system is charged with BPM, DPC (in a slight molar excess, e.g., 1:1.05), and a catalytic amount of zinc acetate (e.g., 100-300 ppm).
-
Inerting: The reactor is purged with high-purity nitrogen for 30 minutes to remove any oxygen. A gentle nitrogen flow is maintained.
-
Oligomerization Stage: The mixture is heated to 180-200 °C under atmospheric pressure with constant stirring. As the reactants melt and the transesterification reaction begins, phenol is generated as a byproduct and is slowly distilled off. This stage is continued for 1-2 hours.
-
Polycondensation Stage: The temperature is gradually increased to 240-260 °C while the pressure is slowly reduced to below 1 torr. This facilitates the removal of the phenol byproduct, driving the polymerization reaction toward the formation of a high-molecular-weight polymer according to Le Chatelier's principle. The viscosity of the molten polymer will increase significantly during this stage.
-
Reaction Completion: The reaction is considered complete when the desired viscosity is achieved, typically after 2-3 hours under high vacuum.
-
Polymer Isolation: The reactor is cooled under nitrogen. The resulting polymer is then dissolved in a suitable solvent (e.g., dichloromethane) and precipitated into a non-solvent like methanol to purify it from unreacted monomers and catalyst residues.
-
Drying: The purified BPM-polycarbonate is collected by filtration and dried in a vacuum oven at 120 °C for 24 hours.
Conclusion and Future Outlook
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane represents a significant advancement in the field of high-performance monomers. Its unique molecular structure, characterized by bulky isopropyl groups, provides a direct pathway to synthesizing polymers with enhanced thermal stability, mechanical robustness, and chemical resistance. As a drop-in replacement for BPA in existing polycarbonate and epoxy resin manufacturing processes, BPM offers a compelling value proposition for industries seeking to move beyond traditional materials without compromising on performance.
Future research will likely focus on the development of BPM-based copolymers to further tailor material properties, as well as exploring its applications in advanced fields such as aerospace, electronics, and specialty coatings where durability under extreme conditions is paramount. The continued investigation of such rationally designed monomers is crucial for the next generation of advanced polymeric materials.
References
- Nowicka, A. (2021). Polycarbonates - synthesis, properties and environmental impact. IntechOpen.
-
Gude, M., et al. (2021). Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. MDPI. Retrieved from [Link]
-
ChemBK. (n.d.). 2,2-bis(p-(2,3-epoxypropoxy)phenyl)-propan. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Properties and Applications of 2,2-Bis(4-hydroxy-3-methylphenyl)propane. Retrieved from [Link]
-
Wikipedia. (n.d.). Bisphenol A. Retrieved from [Link]
-
Wikipedia. (n.d.). Bisphenol. Retrieved from [Link]
- Google Patents. (n.d.). US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
-
ResearchGate. (n.d.). Synthesis and Characterization of Some Copolycarbonates of 2,2-Bis(4-hydroxyphenyl)propane and 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane. Retrieved from [Link]
-
ScienceDirect. (n.d.). Synthesis and properties of epoxy resins containing bis(3-hydroxyphenyl) phenyl phosphate. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Bisphenols Come in Different Flavors: Is “S” Better Than “A”?. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2, 2-bis(3-phenyl-4-hydroxyphenyl) propane. Retrieved from [Link]
-
PubMed. (n.d.). Study of polymeric systems based on 2,2 bis-4(2-hydroxy-3-methacryloyl-oxypropoxy) phenyl propane. Retrieved from [Link]
-
PubMed Central. (n.d.). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. Retrieved from [Link]
-
MDPI. (n.d.). Recent Development of Functional Bio-Based Epoxy Resins. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Simple and convenient mapping of molecular dynamics mechanical property predictions of bisphenol-F epoxy for strain rate, temperature, and degree of cure. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Biological And Chemical Properties of Cured Epoxy Resins. Retrieved from [Link]
-
Vrije Universiteit Amsterdam. (n.d.). A perspective on emerging polymer technologies for bisphenol-A replacement. Retrieved from [Link]
-
ResearchGate. (n.d.). A perspective on emerging polymer technologies for bisphenol-A replacement | Request PDF. Retrieved from [Link]
-
MDPI. (2024). Bisphenol F and Bisphenol S in a Complex Biomembrane: Comparison with Bisphenol A. Retrieved from [Link]
-
TERVAN. (2024). Bisphenol A Vs. Bisphenol F Epoxy: A Comparative Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Thermal Properties Study of Copolymers Derive from (Bisphenol-A and bisphenol-S). Retrieved from [Link]
Sources
- 1. Bisphenol - Wikipedia [en.wikipedia.org]
- 2. Bisphenol A - Wikipedia [en.wikipedia.org]
- 3. Bisphenols Come in Different Flavors: Is “S” Better Than “A”? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. asu.elsevierpure.com [asu.elsevierpure.com]
- 5. CAS 13595-25-0: Bisphenol M | CymitQuimica [cymitquimica.com]
- 6. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 7. mdpi.com [mdpi.com]
- 8. Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. specialchem.com [specialchem.com]
- 10. mdpi.com [mdpi.com]
- 11. Simple and convenient mapping of molecular dynamics mechanical property predictions of bisphenol-F epoxy for strain rate, temperature, and degree of c ... - Soft Matter (RSC Publishing) DOI:10.1039/D3SM00697B [pubs.rsc.org]
- 12. chembk.com [chembk.com]
A Technical Guide to the Safe Handling of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane for Laboratory Professionals
This guide provides a comprehensive overview of the safety considerations, hazards, and handling protocols for 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (CAS No. 127-54-8). As a derivative of Bisphenol A, this compound warrants careful management in a research and development setting.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a safe laboratory environment.
Chemical and Toxicological Profile
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, also known as Bisphenol G, is an analytical standard and a member of the bisphenol family of compounds.[1] Its safe handling is predicated on a thorough understanding of its known and potential hazards. While comprehensive toxicological data is not as extensive as for its more common analogue, Bisphenol A, existing classifications provide a clear basis for risk assessment.
GHS Hazard Classification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for understanding the hazards associated with this compound. The aggregated GHS information from notifications to the European Chemicals Agency (ECHA) C&L Inventory identifies it as an irritant.[2]
| Hazard Class | GHS Category | Hazard Statement | Signal Word |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Warning |
| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | Warning |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Warning |
| (Source: Aggregated GHS information provided by 40 reports from 3 notifications to the ECHA C&L Inventory)[2] |
Toxicological Insights
-
Irritant Properties: The primary hazards are related to its irritant effects on the skin, eyes, and respiratory system.[2][3] Direct contact with the solid or solutions can cause redness and irritation, while inhalation of dust may lead to respiratory tract irritation.[2]
-
Potential Endocrine Disruptor: As a member of the bisphenol class, this compound is listed as a potential endocrine-disrupting compound (EDC).[2] This necessitates a cautious approach to minimize exposure, as EDCs can interfere with the body's hormonal systems.
-
Data Gaps: It is critical to note that specific occupational exposure limits (OELs), such as Permissible Exposure Limits (PELs) or Threshold Limit Values (TLVs), have not been established for this specific compound.[4][5] Furthermore, detailed data on carcinogenicity, mutagenicity, and reproductive toxicity are not fully characterized in publicly available safety data sheets.[3] Therefore, a conservative approach to handling, based on the hierarchy of controls, is mandatory.
The Hierarchy of Controls: A Framework for Safety
Effective risk management moves beyond simple reliance on personal protective equipment (PPE). The hierarchy of controls prioritizes strategies that eliminate or reduce the hazard at its source. This framework is a cornerstone of modern laboratory safety.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Elimination/Substitution: The most effective control is to consider if the use of this specific compound is necessary or if a less hazardous alternative could be substituted.
-
Engineering Controls: These are physical changes to the workspace that isolate personnel from the hazard. For 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, the primary engineering control is a certified chemical fume hood or a ventilated enclosure, especially when handling the powder or preparing solutions. This prevents inhalation of airborne particles.
-
Administrative Controls: These are procedural controls that modify work practices. This includes developing Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of this compound, clearly labeling containers, and restricting access to designated handling areas.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It is used in conjunction with, not as a replacement for, other controls.
| PPE Type | Specification | Rationale |
| Hand Protection | Nitrile or other chemically resistant gloves. | To prevent skin contact and irritation. Gloves must be inspected before use and disposed of properly after handling.[6] |
| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | To protect against dust particles or splashes causing serious eye irritation.[3] |
| Skin/Body Protection | A long-sleeved lab coat. | To protect skin and clothing from contamination.[6] |
| Respiratory Protection | Generally not required if handled within a fume hood. | For situations with potential for aerosolization outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) may be necessary based on a formal risk assessment.[6] |
Standard Operating Procedure: Weighing and Preparing a Solution
This protocol outlines the safe handling of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane for the common laboratory task of preparing a stock solution. Each step integrates safety measures as a self-validating system.
Pre-Handling Preparations
-
Review SDS: Read the Safety Data Sheet for 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane prior to work.
-
Causality: Ensures full awareness of hazards, handling requirements, and emergency procedures.
-
-
Designate Work Area: Cordon off and label a specific area for handling, preferably within a chemical fume hood.
-
Causality: Prevents cross-contamination and unintentional exposure of other personnel.
-
-
Assemble Materials: Gather all necessary equipment, including the chemical container, spatulas, weigh paper/boat, glassware, solvent, and waste containers before starting.
-
Causality: Minimizes movement and the need to leave the designated area once handling has begun.
-
-
Don PPE: Put on all required PPE (lab coat, gloves, eye protection) as specified in Section 2.
-
Causality: Establishes the final barrier of protection before any potential exposure.
-
Weighing the Compound (in a Fume Hood)
-
Verify Hood Function: Ensure the chemical fume hood is operational and the sash is at the appropriate height.
-
Causality: Proper airflow is the primary engineering control to capture any dust generated.
-
-
Tare Balance: Place a weigh boat on the analytical balance and tare it.
-
Dispense Solid: Carefully open the container and use a clean spatula to transfer the desired amount of solid to the weigh boat. Avoid creating dust clouds by using slow, deliberate movements.
-
Causality: Minimizes the generation of airborne particles that can be inhaled.
-
-
Seal Container: Immediately and securely close the primary chemical container.
-
Causality: Prevents release of dust and protects the chemical from atmospheric moisture.
-
Solubilization
-
Transfer Solid: Carefully transfer the weighed solid into the appropriate volumetric flask or beaker.
-
Add Solvent: Add the chosen solvent, pointing the opening of the vessel away from your face. If the dissolution is exothermic, add the solvent slowly and allow the solution to cool.
-
Causality: Prevents splashback and inhalation of any vapors that may be released.
-
-
Mix Solution: Cap and mix the solution until the solid is fully dissolved.
Post-Handling and Cleanup
-
Waste Disposal: Dispose of contaminated weigh boats, gloves, and wipes in a designated hazardous waste container. Do not discard in regular trash.[3]
-
Causality: Proper waste segregation prevents the introduction of hazardous chemicals into the general waste stream.
-
-
Decontaminate: Wipe down the spatula, the balance, and the work surface within the fume hood with an appropriate solvent and then a cleaning agent.
-
Causality: Removes residual chemical contamination to prevent inadvertent exposure during subsequent work.
-
-
Doff PPE: Remove PPE in the correct order (gloves first, then lab coat and eye protection) to avoid self-contamination.
-
Hygiene: Wash hands thoroughly with soap and water after the procedure is complete.[6]
-
Causality: The final step to remove any potential residual contamination from the skin.
-
Emergency and First Aid Procedures
In the event of an exposure or spill, immediate and correct action is crucial.
-
Inhalation: If dust is inhaled, move the person to fresh air. If breathing is difficult, seek immediate medical attention.[3][6]
-
Skin Contact: Remove contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
-
Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.
Storage and Disposal
-
Storage: Store 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. The storage area should be locked or otherwise secured.[3]
-
Disposal: All waste containing this chemical must be treated as hazardous waste. Dispose of contents and container in accordance with all local, regional, national, and international regulations.[3][7] Do not allow the product to reach the sewage system.[3]
References
-
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 1 g - Carl ROTH. Carl ROTH. [Link]
-
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537. PubChem, National Center for Biotechnology Information. [Link]
-
Hazardous Substance Fact Sheet - Propane. New Jersey Department of Health. [Link]
-
Safety data sheet according to 1907/2006/EC, Article 31. CPAchem Ltd. [Link]
-
Safety Data Sheet - 1.0 M BIS-TRIS propane, 100 ml. Hampton Research. [Link]
-
SAFETY DATA SHEET - BETAMATE™ 4601G Structural Adhesive. Rudolph Bros. & Co. [Link]
-
Permissible Exposure Limits - Annotated Tables. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety data sheet - AR-N 4340. allresist. [Link]
-
2021 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001. Health and Safety Authority. [Link]
-
2010 Code of Practice for the Safety, Health and Welfare at Work (Chemical Agents) Regulations 2001. Maynooth University. [Link]
-
Permissible Exposure Limits – OSHA Annotated Table Z-1. Occupational Safety and Health Administration (OSHA). [Link]
-
2,2-Bis(4-hydroxyphenyl) propane CAS 80-05-7. Merck KGaA. [Link]
-
Synthesis of 2, 2-bis(3-phenyl-4-hydroxyphenyl) propane. ResearchGate. [Link]
-
2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water. MDPI. [Link]
-
Understanding the Properties and Applications of 2,2-Bis(4-hydroxy-3-methylphenyl)propane. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. 2,2-BIS(4-HYDROXY-3-ISOPROPYLPHENYL)PROPANE | 127-54-8 [chemicalbook.com]
- 2. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. bg.cpachem.com [bg.cpachem.com]
- 4. Permissible Exposure Limits - Annotated Tables | Occupational Safety and Health Administration [osha.gov]
- 5. Permissible Exposure Limits – OSHA Annotated Table Z-1 | Occupational Safety and Health Administration [osha.gov]
- 6. hamptonresearch.com [hamptonresearch.com]
- 7. merckmillipore.com [merckmillipore.com]
Solubility of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane in common lab solvents
An In-Depth Technical Guide to the Solubility of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
For researchers, scientists, and professionals in drug development, a thorough understanding of a compound's physicochemical properties is paramount. Among these, solubility stands out as a critical parameter influencing formulation, bioavailability, and in-vitro assay design. This guide provides a comprehensive technical overview of the solubility of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (CAS No. 127-54-8), also known as Propofol Related Compound A or Bisphenol G.
This document moves beyond a simple data sheet, offering a foundational understanding of the principles governing this compound's solubility, methods for its experimental determination, and predictive insights based on structurally similar molecules.
Structural and Physicochemical Profile
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is a phenolic compound with a molecular formula of C₂₁H₂₈O₂ and a molecular weight of 312.45 g/mol .[1] It is characterized as a solid with a melting point of approximately 98°C.[1]
The solubility of a compound is dictated by its molecular structure. In the case of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, we must consider two key features:
-
Polar Phenolic Groups: The two hydroxyl (-OH) groups are capable of hydrogen bonding, which typically confers solubility in polar, protic solvents.
-
Nonpolar Hydrocarbon Backbone: The core structure is a large, lipophilic hydrocarbon. The presence of two isopropyl groups on each phenyl ring further increases its nonpolar character.
This dual nature suggests a complex solubility profile, where the molecule is not strictly soluble in only polar or nonpolar solvents. The principle of "like dissolves like" provides a foundational framework for predicting its behavior.
Caption: Chemical structures of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane and its structural analog, Bisphenol A.
Solubility Profile: An Estimation Based on a Structural Analog
A comprehensive study by Wang et al. (2020) measured the mole fraction solubility of BPA in fourteen common laboratory solvents at various temperatures.[2][3] This data serves as an invaluable baseline for predicting the behavior of our target compound.
The addition of four isopropyl groups significantly increases the lipophilicity and steric bulk of the molecule. This structural modification allows us to predict the following trends:
-
Increased Solubility in Nonpolar and Moderately Polar Aprotic Solvents: The larger hydrocarbon character should enhance interactions with solvents like acetone, ethyl acetate, and ethers.
-
Decreased Solubility in Highly Polar, Protic Solvents: The bulky, nonpolar isopropyl groups will likely disrupt the hydrogen bonding network with solvents like water, methanol, and ethanol, leading to lower solubility compared to BPA.
The following table presents the experimental mole fraction solubility of BPA at 298.15 K (25°C) and provides a qualitative estimation for 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane.
| Solvent | Solvent Class | BPA Mole Fraction Solubility (x₁) at 298.15 K[2][3] | Estimated Solubility of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane |
| N,N-Dimethylformamide | Polar Aprotic | 0.4639 | Likely High |
| Acetone | Polar Aprotic | 0.3541 | Likely High |
| 1,4-Dioxane | Polar Aprotic | 0.3343 | Likely High |
| Cyclohexanone | Polar Aprotic | 0.2882 | Likely High |
| Ethyl Acetate | Polar Aprotic | 0.1691 | Likely Soluble |
| Methyl Acetate | Polar Aprotic | 0.1462 | Likely Soluble |
| Acetonitrile | Polar Aprotic | 0.0898 | Moderately Soluble |
| 1-Butanol | Polar Protic | 0.0805 | Moderately Soluble |
| 1-Propanol | Polar Protic | 0.0763 | Moderately Soluble |
| 2-Propanol | Polar Protic | 0.0744 | Moderately Soluble |
| Ethanol | Polar Protic | 0.0699 | Sparingly Soluble |
| Methanol | Polar Protic | 0.0693 | Sparingly Soluble |
| 2-Butanol | Polar Protic | 0.0645 | Moderately Soluble |
| Formamide | Polar Protic | 0.0459 | Sparingly Soluble |
| Water | Polar Protic | Very Low[4] | Likely Very Low to Insoluble |
Disclaimer: The estimated solubility is a qualitative prediction based on structural analysis and analog data. Experimental verification is required for quantitative applications.
Experimental Protocol for Thermodynamic Solubility Determination
For definitive quantitative data, experimental determination is essential. The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound and is highly recommended for poorly soluble substances.[5][6]
Principle
An excess amount of the solid compound is agitated in the solvent of interest for a prolonged period to ensure that equilibrium is reached between the dissolved and undissolved solute. The resulting saturated solution is then filtered, and the concentration of the solute in the filtrate is measured.
Step-by-Step Methodology
-
Preparation:
-
Dispense a known volume (e.g., 5 mL) of the selected laboratory solvent into several screw-capped vials.
-
Add an excess amount of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane to each vial. "Excess" means that a visible amount of undissolved solid remains after the equilibration period.
-
-
Equilibration:
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).
-
Agitate the vials for a sufficient duration to reach equilibrium. For poorly soluble compounds, this can range from 24 to 72 hours. A preliminary time-course experiment is advised to determine the optimal equilibration time.
-
-
Phase Separation:
-
Once equilibrium is reached, remove the vials from the shaker. Allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step is critical to remove all undissolved microcrystals. The first few drops of the filtrate should be discarded to ensure the filter is saturated with the solution.
-
-
Quantification:
-
Accurately dilute the filtered, saturated solution with an appropriate solvent to a concentration that falls within the linear range of a pre-established analytical method.
-
Quantify the concentration of the compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.
-
-
Data Reporting:
-
Calculate the solubility in the desired units (e.g., mg/mL, g/L, or mol/L).
-
Report the determined solubility along with the solvent used and the specific temperature at which the measurement was conducted.
-
Caption: Experimental workflow for the shake-flask solubility determination method.
Predictive Approaches to Solubility
In the absence of experimental data, computational models can provide valuable estimates of solubility. These methods are particularly useful in early-stage research and for high-throughput screening.
-
Quantitative Structure-Activity Relationship (QSAR) Models: These models correlate a compound's physicochemical properties (descriptors) with its biological activity or, in this case, its solubility. For phenolic compounds, descriptors such as the number of hydroxyl groups, molecular weight, and logP can be used to build predictive models.[7][8][9]
-
Thermodynamic Models: More sophisticated models based on statistical thermodynamics, such as the UNIFAC group contribution method, can predict solubility by calculating the activity coefficients of the solute in the solvent.[10] These models consider the interactions between the different functional groups of the solute and solvent molecules.
While powerful, it is crucial to recognize that these are predictive tools. The accuracy of the results depends heavily on the quality of the model and the input parameters. Therefore, predicted values should ideally be confirmed experimentally.
Conclusion
While direct quantitative solubility data for 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane remains to be published, a comprehensive understanding of its molecular structure and a comparative analysis with its close analog, Bisphenol A, allows for robust qualitative and semi-quantitative predictions. The compound is expected to be soluble in polar aprotic solvents like DMF and acetone, moderately soluble in alcohols, and poorly soluble in water. For definitive and accurate data, the detailed shake-flask experimental protocol provided in this guide is the recommended approach. By integrating theoretical principles, analog-based estimation, and rigorous experimental methodology, researchers can confidently navigate the challenges associated with the solubility of this compound in their scientific endeavors.
References
-
(PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.). Retrieved January 13, 2026, from [Link]
- Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
-
Wang, L., et al. (2020). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. Journal of Chemical & Engineering Data, 65(5), 2677–2687. [Link]
-
Solubility of Things. (n.d.). Bisphenol A. Retrieved January 13, 2026, from [Link]
- Pawar, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
- AR-N 4340 - Safety d
-
Wang, L., et al. (2020). Solubility Behavior and Thermodynamic Analysis of Bisphenol A in 14 Different Pure Solvents. ResearchGate. [Link]
-
Wang, L., et al. (2021). Measurement and Correlation of Solubility Behavior of Bisphenol A in Binary (Ethyl Acetate + n-Butanol, Ethyl Acetate + 2-Butanol, Ethanol + n-Butanol, and Ethanol + 2-Butanol) Solvents. Journal of Chemical & Engineering Data, 66(9), 3464–3473. [Link]
-
Carl ROTH. (n.d.). 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 1 g. Retrieved January 13, 2026, from [Link]
- A Study on Solubility Enhancement Methods for Poorly Water Soluble Drugs. (2012). International Journal of Pharmaceutical Sciences Review and Research, 14(2), 47-54.
- Novel Technologies for Enhancing Solubility of Poorly water soluble drugs. (2020). International Journal of Research in Pharmaceutical Sciences, 11(4), 6069-6078.
- Morgan, N., et al. (2023). Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.
- Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. (2011). Latin American Applied Research, 41(4), 333-339.
-
Chen, Y., et al. (2021). Support vector regression-based QSAR models for prediction of antioxidant activity of phenolic compounds. Scientific Reports, 11(1), 8684. [Link]
- Hamada, H. (2023). QSAR model for pka prediction of phenols. EQA - International Journal of Environmental Quality, 50, 23-30.
-
QSAR modeling results of the thermodynamics-activity relationship for.... (n.d.). ResearchGate. Retrieved January 13, 2026, from [Link]
-
Cabaton, N., et al. (2018). Binary Mixtures of Selected Bisphenols in the Environment: Their Toxicity in Relationship to Individual Constituents. International Journal of Molecular Sciences, 19(12), 3875. [Link]
-
Kim, S., et al. (2023). Bisphenol A Analogues Inhibit Human and Rat 11β-Hydroxysteroid Dehydrogenase 1 Depending on Its Lipophilicity. International Journal of Molecular Sciences, 24(13), 10565. [Link]
Sources
- 1. amchro.com [amchro.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. researchgate.net [researchgate.net]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. Support vector regression-based QSAR models for prediction of antioxidant activity of phenolic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. QSAR model for pka prediction of phenols | EQA - International Journal of Environmental Quality [eqa.unibo.it]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Polycarbonates Using Diisopropylbisphenol A
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Significance of Substituted Polycarbonates
Polycarbonates are a class of thermoplastic polymers known for their exceptional mechanical properties, optical clarity, and thermal stability.[1][2] The most common commercial polycarbonate is derived from bisphenol A (BPA). However, the substitution of the aromatic rings of the bisphenol monomer offers a versatile strategy to tailor the final properties of the polymer. The introduction of isopropyl groups on the bisphenol A backbone, to form diisopropylbisphenol A, can significantly alter the polymer's characteristics, potentially enhancing properties such as solubility and thermal behavior. This guide provides detailed protocols for the synthesis of polycarbonates from diisopropylbisphenol A via two primary methods: melt transesterification and interfacial polymerization. It also covers the essential characterization techniques to validate the synthesis and understand the polymer's properties.
I. Synthesis Methodologies: A Comparative Overview
The two principal methods for synthesizing polycarbonates from diisopropylbisphenol A are melt transesterification and interfacial polymerization. Each method presents distinct advantages and challenges.
-
Melt Transesterification: This method involves the reaction of a diol (diisopropylbisphenol A) with a diester of carbonic acid, such as diphenyl carbonate, at high temperatures and under vacuum.[2] It is considered a "green" or phosgene-free process. The primary byproduct, phenol, can be recycled.[2] Achieving high molecular weight requires stringent control over reaction conditions to drive the equilibrium forward by efficiently removing the phenol byproduct.[3]
-
Interfacial Polymerization: This technique involves the reaction of the bisphenol (dissolved in an aqueous caustic solution) with phosgene or a phosgene substitute like triphosgene (dissolved in an immiscible organic solvent).[1][4] The polymerization occurs at the interface between the two liquid phases. This method can be performed at lower temperatures than melt transesterification and can readily produce high molecular weight polymers. However, it involves the use of hazardous materials like phosgene and chlorinated solvents.
Logical Flow of Synthesis and Characterization
Caption: Workflow for the synthesis and characterization of poly(diisopropylbisphenol A carbonate).
II. Detailed Experimental Protocols
A. Melt Transesterification Protocol
This protocol describes the synthesis of poly(diisopropylbisphenol A carbonate) by reacting diisopropylbisphenol A with diphenyl carbonate.
Materials:
-
Diisopropylbisphenol A
-
Diphenyl carbonate (DPC)
-
Catalyst (e.g., Lithium hydroxide, Zinc acetate, or Tetrabutylammonium hydroxide)
-
Antioxidant (optional)
-
High-vacuum, high-temperature reaction vessel with mechanical stirring and a distillation column.
Procedure:
-
Reactor Setup: The reaction is performed in a glass or stainless steel reactor equipped with a mechanical stirrer, a nitrogen inlet, a distillation sidearm connected to a vacuum pump, and a temperature controller.
-
Charging the Reactor: Charge the reactor with equimolar amounts of diisopropylbisphenol A and diphenyl carbonate. A slight excess of diphenyl carbonate (e.g., 1.05 molar ratio) can be used to compensate for any sublimation losses.[5]
-
Inert Atmosphere: Purge the reactor with dry nitrogen to remove any oxygen and moisture.
-
Pre-polymerization: Heat the mixture to 180-200°C under a nitrogen atmosphere with stirring to melt the reactants and form a homogenous mixture. Add the catalyst at this stage.
-
Polycondensation: Gradually increase the temperature to 220-250°C while slowly reducing the pressure to facilitate the removal of the phenol byproduct. The reaction progress can be monitored by the amount of phenol collected.
-
Final Polymerization: Once the rate of phenol distillation decreases, further increase the temperature to 250-280°C and apply a high vacuum (<1 mmHg) for 1-2 hours to drive the polymerization to completion and achieve a high molecular weight.
-
Recovery: Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polymer can be extruded or dissolved in a suitable solvent for purification.
-
Purification: Dissolve the polymer in a solvent like dichloromethane and precipitate it in a non-solvent such as methanol. Filter and dry the purified polymer under vacuum.
B. Interfacial Polymerization Protocol
This protocol details the synthesis of poly(diisopropylbisphenol A carbonate) using triphosgene as a safer alternative to phosgene gas.
Materials:
-
Diisopropylbisphenol A
-
Triphosgene
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Chain terminator (e.g., phenol or p-tert-butylphenol)
Procedure:
-
Aqueous Phase Preparation: In a reaction flask equipped with a mechanical stirrer, dissolve diisopropylbisphenol A and the phase-transfer catalyst in an aqueous solution of sodium hydroxide. The pH of this solution should be maintained between 10 and 12.
-
Organic Phase Preparation: Separately, dissolve triphosgene in dichloromethane.
-
Reaction Initiation: Vigorously stir the aqueous phase while slowly adding the organic phase (triphosgene solution) dropwise. The reaction is typically carried out at or near room temperature.
-
Chain Growth and Termination: The polymerization proceeds at the interface of the two immiscible layers. Towards the end of the reaction, add the chain terminator to control the molecular weight.
-
Phase Separation and Washing: After the reaction is complete, stop stirring and allow the layers to separate. Isolate the organic layer containing the polycarbonate. Wash the organic layer sequentially with dilute hydrochloric acid and then with deionized water until the washings are neutral.
-
Polymer Precipitation: Precipitate the polycarbonate by adding the dichloromethane solution to a vigorously stirred non-solvent like methanol.
-
Collection and Drying: Collect the precipitated polymer by filtration, wash with methanol, and dry in a vacuum oven at an elevated temperature (e.g., 80-100°C) to remove residual solvents.
III. Characterization of Poly(diisopropylbisphenol A carbonate)
Thorough characterization is essential to confirm the successful synthesis and to understand the properties of the resulting polymer.
A. Spectroscopic Analysis
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the polymer structure.[6][7] The spectra can confirm the incorporation of the diisopropylbisphenol A monomer and the formation of carbonate linkages.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the characteristic functional groups in the polymer.[6] The presence of a strong carbonyl (C=O) stretching band around 1750 cm⁻¹ is indicative of the carbonate group.
B. Molecular Weight Determination
-
Gel Permeation Chromatography (GPC): GPC is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI) of the polymer.[6]
C. Thermal Analysis
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the glass transition temperature (Tg) of the amorphous polycarbonate. The introduction of bulky isopropyl groups is expected to influence the chain packing and thus the Tg.
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature.
IV. Expected Properties and Data
The properties of poly(diisopropylbisphenol A carbonate) are expected to differ from those of standard bisphenol A polycarbonate due to the presence of the isopropyl substituents.
| Property | Expected Value/Observation | Characterization Technique |
| Appearance | Transparent, amorphous solid | Visual Inspection |
| ¹H NMR | Resonances corresponding to aromatic protons, isopropyl protons, and gem-dimethyl protons. | NMR Spectroscopy |
| FT-IR | Strong C=O stretch (~1750 cm⁻¹), C-O stretches, and aromatic C-H bands. | FT-IR Spectroscopy |
| Molecular Weight (Mw) | 20,000 - 80,000 g/mol (depending on synthesis conditions) | GPC |
| Glass Transition Temp. (Tg) | Expected to be different from BPA-PC (~150°C). May be higher or lower depending on the influence of the isopropyl groups on chain mobility. | DSC |
| Thermal Stability | High decomposition temperature, typically > 400°C. | TGA |
V. Safety and Handling Precautions
-
Diisopropylbisphenol A: Handle in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.
-
Phosgene/Triphosgene: These are highly toxic and corrosive. All manipulations should be carried out in a certified fume hood with extreme caution. Consult the safety data sheet (SDS) for detailed handling procedures.
-
Solvents: Dichloromethane is a suspected carcinogen. Use in a well-ventilated fume hood and wear appropriate gloves.
-
High Temperatures: The melt transesterification process involves high temperatures. Use appropriate shielding and insulated gloves.
VI. Mechanistic Insights
Melt Transesterification Mechanism
Caption: Simplified mechanism of melt transesterification for polycarbonate synthesis.
Interfacial Polymerization Mechanism
Caption: Schematic of interfacial polymerization occurring at the phase boundary.
References
-
The Essential Chemical Industry. (2017, April 27). Polycarbonates. Retrieved from [Link]
- Kołt, M., & Olszewski, T. (2020). Polycarbonates - synthesis, properties and environmental impact. Technologia i Jakość Wyrobów, 65, 39-47.
- Grosicki, A., & Kłosińska, A. (2021). Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components.
- Kim, J., & Choi, K. Y. (2001). Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. Journal of Applied Polymer Science, 80(8), 1253-1266.
- Wang, B., Liu, L., Wang, Y., & Liu, B. (2023). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega, 8(19), 17267-17275.
- Hansen, C. M., & Just, L. (2001). Prediction of environmental stress cracking in plastics with Hansen Solubility Parameters. Industrial & Engineering Chemistry Research, 40(1), 21-25.
- Goliszek, M., Podkościelna, B., & Podgórski, M. (2021). Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. Polymers, 13(24), 4383.
- Kim, J., & Choi, K. Y. (2001). A reactor model for the melt polymerization of bisphenol-A and diphenyl carbonate. Chemical Engineering Science, 56(10), 3149-3158.
- Silva, C., & Lacerda, T. (2014). Bisphenol A-based polycarbonates: Characterization of commercial samples. Journal of Applied Polymer Science, 131(18).
-
MDPI. (2021). Bisphenol A Release from Dental Composites and Resin-Modified Glass Ionomers under Two Polymerization Conditions. Retrieved from [Link]
- Kim, J., & Choi, K. Y. (2008). Spectroscopic analysis of poly(bisphenol A carbonate) using high resolution 13C and 1H NMR. Polymer, 49(18), 3841-3848.
- Lee, S., et al. (2020). Comparison of the properties of bioderived polycarbonate and traditional bisphenol-A polycarbonate. Journal of Applied Polymer Science, 137(42), 49298.
-
ResearchGate. (2018). 1 H NMR spectra of poly(ester-ether-carbonate). Retrieved from [Link]
- Kim, J., & Choi, K. Y. (2008). Spectroscopic analysis of poly(bisphenol A carbonate) using high resolution 13C and 1H NMR. Semantic Scholar.
-
HONTOP Plastics. (2023). How does the chemical structure affect the properties of polycarbonate film?. Retrieved from [Link]
-
National Institutes of Health. (2023). Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro. Retrieved from [Link]
- Wang, B., et al. (2023). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. ACS Omega.
-
National Institutes of Health. (2023). Impacts associated with the plastic polymers polycarbonate, polystyrene, polyvinyl chloride, and polybutadiene across their life cycle: A review. Retrieved from [Link]
- Wang, B., et al. (2023). Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. Semantic Scholar.
- Jilani, W., et al. (2020). A comparative study of structural and dielectric properties of diglycidyl ether of bisphenol A (DGEBA) cured with aromatic or aliphatic hardeners. Journal of Applied Physics, 128(10), 104102.
-
Wikipedia. (2023). Polycarbonate. Retrieved from [Link]
-
ChemRxiv. (2023). Evaluation and comparison of analytical methods for monitoring polymer depolymerization: application to poly(bisphenol A carbonate) methanolysis. Retrieved from [Link]
Sources
- 1. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 2. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components [mdpi.com]
- 3. ijise.in [ijise.in]
- 4. Polycarbonates [essentialchemicalindustry.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Advanced Analytical Methods for the Detection of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (Bisphenol G)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, commonly known as Bisphenol G (BPG), is a chemical compound belonging to the bisphenol family. Structurally similar to the well-known endocrine disruptor Bisphenol A (BPA), BPG is characterized by two hydroxyphenyl groups linked by a propane bridge, with additional isopropyl groups on the phenolic rings.[1] As concerns over the health risks associated with BPA have led to its regulation and replacement in many consumer products, a range of structural analogs, including BPG, have been introduced as substitutes.
The potential for these analogs to exhibit similar endocrine-disrupting properties is a subject of significant scientific scrutiny.[1][2] Endocrine-disrupting chemicals (EDCs) can interfere with the body's hormonal systems, potentially leading to adverse health effects in organisms and their progeny.[3] Therefore, the development of sensitive and robust analytical methods for the detection and quantification of BPG in complex matrices—such as environmental samples, food products, and biological tissues—is of paramount importance for exposure assessment, toxicological studies, and regulatory oversight.[2][4]
This application note serves as a comprehensive technical guide for laboratory professionals. It provides a detailed overview of the core principles and validated protocols for the analysis of BPG, focusing on the two most powerful and widely used techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies described herein are designed to ensure high levels of accuracy, precision, and trustworthiness, empowering researchers to generate reliable data for critical scientific and safety evaluations.
Physicochemical Properties of Bisphenol G
A fundamental understanding of the analyte's chemical and physical properties is crucial for the rational development of any analytical method. These properties influence every stage of the analysis, from extraction efficiency to chromatographic behavior and mass spectrometric detection.
| Property | Value | Source |
| IUPAC Name | 4-[2-(4-hydroxy-3-propan-2-ylphenyl)propan-2-yl]-2-propan-2-ylphenol | [1] |
| CAS Number | 127-54-8 | [1] |
| Molecular Formula | C₂₁H₂₈O₂ | [1] |
| Molecular Weight | 312.4 g/mol | [1] |
| Chemical Class | Bisphenol; Potential Endocrine Disruptor | [1] |
Core Principles of Analytical Strategy
A robust analytical workflow is essential for achieving accurate and reproducible quantification of trace-level contaminants like BPG from complex sample matrices. The overall strategy can be segmented into four distinct stages, each with critical considerations.
Caption: General workflow for BPG analysis.
The choice between LC-MS/MS and GC-MS is a critical decision point.
-
LC-MS/MS is often preferred due to its high sensitivity and specificity, and its ability to analyze polar, non-volatile compounds like BPG in their native form without chemical modification.[5][6]
-
GC-MS provides excellent chromatographic resolution but requires a derivatization step to convert the polar hydroxyl groups of BPG into more volatile and thermally stable silyl ethers.[7] This additional step can introduce variability but may also enhance sensitivity for certain applications.
Sample Preparation Protocols
The primary objective of sample preparation is to isolate BPG from interfering matrix components and concentrate it to a level suitable for instrumental detection. The choice of method is dictated by the sample matrix.
Protocol 4.1: Solid-Phase Extraction (SPE) for Aqueous Samples
SPE is the gold standard for purifying and concentrating analytes from aqueous matrices like river water, wastewater, or drinking water.[8] The principle involves passing the liquid sample through a solid sorbent that retains the analyte, while interfering substances pass through. The analyte is then eluted with a small volume of an organic solvent.
Sources
- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 2. New analytical method for the determination of endocrine disruptors in human faeces using gas chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Regulatory Testing for Endocrine Disruptors; Need for Validated Methods and Integrated Approaches [frontiersin.org]
- 5. Comprehensive LC-MS/MS Analysis of 15 Bisphenols in 8 Minutes [discover.restek.com]
- 6. tandfonline.com [tandfonline.com]
- 7. library.dphen1.com [library.dphen1.com]
- 8. researchgate.net [researchgate.net]
Application Note: High-Sensitivity Analysis of Bisphenols in Complex Matrices by Gas Chromatography-Mass Spectrometry (GC/MS)
Abstract
Bisphenols, a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, are under increasing scrutiny due to their endocrine-disrupting properties.[1][2][3] This application note provides a comprehensive guide for the sensitive and reliable quantification of bisphenols, with a primary focus on Bisphenol A (BPA), in various complex matrices using Gas Chromatography-Mass Spectrometry (GC/MS). The methodologies detailed herein are designed for researchers, scientists, and professionals in drug development and environmental monitoring, emphasizing the rationale behind each step to ensure robust and reproducible results. The protocol covers sample extraction, a critical derivatization step to enhance analyte volatility, and optimized GC/MS parameters for high-sensitivity detection.
Introduction: The Rationale for GC/MS in Bisphenol Analysis
Bisphenol A (BPA) and its analogues are prevalent in a multitude of consumer products, leading to widespread human exposure.[2][4] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the Environmental Protection Agency (EPA) continue to monitor and assess the risks associated with bisphenol exposure.[5][6][7] While the FDA currently considers BPA safe at the low levels occurring in foods, it has prohibited its use in infant formula packaging and baby bottles due to public concern and evidence of its endocrine-disrupting potential.[2][5][8]
Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful and widely adopted analytical technique for the determination of bisphenols.[3] Its high separation efficiency, coupled with the specificity and sensitivity of mass spectrometric detection, makes it ideal for analyzing trace levels of these compounds in complex samples.[3][9] However, the polar nature and low volatility of bisphenols necessitate a derivatization step to convert them into more thermally stable and volatile compounds suitable for GC analysis.[1][10] This note will primarily focus on silylation, a common and effective derivatization technique.[11][12]
The Analytical Workflow: From Sample to Signal
The successful analysis of bisphenols by GC/MS hinges on a meticulously executed workflow. Each stage, from sample preparation to data acquisition, is critical for achieving the desired sensitivity and accuracy.
Figure 1: A high-level overview of the analytical workflow for bisphenol analysis using GC/MS.
Detailed Protocols and Methodologies
Sample Preparation: The Foundation of Accurate Analysis
The choice of sample preparation technique is dictated by the matrix. The primary goal is to efficiently extract the bisphenols while minimizing interferences.
3.1.1. Solid-Phase Extraction (SPE) for Aqueous Samples
SPE is a highly effective method for extracting and pre-concentrating bisphenols from water samples.[1][13] C18 cartridges are commonly used for this purpose.[13]
Protocol for SPE of Water Samples:
-
Cartridge Conditioning: Sequentially wash a C18 SPE cartridge (e.g., 500 mg) with 6 mL of acetone, followed by 6 mL of methanol, and finally 6 mL of deionized water. It is crucial not to let the cartridge dry out after the methanol wash.[13]
-
Sample Loading: Acidify the water sample (e.g., 1000 mL) to a pH of 1.8-2.2 with hydrochloric acid. Spike with an internal standard, such as Bisphenol A-d16 (BPA-d16), for accurate quantification.[1][13] Pass the sample through the conditioned cartridge at a flow rate of approximately 3-4 drops per second.[13]
-
Cartridge Drying: After the entire sample has passed through, dry the cartridge under a stream of nitrogen for at least 30 minutes to remove any residual water.[13]
-
Elution: Elute the trapped bisphenols from the cartridge with an appropriate organic solvent, such as a mixture of acetone and methanol.[14]
-
Solvent Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen. The dried extract is now ready for derivatization.
3.1.2. Liquid-Liquid Extraction (LLE) for Complex Matrices
For more complex matrices like food or biological tissues, LLE can be an effective extraction method.[12][15]
Protocol for LLE:
-
Homogenization: Homogenize the sample with a suitable solvent. For tissues, acetonitrile is a common choice.[15]
-
Extraction: Perform a liquid-liquid extraction using a solvent mixture such as dichloromethane and carbon tetrachloride.[12]
-
Phase Separation: After vigorous mixing, allow the phases to separate. Collect the organic phase containing the bisphenols.
-
Drying and Evaporation: Dry the organic extract over anhydrous sodium sulfate and then evaporate the solvent to concentrate the analytes.
Derivatization: The Key to Volatility
As previously mentioned, derivatization is a mandatory step for the GC/MS analysis of bisphenols.[10] Silylation, which replaces the active hydrogen in the hydroxyl groups with a trimethylsilyl (TMS) group, is the most common approach.[11][16] This process increases the volatility and thermal stability of the bisphenols.[13][17]
Figure 2: The chemical reaction of Bisphenol A with BSTFA to form its more volatile trimethylsilyl derivative.
Protocol for Silylation:
-
Reagent Addition: To the dried sample extract, add 50-100 µL of a silylating agent. A common and effective reagent is N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) containing 1% trimethylchlorosilane (TMCS) as a catalyst.[13][16] The reaction can be accelerated by performing it in acetone.[11][18]
-
Reaction: Tightly cap the vial and heat it at 70°C for 15-30 minutes.[13][16]
-
Cooling: After the reaction is complete, cool the vial to room temperature. The sample is now ready for GC/MS analysis.
Instrumental Analysis: GC/MS Parameters
The following table outlines a typical set of GC/MS parameters for the analysis of derivatized bisphenols. These parameters should be optimized for your specific instrumentation and analytical needs.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar | A non-polar column provides good separation for the derivatized bisphenols.[16][17] |
| Injection Mode | Splitless | Maximizes the amount of analyte transferred to the column for trace-level analysis.[16] |
| Injection Volume | 1 µL | A standard injection volume. |
| Injector Temperature | 280-305 °C | Ensures rapid volatilization of the derivatized analytes.[16] |
| Oven Program | Initial temp: 120°C for 1 min, ramp at 10°C/min to 300°C, hold for 6 min | A temperature ramp allows for the separation of different bisphenol analogues.[16] |
| Carrier Gas | Helium | An inert carrier gas. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC/MS that produces reproducible fragmentation patterns.[16] |
| Ion Source Temp. | 200-280 °C | Optimized for the thermal stability of the analytes.[10][16] |
| Transfer Line Temp. | 280-305 °C | Prevents condensation of the analytes between the GC and MS.[16] |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Increases sensitivity and selectivity by monitoring only specific ions for each analyte.[9][16] |
Selected Ions for Monitoring (SIM) of TMS-Derivatized BPA:
| Analyte | Quantitation Ion (m/z) | Qualifier Ion(s) (m/z) |
| Bisphenol A-TMS | 357 ([M-CH3]+) | 372 ([M]+), 73 |
| Bisphenol A-d16-TMS | 224 | 215, 97 |
Note: The ion at m/z 73 is characteristic of the TMS group.[19] The base peak for silylated BPA is often the [M-CH3]+ ion at m/z 357.[19]
Method Validation and Performance
A robust analytical method requires thorough validation to ensure its reliability. Key validation parameters include:
-
Linearity: The method should demonstrate a linear response over a defined concentration range. Calibration curves with a coefficient of determination (R²) > 0.99 are desirable.[10][13]
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.[13] For bisphenol analysis in environmental samples, LOQs in the low ng/L range are often achievable.[13][16]
-
Precision and Accuracy: Precision, typically expressed as relative standard deviation (RSD), measures the closeness of repeated measurements. Accuracy refers to the closeness of a measured value to the true value and is often assessed through recovery studies of spiked samples.[9] Recoveries between 70% and 130% are generally considered acceptable.[16]
Table of Typical Method Performance Data:
| Parameter | Typical Value | Reference |
| Linearity (R²) | > 0.99 | [10][13] |
| LOD | 0.004 µg/L (in seawater) | [13] |
| LOQ | 0.013 µg/L (in seawater) | [13] |
| Precision (RSD) | < 15% | [9][10] |
| Accuracy (Recovery) | 70-130% | [15][16] |
Conclusion
The GC/MS methodology detailed in this application note provides a robust and sensitive approach for the analysis of bisphenols in a variety of matrices. The critical steps of sample preparation, particularly solid-phase extraction for aqueous samples, and chemical derivatization are essential for achieving the low detection limits required for environmental and biological monitoring. By understanding the principles behind each step, researchers can confidently implement and adapt these protocols to meet their specific analytical challenges.
References
-
Lee, H. B., & Peart, T. E. (2000). Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination. Journal of AOAC International, 83(1), 13-20. [Link]
-
Gorga, M., Petrovic, M., & Barceló, D. (2020). The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method. Molecules, 25(10), 2339. [Link]
-
Wolska, L., & Giergielewicz-Kęsek, K. (2021). Determination of Bisphenol A (BPA) in the Port of Gdynia Waters Using Gas Chromatography Coupled with Mass Spectrometry (GC-MS). Molecules, 26(11), 3328. [Link]
-
Russo, E., Postigo, C., & de Alda, M. L. (2019). Validation and Use of an Accurate, Sensitive Method for Sample Preparation and Gas Chromatography–Mass Spectrometry Determination of Different Endocrine-Disrupting Chemicals in Dairy Products. Foods, 8(11), 587. [Link]
-
Ballesteros, O., Zafra, A., & Navalón, A. (2006). Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater. Journal of Chromatography A, 1121(2), 248-254. [Link]
-
Cao, X. L., & Corriveau, J. (2011). GC-MS analysis of bisphenol A in human placental and fetal liver samples. Journal of Chromatography B, 879(3-4), 307-310. [Link]
-
Regueiro, J., Llompart, M., & Garcia-Jares, C. (2015). Derivatization of bisphenol A and its analogues with pyridine‐3‐sulfonyl chloride: multivariate optimization and fragmentation patterns by liquid chromatography/Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(13), 1239-1250. [Link]
-
Jurek, A., & Leitner, E. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Food Additives & Contaminants: Part A, 34(7), 1211-1220. [Link]
-
Compliance Gate. (2023). Bisphenol A (BPA) Regulations in the United States: An Overview. [Link]
-
Lee, H. B., & Peart, T. E. (2000). Silyl Derivatization of Alkylphenols, Chlorophenols, and Bisphenol A for Simultaneous GC/MS Determination. ResearchGate. [Link]
-
Griffith, D. P., & Jones, A. D. (2011). GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. Journal of Chemical Education, 88(6), 814-816. [Link]
-
ResearchGate. (n.d.). Methods of bisphenol A detection by gas chromatography and mass spectrometry (GC-Ms) in human breast milk and foodstuff. [Link]
-
U.S. Food and Drug Administration. (2023). Bisphenol A (BPA): Use in Food Contact Application. [Link]
-
Food Packaging Forum. (2014). FDA: BPA is safe for use in food contact applications. [Link]
-
ASTM International. (2016). Determination of Bisphenol A. [Link]
-
SGS. (n.d.). Food Contact Material Regulations – USA. [Link]
-
STEMart. (n.d.). Determination of Bisphenol A (BPA) in Water by Gas Chromatography-Mass Spectrometry (GC-MS). [Link]
-
U.S. Food and Drug Administration. (2014). Bisphenol A (BPA). [Link]
-
Wang, Y., et al. (2025). Development and validation of an integrated UHPLC-MS/MS and GC-MS method for the simultaneous analysis of three categories of phenolic endocrine disrupting chemicals in surface water. Environmental Science: Processes & Impacts. [Link]
-
Federal Register. (2011). Testing of Bisphenol A. [Link]
-
ResearchGate. (2025). Optimization and Application of a GC-MS Method for the Determination of Endocrine Disruptor Compounds in Natural Water. [Link]
-
Nozal, M., et al. (2004). Sensitive gas chromatographic-mass spectrometric (GC-MS) method for the determination of bisphenol A in rice-prepared dishes. Food Additives and Contaminants, 21(12), 1210-1216. [Link]
-
Canosa, P., et al. (2005). Determination of Bisphenol A in Water by Micro Liquid-Liquid Extraction Followed by Silylation and Gas Chromatography-Mass Spectrometry Analysis. Journal of Chromatographic Science, 43(8), 433-437. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. compliancegate.com [compliancegate.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical Methods for Determination of Bisphenol A | Pocket Dentistry [pocketdentistry.com]
- 5. Bisphenol A (BPA): Use in Food Contact Application | FDA [fda.gov]
- 6. FDA: BPA is safe for use in food contact applications | Food Packaging Forum [foodpackagingforum.org]
- 7. Federal Register :: Testing of Bisphenol A [federalregister.gov]
- 8. Food Contact Material Regulations – USA | SGS Thailand [sgs.com]
- 9. mdpi.com [mdpi.com]
- 10. library.dphen1.com [library.dphen1.com]
- 11. Silyl derivatization of alkylphenols, chlorophenols, and bisphenol A for simultaneous GC/MS determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gas chromatographic-mass spectrometric method for the determination of bisphenol A and its chlorinated derivatives in urban wastewater - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. GC-MS analysis of bisphenol A in human placental and fetal liver samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The quantification of bisphenols and their analogues in wastewaters and surface water by an improved solid-phase extraction gas chromatography/mass spectrometry method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. library.dphen1.com [library.dphen1.com]
- 18. researchgate.net [researchgate.net]
- 19. library.dphen1.com [library.dphen1.com]
High-performance liquid chromatography (HPLC) for separating bisphenol analogs
An Application Note on the Separation of Bisphenol Analogs using High-Performance Liquid Chromatography (HPLC)
Introduction
Bisphenols are a class of chemical compounds with two hydroxyphenyl groups. The most well-known, Bisphenol A (BPA), is a key monomer in the production of polycarbonate plastics and epoxy resins, commonly used in food and beverage containers. However, due to its endocrine-disrupting properties and potential adverse health effects, the use of BPA is increasingly restricted. This has led to the widespread substitution with other bisphenol analogs, such as Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol AF (BPAF). The structural similarity of these analogs presents a significant analytical challenge, necessitating robust and sensitive methods for their separation and quantification in various matrices.
This application note provides a comprehensive guide to the separation of bisphenol analogs using High-Performance Liquid Chromatography (HPLC), coupled with UV and mass spectrometry detection. We will delve into the principles of chromatographic separation, offer detailed protocols, and discuss method development strategies to achieve optimal resolution and sensitivity.
Principles of Separation: A Deep Dive
The separation of bisphenol analogs by HPLC is primarily achieved using reversed-phase chromatography. In this mode, the stationary phase is nonpolar (e.g., C18-modified silica), and the mobile phase is polar (e.g., a mixture of water and acetonitrile or methanol). The separation mechanism is based on the differential partitioning of the analytes between the stationary and mobile phases.
The retention of bisphenol analogs is influenced by their hydrophobicity. Generally, a higher degree of hydrophobicity leads to stronger interaction with the nonpolar stationary phase and, consequently, a longer retention time. The hydrophobicity of bisphenols is determined by their overall chemical structure, including the nature of the bridging alkyl group and the presence of other substituents on the aromatic rings. For instance, the elution order is often related to the log Kow (octanol-water partition coefficient) of the compounds.
The Role of the Stationary Phase
The choice of the stationary phase is critical for achieving a successful separation.
-
C18 (Octadecylsilyl) Columns: These are the most common and versatile columns for reversed-phase HPLC. They provide excellent hydrophobic selectivity for a wide range of analytes, including bisphenol analogs. The long alkyl chains offer a high degree of retention for nonpolar compounds.
-
Phenyl-Hexyl Columns: These columns have a phenyl group attached to the silica surface via a hexyl linker. The phenyl group provides unique selectivity through π-π interactions with the aromatic rings of the bisphenols. This can be particularly advantageous for separating structurally similar analogs where hydrophobic differences are minimal.
Optimizing the Mobile Phase
The mobile phase composition, particularly the ratio of organic solvent to water and the presence of additives, is a powerful tool for optimizing the separation.
-
Organic Modifier: Acetonitrile and methanol are the most common organic modifiers. Acetonitrile generally offers lower viscosity and better UV transparency at short wavelengths compared to methanol. The choice between the two can influence the selectivity of the separation.
-
Gradient Elution: A gradient elution, where the proportion of the organic solvent is increased during the run, is typically employed for separating a mixture of bisphenols with a wide range of polarities. This allows for the elution of more strongly retained compounds in a reasonable time while maintaining good resolution for early-eluting peaks.
-
Additives: Small amounts of additives, such as formic acid or ammonium acetate, are often added to the mobile phase to improve peak shape and enhance ionization in mass spectrometry detection. For UV detection, a neutral pH is generally preferred.
Experimental Workflow
The overall workflow for the analysis of bisphenol analogs involves sample preparation, HPLC separation, and detection.
Caption: General workflow for the analysis of bisphenol analogs.
Detailed Protocols
Protocol 1: HPLC-UV Method for the Separation of Common Bisphenol Analogs
This protocol is designed for the routine analysis of common bisphenols using a standard HPLC system with UV detection.
Instrumentation and Columns
-
HPLC System: A standard binary or quaternary HPLC system with a UV-Vis detector.
-
Analytical Column: A C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
Reagents and Standards
-
Mobile Phase A: Ultrapure water
-
Mobile Phase B: Acetonitrile
-
Standard Stock Solutions: Prepare individual stock solutions of bisphenol analogs (BPA, BPS, BPF, BPAF, etc.) in methanol at a concentration of 1000 µg/mL.
-
Working Standard Mixture: Prepare a mixed working standard solution by diluting the stock solutions in the initial mobile phase composition.
Chromatographic Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30% B to 100% B in 15 min, hold for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 225 nm |
Procedure
-
Prepare the mobile phases and degas them thoroughly.
-
Equilibrate the column with the initial mobile phase composition (30% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the working standard mixture and start the data acquisition.
-
After the run, re-equilibrate the column with the initial conditions for the next injection.
Protocol 2: UHPLC-MS/MS Method for High-Sensitivity Analysis
This protocol is suitable for the trace-level quantification of bisphenol analogs in complex matrices, leveraging the high sensitivity and selectivity of tandem mass spectrometry.
Instrumentation and Columns
-
UHPLC System: A UHPLC system capable of high-pressure operation.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Analytical Column: A Phenyl-Hexyl column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
Reagents and Standards
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Standard Stock Solutions: As in Protocol 1.
-
Working Standard Mixture: As in Protocol 1, diluted to the desired concentration range.
Chromatographic and MS Conditions
| Parameter | Condition |
| Column | Phenyl-Hexyl, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 20% B to 95% B in 8 min, hold for 2 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Negative |
| MRM Transitions | Specific to each bisphenol analog (to be optimized) |
Procedure
-
Prepare the mobile phases and prime the UHPLC system.
-
Equilibrate the column with the initial mobile phase composition (20% B).
-
Optimize the MS parameters (e.g., cone voltage, collision energy) for each bisphenol analog by infusing individual standard solutions.
-
Set up the Multiple Reaction Monitoring (MRM) method with at least two transitions per analyte for confident identification and quantification.
-
Inject the standards and samples for analysis.
Data Analysis and Interpretation
Peak Identification: Analytes are identified by comparing their retention times with those of authentic standards. In MS/MS analysis, the confirmation is further strengthened by the presence of specific precursor-product ion transitions.
Quantification: Quantification is typically performed using an external calibration curve constructed by plotting the peak area of the standards against their known concentrations.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape | Column contamination, mismatched solvent | Flush the column, ensure the injection solvent is similar to the initial mobile phase. |
| Low Resolution | Inappropriate mobile phase or column | Optimize the gradient, try a different column chemistry (e.g., Phenyl-Hexyl). |
| Baseline Noise | Degassing issues, contaminated mobile phase | Degas the mobile phase, use fresh, high-purity solvents. |
| Low Sensitivity (MS) | Poor ionization, suboptimal MS parameters | Adjust mobile phase pH, optimize ESI source parameters (e.g., spray voltage, gas flow). |
Conclusion
The separation of bisphenol analogs can be effectively achieved using reversed-phase HPLC with either UV or MS/MS detection. The choice of method depends on the required sensitivity and the complexity of the sample matrix. By carefully selecting the column and optimizing the mobile phase composition, a robust and reliable separation can be achieved. The protocols provided in this application note serve as a starting point for method development and can be adapted to suit specific analytical needs.
References
-
Liao, C., & Kannan, K. (2013). Determination of free and conjugated forms of bisphenol A in human urine and serum from the United States and China. Environmental Science & Technology, 47(8), 3924-3931. [Link]
-
González, N., et al. (2019). Development and validation of a new UHPLC-MS/MS method for the simultaneous determination of bisphenols and other plasticizers in human breast milk. Talanta, 195, 543-551. [Link]
-
U.S. Environmental Protection Agency. (2011). Method 539: Determination of Hormones in Drinking Water by Solid Phase Extraction (SPE) and Liquid Chromatography Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS). [Link]
-
Agilent Technologies. (2017). Analysis of Bisphenol A and its Analogs in Drinking Water using Agilent Bond Elut SPE and HPLC-MS/MS. [Link]
-
Waters Corporation. (2012). The Analysis of Bisphenol A in Canned Food Samples. [Link]
Application Notes and Protocols: 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane in Polymerization
Foreword: The Strategic Imperative for Advanced Monomers
In the relentless pursuit of high-performance polymers, the thoughtful selection of monomeric building blocks is paramount. Standard monomers like Bisphenol A (BPA) have long been the workhorses of the polymer industry, particularly in the production of polycarbonates and epoxy resins. However, the evolving landscape of material science, driven by demands for enhanced thermal stability, mechanical robustness, and, increasingly, a favorable safety profile, necessitates the exploration of novel monomers. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, a structural analogue of BPA, emerges as a compelling candidate in this context. The introduction of isopropyl groups ortho to the hydroxyl functionalities imparts a unique steric and electronic signature, profoundly influencing the polymerization kinetics and the ultimate properties of the resultant polymers. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this promising monomer in polymerization, offering both theoretical insights and practical, field-tested protocols.
Monomer Profile: 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
Also known as Tetramethylbisphenol F (TMBPF) or Bisphenol G, this monomer possesses a unique molecular architecture that distinguishes it from conventional bisphenols.
Chemical and Physical Properties
A thorough understanding of the monomer's intrinsic properties is fundamental to its successful application in polymerization.
| Property | Value | Source(s) |
| Molecular Formula | C₂₁H₂₈O₂ | |
| Molecular Weight | 312.45 g/mol | |
| Appearance | White to off-white crystalline powder | General knowledge |
| Melting Point | 135-138 °C | General knowledge |
| Solubility | Soluble in common organic solvents (e.g., acetone, methanol, dichloromethane). Insoluble in water. | General knowledge |
The Causality of Isopropyl Substitution
The presence of four isopropyl groups on the aromatic rings is not a trivial modification. These bulky, electron-donating groups introduce significant steric hindrance around the phenolic hydroxyls. This has two primary consequences:
-
Reactivity Modulation: The steric bulk can influence the rate of polymerization. While the electron-donating nature of the isopropyl groups might enhance the nucleophilicity of the hydroxyl protons, the steric hindrance can impede the approach of reactants, necessitating carefully optimized reaction conditions.
-
Enhanced Polymer Properties: The isopropyl groups restrict the rotational freedom of the polymer backbone, leading to a higher glass transition temperature (Tg) and improved thermal stability compared to non-substituted analogues. Furthermore, the increased hydrophobicity imparted by the alkyl groups can enhance the polymer's resistance to moisture.
Polymerization Methodologies: A Practical Guide
The synthesis of high-performance polymers from 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane can be effectively achieved through several established polymerization techniques. Here, we provide detailed protocols for two of the most robust methods: melt transesterification for polycarbonate synthesis and interfacial polycondensation for the preparation of polycarbonates and other polymers.
Melt Transesterification for Polycarbonate Synthesis
This method offers a "green" alternative to the use of highly toxic phosgene, proceeding through a two-stage reaction involving an initial transesterification followed by a polycondensation step under high vacuum and temperature.
Workflow Diagram: Melt Transesterification
Caption: Workflow for melt transesterification.
Detailed Protocol: Melt Transesterification
Materials:
-
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (high purity)
-
Diphenyl carbonate (DPC)
-
Sodium hydroxide (NaOH) or Titanium(IV) butoxide (Ti(OBu)₄) as catalyst
-
High-boiling point solvent (e.g., diphenyl ether) for purification
-
Methanol (for precipitation)
-
Nitrogen gas (high purity)
Equipment:
-
Glass reactor equipped with a mechanical stirrer, nitrogen inlet, and a distillation condenser connected to a vacuum pump.
-
Heating mantle with a temperature controller.
-
High-vacuum pump.
Procedure:
-
Reactor Charging: In a flame-dried glass reactor, charge 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (1 equivalent) and diphenyl carbonate (1.05 equivalents). The slight excess of DPC compensates for any sublimation losses.
-
Catalyst Addition: Add the catalyst. For NaOH, a concentration of 10⁻⁴ to 10⁻³ mol per mole of the bisphenol is recommended. For Ti(OBu)₄, a similar molar ratio can be used.
-
Inert Atmosphere: Purge the reactor with high-purity nitrogen for at least 30 minutes to remove any oxygen and moisture. Maintain a gentle nitrogen flow throughout the initial heating phase.
-
First Stage (Transesterification):
-
Begin stirring and gradually heat the mixture to 180-200°C. The reactants will melt and form a homogeneous solution.
-
Maintain this temperature for 1-2 hours. Phenol, the byproduct of the transesterification, will begin to distill off.
-
-
Second Stage (Polycondensation):
-
Gradually increase the temperature to 220-250°C while slowly applying a vacuum. The pressure should be reduced incrementally to avoid excessive foaming.
-
Over a period of 2-3 hours, further increase the temperature to 260-280°C and reduce the pressure to below 1 mmHg. The viscosity of the reaction mixture will increase significantly as the molecular weight of the polymer builds.
-
Continue the reaction under these conditions for another 1-2 hours or until the desired viscosity is achieved.
-
-
Polymer Recovery:
-
Release the vacuum with nitrogen and cool the reactor to room temperature. The resulting polymer will be a solid, glassy material.
-
Dissolve the polymer in a minimal amount of a high-boiling point solvent like diphenyl ether with gentle heating.
-
Precipitate the polymer by slowly pouring the solution into a large excess of methanol with vigorous stirring.
-
Filter the precipitated polymer and wash it thoroughly with methanol to remove any unreacted monomers and catalyst residues.
-
-
Drying: Dry the purified polymer in a vacuum oven at 100-120°C for 24 hours to remove any residual solvent.
Self-Validation and In-Process Controls:
-
Phenol Distillation: The rate of phenol distillation serves as an indicator of the reaction progress. A decrease in the rate of distillation suggests the reaction is nearing completion.
-
Viscosity: A noticeable increase in the melt viscosity is a clear sign of successful polymerization and increasing molecular weight.
-
Torque Measurement: In more advanced setups, monitoring the torque on the mechanical stirrer can provide a quantitative measure of the melt viscosity and thus, the molecular weight.
Interfacial Polycondensation
This technique involves the reaction of the bisphenol dissolved in an aqueous alkaline solution with a diacid chloride (like phosgene or a phosgene substitute) dissolved in an immiscible organic solvent. The polymerization occurs at the interface of the two phases.
Workflow Diagram: Interfacial Polycondensation
Caption: Workflow for interfacial polycondensation.
Detailed Protocol: Interfacial Polycondensation
Materials:
-
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Phosgene (COCl₂) or a safer alternative like triphosgene
-
Phase-transfer catalyst (e.g., benzyltriethylammonium chloride)
-
Hydrochloric acid (HCl), dilute solution
-
Methanol
Equipment:
-
Jacketed glass reactor with a high-speed mechanical stirrer.
-
Addition funnel.
-
pH meter.
-
Separatory funnel.
Procedure:
-
Aqueous Phase Preparation:
-
In the reactor, dissolve 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (1 equivalent) in an aqueous solution of sodium hydroxide (2.2 equivalents). The excess NaOH ensures the complete formation of the bisphenoxide salt.
-
Add the phase-transfer catalyst (0.01-0.05 equivalents).
-
-
Organic Phase Preparation:
-
In a separate flask, prepare a solution of phosgene (1.1-1.3 equivalents) in dichloromethane. Caution: Phosgene is extremely toxic and should be handled with appropriate safety measures in a well-ventilated fume hood.
-
-
Polymerization:
-
Cool the reactor to 0-5°C using a circulating bath.
-
Begin high-speed stirring of the aqueous phase to create a fine emulsion.
-
Slowly add the organic phase from the addition funnel over a period of 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, continue stirring for another 2-3 hours. Monitor the pH and maintain it in the range of 10-12 by adding more NaOH solution if necessary.
-
-
Work-up:
-
Stop stirring and allow the phases to separate.
-
Transfer the mixture to a separatory funnel and collect the lower organic phase.
-
Wash the organic phase sequentially with a dilute HCl solution (to neutralize excess NaOH) and then several times with deionized water until the washings are neutral.
-
-
Polymer Precipitation and Drying:
-
Precipitate the polycarbonate by slowly adding the organic solution to a large volume of methanol with constant stirring.
-
Filter the white, fibrous polymer and dry it in a vacuum oven at 100-120°C for 24 hours.
-
Self-Validation and In-Process Controls:
-
pH Control: Maintaining the pH of the aqueous phase within the optimal range is crucial for efficient polymerization and to prevent hydrolysis of the phosgene and the growing polymer chains.
-
Emulsion Quality: A stable, fine emulsion ensures a large interfacial area, which is essential for a high reaction rate and the formation of a high molecular weight polymer.
Polymer Characterization and Expected Properties
The unique structure of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane imparts desirable properties to the resulting polymers. The following table summarizes the expected properties of polycarbonates derived from this monomer, with comparative data for standard Bisphenol A polycarbonate.
| Property | Polycarbonate from 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | Bisphenol A Polycarbonate (for comparison) | Characterization Technique |
| Glass Transition Temperature (Tg) | > 150°C | ~145-150°C[1] | Differential Scanning Calorimetry (DSC) |
| Thermal Decomposition Temperature (Td) | > 400°C (5% weight loss) | ~380-400°C | Thermogravimetric Analysis (TGA) |
| Molecular Weight (Mw) | 20,000 - 80,000 g/mol (tunable) | 20,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
| Tensile Strength | High | 55-75 MPa[1] | Tensile Testing |
| Impact Strength | Excellent | Excellent | Izod/Charpy Impact Testing |
| Refractive Index | ~1.59 | ~1.585[1] | Refractometry |
Safety and Handling
Monomer: 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is classified as a skin and eye irritant and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling the monomer. Work should be conducted in a well-ventilated area or a fume hood.
Polymerization Reagents:
-
Phosgene: As mentioned, phosgene is highly toxic and requires specialized handling procedures. Safer alternatives like triphosgene or diphenyl carbonate are strongly recommended.
-
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
Catalysts: Handle all catalysts with care, following the specific safety data sheet (SDS) recommendations.
Concluding Remarks
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane represents a significant advancement in the field of polymer chemistry, offering a pathway to high-performance materials with enhanced thermal and mechanical properties. The protocols detailed in this guide provide a robust framework for the synthesis and characterization of polymers derived from this versatile monomer. By understanding the causal relationships between the monomer's structure and the polymer's properties, researchers can effectively leverage 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane to develop next-generation materials for a wide array of applications, from advanced engineering plastics to novel biomaterials.
References
-
Polycarbonate. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
-
PubChem Compound Summary for CID 228537, 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
Sources
Application Note & Protocol: Melt Transesterification of Diisopropylbisphenol A for Polycarbonate Synthesis
Introduction: The Strategic Advantage of Melt Transesterification
The synthesis of polycarbonates via melt transesterification represents a significant advancement in polymer chemistry, offering a more environmentally benign alternative to traditional phosgene-based processes.[1] This method involves the reaction of a diol, in this case, Diisopropylbisphenol A, with a carbonate source, typically Diphenyl Carbonate (DPC), at elevated temperatures and reduced pressures. The process is a reversible reaction where the equilibrium is shifted towards the formation of the polymer by the continuous removal of a volatile byproduct, phenol.[2]
Diisopropylbisphenol A is a monomer of interest for the synthesis of specialty polycarbonates with potentially enhanced properties such as improved thermal stability and solubility, owing to the presence of the bulky isopropyl groups. This guide provides a comprehensive experimental setup and protocol for the melt transesterification of Diisopropylbisphenol A, aimed at researchers and professionals in polymer science and material development.
Reaction Mechanism and Stoichiometry
The core of the melt transesterification process is a nucleophilic substitution reaction at the carbonyl group of the diphenyl carbonate.[3] The reaction proceeds in a stepwise manner, initially forming low molecular weight oligomers and releasing phenol. As the reaction progresses and phenol is removed, these oligomers combine to form higher molecular weight polymer chains.
Maintaining a precise stoichiometric ratio of the reactants is critical for achieving a high molecular weight polymer.[2][4] Any imbalance can lead to an excess of one type of end-group, thereby limiting the chain growth. A slight excess of DPC is often used to compensate for any potential loss of this more volatile monomer during the high-temperature, low-pressure stages of the reaction.[2][5]
Apparatus and Reagents
A specialized reactor system is necessary to handle the high temperatures, high vacuum, and the increasing viscosity of the polymer melt.
Table 1: Key Apparatus Components
| Component | Specifications and Purpose |
| High-Torque Stirred Glass Reactor | A jacketed glass reactor (typically 1-5 L) equipped with a high-torque mechanical stirrer (helical or anchor type) is essential to ensure proper mixing of the increasingly viscous polymer melt. |
| Heating Mantle & Controller | Capable of reaching and maintaining temperatures up to 300°C with precise control. |
| Vacuum Pump & Gauge | A two-stage rotary vane pump capable of achieving a high vacuum (<1 mmHg) is required to efficiently remove the phenol byproduct. A digital vacuum gauge is necessary for monitoring and controlling the pressure. |
| Distillation Head & Condenser | A short-path distillation head connected to a condenser and a collection flask to trap the phenol byproduct. The entire distillation path should be heated to prevent solidification of DPC. |
| Nitrogen Inlet | To provide an inert atmosphere during the initial stages of the reaction and to break the vacuum at the end. |
| Temperature Probe | A thermocouple to accurately measure the internal temperature of the reaction mixture. |
Reagents and Materials:
-
Diisopropylbisphenol A (high purity)
-
Diphenyl Carbonate (DPC, high purity)
-
Catalyst (e.g., Lithium hydroxide (LiOH), Zinc Acetate (Zn(OAc)₂), or Lanthanum acetylacetonate (La(acac)₃))[6][7]
-
Antioxidant (e.g., a phosphite-based stabilizer)
-
High-vacuum grease
-
Solvents for cleaning (e.g., acetone, dichloromethane)
Experimental Workflow Diagram
Caption: Experimental workflow for melt transesterification.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific equipment and desired polymer properties.
Step 1: Reactor Preparation and Charging
-
Thoroughly clean and dry all glassware to prevent any side reactions.
-
Assemble the reactor system as shown in the apparatus diagram. Ensure all joints are properly sealed with high-vacuum grease.
-
Charge the reactor with Diisopropylbisphenol A, Diphenyl Carbonate (a slight molar excess, e.g., 1.02-1.05:1 DPC to Diisopropylbisphenol A), the catalyst (typically in the ppm range relative to the diol), and a small amount of antioxidant.
-
Seal the reactor and purge the system with dry nitrogen for at least 30 minutes to remove any residual air and moisture.
Step 2: Pre-polymerization (Stage 1)
-
With a gentle flow of nitrogen, begin heating the reactor to a temperature where the reactants melt and form a homogeneous mixture (typically 180-200°C).
-
Start the mechanical stirrer once the reactants have melted to ensure uniform temperature and mixing.
-
Hold at this temperature for a specified time (e.g., 60 minutes) to allow for the initial transesterification to occur. Phenol will begin to form, but significant distillation is not expected at this stage.
Step 3: Oligomerization (Stage 2)
-
Gradually increase the temperature (e.g., to 220-240°C) while slowly reducing the pressure using the vacuum pump.
-
Phenol will begin to distill off and collect in the receiving flask. The rate of distillation is an indicator of the reaction progress.
-
Maintain these conditions until the rate of phenol distillation significantly decreases, indicating the formation of oligomers. This stage can take 1-2 hours.
Step 4: Polycondensation (Stage 3)
-
Further increase the temperature to 250-280°C and apply high vacuum (<1 mmHg).
-
The viscosity of the reaction mixture will increase significantly. The high-torque stirrer is crucial at this stage to ensure proper surface renewal for efficient phenol removal.[2]
-
Continue the reaction under these conditions for 1-3 hours, or until the desired melt viscosity is achieved (often indicated by the torque on the stirrer motor).
Step 5: Polymer Recovery
-
Stop the heating and allow the reactor to cool down under vacuum.
-
Once the temperature is below 150°C, break the vacuum by slowly introducing nitrogen into the system.
-
When the reactor has cooled to a safe temperature, the polymer can be removed. Depending on the final molecular weight, the polymer may be a brittle solid or a tough, glassy material. It might be necessary to dissolve the polymer in a suitable solvent (e.g., dichloromethane) to remove it from the reactor.
-
The dissolved polymer can then be purified by precipitation in a non-solvent such as methanol, followed by filtration and drying under vacuum.
Table 2: Typical Reaction Conditions
| Parameter | Stage 1: Pre-polymerization | Stage 2: Oligomerization | Stage 3: Polycondensation |
| Temperature | 180-200°C | 220-240°C | 250-280°C |
| Pressure | Atmospheric (N₂) | 100-200 mmHg | <1 mmHg |
| Time | ~60 min | 1-2 hours | 1-3 hours |
| Stirring Speed | 50-100 RPM | 100-200 RPM | 200-300 RPM (or as high as possible) |
In-process Monitoring and Product Characterization
In-process Monitoring:
-
Phenol Distillate: The amount of collected phenol can be used to monitor the extent of the reaction.
-
Melt Viscosity: An increase in the torque of the stirrer motor provides a qualitative measure of the increasing molecular weight of the polymer.
Final Product Characterization:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the final polymer.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the polycarbonate and to check for the presence of any side products.[8]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups of the polycarbonate, such as the carbonate carbonyl stretch.[8]
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the polymer, which is a key indicator of its thermal properties.[8]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low Molecular Weight | - Inefficient phenol removal- Non-stoichiometric ratio of reactants- Inactive catalyst | - Check vacuum system for leaks- Ensure adequate stirring- Accurately weigh reactants- Optimize catalyst concentration |
| Polymer Discoloration | - Oxidation at high temperatures- Catalyst-induced side reactions | - Ensure a good inert atmosphere in the initial stages- Use an appropriate antioxidant- Optimize catalyst type and concentration |
| Gel Formation | - Localized overheating- Side reactions at very high temperatures | - Improve stirring efficiency- Ensure uniform heating- Avoid excessive reaction times at the highest temperatures |
Conclusion
The melt transesterification of Diisopropylbisphenol A is a robust method for synthesizing specialty polycarbonates. Success hinges on careful control of reaction parameters, particularly temperature, pressure, and stoichiometry, as well as the use of an appropriate experimental setup to handle the demanding reaction conditions. The protocols and guidelines presented here provide a solid foundation for researchers to produce and characterize novel polycarbonate materials.
References
-
Kinetic modeling of melt transesterification of diphenyl carbonate and bisphenol-A. (2009). ResearchGate. [Link]
-
New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 1. Kinetics of Melt Transesterification of Diphenylcarbonate with Bisphenol A. (n.d.). Scite. [Link]
-
Melt-transesterification reaction mechanism of BPA, TMBPA, and DPC in the absence of catalysts (R = H, CH 3 ). (n.d.). ResearchGate. [Link]
-
New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 2. Polymer Synthesis and Characterisation. (n.d.). ResearchGate. [Link]
-
Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. (2001). University of Maryland. [Link]
-
Multistage melt polymerization of bisphenol‐A and diphenyl carbonate to polycarbonate. (1993). Journal of Applied Polymer Science. [Link]
-
Recent advance in poly(bisphenol a carbonate) chemical recycling: catalysts, reaction strategies, and its applications. (2022). OAE Publishing Inc. [Link]
-
Polycarbonate Production Process. (2024). polychemer.com. [Link]
-
Melt polymerization of bisphenol‐A and diphenyl carbonate in a semibatch reactor. (2001). Semantic Scholar. [Link]
-
Polymerization of bisphenol A diacetate (2) [Reaction conditions. (n.d.). ResearchGate. [Link]
-
New Catalysts for Bisphenol A Polycarbonate Melt Polymerisation, 1. Kinetics of Melt Transesterification of Diphenylcarbonate with Bisphenol A. (n.d.). ResearchGate. [Link]
-
Modeling the melt transesterification of polycarbonate. (n.d.). ResearchGate. [Link]
-
Study on the transesterification and mechanism of bisphenol A and dimethyl carbonate catalyzed by organotin oxide. (n.d.). ResearchGate. [Link]
-
Studies on bisphenol-a polycarbonate synthesis by melt transesterification. (n.d.). ResearchGate. [Link]
-
Melt polymerization of bisphenol-A and diphenyl carbonate in a semibatch reactor. (2001). Journal of Applied Polymer Science. [Link]1211)
Sources
- 1. researchgate.net [researchgate.net]
- 2. user.eng.umd.edu [user.eng.umd.edu]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Melt polymerization of bisphenol‐A and diphenyl carbonate in a semibatch reactor | Semantic Scholar [semanticscholar.org]
- 5. pure.korea.ac.kr [pure.korea.ac.kr]
- 6. scite.ai [scite.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Characterization techniques for polymers derived from 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
An Application Guide to the Comprehensive Characterization of Polymers Derived from 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
Authored by a Senior Application Scientist
Introduction: The Imperative for Advanced Polymer Characterization
In the field of polymer science, the pursuit of novel materials with superior performance and enhanced safety profiles is relentless. Polymers derived from 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, a bisphenol analog, represent a significant area of research, particularly in the development of alternatives to traditional Bisphenol A (BPA)-based materials like polycarbonate.[1] The bulky isopropyl groups ortho to the hydroxyl functionalities introduce unique steric hindrance, which can impart desirable properties such as increased glass transition temperature (Tg), enhanced thermal stability, and modified solubility.
For researchers and drug development professionals, a thorough understanding of the material's properties is not merely academic—it is critical for predicting performance, ensuring batch-to-batch consistency, and meeting regulatory standards. This guide provides a comprehensive overview of the essential techniques and detailed protocols for the structural, molecular, thermal, and mechanical characterization of polymers synthesized from 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane. The methodologies described herein are designed to provide a robust and self-validating framework for a complete material assessment.
Section 1: Elucidation of Chemical Structure
Confirming the chemical structure of the synthesized polymer is the foundational step in any characterization workflow. It validates the success of the polymerization reaction and provides the basis for all subsequent property analyses.
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy is an indispensable tool for identifying the functional groups present in a polymer. For polycarbonates derived from 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, the key diagnostic evidence is the appearance of a strong carbonate ester linkage absorption and the disappearance of the broad hydroxyl (-OH) peak from the parent monomer.
Protocol: Attenuated Total Reflectance (ATR)-FTIR Analysis
-
Sample Preparation: Place a small amount of the solid polymer sample directly onto the ATR crystal. Ensure firm and even contact using the instrument's pressure clamp. No extensive sample preparation is required, which is a key advantage of the ATR method.
-
Instrument Setup:
-
Scan Range: 4000 - 650 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (to ensure a good signal-to-noise ratio)
-
-
Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Subsequently, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background.
-
Data Analysis: Analyze the resulting spectrum for characteristic absorption bands.
Table 1: Key FTIR Absorption Bands for Poly(2,2-Bis(4-hydroxy-3-isopropylphenyl)propane carbonate)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Significance |
| ~3500-3200 | O-H Stretch (broad) | Monomer only. Its absence or significant reduction in the polymer indicates high conversion. |
| ~3100-3000 | C-H Stretch (aromatic) | Confirms the presence of the phenyl rings from the bisphenol backbone. |
| ~2960-2870 | C-H Stretch (aliphatic) | Corresponds to the isopropyl and methyl groups of the monomer unit. |
| ~1775 | C=O Stretch | Key diagnostic peak. Confirms the formation of the carbonate linkage. |
| ~1240-1160 | C-O Stretch (ester) | Further evidence of the carbonate group. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei (primarily ¹H and ¹³C), allowing for unambiguous structural confirmation of the polymer's repeating unit.[2][3] It can confirm the successful incorporation of the monomer and the absence of unreacted starting materials.
Protocol: ¹H and ¹³C NMR Analysis
-
Sample Preparation: Dissolve approximately 10-20 mg of the polymer sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). Ensure the polymer is fully dissolved.
-
Instrument Setup (¹H NMR):
-
Spectrometer Frequency: ≥400 MHz
-
Pulse Program: Standard single pulse (zg30)
-
Relaxation Delay (d1): 1-2 seconds
-
Number of Scans: 16-64
-
-
Instrument Setup (¹³C NMR):
-
Spectrometer Frequency: ≥100 MHz
-
Pulse Program: Standard proton-decoupled pulse program (zgpg30)
-
Relaxation Delay (d1): 2-5 seconds
-
Number of Scans: 1024-4096 (due to the lower natural abundance of ¹³C)
-
-
Data Analysis: Integrate the peaks in the ¹H spectrum to determine the relative ratios of different types of protons. Assign peaks in both ¹H and ¹³C spectra to the specific atoms in the polymer repeat unit. The chemical shifts will be influenced by the polymer backbone but should correlate with the monomer structure.
Section 2: Molecular Weight and Distribution Analysis
The molecular weight of a polymer is not a single value but a distribution, which profoundly influences its mechanical, thermal, and rheological properties.[4][5] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for this measurement.[6]
Gel Permeation Chromatography (GPC)
Causality: GPC separates polymer molecules based on their hydrodynamic volume in solution.[7] Larger molecules elute faster than smaller molecules because they are excluded from the pores of the column's stationary phase.[5] This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). A PDI value close to 1.0 indicates a narrow molecular weight distribution, while typical step-growth polymerizations yield values around 2.0.[5]
Protocol: GPC Analysis with Refractive Index (RI) Detection
-
System Preparation:
-
Calibration: Prepare a series of narrow-PDI polystyrene standards of known molecular weights (e.g., 1,000 to 1,000,000 g/mol ). Dissolve them in THF at a concentration of ~1 mg/mL. Inject each standard and create a calibration curve of log(MW) versus elution time.
-
Sample Preparation: Dissolve the polymer sample in THF at a concentration of approximately 3 mg/mL.[8] Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulates that could damage the columns.
-
Data Acquisition: Inject the filtered sample into the GPC system. The RI detector will measure the concentration of the polymer as it elutes.
-
Data Analysis: Using the polystyrene calibration curve, the software calculates the Mn, Mw, and PDI for the sample. Note that these values are relative to polystyrene unless universal calibration or a light scattering detector is used.[7]
Caption: Workflow for GPC analysis of polymer molecular weight.
Section 3: Thermal Property Evaluation
The thermal properties of a polymer dictate its processing conditions and its maximum service temperature. For high-performance polymers, thermal stability is a critical parameter.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the degradation temperature (Td), which is a primary indicator of thermal stability.[9]
Protocol: TGA for Thermal Stability Assessment
-
Sample Preparation: Weigh 5-10 mg of the dry polymer sample into a ceramic or platinum TGA pan.
-
Instrument Setup:
-
Atmosphere: Nitrogen (inert) or Air (oxidative). Use a flow rate of 50-100 mL/min.
-
Temperature Program: Ramp from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
Data Acquisition: The instrument will record the sample mass as a function of temperature.
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
Determine the onset temperature of degradation. The decomposition temperature (Td) is often reported as the temperature at which 5% weight loss occurs.
-
Note the temperature of the maximum rate of decomposition from the derivative of the TGA curve (DTG).
-
The percentage of mass remaining at the end of the run (char yield) can also be an important metric.
-
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It is used to detect thermal transitions such as the glass transition temperature (Tg), crystallization temperature (Tc), and melting temperature (Tm).[10] For amorphous polymers like many polycarbonates, the Tg is the most important parameter, as it marks the transition from a rigid, glassy state to a more flexible, rubbery state.
Protocol: DSC for Glass Transition Temperature (Tg) Determination
-
Sample Preparation: Weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.
-
Instrument Setup:
-
Atmosphere: Nitrogen.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
1st Heat: Ramp from 25 °C to a temperature well above the expected Tg (e.g., 250 °C) at 10 °C/min. This erases the sample's prior thermal history.
-
Cool: Cool the sample back down to 25 °C at 10 °C/min.
-
2nd Heat: Ramp again from 25 °C to 250 °C at 10 °C/min.
-
-
-
Data Acquisition: The instrument records the differential heat flow.
-
Data Analysis: Analyze the data from the second heating scan . The Tg is observed as a step-like change in the baseline of the heat flow curve. Report the Tg as the midpoint of this transition.
Caption: Workflows for TGA and DSC thermal analysis.
Section 4: Mechanical Property Characterization
The mechanical properties define the polymer's response to applied forces, determining its suitability for structural applications.
Tensile Testing
Principle: Tensile testing involves applying a controlled pulling force to a sample of a specific geometry (e.g., a "dog bone" shape) until it breaks. This test provides fundamental information about the material's strength, stiffness, and ductility.
Protocol: ASTM D638 - Standard Test Method for Tensile Properties of Plastics
-
Sample Preparation: Prepare test specimens by injection molding or by machining from a compression-molded plaque into the standard dog-bone shape. Condition the specimens at standard temperature and humidity (23 °C, 50% RH) for at least 40 hours.
-
Instrument Setup:
-
Instrument: Universal Testing Machine (e.g., Instron) equipped with a suitable load cell.
-
Grips: Secure the specimen in the grips.
-
Extensometer: Attach an extensometer to the gauge section of the specimen to accurately measure strain.
-
Test Speed: A typical crosshead speed is 5 mm/min.
-
-
Data Acquisition: Initiate the test. The machine will pull the sample while recording the applied force (stress) and the elongation (strain).
-
Data Analysis:
-
Plot the resulting stress-strain curve.
-
Tensile Modulus (Young's Modulus): The slope of the initial, linear portion of the curve, indicating stiffness.
-
Tensile Strength: The maximum stress the material can withstand.
-
Elongation at Break: The percentage increase in length at the point of fracture, indicating ductility.
-
Table 2: Representative Mechanical and Thermal Properties
| Property | Technique | Typical Expected Value Range | Significance |
| Weight-Average MW (Mw) | GPC | 30,000 - 80,000 g/mol | Influences strength and melt viscosity. |
| Polydispersity Index (PDI) | GPC | 1.8 - 3.0 | Indicates the breadth of molecular weight distribution. |
| Glass Transition Temp. (Tg) | DSC | 150 - 220 °C | Defines the upper service temperature. |
| Decomposition Temp. (Td, 5% loss) | TGA | > 350 °C (in N₂) | Measures thermal stability. |
| Tensile Modulus | Tensile | 2.0 - 2.5 GPa | Material stiffness. |
| Tensile Strength | Tensile | 50 - 70 MPa | Material's ability to withstand tensile stress. |
Note: These values are illustrative and can vary significantly based on the exact polymer structure, molecular weight, and presence of any additives.
Conclusion
The comprehensive characterization of polymers derived from 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane requires a multi-technique approach. By systematically applying spectroscopic, chromatographic, thermal, and mechanical analyses as detailed in these protocols, researchers can build a complete and reliable profile of their material. This rigorous characterization is fundamental to establishing structure-property relationships, ensuring quality control, and accelerating the development of new, high-performance polymers for advanced applications.
References
- Vertex AI Search, "Polycarbonates - synthesis, properties and environmental impact". Accessed Jan 13, 2026.
- Vertex AI Search, "Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components - MDPI". Accessed Jan 13, 2026.
- Vertex AI Search, "US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP)". Accessed Jan 13, 2026.
- Vertex AI Search, "Synthesis and Characterization of Some Copolycarbonates of 2,2-Bis(4-hydroxyphenyl)propane and 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)
- Vertex AI Search, "The 2,2-bis(4-hydroxyphenyl)propan mass polymerization derivative and...
- Vertex AI Search, "Molecular Weight Characterization of Conjugated Polymers through Gel Permeation Chromatography and Static Light Sc
-
ResolveMass Laboratories Inc., "Methods of Measuring Polymer Molecular Weight by GPC". [Link]. Accessed Jan 13, 2026.
- Vertex AI Search, "Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s". Accessed Jan 13, 2026.
-
PubMed, "Study of polymeric systems based on 2,2 bis-4(2-hydroxy-3-methacryloyl-oxypropoxy) phenyl propane". [Link]. Accessed Jan 13, 2026.
-
U.S. Environmental Protection Agency, "Test Report of Molecular Weight Measurement by Gel Permeation Chromatography (GPC) for". [Link]. Accessed Jan 13, 2026.
-
ResearchGate, "GPC - Gel Permeation Chromatography". [Link]. Accessed Jan 13, 2026.
-
Semantic Scholar, "Physical, Thermal, and Mechanical Properties of Polymers". [Link]. Accessed Jan 13, 2026.
-
ResearchGate, "Synthesis, Characterization and Thermal Stability of Polymers Containing 2,2-Bisferrocenylpropane Group". [Link]. Accessed Jan 13, 2026.
-
PubChem, "2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537". [Link]. Accessed Jan 13, 2026.
-
MDPI, "Mechanical and Thermal Properties of Polypropylene, Polyoxymethylene and Poly (Methyl Methacrylate) Modified with Adhesive Resins". [Link]. Accessed Jan 13, 2026.
-
ResearchGate, "Synthesis, Structures and Properties of Polyimide Based on 2,2′‐Bis(4‐aminophenoxy phenyl) Propane | Request PDF". [Link]. Accessed Jan 13, 2026.
-
National Institutes of Health, "Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)". [Link]. Accessed Jan 13, 2026.
-
ResearchGate, "FTIR, NMR and UV–Visible Spectral Investigations, Theoretical Calculations, Topological Analysis, Chemical Stablity, and Molecular Docking Study on Novel Bioactive Compound: The 5-(5-Nitro Furan-2-Ylmethylen), 3- N -(2-Methoxy Phenyl),2- N ′- (2-Methoxyphenyl) Imino Thiazolidin". [Link]. Accessed Jan 13, 2026. 13, 2026.
Sources
- 1. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP) - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Confirmation of Polymer Structure Using GPC | Malvern Panalytical [malvernpanalytical.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. chemview.epa.gov [chemview.epa.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
Application of Diisopropylbisphenol A in BPA-free Consumer Products: A Guide for Researchers
Senior Application Scientist Note: This document aims to provide a comprehensive guide on the application of Diisopropylbisphenol A (DIBPA) as a potential alternative to Bisphenol A (BPA) in consumer products. However, it is crucial to preface this guide with a significant caveat: publicly available, in-depth scientific literature and regulatory information specifically on DIBPA are remarkably scarce. While we can extrapolate methodologies and infer potential properties based on the broader class of bisphenols, the information presented herein is intended to serve as a foundational framework for research and development rather than a definitive protocol for immediate implementation. The lack of extensive toxicological and migration data necessitates a cautious and thorough evaluation by any entity considering its use.
Introduction: The Quest for BPA Alternatives
Bisphenol A (BPA) has been a cornerstone monomer in the production of polycarbonate plastics and epoxy resins for decades, valued for the durability and clarity it imparts to consumer goods.[1] However, growing concerns over its classification as an endocrine-disrupting chemical (EDC) have led to regulatory restrictions and a market-driven demand for "BPA-free" alternatives.[2][3] EDCs can interfere with the body's hormonal systems, and exposure to BPA has been linked to a range of health concerns.[2][4] This has spurred significant research into alternative bisphenols and other compounds that can replicate the desirable properties of BPA without its associated health risks. Diisopropylbisphenol A (DIBPA) is one such potential alternative. This guide provides an overview of its synthesis, potential applications in polymer chemistry, and the necessary analytical and toxicological considerations for its use.
Diisopropylbisphenol A: Chemical Profile
While specific experimental data for Diisopropylbisphenol A is limited, we can infer some of its properties based on its chemical structure and data from related compounds like 2,4-diisopropylphenol.
| Property | Inferred Value/Characteristic | Source |
| Chemical Name | 4,4'-(propane-2,2-diyl)bis(2,6-diisopropylphenol) | - |
| CAS Number | Not readily available | - |
| Molecular Formula | C27H40O2 | - |
| Molecular Weight | 408.61 g/mol | - |
| Appearance | Likely a white to off-white solid | Inferred |
| Solubility | Expected to be soluble in organic solvents, with low solubility in water | Inferred |
| Reactivity | Contains two phenolic hydroxyl groups, making it suitable for polymerization reactions with electrophiles like epichlorohydrin or phosgene derivatives. | Inferred |
Synthesis and Polymerization Protocols
The synthesis of polymers using DIBPA would likely follow established methods for other bisphenols, such as melt polymerization for polycarbonates and condensation reactions for epoxy resins.
Protocol for Synthesis of DIBPA-based Polycarbonate
This protocol is a hypothetical adaptation of the melt transesterification process used for BPA.[5][6][7]
Objective: To synthesize a high molecular weight polycarbonate by reacting Diisopropylbisphenol A with diphenyl carbonate.
Materials:
-
Diisopropylbisphenol A (DIBPA)
-
Diphenyl carbonate (DPC)
-
Catalyst (e.g., lithium hydroxide, zinc acetate)
-
Nitrogen gas (high purity)
-
Reaction vessel with mechanical stirrer, nitrogen inlet, and vacuum distillation setup
Procedure:
-
Charging the Reactor: Charge the reaction vessel with a precise molar ratio of DIBPA and DPC. A slight excess of DPC may be used to compensate for any loss during the reaction.
-
Inerting the System: Purge the reactor with high-purity nitrogen gas to remove any oxygen, which can cause discoloration at high temperatures.
-
Pre-polymerization: Heat the mixture to 180-220°C under a nitrogen atmosphere to melt the reactants and initiate the transesterification reaction. Phenol is generated as a byproduct.
-
Catalyst Addition: Introduce the catalyst to the molten mixture.
-
Vacuum Stage 1: Gradually reduce the pressure while increasing the temperature to 220-260°C to facilitate the removal of phenol.
-
Vacuum Stage 2 (High Vacuum): Further increase the temperature to 260-300°C and apply a high vacuum (<1 torr) to drive the polymerization to completion by removing the remaining phenol and increasing the polymer's molecular weight.
-
Extrusion and Pelletization: Once the desired melt viscosity is achieved, extrude the molten polymer under a nitrogen blanket, cool, and pelletize.
Workflow for DIBPA-based Polycarbonate Synthesis:
Caption: Workflow for the synthesis of DIBPA-based polycarbonate via melt polymerization.
Protocol for Synthesis of DIBPA-based Epoxy Resin
This protocol is based on the general synthesis of diglycidyl ethers from bisphenols.[8][9][10]
Objective: To synthesize the diglycidyl ether of Diisopropylbisphenol A (DGEDIBPA).
Materials:
-
Diisopropylbisphenol A (DIBPA)
-
Epichlorohydrin (excess)
-
Sodium hydroxide (or other suitable base)
-
Inert solvent (e.g., toluene)
-
Water
Procedure:
-
Dissolution: Dissolve DIBPA in an excess of epichlorohydrin and an inert solvent in a reaction flask equipped with a stirrer, condenser, and thermometer.
-
Addition of Base: Gradually add a stoichiometric amount of sodium hydroxide solution to the mixture while maintaining the temperature at 60-80°C. This promotes the formation of the glycidyl ether and the subsequent ring-closing reaction.
-
Reaction: Continue stirring the mixture for several hours until the reaction is complete (can be monitored by titration of epoxy groups).
-
Washing: Cool the reaction mixture and wash it several times with water to remove the sodium chloride byproduct and any unreacted sodium hydroxide.
-
Solvent Removal: Separate the organic layer and remove the solvent and excess epichlorohydrin by vacuum distillation.
-
Purification: The resulting DGEDIBPA can be further purified if necessary.
Workflow for DIBPA-based Epoxy Resin Synthesis:
Caption: Workflow for the synthesis of DIBPA-based epoxy resin.
Analytical Methods for Quantification and Migration Testing
Accurate and sensitive analytical methods are essential to quantify residual DIBPA in the polymer matrix and to assess its potential migration into food or other contact substances.[11][12]
Protocol for Quantification of Residual DIBPA in Polycarbonate
Objective: To determine the concentration of unreacted DIBPA in a polycarbonate sample using High-Performance Liquid Chromatography (HPLC).
Materials:
-
DIBPA-based polycarbonate sample
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
DIBPA analytical standard
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Sample Preparation:
-
Accurately weigh a known amount of the polycarbonate sample.
-
Dissolve the sample in a minimal amount of DCM.
-
Precipitate the polymer by adding an excess of MeOH.
-
Centrifuge the mixture and collect the supernatant.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of ACN/water.
-
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of ACN and water.
-
Detection: UV detection at a wavelength determined by the UV spectrum of DIBPA, or fluorescence detection for higher sensitivity.
-
Quantification: Create a calibration curve using the DIBPA analytical standard. Calculate the concentration of DIBPA in the sample by comparing its peak area to the calibration curve.
-
Protocol for Migration Testing from Food Contact Materials
This protocol is based on established methods for testing the migration of substances from food contact materials.[13][14][15]
Objective: To determine the amount of DIBPA that migrates from a food contact material into a food simulant.
Materials:
-
DIBPA-based food contact material
-
Food simulants (e.g., 10% ethanol for aqueous foods, 50% ethanol for fatty foods, or olive oil)
-
Incubator or oven
-
Analytical balance
-
LC-MS/MS system for high sensitivity and specificity
Procedure:
-
Sample Preparation: Cut the food contact material into pieces with a known surface area.
-
Migration Cell Setup: Place the sample in a migration cell and add a known volume of the appropriate food simulant, ensuring a defined surface area-to-volume ratio.
-
Incubation: Incubate the migration cells under conditions that simulate the intended use of the product (e.g., 10 days at 40°C for long-term storage at room temperature).
-
Sample Collection: After incubation, remove the food simulant from the cells.
-
Sample Extraction (if necessary): For fatty food simulants like olive oil, a liquid-liquid or solid-phase extraction may be necessary to isolate the DIBPA.
-
LC-MS/MS Analysis:
-
Analyze the food simulant (or its extract) using a validated LC-MS/MS method.
-
Develop a method with specific precursor and product ions for DIBPA for accurate quantification.
-
Quantify the amount of migrated DIBPA against a calibration curve prepared in the same food simulant.
-
-
Calculate Migration: Express the migration in mg of DIBPA per kg of food simulant (mg/kg).
Workflow for DIBPA Migration Testing:
Caption: Workflow for DIBPA migration testing from food contact materials.
Toxicological and Safety Considerations
The lack of specific toxicological data for DIBPA is a major hurdle for its adoption. A comprehensive safety assessment is mandatory before it can be considered for use in consumer products.[16]
Key Toxicological Endpoints to Evaluate:
-
Acute Toxicity: To determine the short-term adverse effects of a single high dose.
-
Subchronic and Chronic Toxicity: To assess the effects of repeated exposure over a longer period.
-
Genotoxicity: To evaluate the potential to damage genetic material.
-
Reproductive and Developmental Toxicity: To assess effects on fertility, pregnancy, and offspring development.
-
Endocrine Disruption: Specific assays are needed to determine if DIBPA interacts with hormone receptors (e.g., estrogen, androgen, thyroid receptors).[2][3][17]
Inferred Potential for Endocrine Disruption: Given its structural similarity to BPA, it is plausible that DIBPA could also exhibit endocrine-disrupting properties. The isopropyl groups on the phenol rings may alter its binding affinity to hormone receptors compared to BPA.
Potential Signaling Pathways Affected by Bisphenols:
Caption: Potential signaling pathways affected by bisphenols.
Regulatory Landscape
Currently, there is no specific regulation for DIBPA in major markets like the European Union and the United States. Any company wishing to use DIBPA in food contact materials would likely need to submit a comprehensive dossier to regulatory bodies like the European Food Safety Authority (EFSA) or the U.S. Food and Drug Administration (FDA) for pre-market approval. The recent EU ban on BPA in food contact materials highlights the stringent regulatory environment for bisphenols.[18][19][20][21]
Conclusion and Future Perspectives
Diisopropylbisphenol A presents a theoretical alternative to BPA for the synthesis of polycarbonates and epoxy resins. However, the profound lack of publicly available data on its synthesis, polymerization, and, most importantly, its safety and toxicological profile, prevents its recommendation for current use in consumer products. The protocols and information provided in this guide should be used as a starting point for further research. Extensive investigation into the toxicological properties, particularly endocrine disruption potential and migration from final products, is imperative before DIBPA can be considered a viable and safe substitute for BPA.
References
- BenchChem. (n.d.). Application Notes and Protocols: Synthesis of Epoxy Resins Using 4,4'-Isopropylidenedicyclohexanol.
- Bilandžić, N., et al. (n.d.).
- Bhat, A. H., et al. (n.d.). A Short Review on Effects of Bisphenol A and its Analogues on Endocrine System.
- Plastics Engineering. (2025, June 17).
- Li, Y., et al. (n.d.).
- Specific Polymers. (n.d.). Bisphenol-free and Bio-based epoxy resins.
- Kuroda, N. (n.d.). Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples. PubMed.
- Woo, B.-G., et al. (2001).
- Kim, Y., & Choi, K. (1993).
- Woo, B.-G., et al. (2001). Melt polymerization of bisphenol‐A and diphenyl carbonate in a semibatch reactor. Journal of Applied Polymer Science.
- (n.d.). Melt polymerization of bisphenol‐A and diphenyl carbonate in a semibatch reactor | Request PDF.
- Journal of Entomology and Zoology Studies. (2018). Bisphenol a: An endocrine disruptor.
- PubChem. (n.d.). 2,4-Diisopropylphenol.
- Aricò, F., et al. (n.d.). Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy. MDPI.
- Bilandžić, N., et al. (2025, October 13). (PDF) Migration of BPA from Food Packaging and Household Products on the Croatian Market.
- AIMPLAS. (n.d.).
- gmp-compliance.org. (2025, January 23).
- (2025, August 9). (PDF) Synthesis And Applications of Bisphenol-A Epoxide Resins - A Review.
- Stäudle, P., et al. (n.d.).
- Mackey, V., et al. (n.d.). Endocrine-Disrupting Effects of Bisphenol A on the Cardiovascular System: A Review.
- (n.d.).
- Green Chemistry (RSC Publishing). (2021, August 7).
- PubMed. (n.d.). Endocrine disrupting chemical Bisphenol A and its potential effects on female health.
- MDPI. (n.d.). Synthesis of Bisphenol A Based Phosphazene-Containing Epoxy Resin with Reduced Viscosity.
- ResearchGate. (n.d.). Towards a high-performance epoxy resin free of Bisphenol A (BPA).
- PubMed. (2009, January 16).
- (n.d.). Analysis and Testing of Bisphenol A—Free Bio-Based Tannin Epoxy-Acrylic Adhesives.
- Nerpa Polymers. (2023, January 11). BPA and Epichlorohydrin in epoxy resins. Things to consider..
- MDPI. (n.d.).
- (n.d.). About BPA: Epoxy Resins.
- Foresight. (2025, January 16).
- Bonefeld-Jørgensen, E. C., et al. (n.d.). Endocrine-Disrupting Potential of Bisphenol A, Bisphenol A Dimethacrylate, 4-n-Nonylphenol, and 4-n-Octylphenol in Vitro: New Data and a Brief Review. PMC - PubMed Central.
- Delclos, K. B. (2018, September 19). Bisphenol A: Toxicology and Pharmacokinetic Data to Inform Ongoing Safety Assessments.
- Food Packaging Forum. (2024, December 20).
- Cheméo. (n.d.). Chemical Properties of 3,5-Diisopropylphenol (CAS 3374-41-2).
- Wiley-VCH. (n.d.). 1 Synthesis of Bio-Based Epoxy Resins.
- Pocket Dentistry. (2015, October 30).
- Chemistry World. (2019, September 12).
- Covestro Solution Center. (n.d.). Polycarbonate with Bisphenol A as essential building block.
- PMC. (n.d.). Bisphenol A leaching from polycarbonate baby bottles into baby food causes potential health issues.
- NCBI. (n.d.). NTP Technical Report on the Toxicity Studies of Tetrabromobisphenol A-bis(2,3-dibromopropyl ether) (CASRN 21850-44-2)
- (n.d.).
- Measurlabs. (n.d.).
- K-REx. (n.d.).
- HistologiX. (2023, June 13). Understanding FDA Guidelines for Toxicity Studies.
- Nona Biosciences. (n.d.). Toxicology and Safety Assessment.
- PubChem. (n.d.). 1,4-Diisopropylbenzene.
- PubChem. (n.d.). Diisopropyl Ether.
Sources
- 1. solutions.covestro.com [solutions.covestro.com]
- 2. entomoljournal.com [entomoljournal.com]
- 3. Endocrine disrupting chemical Bisphenol A and its potential effects on female health - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. user.eng.umd.edu [user.eng.umd.edu]
- 6. Multistage melt polymerization of bisphenol‐A and diphenyl carbonate to polycarbonate | Semantic Scholar [semanticscholar.org]
- 7. [PDF] Melt polymerization of bisphenol‐A and diphenyl carbonate in a semibatch reactor | Semantic Scholar [semanticscholar.org]
- 8. Bisphenol-free and Bio-based epoxy resins - specific polymers [specificpolymers.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Analytical methods for the quantification of bisphenol A, alkylphenols, phthalate esters, and perfluoronated chemicals in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analytical methods for the determination of bisphenol A in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Migration of BPA from Food Packaging and Household Products on the Croatian Market - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Migration of Bisphenol A from Polycarbonate Plastic Food Contact Materials and Articles | National Agricultural Library [nal.usda.gov]
- 16. Bisphenol A: Toxicology and Pharmacokenetic Data to Inform Ongoing Safety Assessments - | FDA [fda.gov]
- 17. jchemrev.com [jchemrev.com]
- 18. plasticsengineering.org [plasticsengineering.org]
- 19. EU Ban of BPA and other Bisphenols in Food Contact Materials - ECA Academy [gmp-compliance.org]
- 20. useforesight.io [useforesight.io]
- 21. European Commission bans Bisphenol A in food contact materials | Food Packaging Forum [foodpackagingforum.org]
Application Notes and Protocols: In Vitro Assays for Testing Estrogenic Activity of Bisphenols
Abstract
Bisphenols, a class of chemicals widely used in the manufacturing of polycarbonate plastics and epoxy resins, have come under scientific scrutiny due to their endocrine-disrupting properties. A primary mechanism of their action is mimicking the natural hormone 17β-estradiol, thereby exhibiting estrogenic activity.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the use of in vitro assays to reliably screen and characterize the estrogenic potential of various bisphenols. We delve into the mechanistic underpinnings of these assays, offer field-proven insights into experimental design, and provide comprehensive, step-by-step protocols for two gold-standard methodologies: the MCF-7 Cell Proliferation (E-Screen) Assay and the Estrogen Receptor Alpha Chemically Activated Luciferase Expression (ERα-CALUX) Reporter Gene Assay.
Introduction: Bisphenols and the Estrogenic Pathway
Bisphenol A (BPA) is a well-known endocrine-disrupting chemical (EDC) that can interfere with the body's hormonal systems.[1][2] Due to public concern and regulatory action, a variety of BPA analogues, such as Bisphenol S (BPS) and Bisphenol F (BPF), have been introduced as replacements.[3] However, studies indicate that these analogues are not necessarily inert and can also exhibit estrogenic activity, sometimes with potencies comparable to or even exceeding that of BPA.[3][4][5]
The estrogenic effects of bisphenols are primarily mediated through their interaction with estrogen receptors (ERs), which are nuclear transcription factors.[6][7] There are two main subtypes, ERα and ERβ, which are encoded by separate genes (ESR1 and ESR2, respectively).[8] These receptors are expressed in various tissues and regulate a multitude of physiological processes.[9] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and binds to specific DNA sequences known as estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[7][8] Bisphenols can act as agonists, mimicking the effect of estradiol, or as antagonists, blocking the receptor's activity.[10]
The ability of bisphenols to bind to ERα and ERβ is generally weaker than that of 17β-estradiol.[4] For instance, the binding affinity of BPA for ERα and ERβ is about 10,000-fold lower than that of estradiol.[4] Despite this lower affinity, the estrogenic potency of different bisphenols varies. For example, the ERα agonistic activity of several BPA analogs has been ranked as BPAF > BPB > BPZ > BPA.[4]
It is also important to note that bisphenols can exert their effects through non-classical, non-genomic pathways involving membrane-associated estrogen receptors (mERs) and G-protein coupled estrogen receptors (GPER), which trigger rapid signaling cascades.[11]
Signaling Pathway Overview
The classical genomic signaling pathway for estrogenic compounds is a critical mechanism for understanding the effects of bisphenols.
Caption: Workflow for the MCF-7 E-Screen Assay.
Materials:
-
MCF-7 human breast adenocarcinoma cell line (ATCC HTB-22)
-
Dulbecco's Modified Eagle's Medium (DMEM) without phenol red
-
Fetal Bovine Serum (FBS), charcoal-stripped
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
17β-Estradiol (E2)
-
Test bisphenols
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Glutaraldehyde solution
-
Crystal Violet staining solution
-
Triton X-100
-
96-well cell culture plates
Procedure:
-
Cell Culture: Maintain MCF-7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin in a humidified incubator at 37°C and 5% CO2.
-
Hormone Deprivation: Two days before the assay, switch the cells to DMEM without phenol red, supplemented with 10% charcoal-stripped FBS. This removes estrogenic compounds from the serum.
-
Cell Seeding: Trypsinize the cells and resuspend them in the hormone-deprived medium. Seed the cells into 96-well plates at a low density (e.g., 3,000 cells/well) and allow them to attach for 24 hours.
-
Treatment: Prepare serial dilutions of the test bisphenols and the positive control (E2) in the hormone-deprived medium. The final concentration of the solvent (e.g., DMSO) should not exceed 0.1%. Replace the medium in the wells with the treatment solutions. Include a vehicle control (medium with solvent) and a positive control (e.g., 1 nM E2).
-
Incubation: Incubate the plates for 6 days.
-
Cell Fixation and Staining:
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with 1% glutaraldehyde in PBS for 15 minutes.
-
Wash the plates with deionized water.
-
Stain the cells with 0.1% Crystal Violet solution for 30 minutes.
-
Wash the plates thoroughly with deionized water and allow them to dry.
-
-
Stain Elution and Measurement:
-
Add 100 µL of 0.2% Triton X-100 in PBS to each well to elute the stain.
-
Shake the plates for 15 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.
-
-
Data Analysis: Calculate the proliferative effect (PE) as the ratio of the absorbance of the treated wells to the absorbance of the vehicle control wells. Plot the PE against the concentration of the test compound to generate a dose-response curve and determine the EC50 value.
-
Positive Control (E2): The robust proliferative response to E2 confirms the estrogen-responsiveness of the MCF-7 cells and the validity of the assay conditions.
-
Vehicle Control: This establishes the baseline proliferation in the absence of estrogenic stimuli.
-
Dose-Response Curve: A clear sigmoidal dose-response curve for the test compound provides strong evidence for a specific, receptor-mediated effect.
-
Cytotoxicity Assessment: It is crucial to perform a parallel cytotoxicity assay (e.g., MTS or MTT) to ensure that the observed effects are not due to cell death at higher concentrations. [12]
ERα-CALUX Reporter Gene Assay
The ERα-CALUX (Chemically Activated LUciferase eXpression) assay is a highly sensitive and specific method for detecting estrogenic compounds. [13]It utilizes a human cell line (e.g., U2OS) stably transfected with the human ERα and a luciferase reporter gene under the control of EREs. [14]
Caption: Workflow for the ERα-CALUX Reporter Gene Assay.
Materials:
-
ERα-CALUX cell line (e.g., from BioDetection Systems)
-
Appropriate cell culture medium (as recommended by the supplier)
-
17β-Estradiol (E2)
-
Test bisphenols
-
Dimethyl sulfoxide (DMSO)
-
96-well white, clear-bottom cell culture plates
-
Luciferase assay reagent (containing luciferin and lysis buffer)
Procedure:
-
Cell Culture: Culture the ERα-CALUX cells according to the supplier's instructions.
-
Cell Seeding: Seed the cells into 96-well white, clear-bottom plates at a density that will result in a confluent monolayer after 24 hours.
-
Treatment: Prepare serial dilutions of the test bisphenols and E2 in the appropriate medium. The final DMSO concentration should be kept below 0.1%. Replace the medium in the wells with the treatment solutions. Include a vehicle control and a positive control.
-
Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.
-
Cell Lysis and Luciferase Assay:
-
Remove the medium from the wells.
-
Add the luciferase assay reagent (which includes a lysis agent) to each well.
-
Incubate at room temperature for 15-30 minutes with gentle shaking to ensure complete cell lysis.
-
-
Luminescence Measurement: Measure the luminescence in a microplate luminometer.
-
Data Analysis: Express the results as Relative Light Units (RLUs). Calculate the fold induction by dividing the RLU of the treated wells by the RLU of the vehicle control. Generate a dose-response curve and determine the EC50 value.
-
Positive Control (E2): A strong induction of luciferase activity by E2 demonstrates that the reporter system is functioning correctly.
-
Vehicle Control: This establishes the basal level of luciferase expression.
-
Specificity: The use of a specific ERα-responsive reporter construct ensures that the measured activity is mediated through the ERα pathway.
-
Antagonist Testing: This assay can also be adapted to test for anti-estrogenic activity by co-treating the cells with a fixed concentration of E2 and varying concentrations of the test compound. A decrease in E2-induced luciferase activity indicates antagonism.
Data Interpretation and Quality Control
For both assays, it is essential to generate a full dose-response curve for each test compound. The results are typically expressed as the half-maximal effective concentration (EC50), which is the concentration of the compound that elicits 50% of the maximal response. The relative estrogenic potency of a bisphenol can be calculated by comparing its EC50 value to that of E2.
Relative Potency (RP) = (EC50 of E2) / (EC50 of test compound)
Quality Control Measures:
-
Regularly check cell lines for mycoplasma contamination.
-
Ensure the responsiveness of the cells to E2 is consistent across experiments.
-
Monitor the Z'-factor for high-throughput screening to assess the quality and robustness of the assay.
-
Adherence to established guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), is recommended for regulatory submissions. [15][16][17][18]
Conclusion
The in vitro assays described in this application note provide robust and reliable methods for assessing the estrogenic activity of bisphenols. The MCF-7 E-Screen assay offers a physiologically relevant measure of estrogen-induced cell proliferation, while the ERα-CALUX reporter gene assay provides a highly sensitive and specific tool for quantifying ERα-mediated activity. By understanding the principles behind these assays and following standardized protocols, researchers can generate high-quality data to inform the risk assessment of these ubiquitous environmental compounds.
References
-
Belcher, S. M., et al. (2013). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. PubMed Central. [Link]
-
Katzenellenbogen, B. S., & Katzenellenbogen, J. A. (2014). Estrogen receptors alpha (ERα) and beta (ERβ): subtype-selective ligands and clinical potential. Steroids. [Link]
-
Moggs, J. G., & Orphanides, G. (2003). Estrogen Receptors α and β as Determinants of Gene Expression: Influence of Ligand, Dose, and Chromatin Binding. Molecular Endocrinology. [Link]
-
Wang, T., et al. (2014). High-Throughput Screening Assays for Estrogen Receptor by Using Coumestrol, a Natural Fluorescence Compound. Journal of Biomolecular Screening. [Link]
-
Villalobos, M., et al. (1995). Critical parameters in the MCF-7 cell proliferation bioassay (E-Screen). Environmental Health Perspectives. [Link]
-
Leitman, D. C., et al. (2010). Improving the Reproducibility of the MCF-7 Cell Proliferation Assay for the Detection of Xenoestrogens. Environmental Health Perspectives. [Link]
-
Wikipedia. Estrogen receptor. [Link]
-
Heldring, N., et al. (2007). The biological role of estrogen receptors alpha and beta in cancer. Endocrine-Related Cancer. [Link]
-
EURL ECVAM. Prediction of the in vivo estrogenic activity of chemicals ERalpha-CALUX. [Link]
-
Lee, H. J., et al. (2013). Bisphenol A exerts estrogenic effects by modulating CDK1/2 and p38 MAP kinase activity. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Judson, R. S., et al. (2015). Using in Vitro High Throughput Screening Assays to Identify Potential Endocrine-Disrupting Chemicals. Environmental Health Perspectives. [Link]
-
Paterni, I., et al. (2014). Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential. PubMed Central. [Link]
-
van der Burg, B., et al. (2010). Optimization and prevalidation of the in vitro ERalpha CALUX method to test estrogenic and antiestrogenic activity of compounds. Reproductive Toxicology. [Link]
-
Le Fol, V., et al. (2017). In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. Ecotoxicology and Environmental Safety. [Link]
-
Browne, P., et al. (2015). Using in vitro high throughput screening assays to identify potential endocrine-disrupting chemicals. Environmental Health Perspectives. [Link]
-
ResearchGate. (2015). High-Throughput Screening System for the Determination of Estrogenic Properties of Small Molecules. [Link]
-
Patisaul, H. B. (2013). Bisphenol A: A Model Endocrine Disrupting Chemical With a New Potential Mechanism of Action. Endocrinology. [Link]
-
Ma, Y., et al. (2022). Chapter 1: Classical and Non-classical Estrogen Receptor Effects of Bisphenol A. Royal Society of Chemistry. [Link]
-
Vlucht, M. (2016). In vitro Approach to Test Estrogen-like Activity of Six Bisphenol A Analogues. WUR eDepot. [Link]
-
Liu, Y. (2019). In-vitro assays to evaluate estrogenic activity of novel bisphenol-A alternatives. UDSpace. [Link]
-
Vanparys, C., et al. (2006). Flow cytometric cell cycle analysis allows for rapid screening of estrogenicity in MCF-7 breast cancer cells. Toxicology in Vitro. [Link]
-
ResearchGate. (2014). Test for estrogenic activity. The MCF-7 focus assay was conducted as... [Link]
-
Lee, H. J., et al. (2003). Potential estrogenic effects of bisphenol-A estimated by in vitro and in vivo combination assays. Journal of Health Science. [Link]
-
Grokipedia. YES and YAS assay. [Link]
-
Sonneveld, E., et al. (2005). Development of Androgen- and Estrogen-Responsive Bioassays, Members of a panel of human cell line-based highly selective. Toxicological Sciences. [Link]
-
Wilson, K. S., et al. (2012). Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay. Breast Cancer Research and Treatment. [Link]
-
Li, Y., et al. (2015). A high throughput screening method for endocrine disrupting chemicals in tap water and milk samples based on estrogen receptor α and gold nanoparticles. Analytical Methods. [Link]
-
OECD. (2016). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. OECD Publishing. [Link]
-
Matthews, J. B., et al. (2001). In Vitro and in Vivo Interactions of Bisphenol A and Its Metabolite, Bisphenol A Glucuronide, with Estrogen Receptors α and β. Chemical Research in Toxicology. [Link]
-
Bistan, M., et al. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Food Technology and Biotechnology. [Link]
-
Grokipedia. E-SCREEN. [Link]
-
Naciff, J. M., et al. (2002). Estrogenic Activity of Bisphenol A and 2,2-bis(p-Hydroxyphenyl)-1,1,1-trichloroethane (HPTE) Demonstrated in Mouse Uterine Gene Profiles. Environmental Health Perspectives. [Link]
-
JRF Global. (2016). Development of an In Vitro ERα CALUX assay for assessment of Estrogenic Agonist & Antagonist activity of compounds. [Link]
-
Ecotox Centre. Yeast Estrogen and Androgen Screens. [Link]
-
Routledge, E. J., & Sumpter, J. P. (1996). Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory. Journal of Visualized Experiments. [Link]
-
Brouwers, M. M., et al. (2011). Estrogenic and androgenic activities in total plasma measured with reporter-gene bioassays: relevant exposure measures for endocrine disruptors in epidemiologic studies? Environment International. [Link]
-
OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Publishing. [Link]
-
OECD. (2016). Test No. 455: Performance-Based Test Guideline for Stably Transfected Transactivation In Vitro Assays to Detect Estrogen Receptor Agonists and Antagonists. OECD Publishing. [Link]
-
OECD. (2007). OECD GUIDELINES FOR THE TESTING OF CHEMICALS. [Link]
-
OECD. (2016). Test No. 493: Performance-Based Test Guideline for Human Recombinant Estrogen Receptor (hrER) In Vitro Assays to Detect Chemicals with ER Binding Affinity. OECD Publishing. [Link]
-
Soto, A. M., et al. (1995). The E-SCREEN Assay as a Tool to Identify Estrogens: an Update on Estrogenic Environmental Pollutants. Environmental Health Perspectives. [Link]
-
ResearchGate. (2011). Induction of the gene expression of pS2 and GREB1 by E2 was repressed... [Link]
-
Morlock, G. E., et al. (2023). Screening bisphenols in complex samples via a planar Arxula adeninivorans bioluminescence bioassay. Analytical and Bioanalytical Chemistry. [Link]
-
Rae, J. M., et al. (2001). PDZK1 and GREB1 are estrogen-regulated genes expressed in hormone-responsive breast cancer. Cancer Research. [Link]
-
Soto, A. M., et al. (1995). The E-SCREEN assay as a tool to identify estrogens: an update on estrogenic environmental pollutants. Environmental Health Perspectives. [Link]
-
Desrichard, A., et al. (2015). GREB1 isoforms regulate proliferation independent of ERα co-regulator activities in breast cancer. Endocrine-Related Cancer. [Link]
Sources
- 1. Bisphenol A: A Model Endocrine Disrupting Chemical With a New Potential Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In-vitro assays to evaluate estrogenic activity of novel bisphenol-A alternatives [udspace.udel.edu]
- 3. In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Estrogen receptors alpha (ERα) and beta (ERβ): subtype-selective ligands and clinical potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The biological role of estrogen receptors alpha and beta in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Estrogen receptor - Wikipedia [en.wikipedia.org]
- 9. Estrogen Receptors Alpha (ERα) and Beta (ERβ): Subtype-Selective Ligands and Clinical Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Evaluation of cell cycle arrest in estrogen responsive MCF-7 breast cancer cells: pitfalls of the MTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Optimization and prevalidation of the in vitro ERalpha CALUX method to test estrogenic and antiestrogenic activity of compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. jrfglobal.com [jrfglobal.com]
- 15. oecd.org [oecd.org]
- 16. oecd.org [oecd.org]
- 17. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]
- 18. oecd.org [oecd.org]
Application Notes and Protocols for the Use of Bisphenol A Derivatives in Dental Composites and Restoratives
This technical guide provides a comprehensive overview of the application of bisphenol derivatives, specifically focusing on the pivotal role of 2,2-bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]propane (Bis-GMA) in the formulation of dental composites and restoratives. While the inquiry specified 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, this document will clarify its relationship to the foundational monomer, Bis-GMA, which is the cornerstone of modern restorative dentistry. This guide is intended for researchers, materials scientists, and drug development professionals actively engaged in the innovation of dental biomaterials.
Introduction: The Central Role of Bisphenol Derivatives in Dental Resins
The advent of resin-based dental composites revolutionized restorative dentistry by offering an esthetic alternative to traditional amalgam fillings. At the heart of these materials lies the organic matrix, which is primarily composed of dimethacrylate monomers that form a highly cross-linked polymer network upon curing. Among these, Bis-GMA has been the most prominent and widely utilized base monomer since its development.[1][2]
It is crucial to distinguish between the queried compound, 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, and the workhorse of dental composites, Bis-GMA. The former is a derivative of Bisphenol A, characterized by isopropyl groups on the phenolic rings. While not a primary polymerizable monomer itself due to the lack of reactive methacrylate groups, it represents a class of precursors that can be functionalized to create novel monomers. The foundational precursor for conventional Bis-GMA is 2,2-bis(4-hydroxyphenyl)propane, more commonly known as Bisphenol A (BPA).[3][4][5] The synthesis of Bis-GMA involves the reaction of BPA with glycidyl methacrylate, which introduces the essential polymerizable methacrylate functionalities.[3][4][5]
This guide will delve into the synthesis, application, and characterization of Bis-GMA-based dental composites, providing a robust framework for understanding and developing advanced restorative materials.
Synthesis of Bis-GMA: From Precursor to Polymerizable Monomer
The synthesis of Bis-GMA is a well-established process that serves as a model for the creation of various dimethacrylate monomers. The most common method involves the reaction of Bisphenol A with two equivalents of glycidyl methacrylate.[3][4][5]
Reaction Pathway
The synthesis proceeds via an epoxy ring-opening reaction, where the hydroxyl groups of Bisphenol A attack the epoxide ring of glycidyl methacrylate. This reaction is typically catalyzed by a tertiary amine.
Caption: Synthesis of Bis-GMA from Bisphenol A and Glycidyl Methacrylate.
Protocol for Bis-GMA Synthesis
The following is a generalized laboratory-scale protocol for the synthesis of Bis-GMA:
-
Reactant Preparation: In a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, dissolve one mole of Bisphenol A in a suitable solvent.
-
Addition of Glycidyl Methacrylate: Add two moles of glycidyl methacrylate to the reaction flask.
-
Catalyst Introduction: Introduce a catalytic amount of a tertiary amine, such as dimethyl-p-toluidine (DMPT).[4]
-
Reaction Conditions: Heat the mixture with constant stirring under a nitrogen atmosphere. The reaction temperature is typically maintained between 80-100°C for several hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by techniques such as Fourier-transform infrared (FTIR) spectroscopy, observing the disappearance of the epoxide peak.
-
Purification: Upon completion, the resulting Bis-GMA monomer is purified to remove unreacted starting materials and byproducts. This may involve solvent extraction and column chromatography.
Formulation of Bis-GMA-Based Dental Composites
Bis-GMA is a highly viscous monomer due to strong intermolecular hydrogen bonding between its hydroxyl groups. This high viscosity necessitates the inclusion of a low-viscosity diluent monomer to achieve a clinically manageable paste consistency and to allow for a high filler loading.
Key Components of a Dental Composite Formulation
| Component | Example | Function | Typical Concentration (wt%) |
| Base Monomer | Bis-GMA | Provides high mechanical strength and rigidity to the polymer matrix.[1] | 50 - 80 (of the resin matrix) |
| Diluent Monomer | Triethylene glycol dimethacrylate (TEGDMA) | Reduces the viscosity of the resin matrix, enhances monomer conversion. | 20 - 50 (of the resin matrix) |
| Inorganic Filler | Silanated barium glass, silica nanoparticles | Reinforces the composite, reduces polymerization shrinkage, improves wear resistance, and provides radiopacity. | 60 - 85 (of the total composite) |
| Photoinitiator System | Camphorquinone (initiator), Ethyl-4-dimethylaminobenzoate (co-initiator) | Initiates polymerization upon exposure to blue light (around 470 nm). | 0.2 - 1.0 (of the resin matrix) |
| Inhibitor | Butylated hydroxytoluene (BHT) | Prevents premature polymerization and enhances shelf life. | 0.01 - 0.1 (of the resin matrix) |
Protocol for Dental Composite Formulation
-
Resin Matrix Preparation: In a light-proof container, combine the Bis-GMA and TEGDMA monomers in the desired ratio.
-
Initiator System Dissolution: Add the photoinitiator (e.g., camphorquinone) and co-initiator (e.g., an amine) to the monomer mixture. Gently warm and stir until completely dissolved. Add the inhibitor.
-
Filler Incorporation: Gradually add the silanated inorganic filler to the resin matrix in small increments. Mix thoroughly after each addition using a dental spatula or a mechanical mixer until a homogenous paste is obtained.
-
Degassing: To remove any entrapped air bubbles, the composite paste can be centrifuged or placed in a vacuum chamber.
Characterization of Dental Composites: Standardized Protocols
To ensure the clinical efficacy and safety of dental composites, a battery of standardized tests is employed to evaluate their physicochemical and mechanical properties.
Degree of Conversion (DC) by FTIR Spectroscopy
The degree of conversion is a critical parameter that indicates the percentage of methacrylate C=C double bonds that have been converted to C-C single bonds during polymerization. A higher DC is generally associated with improved mechanical properties and lower monomer elution. FTIR spectroscopy is the most common method for determining DC.[6]
Protocol:
-
Uncured Spectrum: Record the FTIR spectrum of the uncured composite paste. The absorbance of the aliphatic C=C peak at approximately 1638 cm⁻¹ and an internal standard peak (e.g., aromatic C=C at 1608 cm⁻¹) are measured.[7]
-
Curing: The composite is then cured according to the manufacturer's instructions, typically by exposure to a dental curing light for a specified duration.
-
Cured Spectrum: The FTIR spectrum of the cured sample is recorded.
-
Calculation: The degree of conversion is calculated using the following formula: DC (%) = [1 - (Absorbance of C=C at 1638 cm⁻¹ / Absorbance of internal standard)cured / (Absorbance of C=C at 1638 cm⁻¹ / Absorbance of internal standard)uncured] x 100
Caption: Workflow for Determining the Degree of Conversion using FTIR.
Flexural Strength Testing
Flexural strength is a measure of a material's ability to resist fracture in bending and is a critical indicator of its durability in the oral environment. The three-point bending test is the standard method as per ISO 4049.[8][9]
Protocol (ISO 4049):
-
Specimen Preparation: Prepare rectangular bar-shaped specimens of the composite material with dimensions of 25 mm x 2 mm x 2 mm.[8]
-
Curing: Cure the specimens according to the material's specifications, ensuring uniform irradiation.
-
Storage: Store the specimens in distilled water at 37°C for 24 hours prior to testing.
-
Testing: Mount the specimen on a three-point bending fixture with a support span of 20 mm. Apply a compressive load to the center of the specimen at a crosshead speed of 0.75 ± 0.25 mm/min until fracture occurs.[8]
-
Calculation: The flexural strength (σ) is calculated using the formula: σ = 3FL / 2bh² where F is the maximum load at fracture, L is the span length, b is the specimen width, and h is the specimen height.
Monomer Elution Analysis by High-Performance Liquid Chromatography (HPLC)
Incomplete polymerization can lead to the elution of residual monomers from the composite restoration, which may have potential biological consequences. HPLC is a highly sensitive and accurate technique for quantifying the amount of eluted monomers.[10][11][12][13]
Protocol:
-
Specimen Preparation and Curing: Prepare disc-shaped specimens of the cured composite.
-
Immersion: Immerse the specimens in a suitable extraction solvent. A 75% ethanol/water solution is commonly used to simulate the oral environment.[11][14]
-
Incubation: Store the samples at 37°C for a specified period (e.g., 24 hours, 7 days).[10][14]
-
Sample Collection: At the designated time points, collect an aliquot of the immersion solution.
-
HPLC Analysis: Inject the collected solution into an HPLC system equipped with a suitable column (e.g., C18) and a UV detector.[11][13] The mobile phase composition will depend on the specific monomers being analyzed.
-
Quantification: Compare the peak areas of the eluted monomers in the sample chromatogram to a standard curve generated from known concentrations of the monomers of interest (e.g., Bis-GMA, TEGDMA).[11][12]
Biocompatibility Considerations
The biocompatibility of dental composites is of paramount importance. While the polymerized matrix is generally considered inert, the elution of residual monomers and other components can be a concern. Bis-GMA itself has been the subject of research regarding its potential for degradation and the release of BPA-related compounds.[15] Although studies have shown that Bis-GMA does not hydrolyze into BPA, trace amounts of BPA may be present as an impurity from the synthesis process.[15] The degradation of Bis-GMA in the oral environment by salivary enzymes can lead to the formation of 2,2-bis[4(2,3-hydroxypropoxy)phenyl]propane (Bis-HPPP).[16] Therefore, maximizing the degree of conversion and developing monomers with enhanced stability are key areas of ongoing research.
Future Perspectives and the Role of Novel Monomers
To address the limitations of Bis-GMA, such as its high viscosity and potential for degradation, research is actively exploring the synthesis and application of novel monomers. This includes modifications to the Bis-GMA structure, such as fluorination, to enhance hydrophobicity and reduce water sorption.[17] The development of Bis-GMA-free resin systems is also a significant area of investigation, with a focus on alternative monomers that offer improved properties and biocompatibility.[15] While 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is not a mainstream component of current dental composites, its potential as a precursor for a new class of modified Bis-GMA derivatives with tailored properties warrants further exploration.
References
-
Inconsistency in the strength testing of dental resin-based composites among researchers. (n.d.). Retrieved from [Link]
-
INFRARED SPECTROSCOPY: A TOOL FOR DETERMINATION OF THE DEGREE OF CONVERSION IN DENTAL COMPOSITES. (n.d.). Retrieved from [Link]
-
A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. (n.d.). Retrieved from [Link]
-
ISO 4049 Dental Resin-Based Material Flexural Strength Testing. (2026, January 10). Retrieved from [Link]
-
Possible synthesis pathway to obtain Bis-GMA from two glycidyl... (n.d.). Retrieved from [Link]
-
Synthesis of bisphenol a BIS-2-hydroxypropylmethacrylate (BISGMA) and diethylchlorophosphate and 2-hydroxyethylmethacrylate. (1992, October 31). Retrieved from [Link]
-
Degree of Conversion of Polymer-matrix Composite assessed by FTIR Analysis. (n.d.). Retrieved from [Link]
-
Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite. (n.d.). Retrieved from [Link]
-
Synthesis of bisphenol A glycidyl dimethacrylate (Bis-GMA). (n.d.). Retrieved from [Link]
-
A Reliable Method of Measuring the Conversion Degrees of Methacrylate Dental Resins. (2025, October 13). Retrieved from [Link]
-
Analysis of long-term monomer elution from bulk-fill and conventional resin-composites using high performance liquid chromatography. (n.d.). Retrieved from [Link]
-
Evaluation of Residual Monomers Eluted from Pediatric Dental Restorative Materials. (2021, September 16). Retrieved from [Link]
-
INTERNATIONAL STANDARD ISO 4049. (n.d.). Retrieved from [Link]
-
Validation of a Simple HPLC–UV Method for the Determination of Monomers Released from Dental Resin Composites in Artificial Saliva. (2020, May 3). Retrieved from [Link]
-
Analysis of Monomer Release from Different Composite Resins after Bleaching by HPLC. (2022, October 27). Retrieved from [Link]
-
Evaluation of the Clinical Impact of ISO 4049 in Comparison with Miniflexural Test on Mechanical Performances of Resin Based Composite. (2025, August 6). Retrieved from [Link]
-
Monomer Elution from Three Resin Composites at Two Different Time Interval Using High Performance Liquid Chromatography—An In. (2021, December 15). Retrieved from [Link]
-
Investigation of the Degree of Monomer Conversion in Dental Composites through Various Methods: An In Vitro Study. (n.d.). Retrieved from [Link]
-
Preparation of a Bis-GMA-Free Dental Resin System with Synthesized Fluorinated Dimethacrylate Monomers. (2016, December 1). Retrieved from [Link]
-
Bis-HPPP. (n.d.). Retrieved from [Link]
-
Synthesis of fluorinated Bis-GMA and its use with other fluorinated monomers to formulate hydrophobic composites. (n.d.). Retrieved from [Link]
-
Study of polymeric systems based on 2,2 bis-4(2-hydroxy-3-methacryloyl-oxypropoxy) phenyl propane. (n.d.). Retrieved from [Link]
-
THFMA in dental monomer systems. (n.d.). Retrieved from [Link]
Sources
- 1. polysciences.com [polysciences.com]
- 2. Study of polymeric systems based on 2,2 bis-4(2-hydroxy-3-methacryloyl-oxypropoxy) phenyl propane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.njit.edu [digitalcommons.njit.edu]
- 5. researchgate.net [researchgate.net]
- 6. INFRARED SPECTROSCOPY: A TOOL FOR DETERMINATION OF THE DEGREE OF CONVERSION IN DENTAL COMPOSITES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigation of the Degree of Monomer Conversion in Dental Composites through Various Methods: An In Vitro Study [mdpi.com]
- 8. Inconsistency in the strength testing of dental resin-based composites among researchers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. testinglab.com [testinglab.com]
- 10. Analysis of long-term monomer elution from bulk-fill and conventional resin-composites using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of Residual Monomers Eluted from Pediatric Dental Restorative Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Validation of a Simple HPLC–UV Method for the Determination of Monomers Released from Dental Resin Composites in Artificial Saliva [mdpi.com]
- 13. Analysis of Monomer Release from Different Composite Resins after Bleaching by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. mdpi.com [mdpi.com]
- 16. Bis-HPPP - Wikipedia [en.wikipedia.org]
- 17. Synthesis of fluorinated Bis-GMA and its use with other fluorinated monomers to formulate hydrophobic composites - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
Welcome to the technical support center for the synthesis of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields and product purity. The information provided herein is a synthesis of established chemical principles and practical, field-proven insights.
The synthesis of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is a classic example of a Friedel-Crafts alkylation reaction. It involves the acid-catalyzed condensation of 2-isopropylphenol with acetone. While the reaction appears straightforward, achieving high yields of the desired para,para-isomer requires careful control over several experimental parameters. This guide will address the most common challenges encountered during this process in a direct question-and-answer format.
Troubleshooting Guide
This section addresses specific problems that you may encounter during your experiments. Each issue is followed by an analysis of potential causes and actionable solutions.
Low to No Conversion of Starting Materials
Question: My reaction shows very low conversion of 2-isopropylphenol, or it hasn't proceeded at all. What are the likely causes?
Answer: This is a common issue in Friedel-Crafts reactions involving phenols. The primary culprits are related to the catalyst and reaction conditions.
-
Catalyst Deactivation: The hydroxyl group (-OH) of the phenol is a Lewis base and can coordinate with the Lewis acid catalyst (e.g., AlCl₃, H₂SO₄)[1][2][3]. This interaction deactivates the catalyst, preventing it from activating the acetone for electrophilic attack on the aromatic ring.[2][3]
-
Insufficient Catalyst Activity or Amount: The chosen acid catalyst may not be strong enough to drive the reaction efficiently. For phenol-based alkylations, a stoichiometric amount or even an excess of the catalyst is often required to overcome the deactivation effect.[1][4]
-
Low Reaction Temperature: Like most chemical reactions, this condensation has an activation energy barrier. If the temperature is too low, the reaction rate will be negligible.
-
Poor Reagent Quality: The presence of water in the reagents or solvent will readily deactivate most acid catalysts, especially Lewis acids like AlCl₃.[4] Ensure that all reagents are anhydrous and of high purity.
Solutions:
-
Increase Catalyst Loading: Begin with a stoichiometric amount of the acid catalyst relative to the phenol. If the yield is still low, a gradual increase in the catalyst amount may be necessary.
-
Select a Stronger Catalyst: If using a milder catalyst, consider switching to a more potent one, such as sulfuric acid or aluminum chloride.[1]
-
Optimize Reaction Temperature: Gradually increase the reaction temperature while monitoring the progress via a suitable analytical method like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A typical temperature range for this reaction is between 50°C and 150°C.[5]
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Reagents should be of the highest possible purity and stored under inert conditions to prevent moisture absorption.[4]
Significant Byproduct Formation
Question: My reaction is producing a mixture of products, leading to a low yield of the desired 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane. How can I improve selectivity?
Answer: The formation of multiple products is often due to the high reactivity of the phenolic ring and the nature of the Friedel-Crafts alkylation.
-
Formation of Isomers: The primary byproduct is often the ortho,para-isomer. The isopropyl group on the starting phenol directs electrophilic attack to the ortho and para positions relative to the hydroxyl group. The formation of the desired para,para-isomer is generally favored, but the ratio of isomers is highly dependent on reaction conditions.[1]
-
Polyalkylation: The product, being a substituted phenol, is also susceptible to further alkylation, leading to more complex mixtures.[6]
-
O-Alkylation: Although less common under Friedel-Crafts conditions, alkylation can sometimes occur at the oxygen of the hydroxyl group, forming a phenyl ether.[2][6]
Solutions:
-
Control Stoichiometry: Using a molar excess of the 2-isopropylphenol relative to acetone can favor the formation of the desired bis-adduct and minimize the formation of higher molecular weight byproducts. A common starting ratio is at least 2:1, with ratios as high as 4:1 being reported to improve yields.[5][7]
-
Temperature and Time Optimization: Lower reaction temperatures generally favor the thermodynamically more stable para-substituted product.[1] Monitor the reaction closely and stop it once the maximum concentration of the desired product is reached to prevent the formation of degradation products or further side reactions.
-
Catalyst Choice: Some solid acid catalysts, like certain zeolites, have been shown to exhibit high para-selectivity due to shape-selective constraints within their porous structures.[1][8]
Product Purification Challenges
Question: I am struggling to obtain a pure product after the reaction. What is the recommended purification method?
Answer: The crude product is typically a mixture of the desired product, unreacted starting materials, isomers, and other byproducts. Recrystallization is the most effective method for purification.
-
Solvent Selection: The key is to find a solvent or solvent system in which the desired product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble at lower temperatures.
-
Common Solvents: Aqueous solutions of lower alcohols (e.g., ethanol, isopropanol) have been successfully used for the recrystallization of similar bisphenol compounds.[9] A mixed solvent system of toluene and n-hexane has also been reported to be effective.[7]
Step-by-Step Recrystallization Protocol:
-
Dissolve the crude product in a minimal amount of the chosen hot solvent (or solvent mixture).
-
If the solution is colored, you may add a small amount of activated carbon and heat for a short period to remove colored impurities.
-
Hot-filter the solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals.
-
Further cool the mixture in an ice bath to maximize the precipitation of the product.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the purified crystals under vacuum.
Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the synthesis of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane?
A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. The acid catalyst protonates the acetone, which then eliminates water to form a resonance-stabilized carbocation. This electrophile is then attacked by the electron-rich aromatic ring of two 2-isopropylphenol molecules in succession, typically at the position para to the hydroxyl group.
Q2: How do reaction time and temperature influence the outcome?
A2: Reaction time and temperature are critical, interconnected parameters. Higher temperatures increase the reaction rate but can also promote the formation of undesired isomers and byproducts.[5] Longer reaction times can lead to higher conversion but may also result in product degradation. Optimal conditions often involve finding a balance, for example, reacting at 60°C for 10 hours has been reported as effective.[7]
Q3: What are the essential safety precautions for this synthesis?
A3: This reaction involves strong acids and organic solvents. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Strong acids like sulfuric acid are highly corrosive and should be handled with extreme care. Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.
Data Summary
The table below summarizes the impact of key reaction parameters on the yield and selectivity of the synthesis.
| Parameter | Effect on Yield | Effect on Selectivity (for p,p'-isomer) | General Recommendation |
| Temperature | Increases rate, but too high can cause degradation | Lower temperatures favor para-substitution | 50-100°C, optimize for specific catalyst system |
| Catalyst Conc. | Higher concentration can increase conversion | Can affect isomer ratio | Start with stoichiometric amounts, then optimize |
| Reactant Ratio | Excess phenol favors product formation | Can suppress polyalkylation | 2:1 to 4:1 molar ratio of phenol to acetone |
| Reaction Time | Longer time increases conversion | Can lead to byproducts if too long | Monitor reaction progress (e.g., by TLC/HPLC) |
Visualizations
Reaction Mechanism
The following diagram illustrates the electrophilic aromatic substitution mechanism for the formation of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane.
Caption: Mechanism of acid-catalyzed synthesis.
Troubleshooting Workflow
This workflow provides a systematic approach to diagnosing and resolving low yield issues.
Caption: A workflow for troubleshooting low yields.
References
- BenchChem. (n.d.). Improving yield and purity in Friedel-Crafts alkylation of phenols.
- BenchChem. (n.d.). Minimizing byproduct formation in Friedel-Crafts alkylation of phenol.
- Ciocinta, C. (n.d.). Synthesis of Bisphenol A with Heterogeneous Catalysts. Bibliothèque et Archives Canada.
- Kim, S.-H., et al. (2024). Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor. MDPI.
- Sivasamy, A., et al. (2025). Selective synthesis of bisphenol F catalyzed by microporous H-beta zeolite. ResearchGate.
- Google Patents. (n.d.). US20200047170A1 - Catalyst system and process for producing bisphenol-a.
- DiVA portal. (n.d.). Catalytic synthesis of benign bisphenols.
- Chemistry Stack Exchange. (2015). Friedel–Crafts reaction of phenol.
- BenchChem. (n.d.). Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Google Patents. (n.d.). US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
- Sathee Forum. (2025). Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ?.
- ResearchGate. (n.d.). Synthesis of 2, 2-bis(3-phenyl-4-hydroxyphenyl) propane.
- Google Patents. (n.d.). US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Explain why phenol does not undergo Friedel–Crafts alkylation easily, though it is highly reactive towards electrophilic substitution ? | Sathee Forum [forum.prutor.ai]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. US9174904B1 - Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP) - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Bisphenol F Synthesis from Formaldehyde and Phenol over Zeolite Y Extrudate Catalysts in a Catalyst Basket Reactor and a Fixed-Bed Reactor | MDPI [mdpi.com]
- 9. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
Technical Support Center: Diisopropylbisphenol A (DIBPA) in Polymerization Reactions
Welcome to the technical support center for Diisopropylbisphenol A (DIBPA). This resource is designed for researchers, scientists, and professionals in drug development and materials science who are encountering challenges with the use of DIBPA in their polymerization reactions. The unique steric hindrance imparted by the isopropyl groups of DIBPA presents specific solubility and reactivity challenges. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you overcome these issues and achieve successful polymerization outcomes.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments with DIBPA. The solutions provided are based on established principles of polymer chemistry and experience with sterically hindered monomers.
Issue 1: DIBPA fails to dissolve or precipitates during the reaction.
-
Potential Cause: The steric hindrance from the two isopropyl groups on each phenol ring of DIBPA significantly reduces its solubility in many common polymerization solvents, especially at ambient temperatures. This is a primary obstacle in achieving a homogeneous reaction mixture, which is crucial for successful polymerization.
-
Recommended Solutions:
-
Solvent Selection: Switch to or use a co-solvent system with highly polar aprotic solvents known for their excellent solvating power for polymers and sterically hindered molecules.[1][2][3]
-
Elevated Temperature: Increase the reaction temperature. The solubility of most solids in liquids increases with temperature.[4] Carefully pre-dissolve the DIBPA in the chosen solvent at an elevated temperature before adding other reactants.
-
Sonication: Utilize an ultrasonic bath to aid in the dissolution of DIBPA. The high-frequency sound waves can help to break up solid aggregates and enhance solvent penetration.
-
Issue 2: The polymerization reaction is slow or stalls, resulting in low monomer conversion.
-
Potential Cause: The bulky isopropyl groups can sterically hinder the approach of reactants to the hydroxyl functional groups of DIBPA, leading to slower reaction kinetics compared to less hindered bisphenols like Bisphenol A (BPA).[5][6]
-
Recommended Solutions:
-
Optimize Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric hindrance, thus increasing the reaction rate.[7]
-
Increase Catalyst Concentration: A higher concentration of an appropriate catalyst can accelerate the reaction rate. However, be mindful that excessive catalyst can sometimes lead to side reactions.
-
Extended Reaction Time: Due to the slower kinetics, a significantly longer reaction time may be required to achieve high monomer conversion. Monitor the reaction progress over time to determine the optimal duration.
-
Issue 3: The resulting polymer has a low molecular weight and poor mechanical properties.
-
Potential Cause: Incomplete dissolution of DIBPA, slow reaction kinetics, or side reactions can all lead to premature chain termination, resulting in a low degree of polymerization.[8]
-
Recommended Solutions:
-
Ensure Complete Dissolution: Address any solubility issues using the methods described in "Issue 1" before initiating polymerization. A homogeneous reaction is critical for achieving high molecular weight.
-
High-Purity Monomers: Ensure all monomers, including DIBPA and its co-monomers, are of high purity. Impurities can act as chain terminators.
-
Precise Stoichiometry: Carefully control the stoichiometry of the reactants. Any deviation from a 1:1 molar ratio of functional groups in a step-growth polymerization will limit the final molecular weight.
-
Efficient Removal of Byproducts: In condensation polymerizations, the efficient removal of byproducts (e.g., water or phenol) is crucial to drive the reaction equilibrium towards the formation of high molecular weight polymer.[6]
-
Frequently Asked Questions (FAQs)
Q1: What are the best solvents for dissolving DIBPA for polymerization?
A1: Highly polar aprotic solvents are generally the most effective for dissolving sterically hindered bisphenols like DIBPA. Recommended solvents include N-Methyl-2-pyrrolidone (NMP), N,N-Dimethylacetamide (DMAc), Dimethylformamide (DMF), and Dimethyl sulfoxide (DMSO).[1][2][3][4] Chlorinated hydrocarbons can also be effective, depending on the specific reaction. It is often beneficial to use a co-solvent system to fine-tune the solubility.
Q2: How does the steric hindrance of DIBPA's isopropyl groups affect polymerization?
A2: The bulky isopropyl groups introduce significant steric hindrance around the hydroxyl groups. This has two main consequences:
-
Reduced Reactivity: The steric bulk makes it more difficult for other molecules to access the reactive hydroxyl sites, which can slow down the rate of polymerization.[5]
-
Increased Polymer Solubility: While the monomer itself can be difficult to dissolve, the presence of these bulky, non-polar groups on the polymer backbone can disrupt chain packing and increase the solubility of the final polymer in organic solvents.
Q3: Can Phase Transfer Catalysis (PTC) be used to overcome DIBPA solubility issues?
A3: Yes, Phase Transfer Catalysis (PTC) is a powerful technique for reactions where reactants are in different phases. In the case of DIBPA, if it is not fully soluble in the organic phase, a phase transfer catalyst (like a quaternary ammonium or phosphonium salt) can help transport the deprotonated DIBPA (phenoxide) from a solid or aqueous phase into the organic phase to react with the other monomer. This can be particularly useful in polyether synthesis.
dot
Caption: Phase Transfer Catalysis (PTC) workflow for DIBPA polymerization.
Q4: What are the recommended temperature ranges for DIBPA polymerization?
A4: The optimal temperature will depend on the specific polymerization reaction (e.g., polycondensation, polyetherification) and the solvent used. Generally, for sterically hindered monomers, higher temperatures in the range of 150-220°C are often required to ensure both solubility and a sufficient reaction rate.[7] It is advisable to start with conditions reported for similar, less hindered bisphenols and gradually increase the temperature while monitoring for any signs of monomer or polymer degradation.
Experimental Protocols
Protocol 1: General Procedure for Improving DIBPA Solubility
-
Select a high-boiling point, polar aprotic solvent (e.g., NMP or DMAc).
-
In a reaction vessel equipped with a mechanical stirrer and an inert gas inlet, add the solvent.
-
While stirring, gradually add the DIBPA powder to the solvent at room temperature.
-
Slowly heat the mixture to 80-120°C. The temperature should be high enough to dissolve the DIBPA but well below the reaction temperature to prevent premature reactions.
-
If dissolution is still slow, place the vessel in an ultrasonic bath while maintaining the temperature.
-
Once the DIBPA is fully dissolved, proceed with the addition of other monomers and catalysts as required by your specific polymerization protocol.
dot
Caption: Workflow for dissolving DIBPA prior to polymerization.
Data Presentation
Table 1: Solvent Selection Guide for DIBPA
| Solvent | Type | Boiling Point (°C) | Comments |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | Excellent solvating power for many polymers.[4] |
| N,N-Dimethylacetamide (DMAc) | Polar Aprotic | 165 | Good alternative to NMP, lower boiling point.[1][3] |
| Dimethyl sulfoxide (DMSO) | Polar Aprotic | 189 | High polarity, effective for dissolving many organic compounds.[4] |
| Diphenyl Sulfone | Polar Aprotic | 379 | Useful for very high-temperature polymerizations. |
| Chlorinated Hydrocarbons | Non-polar/Weakly Polar | Varies | Can be effective, but often require higher temperatures. |
References
-
Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A. Polymer Chemistry. [Link]
-
Steric Effects in the Copolymerization of β-Alkylstyrenes with Acrylonitrile. Polymer Journal. [Link]
-
Polymers from Bisphenols. Steric Inhibition of Condensation Polymerization. The Journal of Organic Chemistry. [Link]
-
Phase-transfer catalyst – Knowledge and References. Taylor & Francis. [Link]
-
Steric hindrance between bulky isopropyl and naphthalene groups creates... ResearchGate. [Link]
-
Kinetics Study of Bisphenol A Synthesis by Condensation Reaction. ResearchGate. [Link]
-
Kinetics of thermolysis of sterically hindered phenols used as polymeric material stabilizers. R Discovery. [Link]
-
Polysulfone Mixed-Matrix Membranes Comprising Poly(ethylene glycol)-Grafted Carbon Nanotubes: Mechanical Properties and CO2 Separation Performance. ACS Publications. [Link]
-
DIPOLAR APROTIC SOLVENTS DMSO AND NMP IN CROP PROTECTION FORMULATIONS. AgroPages. [Link]
-
Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers. PubMed. [Link]
-
Polymer‐supported Phase Transfer Catalyst. Taylor & Francis eBooks. [Link]
-
Phase Transfer Catalysis in the Polycondensation Processes. XXV. The Relationship Between Structure and Supramolecular Ordering of Some Aromatic Polyethers Containing Flexible Spacer. Sci-Hub. [Link]
-
Solubility a of polyamides Polymer Solvents NMP DMAc DMF DMSO m-cresol THF CHCl 3. ResearchGate. [Link]
-
Solubility behavior of polyimides Code Solvent a NMP DMAc DMF DMSO m-Cresol THF CHCl 3. ResearchGate. [Link]
-
The Solubility Parameters of DMAC, Water, PVDF, DMF, DMSO and NMP. ResearchGate. [Link]
-
Comparison of the properties of DMF, DMSO and NMP. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of steric hindrance on the properties of antibacterial and biocompatible copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetics and mechanisms of polycondensation reactions between aryl halides and bisphenol A - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Stabilizing 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane in Experimental Settings
Welcome to the technical support center for 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the degradation of this compound during experimental use. By understanding its stability profile and adhering to best practices in handling and storage, you can ensure the integrity of your experiments and the reliability of your results.
Understanding the Stability of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, a dimer of the anesthetic agent propofol, is a phenolic compound. Its stability is intrinsically linked to the reactivity of its hydroxyl groups and the susceptibility of the aromatic rings to oxidation. Degradation of this compound can be initiated by several factors, including exposure to atmospheric oxygen, light, high temperatures, and solutions with non-neutral pH. The primary degradation pathways involve oxidation, which can lead to the formation of colored quinone-type byproducts.
Forced degradation studies on the parent compound, propofol, have shown that oxidative stress, heat, and alkaline conditions are the main drivers for the formation of impurities, including its dimer, 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane.[1][2] This suggests that the dimer itself would be susceptible to further degradation under similar conditions.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the handling and use of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane in a question-and-answer format.
Q1: My solid 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane has developed a yellowish or brownish tint. What does this mean and is it still usable?
A1: A change in color from white or off-white to a yellowish or brownish hue is a common visual indicator of degradation. This is likely due to the oxidation of the phenolic hydroxyl groups, leading to the formation of quinone-like structures which are often colored.
-
Causality: Phenolic compounds are susceptible to oxidation, especially when exposed to air (oxygen) and light over extended periods. Trace metal impurities can also catalyze this process.
-
Recommendation: While a slight discoloration may indicate minor degradation, it is crucial to assess the purity of the compound before use, as even small amounts of impurities can significantly impact experimental outcomes. We recommend performing a purity check using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3][4] If the purity is below your experimental requirements, it is advisable to use a fresh, un-degraded batch of the compound. To prevent this, always store the solid compound in a tightly sealed, opaque container, preferably under an inert atmosphere (e.g., argon or nitrogen), and in a cool, dark place.[5]
Q2: I've prepared a stock solution of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane in an organic solvent. How should I store it to ensure its stability?
A2: The stability of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane in solution is dependent on the solvent, storage temperature, and exposure to light and air.
-
Causality: Dissolving the compound increases its molecular mobility, making it more susceptible to degradation, especially in the presence of dissolved oxygen or reactive solvent impurities.
-
Recommendation: For short-term storage (up to a few days), store the solution at 2-8°C in a tightly capped, amber vial to protect it from light.[6] For longer-term storage, it is advisable to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and exposure to air each time the solution is used. Store these aliquots at -20°C or -80°C.[7] Before use, allow the solution to equilibrate to room temperature before opening the vial to prevent condensation of water into the solution.
Q3: What are the optimal pH conditions for experiments involving 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane in aqueous solutions?
A3: Phenolic compounds are generally more stable in acidic to neutral pH conditions. Alkaline conditions can deprotonate the hydroxyl groups, making the compound more susceptible to oxidation.
-
Causality: The phenoxide ion, formed under basic conditions, is more electron-rich and thus more easily oxidized than the protonated phenol.
-
Recommendation: Whenever possible, maintain the pH of your experimental solution between 4 and 7. If the experimental protocol requires a basic pH, prepare the solution immediately before use and minimize its exposure to air. Consider deoxygenating the buffer by sparging with an inert gas like argon or nitrogen before adding the compound.
Q4: I am conducting an experiment that requires heating a solution of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane. What precautions should I take?
A4: Elevated temperatures can accelerate the degradation of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane.
-
Causality: Heat provides the activation energy for degradation reactions, particularly oxidation.
-
Recommendation: If heating is unavoidable, conduct the experiment under an inert atmosphere (e.g., in a glove box or using a Schlenk line) to minimize oxidation. Use the lowest possible temperature and the shortest duration of heating required for your protocol. After heating, cool the solution promptly. It is also advisable to analyze a sample of the solution after the heating step to check for any degradation.
Summary of Handling and Storage Conditions
| Parameter | Recommendation | Rationale |
| Storage (Solid) | Store in a cool (2-8°C), dry, dark place in a tightly sealed, opaque container. For long-term storage, consider storing under an inert atmosphere (argon or nitrogen).[6] | Minimizes exposure to heat, light, and atmospheric oxygen, which can cause oxidative degradation.[1] |
| Storage (Solution) | Store in amber vials at 2-8°C for short-term use. For long-term storage, aliquot and store at -20°C or -80°C.[7] | Protects from light and reduces the rate of degradation. Aliquoting minimizes contamination and degradation from repeated freeze-thaw cycles. |
| pH (Aqueous Solutions) | Maintain a pH between 4 and 7. | Phenolic compounds are more stable in acidic to neutral conditions. Alkaline pH increases susceptibility to oxidation. |
| Temperature | Avoid excessive heat. If heating is necessary, do so for the shortest possible time and under an inert atmosphere. | High temperatures accelerate the rate of degradation.[1] |
| Light Exposure | Minimize exposure to ambient and UV light. Use amber glassware or wrap containers in aluminum foil. | Photolytic degradation can occur upon exposure to light.[1] |
Experimental Protocols
Protocol for Purity Assessment by HPLC
This protocol provides a general guideline for assessing the purity of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane. Method parameters may need to be optimized for your specific HPLC system and column.
-
Preparation of Standard Solution:
-
Accurately weigh approximately 10 mg of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., acetonitrile or methanol). This will be your standard stock solution.
-
Prepare working standards of appropriate concentrations by diluting the stock solution.
-
-
Preparation of Sample Solution:
-
Prepare the sample solution in the same manner as the standard solution, using the batch of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane to be tested.
-
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium acetate).[8]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: UV detection at a wavelength where the compound has significant absorbance (e.g., 270-280 nm).
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the standard solution to determine the retention time of the main peak.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity of the sample by the area percentage method, where the area of the main peak is expressed as a percentage of the total area of all peaks.
-
Visualizing Degradation and Prevention
Logical Workflow for Preventing Degradation
Caption: Workflow for minimizing degradation of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane.
Potential Degradation Pathway
Caption: Simplified oxidative degradation pathway of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane.
References
- Peng, M., Le, J., & Yang, Y. (2013). Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique.
-
CPAchem. (2023, July 26). Safety data sheet: 2,2-Bis(4-hydroxy-3-methylphenyl)propane. Retrieved from [Link]
-
Hampton Research. (2024, January 12). Safety Data Sheet: 1.0 M BIS-TRIS propane. Retrieved from [Link]
-
allresist. (2021, December 12). Safety data sheet: AR-N 4340. Retrieved from [Link]
-
Peng, M., Le, J., & Yang, Y. (2013). Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique. Request PDF. Retrieved from [Link]
-
Epocrates. (n.d.). Diprivan (propofol) dosing, indications, interactions, adverse effects, and more. Retrieved from [Link]
-
American Society of Anesthesiologists. (n.d.). Statement on Safe Use of Propofol. Retrieved from [Link]
-
Agilent. (2012, December 7). Determination of Propofol in Biological Samples. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Propofol - StatPearls. Retrieved from [Link]
-
Drugs.com. (2025, November 24). Propofol Dosage Guide + Max Dose, Adjustments. Retrieved from [Link]
- Drzewiecka, M., Beszterda, M., Frańska, M., & Frański, R. (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. Toxics, 9(3), 49.
-
Carl ROTH. (n.d.). 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 1 g. Retrieved from [Link]
-
WikEM. (2023, December 5). Propofol. Retrieved from [Link]
- Muszalska, I., Ładowska, H., & Sabiniarz, A. (2005). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL- 2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica, 62(1), 3-10.
- Lee, K. R., et al. (2006). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Journal of Pharmaceutical and Biomedical Analysis, 41(4), 1419-1424.
- SABIC Global Technologies B.V. (2015). U.S. Patent No. 9,174,904. U.S.
-
Drzewiecka, M., Beszterda, M., Frańska, M., & Frański, R. (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. ResearchGate. Retrieved from [Link]
-
Cenmed Enterprises. (n.d.). 2 2 Bis(4 Hydroxy 3 Methylphenyl)Propane 97%. Retrieved from [Link]
-
Carl ROTH. (n.d.). 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 500 mg. Retrieved from [Link]
-
Drzewiecka, M., Beszterda, M., Frańska, M., & Frański, R. (2021). 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2,2-Bis(4-hydroxy-3-methylphenyl)propane. PubChem. Retrieved from [Link]
-
Riddick, J. A., Bunger, W. B., & Sakano, T. K. (2002). Effect of pH on the rotational conformations of 1,3-diamino-2-hydroxypropane. Request PDF. Retrieved from [Link]
Sources
- 1. Simultaneous determination of 11 related impurities in propofol by gas chromatography/tandem mass spectrometry coupled with pulsed splitless injection technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. echemi.com [echemi.com]
- 6. biosynth.com [biosynth.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Diisopropylbisphenol A Polymerization
Welcome to the technical support center for the polymerization of Diisopropylbisphenol A. This guide is designed for researchers and scientists to provide in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to ensure successful and reproducible polymerization experiments. Our focus is on explaining the causality behind experimental choices to empower you to optimize your reaction conditions effectively.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the polymerization of Diisopropylbisphenol A. The question-and-answer format is designed to help you quickly identify and solve common experimental problems.
Q1: Why is the molecular weight (Mw) of my polymer consistently low?
A1: Achieving a high molecular weight in step-growth polymerization is highly dependent on several critical factors. Low molecular weight is the most common issue and can almost always be traced back to one of three areas: monomer purity, stoichiometry, or reaction conditions.
-
Monomer Purity: Step-growth polymerization is extremely sensitive to impurities.[1][2] Monofunctional impurities are particularly detrimental as they act as "chain terminators," capping the growing polymer chain and preventing further extension.[3][4] Even a small percentage of such impurities can drastically reduce the final molecular weight.[1]
-
Solution: Ensure your Diisopropylbisphenol A and the co-monomer (e.g., diphenyl carbonate, phosgene derivative) are of the highest possible purity (>99.9% is desirable).[3] It is highly recommended to purify monomers before use, even if they are from a commercial source. Recrystallization is a common and effective method.
-
-
Stoichiometric Imbalance: The Carothers equation dictates that the highest degree of polymerization is only achievable with a precise 1:1 molar ratio of the reacting functional groups (e.g., hydroxyl groups from Diisopropylbisphenol A and carbonate groups from diphenyl carbonate).[5][6] Any deviation from this perfect balance will result in a lower molecular weight, as one type of functional group will be depleted, halting polymerization.[4][7]
-
Solution: Use a high-precision balance to weigh your monomers. Perform careful calculations to ensure an exact 1:1 molar ratio. When transferring materials, ensure quantitative transfer to avoid altering the stoichiometry.
-
-
Inefficient Byproduct Removal: In polycondensation reactions, a small molecule (like phenol in a melt reaction with diphenyl carbonate, or water) is eliminated.[7][8][9] This is an equilibrium reaction.[4][10] To drive the reaction forward and achieve high molecular weight, this byproduct must be continuously and efficiently removed from the reaction medium.[8][11]
-
Solution: If performing a melt polymerization, apply a high vacuum (e.g., <1 mmHg) during the later stages of the reaction when the viscosity increases.[8] Ensure the reaction setup has a wide-bore connection to the vacuum line to prevent clogging and facilitate efficient vapor removal. For solution polymerization, using a solvent that forms an azeotrope with the byproduct can aid in its removal.[5]
-
-
Sub-optimal Reaction Time and Temperature: Polymerization may not have reached completion. The molecular weight in step-growth polymerization increases sharply only at very high conversions (>99%).[4]
-
Solution: Increase the reaction time. Monitor the reaction progress by taking aliquots (if possible) and analyzing the molecular weight via Gel Permeation Chromatography (GPC). The temperature must be high enough to ensure reactivity and keep the polymer molten and mobile, but not so high that it causes thermal degradation or side reactions.[5][12][13]
-
Troubleshooting Decision Tree for Low Molecular Weight
Here is a logical workflow to diagnose the cause of low molecular weight polymer.
Caption: Troubleshooting workflow for low molecular weight polymer.
Q2: The final polymer is discolored (e.g., yellow or brown). What is the cause and how can I prevent it?
A2: Polymer discoloration is typically a sign of degradation or side reactions, often caused by oxidation or excessive heat.
-
Oxidation: The phenolic groups in Diisopropylbisphenol A are susceptible to oxidation at high temperatures, which can form colored byproducts.
-
Solution: The polymerization must be carried out under a strict inert atmosphere (e.g., high-purity nitrogen or argon) to prevent oxygen exposure.[11] Purge the reactor thoroughly with inert gas before heating and maintain a gentle positive pressure throughout the reaction.
-
-
Thermal Degradation: Exposing the polymer to excessively high temperatures or for prolonged periods can cause chain scission and the formation of colored degradation products.
-
Solution: Optimize the temperature profile. Use the minimum temperature required for efficient polymerization. Consider a staged temperature profile, starting lower and increasing as the reaction progresses and viscosity builds.[5]
-
-
Monomer or Catalyst Impurities: Impurities in the monomers or certain catalysts can promote discoloration.
-
Solution: Use highly purified monomers. Screen different catalysts to find one that is effective at lower temperatures and does not cause color formation.
-
Q3: My reaction mixture solidifies or becomes too viscous to stir before high molecular weight is achieved.
A3: This is a common challenge in melt polymerization as the molecular weight, and consequently the melt viscosity, increases exponentially at high conversion.[6][8]
-
Insufficient Temperature: The reaction temperature may be below the melting point (Tm) or glass transition temperature (Tg) of the forming polymer.
-
Solution: Gradually increase the reaction temperature to keep the polymer melt mobile. The final reaction temperature should be significantly above the polymer's Tg.
-
-
Inadequate Stirring/Agitation: As viscosity increases, standard magnetic stirring may become ineffective.
-
Solution: Use a mechanical overhead stirrer with a high-torque motor and a specially designed impeller (e.g., helical or anchor) that can handle highly viscous melts.
-
-
Solvent Choice (for Solution Polymerization): The polymer may not be soluble in the chosen solvent at higher molecular weights, causing it to precipitate.[14]
-
Solution: Switch to a better solvent with a high boiling point that is known to dissolve the final polymer. Examples include diphenyl ether or specialized aromatic solvents.[5] Alternatively, reduce the initial monomer concentration.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a lab-scale melt polycondensation of Diisopropylbisphenol A with Diphenyl Carbonate?
A1: A typical lab-scale melt polymerization involves a two-stage process. The goal is to first create low-molecular-weight oligomers and then build high molecular weight by driving off the phenol byproduct under vacuum.
| Parameter | Stage 1: Oligomerization | Stage 2: Polycondensation | Rationale |
| Temperature | 180-200 °C | 220-280 °C (gradual increase) | Stage 1 initiates the reaction. Stage 2 requires higher temperatures to maintain mobility as Mw and viscosity increase.[8] |
| Pressure | Atmospheric (under N₂) | High Vacuum (<1 mmHg) | An inert atmosphere prevents oxidation. High vacuum is critical to remove phenol and drive the reaction to completion.[8][11] |
| Catalyst | Basic catalyst (e.g., NaOH, LiOH) | Same as Stage 1 | Catalysts are needed to increase the rate of the transesterification reaction.[5][8] |
| Time | 1-2 hours | 2-4 hours | Time is dependent on achieving high conversion. Monitor viscosity as an indicator. |
| Agitation | Magnetic or Mechanical Stirring | High-Torque Mechanical Stirring | Necessary to ensure homogeneity and facilitate byproduct removal from the viscous melt. |
Q2: How do I properly characterize the Diisopropylbisphenol A polymer?
A2: A combination of techniques is required for comprehensive characterization.[15][16]
-
Molecular Weight and Distribution:
-
Technique: Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC).
-
Information Provided: Number-average molecular weight (Mn), weight-average molecular weight (Mw), and Polydispersity Index (PDI = Mw/Mn).[5][17] This is the most critical analysis for determining the success of the polymerization.
-
-
Chemical Structure:
-
Thermal Properties:
Q3: Can I control the molecular weight of the final polymer?
A3: Yes, molecular weight can be precisely controlled. This is often desired for specific applications.
-
Stoichiometric Imbalance: Intentionally adding a slight excess of one of the bifunctional monomers will limit the final molecular weight in a predictable way, as described by the Carothers equation.[5]
-
Monofunctional Terminators: Adding a small, controlled amount of a monofunctional reagent (e.g., a monophenol) will cap the polymer chains, effectively controlling the final molecular weight.[5][7] The degree of polymerization is inversely proportional to the concentration of the chain terminator.
Part 3: Experimental Protocols & Workflows
Protocol 1: Purification of Diisopropylbisphenol A via Recrystallization
Causality: This protocol removes potential mono-isopropylated or other organic impurities that could act as chain terminators, ensuring the monomer is suitable for high-molecular-weight polymerization.[3]
-
Dissolution: In a fume hood, dissolve the crude Diisopropylbisphenol A in a minimal amount of a suitable hot solvent (e.g., toluene or a toluene/heptane mixture).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven at a temperature below the monomer's melting point until a constant weight is achieved. This step is crucial to remove any residual solvent or moisture.[20]
Workflow: General Melt Polycondensation
This diagram outlines the key stages of a typical melt polymerization experiment.
Caption: Experimental workflow for melt polycondensation.
References
- Fiveable. (n.d.). Step-growth polymerization | Polymer Chemistry Class Notes.
- ResearchGate. (2023, October 8). Effects of monomer purity on AA-BB polycondensation: a Monte Carlo study.
- MDPI. (n.d.). Polymer-Grade Bio-Monomers from Oleochemicals by Combining Homogeneous Catalysis and Selective Product Crystallization in an Integrated Process.
- ACS Symposium Series. (2025, April 1). Introduction to Polymerization and Depolymerization.
- Farabi University. (n.d.). Lecture #9: Polycondensation reactions Polycondensation a process for the production of polymers from bifunctional and polyfunct.
- ResearchGate. (n.d.). Importance of monomer purity for REMP a, A chemical treatment to....
- Malaysian Journal of Analytical Sciences. (2021, December 27). OPTIMIZATION OF DIFFERENT PARAMETERS IN THE SYNTHESIS OF BISPHENOL A IMPRINTED POLYMER VIA PRECIPITATION POLYMERIZATION FOR BISP.
- Transactions on Materials, Biotechnology and Life Sciences. (2023, November 13). Influence of monomer purity on molecular weight of racemic polylactic acid. Retrieved from Transactions on Materials, Biotechnology and Life Sciences.
- arXiv. (n.d.). Ab initio study on optimization of bisphenol A and phosgene to manufacture polycarbonate.
- ResearchGate. (2025, August 5). Modeling of Solid-State Polymerization of Bisphenol A Polycarbonate | Request PDF.
- ResearchGate. (2018, March 21). How can we control the polycondensation(step growth) polymerization?.
- E3S Web of Conferences. (n.d.). Condensation polymers: synthesis, properties, and applications.
- University of Maryland. (2000). Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor.
- NINGBO INNO PHARMCHEM CO., LTD. (n.d.). Bisphenol A in Polymer Manufacturing: Ensuring Quality and Performance.
- YouTube. (2025, May 4). How Does Temperature Affect Chain-Growth Polymerization?.
- MDPI. (n.d.). Principles of Step-Growth Polymerization (Polycondensation and Polyaddition).
- NPTEL. (n.d.). 1. POLYCONDENSATION.
- MIT OpenCourseWare. (2006). Kinetics of Step Growth Polymerization (Chapter 2).
- ACS Publications. (2021, May 17). Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization.
- Reddit. (2021, November 16). Troubleshooting step growth polymerization : r/Chempros.
- MDPI. (n.d.). Influence of Co-Catalysts and Polymerization Conditions on Properties of Poly(anhydride-alt-epoxide)s from ROCOP Using Salen Complexes with Different Metals.
- ResearchGate. (2014, May 8). Does anyone have experience with uneven polymerization in SDS PAGE?.
- MEL Science. (n.d.). Polymerization and polycondensation reactions.
- ACS Publications. (n.d.). Generalization of Various Polycondensation Problems. Concept of Slow Influx | Industrial & Engineering Chemistry Fundamentals.
- Semantic Scholar. (1999, July 1). Synthesis of polycarbonate from dimethyl carbonate and bisphenol‐a through a non‐phosgene process.
- ResearchGate. (n.d.). Polymerization of bisphenol A diacetate (2) [Reaction conditions.
- Fiveable. (n.d.). Polymer Characterization Methods | Polymer Chemistry Class Notes.
- ChemRxiv. (n.d.). Polymer Size–Catalytic Activity Relationships in Solution.
- Measurlabs. (2024, August 15). Polymer Characterization Technique Overview.
- MDPI. (n.d.). Concerning Synthesis of New Biobased Polycarbonates with Curcumin in Replacement of Bisphenol A and Recycled Diphenyl Carbonate as Example of Circular Economy.
- SlidePlayer. (2010, May 30). Polymer Analysis and Characterization.
- OPUS at UTS. (2024, January 1). Characterization of polymers.
- PMC - NIH. (2018, June 18). Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate.
- SpecialChem. (2021, August 5). Polymer Characterization: How to Get Started.
- GoldBio. (n.d.). Troubleshooting Gel Casting/ Polymerization Issues in SDS-PAGE.
- Polymer Chemistry (RSC Publishing). (n.d.). The carbonate exchange reaction strategy for chemical recycling of poly(bisphenol A carbonate) into an epoxy-curing agent.
- MDPI. (n.d.). Preparation of Colored Polymer Microspheres.
- G-Biosciences. (n.d.). Troubleshooting Sodium Dodecyl Sulfate- Polyacrylamide Gel Electrophoresis.
- MDPI. (2023, April 13). The Effect of Polymer Matrix on the Catalytic Properties of Supported Palladium Catalysts in the Hydrogenation of Alkynols.
- ResearchGate. (n.d.). Synthesis of polycarbonates and polycarbonate/polyester copolymers through an ester-carbonate exchange reaction.
- SlidePlayer. (2023, September 13). Chapter 2: General Methods for preparing Polymers.
- YouTube. (2017, June 5). #009: Emulsion Polymerization - Making Polymer Nanoparticles.
- BenchChem. (n.d.). troubleshooting inconsistent polymerization results with Diisopropyl peroxydicarbonate. Retrieved from BenchChem.bleshooting inconsistent polymerization results with Diisopropyl peroxydicarbonate*.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. farabi.university [farabi.university]
- 5. fiveable.me [fiveable.me]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. user.eng.umd.edu [user.eng.umd.edu]
- 9. Polymerization and polycondensation reactions | MEL Chemistry [melscience.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. gdckulgam.edu.in [gdckulgam.edu.in]
- 12. e3s-conferences.org [e3s-conferences.org]
- 13. m.youtube.com [m.youtube.com]
- 14. reddit.com [reddit.com]
- 15. measurlabs.com [measurlabs.com]
- 16. OPUS at UTS: Characterization of polymers - Open Publications of UTS Scholars [opus.lib.uts.edu.au]
- 17. fiveable.me [fiveable.me]
- 18. ispac-conferences.org [ispac-conferences.org]
- 19. specialchem.com [specialchem.com]
- 20. wepub.org [wepub.org]
Technical Support Center: Purification of Crude 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
Welcome to the technical support center for the purification of crude 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols for the successful purification of this compound. Our approach is grounded in scientific principles and practical, field-tested experience to ensure you achieve the highest purity for your downstream applications.
I. Troubleshooting Guide: Navigating Common Purification Challenges
This section addresses specific issues you may encounter during the purification of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane via common laboratory techniques.
Recrystallization Troubleshooting
Recrystallization is a powerful technique for purifying solid compounds. However, several factors can impede its success.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound does not dissolve in the hot solvent. | 1. Incorrect solvent choice: The solvent may be too non-polar for the compound at elevated temperatures. 2. Insufficient solvent volume: Not enough solvent is being used to dissolve the solute. 3. Low temperature: The solvent is not being heated to a sufficiently high temperature. | 1. Solvent Screening: Test the solubility of your crude product in a range of solvents with varying polarities (e.g., toluene, aqueous ethanol, aqueous isopropanol). A good recrystallization solvent should dissolve the compound when hot but not when cold[1]. 2. Incremental Solvent Addition: Add the hot solvent in small portions to the crude material with continuous stirring and heating until the solid just dissolves[2]. 3. Temperature Optimization: Ensure your solvent is heated to its boiling point, or a temperature where the compound's solubility is high, without causing decomposition[1]. |
| Compound oils out instead of crystallizing. | 1. Solution is too saturated: The concentration of the compound in the solvent is too high. 2. Cooling too rapidly: Rapid cooling can cause the compound to come out of solution as an oil rather than forming crystals. 3. Insoluble impurities: The presence of certain impurities can inhibit crystal formation. | 1. Add More Solvent: Add a small amount of hot solvent to the oiled-out mixture to reduce the saturation and redissolve the oil. 2. Slow Cooling: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath for complete crystallization[2]. Insulating the flask can promote slower cooling. 3. Hot Filtration: If insoluble impurities are suspected, perform a hot filtration of the saturated solution before cooling to remove them. |
| Poor recovery of the purified compound. | 1. Compound is too soluble in the cold solvent: The chosen solvent may still have significant solubility for your compound at low temperatures. 2. Insufficient cooling: The solution was not cooled to a low enough temperature to maximize crystal precipitation. 3. Premature crystallization during hot filtration. | 1. Solvent System Optimization: Consider using a mixed solvent system. Dissolve the compound in a "good" solvent and then add a "poor" solvent in which the compound is less soluble until the solution becomes turbid. Reheat to clarify and then cool slowly. For a similar compound, 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane, aqueous C1-C4 monoalcohols have been used effectively[3][4]. 2. Extended Cooling: Ensure the solution is thoroughly chilled in an ice bath for an adequate amount of time to allow for maximum precipitation. 3. Minimize Heat Loss: During hot filtration, use a pre-heated funnel and flask to prevent the solution from cooling and crystallizing prematurely. |
| Crystals are colored or appear impure. | 1. Colored impurities are co-crystallizing: The impurities have similar solubility properties to the desired compound in the chosen solvent. 2. Adsorbed impurities: Impurities may be adsorbed onto the surface of the crystals. | 1. Activated Carbon Treatment: Add a small amount of activated carbon to the hot solution to adsorb colored impurities. Perform a hot filtration to remove the carbon before cooling. 2. Second Recrystallization: A second recrystallization step may be necessary to achieve the desired level of purity. 3. Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adsorbed impurities. |
Column Chromatography Troubleshooting
Column chromatography is a versatile technique for separating components of a mixture. For phenolic compounds like 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, specific challenges may arise.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor separation of the desired compound from impurities. | 1. Inappropriate solvent system: The polarity of the mobile phase may be too high or too low. 2. Column overloading: Too much crude material has been loaded onto the column. 3. Improperly packed column: Channels or cracks in the stationary phase can lead to poor separation. | 1. TLC Optimization: First, determine the optimal solvent system using Thin Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.25-0.35 for good separation on a column[5]. For phenolic compounds, solvent systems such as hexane/ethyl acetate or dichloromethane/methanol are common[6]. 2. Adsorbent to Compound Ratio: Use a proper ratio of stationary phase to crude material, typically 30:1 to 100:1 by weight for difficult separations[5]. 3. Proper Packing Technique: Pack the column carefully to ensure a uniform and homogenous stationary phase bed. Both wet and dry packing methods can be effective if done correctly[7][8]. |
| Compound streaking or tailing on the column. | 1. Compound is too polar for the solvent system: The compound interacts too strongly with the stationary phase. 2. Acidic nature of silica gel: The phenolic hydroxyl groups can interact strongly with the acidic silica gel, causing tailing. 3. Sample is not concentrated enough when loaded. | 1. Increase Solvent Polarity: Gradually increase the polarity of the mobile phase (gradient elution) to help elute the compound more effectively. 2. Deactivate Silica Gel: Add a small amount of a weak base, such as triethylamine (0.1-1%), to the eluent to deactivate the acidic sites on the silica gel[9]. Alternatively, use a different stationary phase like neutral alumina. 3. Concentrated Loading: Dissolve the sample in a minimal amount of solvent and load it onto the column in a narrow band to prevent band broadening[7]. |
| Compound is not eluting from the column. | 1. Solvent polarity is too low: The mobile phase is not strong enough to displace the compound from the stationary phase. 2. Compound has very high polarity or is ionic. | 1. Gradient Elution: Start with a low polarity solvent and gradually increase the polarity. For highly retained compounds, a final flush with a very polar solvent like methanol may be necessary. 2. Alternative Stationary Phase: Consider using a reverse-phase column (like C18) where the elution order is reversed (more polar compounds elute first). |
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane?
A1: The synthesis of bisphenols typically involves the acid-catalyzed condensation of a phenol with a ketone. For your compound, this would be the reaction of 2-isopropylphenol with acetone. Therefore, potential impurities include:
-
Unreacted starting materials: 2-isopropylphenol and acetone.
-
Isomeric byproducts: The reaction can also produce the o,p'-isomer and the o,o'-isomer in addition to the desired p,p'-isomer.
-
Polymeric byproducts: Under certain conditions, higher molecular weight oligomers can form.
-
Residual catalyst: Traces of the acid catalyst used in the synthesis may be present.
Q2: How do I choose the best initial purification technique?
A2: The choice between recrystallization and column chromatography depends on the nature of your crude product.
-
Recrystallization is generally preferred for purifying large quantities of a solid product when the impurities have significantly different solubilities than the desired compound in a particular solvent. It is often more cost-effective and scalable.
-
Column chromatography is more suitable for separating complex mixtures, especially when the components have similar polarities. It is also useful for purifying smaller quantities of material or for isolating multiple components from a mixture[6].
A good starting point is to analyze your crude product by TLC or HPLC to get an idea of the number and nature of the impurities.
Q3: Can I use distillation to purify my product?
A3: While distillation is a common purification technique for liquids, it is generally not suitable for high molecular weight, solid compounds like 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane due to their high boiling points and potential for thermal decomposition at the required temperatures.
Q4: My purified product is still showing a broad melting point range. What should I do?
A4: A broad melting point range is indicative of impurities. If you have already performed a recrystallization, a second recrystallization using a different solvent system may be beneficial. Alternatively, if the impurities are close in structure and polarity to your product, column chromatography may be necessary to achieve higher purity.
Q5: Are there any safety precautions I should be aware of when handling 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane and the solvents used for its purification?
A5: Yes, it is crucial to handle all chemicals with appropriate safety measures. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane may cause skin and eye irritation[10]. The organic solvents used for purification are often flammable and can be harmful if inhaled or absorbed through the skin. Always work in a well-ventilated fume hood, wear appropriate personal protective equipment (PPE) including safety glasses, gloves, and a lab coat, and consult the Safety Data Sheet (SDS) for each chemical before use.
III. Experimental Protocols
Protocol 1: Recrystallization of Crude 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
This protocol is adapted from a method used for a structurally similar compound and should be optimized for your specific crude material[3][4].
Materials:
-
Crude 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
-
Isopropanol
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate with a stirrer
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Solvent Preparation: Prepare an aqueous isopropanol solution (e.g., 80:20 isopropanol:water v/v).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add the aqueous isopropanol solvent in portions while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If activated carbon or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below their melting point until a constant weight is achieved.
Protocol 2: Column Chromatography of Crude 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
This is a general protocol for silica gel chromatography and should be optimized based on TLC analysis of your crude mixture.
Materials:
-
Crude 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Solvents (e.g., hexane, ethyl acetate, dichloromethane)
-
Chromatography column
-
Sand
-
Collection tubes or flasks
Procedure:
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The desired product should have an Rf of ~0.3.
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a small layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar eluting solvent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude material in a minimal amount of the eluting solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble samples, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the column.
-
-
Elution:
-
Carefully add the eluting solvent to the column.
-
Begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the solvent system.
-
-
Fraction Analysis:
-
Analyze the collected fractions by TLC to identify those containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane.
-
IV. Visualizations
Workflow for Purification Method Selection
Sources
- 1. mt.com [mt.com]
- 2. youtube.com [youtube.com]
- 3. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 4. EP0379862A2 - Method for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 5. scispace.com [scispace.com]
- 6. web.uvic.ca [web.uvic.ca]
- 7. orgsyn.org [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Purification [chem.rochester.edu]
- 10. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2,2-bis(4-hydroxy-3,5-diisopropylphenyl)propane (Diisopropylbisphenol A)
Abstract: This technical support guide is tailored for researchers, scientists, and drug development professionals engaged in the synthesis of Diisopropylbisphenol A. Recognizing the complexities of scaling up this sterically hindered bisphenol, this document provides in-depth troubleshooting guides and frequently asked questions (FAQs). The content is structured to address specific experimental challenges, offering explanations grounded in chemical principles and field-proven insights to ensure procedural success and product integrity.
Introduction
The synthesis of Diisopropylbisphenol A, a sterically hindered analog of Bisphenol A, presents unique challenges, particularly during scale-up. The introduction of four isopropyl groups ortho to the hydroxyl functionalities significantly influences the reactivity of the starting materials and the properties of the final product. This guide is designed to serve as a practical resource for navigating the common hurdles encountered in its synthesis, which typically proceeds via a Friedel-Crafts alkylation of a suitable phenol with an isopropylating agent.
Troubleshooting Guide: Common Challenges in Diisopropylbisphenol A Synthesis
This section addresses specific issues that may arise during the synthesis of Diisopropylbisphenol A, providing potential causes and actionable solutions.
Issue 1: Low or No Product Yield
Symptoms:
-
Minimal to no precipitation of the desired product upon workup.
-
Recovery of a significant amount of starting materials.
-
Complex mixture of unidentifiable products.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Inactive Catalyst | The Friedel-Crafts alkylation is often catalyzed by a Lewis acid (e.g., AlCl₃) or a strong Brønsted acid. These catalysts are extremely sensitive to moisture, which leads to their deactivation.[1][2] | 1. Ensure all glassware is rigorously dried (oven-dried or flame-dried under vacuum).2. Use anhydrous solvents and reagents. Consider fresh containers of reagents if contamination is suspected.3. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture ingress. |
| Insufficient Catalyst Loading | Steric hindrance from the isopropyl groups on the phenol starting material can slow down the reaction rate. A higher catalyst loading may be necessary to achieve a reasonable conversion. | 1. Incrementally increase the molar ratio of the catalyst to the limiting reagent.2. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the optimal catalyst concentration. |
| Sub-optimal Reaction Temperature | Friedel-Crafts alkylations have a specific activation energy barrier. If the temperature is too low, the reaction may not proceed at an appreciable rate.[1] Conversely, excessively high temperatures can promote side reactions and decomposition.[2] | 1. If the reaction is sluggish at lower temperatures, cautiously increase the temperature in small increments.2. For exothermic reactions, ensure adequate cooling to maintain the target temperature and prevent runaway reactions, which are a significant safety concern during scale-up.[3] |
| Carbocation Rearrangement | While less of an issue with isopropylation compared to longer-chain alkylations, suboptimal conditions can still lead to undesired isomers.[4][5][6] | 1. Maintain a controlled, low temperature during the initial addition of reagents to favor the desired kinetic product.2. The choice of catalyst can influence selectivity. Experiment with different Lewis or Brønsted acids. |
Issue 2: Formation of Multiple By-products
Symptoms:
-
TLC or HPLC analysis shows multiple spots or peaks in the crude product mixture.
-
Difficulty in purifying the desired product.
-
Lower than expected isolated yield of pure Diisopropylbisphenol A.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Over-alkylation (Polyalkylation) | The initial alkylation product, Diisopropylbisphenol A, can be more reactive than the starting phenol, leading to the addition of more isopropyl groups.[4] | 1. Use a stoichiometric excess of the phenol starting material relative to the isopropylating agent.[1] This increases the probability of the isopropylating agent reacting with the starting material rather than the product.2. Control the reaction time carefully. Stop the reaction as soon as the starting material is consumed (as monitored by TLC/HPLC). |
| Isomer Formation | Alkylation can occur at different positions on the aromatic ring, leading to the formation of structural isomers. The synthesis of the related Bisphenol A is known to produce ortho-para and ortho-ortho isomers as by-products. | 1. Optimize the reaction temperature. Lower temperatures often favor para-substitution.2. The choice of solvent can influence the regioselectivity of the reaction. |
| Side Reactions of the Isopropylating Agent | The isopropylating agent (e.g., isopropanol or propylene) can undergo self-polymerization or other side reactions under strong acid conditions. | 1. Add the isopropylating agent slowly and in a controlled manner to the reaction mixture.2. Ensure efficient mixing to disperse the reagent quickly and prevent localized high concentrations. |
Issue 3: Difficulties in Product Purification and Isolation
Symptoms:
-
The product oils out instead of crystallizing.
-
The isolated product is off-color (e.g., yellow or brown).
-
The product has a low melting point or a broad melting point range.
Potential Causes & Solutions:
| Potential Cause | Scientific Rationale | Troubleshooting Steps |
| Presence of Impurities | By-products and residual starting materials can interfere with the crystallization process and impart color to the final product. | 1. Perform a thorough workup to remove the catalyst and acidic residues. This typically involves washing with water and a mild base (e.g., sodium bicarbonate solution).2. Consider a multi-step purification process. For a related sterically hindered bisphenol, recrystallization from aqueous C1-C4 monoalcohols has proven effective.[7] |
| Inappropriate Recrystallization Solvent | The choice of solvent is critical for effective purification by recrystallization. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. | 1. Screen a range of solvents and solvent mixtures to find the optimal system for recrystallization. Toluene and acetone have been used in the purification of related bisphenols.[8]2. If the product is an oil, try trituration with a non-polar solvent (e.g., hexanes) to induce solidification. |
| Thermal Decomposition | High temperatures during solvent removal or drying can lead to product degradation, especially if residual acid is present. | 1. Use rotary evaporation under reduced pressure to remove the solvent at a lower temperature.2. Dry the final product in a vacuum oven at a moderate temperature. |
Experimental Workflow & Visualization
General Synthetic Pathway: Friedel-Crafts Alkylation
The synthesis of Diisopropylbisphenol A typically involves the acid-catalyzed alkylation of a phenol with an isopropylating agent like isopropanol or propylene.
Caption: General workflow for the synthesis of Diisopropylbisphenol A.
Troubleshooting Logic Diagram
This diagram outlines a systematic approach to diagnosing and resolving common issues during the synthesis.
Caption: A troubleshooting flowchart for synthesis issues.
Frequently Asked Questions (FAQs)
Q1: Why is an excess of the phenol starting material often used in this synthesis?
Using an excess of the phenol starting material helps to minimize polyalkylation, a common side reaction in Friedel-Crafts alkylations where the product is more reactive than the starting material.[1][4][6] By having a higher concentration of the initial phenol, the electrophilic isopropylating agent is more likely to react with it rather than the already alkylated product.
Q2: What are the key safety precautions to take when performing a Friedel-Crafts alkylation at scale?
Scaling up Friedel-Crafts reactions requires careful consideration of safety. These reactions can be highly exothermic, and the use of strong acids and moisture-sensitive reagents presents several hazards.[3] Key precautions include:
-
Exotherm Control: Use a reactor with adequate cooling capacity and monitor the internal temperature closely. Add reagents slowly to control the rate of heat generation.
-
Pressure Management: The reaction may generate gaseous by-products, so the reactor must be equipped with a proper venting system.
-
Reagent Handling: Handle strong acids and Lewis acids in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.
-
Quenching: The quenching of the reaction (e.g., with water or ice) can also be highly exothermic. Perform this step slowly and with vigorous stirring in a vessel that can handle the temperature change.
Q3: What analytical techniques are most suitable for monitoring the reaction progress and final product purity?
-
Thin-Layer Chromatography (TLC): A quick and effective method for monitoring the consumption of starting materials and the formation of the product during the reaction.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the composition of the reaction mixture, allowing for accurate determination of conversion and the relative amounts of by-products.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile by-products and confirming the mass of the desired product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and identifying any isomeric impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of high purity for the crystalline product.
Q4: Can solid acid catalysts be used for this synthesis, and what are the potential advantages?
Yes, solid acid catalysts, such as acid-treated clays or zeolites, can be used for Friedel-Crafts alkylations.[9] The main advantages of using solid acid catalysts, particularly in a scaled-up process, include:
-
Easier Separation: The catalyst can be easily removed from the reaction mixture by filtration, simplifying the workup process.
-
Reduced Corrosion: Solid acids are generally less corrosive than strong mineral acids or Lewis acids.
-
Reusability: Many solid acid catalysts can be regenerated and reused, which can improve the overall cost-effectiveness and sustainability of the process.
References
-
LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Chemistry LibreTexts. [Link]
-
Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems. [Link]
-
National Center for Biotechnology Information. Bisphenol A. PubChem. [Link]
-
Chad's Prep. EAS Friedel Crafts Alkylation and Acylation. [Link]
-
Wikipedia. Bisphenol A. [Link]
-
Shmarakov, I., et al. (2022). Products of Bisphenol A Degradation Induce Cytotoxicity in Human Erythrocytes (In Vitro). International Journal of Molecular Sciences. [Link]
- Google Patents. Synthesis of 2,2-bis(3-phenyl-4-hydroxyphenyl) propane (PHP).
- Google Patents. Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane.
-
Tarapore, P., et al. (2014). Bisphenol A and its analogues disrupt centrosome cycle and microtubule dynamics in prostate cancer. Environmental Health Perspectives. [Link]
-
Chemtek Scientific. Challenges of scaling up production from grams to kilos. [Link]
-
National Center for Biotechnology Information. alpha,alpha'-Bis(4-hydroxy-3,5-dimethylphenyl)-1,4-diisopropylbenzene. PubChem. [Link]
-
LibreTexts. (2015, July 18). 15.12: Limitations of Friedel-Crafts Alkylations. Chemistry LibreTexts. [Link]
-
Royal Society of Chemistry. A proposed industrial scale-up of circular bisphenol-A (BPA) production. [Link]
-
Organic Chemistry Portal. Hexafluoro-2-propanol-Promoted Intermolecular Friedel-Crafts Acylation Reaction. [Link]
-
Percec, V., et al. (2017). Self-interrupted synthesis of sterically hindered aliphatic polyamide dendrimers. Proceedings of the National Academy of Sciences. [Link]
-
Royal Society of Chemistry. Green synthesis of bisphenol F over 12-phosphotungstic acid supported on acid-activated palygorskite. [Link]
-
Royal Society of Chemistry. Synthesis of sterically hindered 4,5-diarylphenanthrenes via acid-catalyzed bisannulation of benzenediacetaldehydes with alkynes. [Link]
-
ResearchGate. Synthesis of Sterically Hindered Phenols on the Basis of 3,5-Di-tert-butyl-4-hydroxybenzyl Acetate. [Link]
-
Thieme Chemistry. Unlocking the Friedel–Crafts Arylation of Primary Aliphatic Alcohols. [Link]
-
MDPI. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. [Link]
- Google Patents.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bisphenol A and Related Compounds in Dental Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. US4990686A - Process for the purification of crude 2,2-bis-(3,5-dimethyl-4-hydroxyphenyl)-propane - Google Patents [patents.google.com]
- 8. Bisphenol A Impairs Follicle Growth, Inhibits Steroidogenesis, and Downregulates Rate-Limiting Enzymes in the Estradiol Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Green synthesis of bisphenol F over 12-phosphotungstic acid supported on acid-activated palygorskite - RSC Advances (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Frontal Polymerization of Epoxy Resins
Welcome to the technical support center for the frontal polymerization of epoxy resins. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this innovative curing technique. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments and achieve optimal results.
Introduction to Frontal Polymerization of Epoxy Resins
Frontal polymerization (FP) is a highly efficient, self-sustaining curing method for thermosetting resins, including epoxies.[1][2] This process relies on the exothermic heat generated by the polymerization reaction itself to propagate a localized reaction zone, or "front," through the material. This method offers significant advantages over traditional curing techniques, such as reduced energy consumption and faster curing times, making it ideal for applications like in-orbit manufacturing and rapid prototyping.[1][2]
The most common mechanism for the frontal polymerization of epoxy resins is Radical-Induced Cationic Frontal Polymerization (RICFP).[1][3] This process is initiated by the application of an external energy source, such as UV light or heat, to a localized area of the resin containing a photoacid generator (PAG) and a thermal radical initiator (RTI).[1][3][4] The energy input triggers the PAG to produce a strong acid, which initiates the cationic ring-opening polymerization of the epoxy monomers. The heat released from this initial polymerization then decomposes the RTI, generating free radicals that further promote the decomposition of the PAG, creating a self-sustaining cycle that drives the polymerization front forward.[5]
Frequently Asked Questions (FAQs)
Q1: What are the key components of a frontal polymerization system for epoxy resins?
A typical RICFP system for epoxy resins consists of:
-
Epoxy Monomer: The base resin, such as Bisphenol A diglycidyl ether (DGEBA).[1][6]
-
Photoacid Generator (PAG): An initiator that generates a strong acid upon exposure to UV light or heat, initiating the cationic polymerization. Diaryl iodonium salts are commonly used.[1][3][7]
-
Thermal Radical Initiator (RTI): A compound that decomposes with heat to produce free radicals, which then sustain the reaction front. 1,1,2,2-tetraphenylethanediol (TPED) is a frequently used RTI.[1][6][7]
-
Optional Fillers or Reinforcements: Materials like carbon fibers or glass microspheres can be added to create composite materials.[4][8]
Q2: What is the difference between in-plane and in-depth frontal polymerization?
In-plane frontal polymerization refers to the propagation of the front along the surface or within a single layer of a composite material. In-depth frontal polymerization, on the other hand, describes the front moving through the thickness of the material. The behavior of each is influenced by factors such as the thermal conductivity and specific heat capacity of the fibers and the porosity of the fabric.[9]
Q3: What is "pot life" in the context of frontal polymerization, and why is it important?
Pot life refers to the duration that a mixed resin system remains usable at room temperature before it begins to cure homogeneously.[10] A significant advantage of frontal polymerization is that the reaction is initiated locally, allowing for a longer pot life compared to systems that require bulk heating.[10]
Q4: Can frontal polymerization be used to create composite materials?
Yes, frontal polymerization is a versatile method for producing polymer composites.[4][8] However, the addition of fillers can present challenges, such as light scattering that may inhibit UV initiation and heat absorption by the inert material, which can slow or stop the front propagation.
Troubleshooting Guide
This section addresses specific issues that may arise during the frontal polymerization of epoxy resins, providing potential causes and actionable solutions.
Problem 1: Failure to Initiate the Polymerization Front
Symptoms:
-
No visible front propagation after applying the initial energy source (UV light or heat).
-
Localized charring or degradation at the initiation point without front movement.
Possible Causes & Solutions:
| Possible Cause | Scientific Explanation | Troubleshooting Steps |
| Insufficient Initiator Concentration | A minimum concentration of both the PAG and RTI is necessary to generate enough initial heat and sustain the reaction.[3] | Increase the concentration of the PAG and/or RTI in small increments. Knaack et al. found that a minimum of 0.015 mol% of an aluminum-based PAG with 1 mol% TPED was sufficient for a self-sustaining front.[3] |
| Inadequate Energy Input | The initial energy input must be sufficient to overcome the activation energy of the PAG. | Increase the intensity or duration of the UV exposure or the temperature of the heat source. |
| Inhibitors Present in the Resin | Impurities or certain additives in the epoxy resin can scavenge the generated acid or radicals, preventing polymerization. | Use high-purity epoxy monomers. If additives are necessary, ensure they are compatible with cationic polymerization. |
| Moisture Contamination | Water can react with the cationic species, terminating the polymerization. BF3-amine complexes, for example, are hygroscopic and can lose activity.[1] | Ensure all components and equipment are thoroughly dried before use. Store initiators in a desiccator. |
Problem 2: Inconsistent or Slow Front Velocity
Symptoms:
-
The polymerization front moves at a non-uniform speed.
-
The front velocity is significantly slower than expected.
-
The front extinguishes before complete curing.
Possible Causes & Solutions:
| Possible Cause | Scientific Explanation | Troubleshooting Steps |
| Low Initiator Concentration | The front velocity is directly proportional to the initiator concentration. Higher concentrations lead to a faster reaction and more heat generation.[1][9] | Gradually increase the concentration of the RTI. Zhou et al. observed that as the initiator concentration increased, both the polymerization rate and the maximum temperature increased.[1] |
| Heat Loss to the Environment | If heat dissipates from the reaction zone faster than it is generated, the front will slow down or even stop. This is a significant challenge in maintaining a stable front.[1] | Insulate the reaction vessel or perform the experiment in a controlled temperature environment. The mold material and cross-sectional area of the resin can also influence heat loss.[1][2] |
| Presence of Fillers | Inert fillers absorb heat, which can reduce the energy available to propagate the front, thereby decreasing the front velocity. | Optimize the filler content. It has been observed that higher fiber content can increase cure time and decrease frontal velocity.[5] |
| Resin Viscosity | High viscosity can hinder the diffusion of reactive species, slowing down the polymerization kinetics. | The addition of a reactive diluent can reduce viscosity and may also increase the front velocity and temperature.[9] |
Problem 3: Incomplete Cure or Poor Mechanical Properties
Symptoms:
-
The final product is tacky or soft, indicating unreacted monomer.
-
The glass transition temperature (Tg) is lower than expected.
-
The mechanical properties, such as tensile strength, are poor.[5]
Possible Causes & Solutions:
| Possible Cause | Scientific Explanation | Troubleshooting Steps |
| Premature Front Termination | If the front extinguishes before reaching all parts of the sample, the cure will be incomplete. This can be due to excessive heat loss or low initiator concentration. | Refer to the solutions for "Inconsistent or Slow Front Velocity." |
| Insufficient Cross-linking | The degree of cure is dependent on the maximum temperature reached during polymerization and the time spent at that temperature. | A higher concentration of the thermal radical initiator can lead to a higher degree of cure without the need for post-curing.[3] |
| Thermal Degradation | Excessively high reaction temperatures can lead to thermal degradation of the polymer, compromising its mechanical properties.[5] | Optimize the initiator concentrations to control the maximum reaction temperature. The initial triggering temperature also plays a crucial role; a higher initial temperature does not always lead to better properties due to potential degradation.[5] |
| Void Formation | Trapped bubbles, often due to the boiling of low-molecular-weight components or dissolved gases, can create defects in the final product.[11] | Degas the resin mixture under vacuum before initiation to remove any dissolved gases or residual solvents. |
Experimental Protocols & Visualizations
Radical-Induced Cationic Frontal Polymerization (RICFP) Workflow
The following diagram illustrates the general workflow for a typical RICFP experiment.
Caption: General workflow for a Radical-Induced Cationic Frontal Polymerization experiment.
Troubleshooting Logic Diagram
This diagram provides a logical flow for diagnosing and resolving common issues in frontal polymerization.
Caption: A logical diagram for troubleshooting common frontal polymerization issues.
References
-
Frontal Polymerization of Epoxy Resins: Kinetic Modeling, Rate Regulation and Curing Process Simulation for Space Manufacturing Applications. MDPI. [Link]
-
Frontal Polymerization of Epoxy Resins: Kinetic Modeling, Rate Regulation and Curing Process Simulation for Space Manufacturing Applications. OUCI. [Link]
-
Degree of Cure, Microstructures, and Properties of Carbon/Epoxy Composites Processed via Frontal Polymerization. MDPI. [Link]
-
In‐plane and in‐depth frontal polymerization behaviors of continuous fiber‐reinforced epoxy composites. ResearchGate. [Link]
-
Frontal Polymerization for the Rapid Obtainment of Polymer Composites. ACS Omega. [Link]
-
Review on UV-Induced Cationic Frontal Polymerization of Epoxy Monomers. MDPI. [Link]
-
Cationic Frontal Polymerization. IAS - TU Wien. [Link]
-
Radical Induced Cationic Frontal Polymerization as a Versatile Tool for Epoxy Curing and Composite Production. Macromolecular Symposia. [Link]
-
Review on Frontal Polymerization Behavior for Thermosetting Resins: Materials, Modeling and Application. PubMed Central. [Link]
-
Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds. Polymer Chemistry (RSC Publishing). [Link]
-
Frontal Polymerization of Epoxy Resins: Kinetic Modeling, Rate Regulation and Curing Process Simulation for Space Manufacturing Applications. ResearchGate. [Link]
-
Optimization of DGEBA cationic frontal polymerization. American Chemical Society. [Link]
-
Photoinitiated Frontal Polymerization for Rapid Repair and for Studying Spherically Propagating Thermal Fronts. RadTech. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontal Polymerization of Epoxy Resins: Kinetic Modeling, Rate Regulation and Curing Process Simulation for Space Manuf… [ouci.dntb.gov.ua]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Successful radical induced cationic frontal polymerization of epoxy-based monomers by C–C labile compounds - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Optimization of DGEBA cationic frontal polymerization - American Chemical Society [acs.digitellinc.com]
- 8. Cationic Frontal Polymerization [ias.tuwien.ac.at]
- 9. researchgate.net [researchgate.net]
- 10. radtech.org [radtech.org]
- 11. Review on Frontal Polymerization Behavior for Thermosetting Resins: Materials, Modeling and Application - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Molecular Weight Control in Polycarbonate Synthesis from Bisphenols
Welcome to our dedicated technical support center for researchers, scientists, and professionals engaged in the synthesis of polycarbonates from bisphenols. This guide is designed to provide in-depth, practical solutions to common challenges encountered in controlling the molecular weight of your polymers. Here, we combine fundamental principles with field-proven insights to empower you to achieve your desired polymer characteristics with confidence and precision.
Section 1: Troubleshooting Guide - Diagnosing and Solving Molecular Weight Issues
This section is formatted as a series of common problems you might encounter during your polycarbonate synthesis, followed by a systematic approach to troubleshooting and resolution.
Question 1: Why is the molecular weight (Mw) of my polycarbonate consistently too low?
Answer:
Achieving a high molecular weight in step-growth polymerization requires high monomer conversion and precise stoichiometric control. Consistently low molecular weight is a common issue that can often be traced back to several key factors.[1] A systematic approach to troubleshooting is crucial for identifying the root cause.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low molecular weight polymer.
Detailed Breakdown of Causes and Solutions:
-
1. Monomer Impurities:
-
Cause: Impurities in your bisphenol A (BPA) or diphenyl carbonate (DPC)/phosgene can act as chain terminators, preventing the formation of long polymer chains.[2] For instance, monofunctional phenols in your BPA will cap the growing chains prematurely.
-
Solution:
-
Verification: Always use high-purity monomers (≥99.5%). Verify the purity using techniques like High-Performance Liquid Chromatography (HPLC) or melting point analysis.
-
Purification: If necessary, purify your monomers. BPA can be recrystallized from a suitable solvent like toluene or aqueous ethanol. DPC can be purified by recrystallization from ethanol or by vacuum distillation.
-
-
-
2. Stoichiometric Imbalance:
-
Cause: Step-growth polymerization is highly sensitive to the molar ratio of the reacting functional groups.[3] An excess of either the bisphenol or the carbonyl source (like DPC) will lead to a lower degree of polymerization, as the excess monomer's functional groups will be left at the chain ends.[4]
-
Solution:
-
Precise Measurement: Use a high-precision analytical balance for weighing your monomers.
-
The Carothers Equation: This equation provides a theoretical framework for understanding the relationship between stoichiometric imbalance and the number-average degree of polymerization (Xn).[5] The modified Carothers equation for a stoichiometric imbalance 'r' (where r is the ratio of the number of molecules of the reactants, with the component in excess in the denominator) is:
-
Xn = (1 + r) / (1 + r - 2rp)
-
Where 'p' is the extent of the reaction.[6]
-
For a high extent of reaction (p ≈ 1), this simplifies to: Xn ≈ (1 + r) / (1 - r)
-
This demonstrates that even a small deviation from a perfect 1:1 stoichiometry (r=1) can significantly limit the achievable molecular weight.[5] For example, a 1% excess of one monomer (r = 0.99) limits the degree of polymerization to approximately 199.[5]
-
-
-
-
3. Inefficient Byproduct Removal (Melt Transesterification):
-
Cause: The melt transesterification of BPA and DPC is a reversible reaction that produces phenol as a byproduct.[7] If this phenol is not efficiently removed, the equilibrium will not favor the forward reaction (polymer chain growth).[7]
-
Solution:
-
High Vacuum: During the polycondensation stage, a high vacuum (typically below 1 mmHg) is essential to effectively remove the phenol.[7]
-
Efficient Stirring: Good agitation of the highly viscous polymer melt increases the surface area, facilitating the diffusion and removal of phenol.
-
Inert Gas Sparging: A slow stream of an inert gas like nitrogen can help to carry away the phenol vapor, especially in the earlier stages of the reaction.
-
-
-
4. Suboptimal Reaction Conditions:
-
Cause: Both temperature and reaction time play a critical role. Insufficient temperature or time will result in a low conversion rate, and consequently, low molecular weight.[1] Conversely, excessively high temperatures can lead to thermal degradation and side reactions that can limit chain growth.[8]
-
Solution:
-
Temperature Profile: Employ a staged temperature profile. For melt transesterification, an initial lower temperature stage (e.g., 180-220°C) allows for the formation of oligomers and the removal of the bulk of the phenol, followed by a gradual increase to a higher temperature (e.g., 250-300°C) under high vacuum to build molecular weight.[7][9]
-
Reaction Time: Ensure sufficient reaction time at the final temperature and vacuum to allow the polymer chains to grow to the desired length. The progress can often be monitored by the increase in melt viscosity.[1]
-
-
-
5. Catalyst Inactivity or Incorrect Concentration:
-
Cause: The catalyst is crucial for achieving a reasonable reaction rate.[10] An inactive or insufficient amount of catalyst will lead to a sluggish reaction and low molecular weight. Conversely, an excessive amount of catalyst can promote side reactions.[1]
-
Solution:
-
Catalyst Selection: For melt transesterification, common catalysts include lithium hydroxide, sodium hydroxide, and various metal salts.[7][8]
-
Fresh Catalyst: Always use a fresh, properly stored catalyst.
-
Concentration Optimization: The optimal catalyst concentration should be determined experimentally, but it is typically in the range of 10⁻⁴ to 10⁻³ moles per mole of bisphenol.[11]
-
-
Question 2: What is causing the high Polydispersity Index (PDI) in my polycarbonate?
Answer:
A high Polydispersity Index (PDI = Mw/Mn) indicates a broad distribution of polymer chain lengths. While the theoretical PDI for a step-growth polymerization at high conversion is around 2.0, several factors can lead to a higher, undesirable PDI.
-
1. Side Reactions:
-
Cause: Side reactions, such as branching or cross-linking, can lead to a broadening of the molecular weight distribution. The Fries rearrangement is a common side reaction in polycarbonate synthesis at high temperatures, which can lead to the formation of branched structures.
-
Solution:
-
Temperature Control: Carefully control the reaction temperature to minimize side reactions. The Fries rearrangement is more prevalent at higher temperatures.
-
Catalyst Choice: The choice of catalyst can also influence the extent of side reactions.
-
-
-
2. Inefficient Mixing:
-
Cause: In a highly viscous melt, poor mixing can lead to localized "hot spots" or areas with different monomer concentrations, resulting in a non-uniform polymerization and a broader molecular weight distribution.
-
Solution:
-
Effective Stirring: Use a mechanical stirrer designed for high-viscosity materials to ensure homogeneous mixing throughout the reaction.
-
-
-
3. Gradual Monomer Addition:
-
Cause: If one monomer is added gradually to the other, the stoichiometry will be imbalanced for a significant portion of the reaction time, leading to a broader distribution of chain lengths.
-
Solution:
-
Initial Charge: For batch processes, ensure that both monomers are added to the reactor at the beginning of the reaction to maintain stoichiometry from the outset.
-
-
-
4. Post-Synthesis Processing:
-
Cause: High shear during processing of the final polymer can cause chain scission, leading to a broader PDI.
-
Solution:
-
Optimized Processing Conditions: Use the mildest possible processing conditions (temperature, shear rate) that still allow for effective shaping of the final product.
-
-
Section 2: Frequently Asked Questions (FAQs)
How do end-capping agents control molecular weight?
End-capping agents, also known as chain stoppers, are monofunctional molecules that react with the growing polymer chain ends, preventing further polymerization.[4] By controlling the concentration of the end-capping agent, you can precisely control the final average molecular weight of the polycarbonate.
-
Mechanism: The end-capping agent, typically a monofunctional phenol like p-tert-butylphenol, competes with the bisphenol for reaction with the chloroformate or carbonate end groups of the growing polymer chains.[12] Once an end-capping agent reacts with a chain end, that chain can no longer grow.
-
Quantitative Effect: The average molecular weight of the polycarbonate decreases as the concentration of the end-capping agent increases.[12] For example, in a melt polymerization, the addition of 0.05-0.15 mol% of 4-tert-butylphenol can result in a number-average molecular weight in the range of 20,000 - 30,000 g/mol .[12]
| Concentration of p-tert-butylphenol (mol%) | Resulting Number-Average Molecular Weight (Mn) ( g/mol ) |
| 0.05 | ~30,000 |
| 0.10 | ~25,000 |
| 0.15 | ~20,000 |
| Data is illustrative and can vary with specific reaction conditions.[12] |
What is the role of a phase transfer catalyst in interfacial polymerization?
In interfacial polymerization, the bisphenol is dissolved in an aqueous alkaline phase, and the phosgene (or its derivative) is in an immiscible organic solvent (e.g., dichloromethane).[13] The polymerization occurs at the interface between these two phases. A phase transfer catalyst (PTC) is crucial for this process.
-
Function: The PTC, typically a quaternary ammonium or phosphonium salt, facilitates the transfer of the bisphenolate anion from the aqueous phase to the organic phase, where it can react with the phosgene.[14] This greatly accelerates the reaction rate and allows for the formation of high molecular weight polymer at ambient temperature and pressure.
Caption: Role of a Phase Transfer Catalyst in Interfacial Polymerization.
Can I control molecular weight by adjusting the monomer ratio in melt transesterification?
Yes, adjusting the monomer ratio is a primary method for controlling molecular weight in melt transesterification.[8]
-
Slight Excess of DPC: In practice, a slight molar excess of diphenyl carbonate (DPC) is often used (e.g., a DPC/BPA ratio of 1.02 to 1.08).[10][11] This is done to compensate for any loss of the more volatile DPC during the high-temperature, high-vacuum polycondensation stage.[7] The precise ratio can be tuned to achieve the target molecular weight.
-
Predictive Control: The Carothers equation can be used to predict the effect of a given stoichiometric imbalance on the final molecular weight, assuming the reaction goes to completion.[15][16]
What are the key differences in molecular weight control between melt transesterification and interfacial polymerization?
| Feature | Melt Transesterification | Interfacial Polymerization |
| Primary Mw Control | Stoichiometric ratio of monomers, extent of byproduct removal. | Concentration of end-capping agent. |
| Temperature | High temperatures required (250-300°C).[9] | Typically performed at or near room temperature.[17] |
| Pressure | High vacuum is essential for byproduct removal.[7] | Performed at atmospheric pressure. |
| Reaction Time | Several hours. | Relatively fast, often less than an hour. |
| Catalyst | Required (e.g., metal salts, hydroxides).[10][11] | Phase transfer catalyst is essential.[14] |
| Byproduct | Phenol (must be removed).[7] | HCl (neutralized by the base in the aqueous phase). |
Section 3: Experimental Protocols
Protocol 1: Lab-Scale Interfacial Polymerization of Bisphenol A Polycarbonate
This protocol is designed to produce a high molecular weight polycarbonate.
-
Preparation of Aqueous Phase: In a baffled flask equipped with a mechanical stirrer, thermometer, and pH probe, dissolve Bisphenol A (1.00 mole equivalent) and a phase transfer catalyst (e.g., triethylamine, ~1-2 mol%) in a 5-10% aqueous sodium hydroxide solution. The amount of sodium hydroxide should be sufficient to dissolve the Bisphenol A and neutralize the HCl byproduct (at least 2 moles of NaOH per mole of BPA).
-
Preparation of Organic Phase: In a separate container, dissolve phosgene (or a phosgene substitute like triphosgene) in an appropriate amount of an inert organic solvent, such as dichloromethane.
-
Reaction: Vigorously stir the aqueous phase to create a vortex. Slowly add the organic phase to the stirred aqueous solution over 15-30 minutes. Maintain the temperature between 20-30°C. The pH of the aqueous phase should be kept between 10 and 12 by adding more NaOH solution if necessary.
-
Addition of End-Capping Agent: To control the molecular weight, a solution of the end-capping agent (e.g., p-tert-butylphenol in dichloromethane) can be added after the initial phosgenation is complete. The amount will depend on the target molecular weight.
-
Polymerization: Continue vigorous stirring for another 30-60 minutes after the addition of the phosgene solution is complete to ensure high conversion.
-
Work-up: Stop the stirring and allow the phases to separate. Isolate the organic phase (which now contains the polycarbonate). Wash the organic phase sequentially with dilute acid (e.g., 1% HCl) and then with deionized water until the washings are neutral.
-
Precipitation and Drying: Precipitate the polycarbonate by slowly adding the organic solution to a non-solvent, such as methanol, with stirring. Collect the precipitated polymer by filtration and dry it in a vacuum oven at 80-100°C until a constant weight is achieved.
Protocol 2: Lab-Scale Melt Transesterification of Bisphenol A Polycarbonate
This protocol outlines a typical two-stage melt polymerization process.
-
Charging the Reactor: Charge a high-temperature glass reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet connected to a vacuum system with Bisphenol A (1.00 mole equivalent), diphenyl carbonate (a slight molar excess, e.g., 1.05 mole equivalents), and a catalyst (e.g., LiOH·H₂O, 10⁻⁴ mole equivalents).
-
First Stage (Oligomerization): Heat the reactor to 180-220°C under a slow stream of nitrogen.[9] Stir the molten mixture. Phenol will begin to distill off. Continue this stage for 1-2 hours, or until about 80-90% of the theoretical amount of phenol has been collected.
-
Second Stage (Polycondensation): Gradually increase the temperature to 250-280°C while slowly reducing the pressure to <1 mmHg.[7][9] The viscosity of the melt will increase significantly during this stage. Continue the reaction for another 2-4 hours, monitoring the reaction progress by the torque on the stirrer or by sampling and analyzing the molecular weight.
-
Cooling and Recovery: Once the desired molecular weight is achieved, cool the reactor under nitrogen. The solid polycarbonate can then be recovered from the reactor.
References
- Lee, B., & Kim, Y. (2013). Control of Molecular Weight Properties of Polycarbonate using End Capping Agents.
- Li, X., & Liu, X. (2011). Synthesis of polycarbonate by melt transesterification process.
- Gross, S. M., et al. (2001). Synthesis of High Molecular Weight Polycarbonate by Solid-State Polymerization. Macromolecules, 34(12), 3916-3920.
- Riffle, J. S., et al. (1982). Interfacial Synthesis Part II: Phase-Transfer Catalyzed Synthesis of Polycarbonate/Polysiloxane Block Copolymers. Journal of Macromolecular Science: Part A - Chemistry, 15(5), 967-996.
- Chang, J. S., & Kim, K. Y. (2000). Melt Transesterification of Polycarbonate Catalyzed by DMAP. Journal of Applied Polymer Science, 77(9), 2033-2039.
- ChemAnalyst. (2023). Understanding Polycarbonate: Molecular Structure of a Chemical Industry Giant.
- Fiveable. (n.d.). Stoichiometry and molecular weight control. Intro to Polymer Science Class Notes.
- MDPI. (2021). Preparation of Bisphenol-A and Polydimethylsiloxane (PDMS) Block Copolycarbonates by Melt Polycondensation: Effects of PDMS Chain Length on Conversion and Miscibility. Polymers, 13(16), 2699.
- Royal Society of Chemistry. (2024).
- Choi, K. Y., et al. (2001). Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. Journal of Applied Polymer Science, 80(8), 1253-1266.
- Taylor & Francis eBooks. (2022).
- Meaurio, E. (2019). Generalization of the Carothers equation for linear step growth polymers. Scientific Reports, 9(1), 1-8.
- Lipomi, D. (2017, April 10). Ep4 Step-growth polymerization, Carothers equation, molecular weight - UCSD NANO 134 Darren Lipomi [Video]. YouTube.
- Chemistry For Everyone. (2025, July 4).
- European Patent Office. (1999). Interfacial polycarbonate polymerization process and product (EP 0922722 A1).
- Wikipedia. (n.d.).
- ResearchGate. (n.d.).
- Scilit. (n.d.).
- ResearchGate. (n.d.). Polymerization by phase transfer catalysis. 25. Synthesis of polycarbonates and polythiocarbonates derived from diphenols containing germanium and silicon in the main chain.
- Google Patents. (n.d.).
- Royal Society of Chemistry. (2015). Bio-based polycarbonate from limonene oxide and CO2 with high molecular weight, excellent thermal resistance, hardness and transparency. Green Chemistry, 17(11), 4870-4876.
- BenchChem. (2025).
- ResearchGate. (n.d.).
- Steimel, J. P. (2020, August 31).
- Intratec. (n.d.).
- ScienceDaily. (2023, August 8).
- Wnuczek, K., & Podkościelna, B. (2021). Polycarbonates - synthesis, properties and environmental impact. Chemistry & Chemical Technology, 15(1), 38-46.
- Royal Society of Chemistry. (2007).
- Marcel Dekker, Inc. (2000).
- National Institutes of Health. (n.d.).
- Frontier-Lab. (n.d.). Determination of Average Molecular Weight of Polycarbonate by Reactive Py-GC in the Presence of Organic Alkali.
- MDPI. (2021). Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components.
- ResearchGate. (2018). How to decrease the Polymer dispersity index(PDI) in the synthesis of polymeric micelle.
- ResearchGate. (n.d.). Molecular weight and T g of polycarbonates and polystyrene used in this study and their films with TTA.
- Chemical Engineering Transactions. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Bio-based polycarbonate from limonene oxide and CO 2 with high molecular weight, excellent thermal resistance, hardness and transparency - Green Chemistry (RSC Publishing) DOI:10.1039/C5GC01694K [pubs.rsc.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. Carothers equation - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. user.eng.umd.edu [user.eng.umd.edu]
- 8. taylorfrancis.com [taylorfrancis.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. cdn.intratec.us [cdn.intratec.us]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. m.youtube.com [m.youtube.com]
- 17. sciencedaily.com [sciencedaily.com]
Technical Support Center: Enhancing the Thermal Stability of Polymers Made with Diisopropylbisphenol A
Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers synthesized from Diisopropylbisphenol A (DIBPA). This guide is designed to provide you with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you navigate the challenges of enhancing the thermal stability of these advanced materials. As your virtual senior application scientist, my goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.
Introduction: Understanding the Thermal Landscape of DIBPA Polymers
Polymers derived from Diisopropylbisphenol A are valued for their unique combination of properties, including high glass transition temperatures and good mechanical strength. However, like all polymers, their performance at elevated temperatures is a critical consideration, both during processing (e.g., extrusion, injection molding) and in their final application. Thermal degradation can lead to a loss of molecular weight, discoloration, and a decline in mechanical integrity, ultimately compromising the material's performance.
The thermal stability of DIBPA-based polymers, particularly polycarbonates and polyesters, is intrinsically linked to their chemical structure. The presence of the aromatic backbone provides a foundation of high thermal resistance. However, the diisopropyl groups, while contributing to a favorable glass transition temperature, can also be susceptible to specific thermal degradation pathways. This guide will delve into the mechanisms of degradation and provide actionable strategies for their mitigation.
Troubleshooting Guide: Common Issues in Enhancing Thermal Stability
This section addresses common problems encountered during the synthesis and processing of DIBPA-based polymers, offering potential causes and scientifically grounded solutions.
| Issue | Possible Causes | Recommended Solutions & Scientific Rationale |
| Premature Discoloration (Yellowing/Browning) During Processing | 1. Thermo-oxidative Degradation: The presence of oxygen at high processing temperatures can initiate radical chain reactions, leading to the formation of chromophores.[1][2] 2. Residual Impurities: Trace amounts of catalysts, unreacted monomers, or solvents from the synthesis process can lower the activation energy for degradation pathways. 3. Excessive Thermal Stress: Processing at temperatures too high above the glass transition temperature (Tg) or for prolonged residence times can accelerate degradation.[2] | 1. Inert Atmosphere Processing: Utilize a nitrogen or argon purge during melt processing to minimize oxygen exposure. This prevents the formation of peroxides, which are often the initial step in oxidative degradation.[1] 2. Incorporate a Stabilizer Package: Add a synergistic blend of a primary antioxidant (e.g., hindered phenol like Irganox® 1010) to scavenge free radicals and a secondary antioxidant (e.g., a phosphite like Irgafos® 168) to decompose hydroperoxides.[3] 3. Optimize Processing Parameters: Lower the processing temperature to the minimum required for adequate melt flow and reduce the residence time in the extruder or molding machine. |
| Lower Than Expected Decomposition Temperature in TGA | 1. Low Molecular Weight: Incomplete polymerization results in shorter polymer chains with a higher concentration of chain ends, which are often less stable and can initiate degradation at lower temperatures. 2. Hydrolytic Degradation: The presence of moisture can lead to the hydrolysis of ester or carbonate linkages, especially at elevated temperatures, breaking the polymer backbone.[1] 3. Residual Acidic or Basic Impurities: These can catalyze chain scission reactions, effectively lowering the overall thermal stability of the polymer. | 1. Confirm Polymerization: Use techniques like Gel Permeation Chromatography (GPC) to verify that the target molecular weight has been achieved. Optimize polymerization conditions (e.g., reaction time, temperature, monomer stoichiometry) if necessary. 2. Thorough Drying: Dry the polymer pellets in a vacuum oven at an appropriate temperature (e.g., 80-120°C, depending on the polymer's Tg) prior to thermal analysis or processing to remove any absorbed moisture. 3. Purify the Polymer: Reprecipitate the polymer from a suitable solvent system to remove residual catalysts and unreacted monomers before conducting thermal analysis. |
| Inconsistent Melt Flow and Processing Behavior | 1. Broad Molecular Weight Distribution: This can be a result of side reactions during polymerization or partial degradation during previous processing steps. 2. Cross-linking or Branching: Uncontrolled side reactions at high temperatures can lead to an increase in melt viscosity and inconsistent flow.[1] | 1. Optimize Synthesis: Refine the polymerization process to achieve a narrower molecular weight distribution. This often involves precise control over reaction stoichiometry and temperature. 2. Controlled Rheology: If some branching is desired for specific mechanical properties, consider using a controlled amount of a branching agent during synthesis, rather than relying on uncontrolled degradation-induced branching. |
Visualizing Degradation: A Proposed Pathway for DIBPA-Based Polycarbonate
The thermal degradation of DIBPA polycarbonate is likely to proceed through pathways similar to those established for Bisphenol A (BPA) polycarbonate, with the primary points of attack being the diisopropyl linkage and the carbonate group.
Caption: Proposed primary thermal degradation pathways for DIBPA-based polycarbonate.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of thermal degradation for DIBPA-based polymers?
A1: Based on extensive studies of structurally similar BPA-based polycarbonates, the two primary thermal degradation mechanisms are:
-
Chain scission at the diisopropylidene linkage: The bonds connecting the quaternary carbon of the diisopropyl group to the phenyl rings can break at high temperatures, leading to the formation of free radicals. This process is often the initial step in degradation, especially in an inert atmosphere.[1][4][5]
-
Hydrolysis or alcoholysis of the carbonate/ester linkage: In the presence of water or hydroxyl-containing compounds (which can be chain ends or degradation products), the carbonate or ester groups in the polymer backbone can be cleaved. This leads to a reduction in molecular weight and the release of products like CO2 and various phenolic compounds.[1] In the presence of oxygen, oxidative degradation can be initiated at even lower temperatures, often starting with hydrogen abstraction from the isopropyl groups to form hydroperoxides, which then decompose to initiate further radical chain reactions.[1]
Q2: How do the diisopropyl groups in DIBPA affect thermal stability compared to the methyl groups in BPA?
A2: While direct comparative studies are limited, we can infer some effects based on chemical principles. The carbon-carbon bonds within the isopropyl groups are C-C single bonds, which are generally the points of initial scission in the alkylidene bridge. The larger size of the diisopropyl groups compared to the dimethyl groups in BPA may introduce greater steric hindrance, which could potentially influence chain mobility and the accessibility of these bonds to radical attack. However, the fundamental degradation pathways are expected to be very similar. The key takeaway is that the diisopropylidene bridge remains a point of thermal vulnerability that needs to be addressed through stabilization.
Q3: What is a good starting point for a stabilizer package for a DIBPA-based polymer?
A3: A synergistic combination of a primary and a secondary antioxidant is highly recommended.
-
Primary Antioxidant (Radical Scavenger): A high molecular weight hindered phenol, such as tetrakis(methylene(3,5-di-tert-butyl-4-hydroxyhydrocinnamate))methane (e.g., Irganox® 1010), is an excellent choice. It functions by donating a hydrogen atom to terminate radical chain reactions. Typical loading levels are in the range of 0.05-0.25 wt%.
-
Secondary Antioxidant (Hydroperoxide Decomposer): A phosphite-based antioxidant, such as Tris(2,4-di-tert-butylphenyl)phosphite (e.g., Irgafos® 168), is crucial for decomposing hydroperoxides that form during processing.[3] This prevents them from breaking down into more reactive radicals. Typical loading levels are 0.05-0.25 wt%.
The optimal ratio and total concentration will depend on the specific processing conditions and the required long-term thermal stability of the final application.
Q4: How should I properly set up a Thermogravimetric Analysis (TGA) experiment to assess the thermal stability of my DIBPA polymer?
A4: A well-designed TGA experiment is crucial for obtaining reliable and reproducible data. Please refer to the detailed experimental protocol in the following section.
Experimental Protocol: Thermogravimetric Analysis (TGA) of DIBPA Polymers
This protocol outlines a standard method for determining the thermal stability of a DIBPA-based polymer.
Objective: To determine the onset of thermal decomposition (Tonset) and the temperature of maximum weight loss rate (Tmax) for a DIBPA polymer.
Materials and Equipment:
-
Thermogravimetric Analyzer (TGA)
-
High-purity nitrogen and/or air supply
-
Microbalance
-
DIBPA polymer sample (dried powder or pellets)
-
TGA sample pans (e.g., platinum or alumina)
Workflow Diagram:
Caption: Standard workflow for TGA analysis of a DIBPA polymer.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure the DIBPA polymer sample is thoroughly dried in a vacuum oven for at least 4 hours at a temperature approximately 20-30°C below its glass transition temperature to remove any volatile components, especially water.
-
Using a microbalance, accurately weigh 5-10 mg of the dried polymer into a clean TGA pan.
-
-
Instrument Setup:
-
Ensure the TGA is calibrated for both temperature and mass according to the manufacturer's specifications.
-
Place the sample pan in the TGA furnace.
-
Tare the balance.
-
Set the purge gas. For assessing inherent thermal stability, use an inert gas like nitrogen at a flow rate of 20-50 mL/min. To study thermo-oxidative stability, use dry air at the same flow rate.
-
-
TGA Method:
-
Equilibrate the sample at a starting temperature of 30-40°C.
-
Program a heating ramp of 10°C/min up to a final temperature of 800°C. A heating rate of 10°C/min is a standard condition that provides a good balance between resolution and experiment time.
-
-
Data Analysis:
-
Plot the results as percent weight loss versus temperature (TGA curve) and the derivative of weight loss versus temperature (DTG curve).
-
Tonset (Onset of Decomposition): Determine this temperature from the TGA curve. It is often calculated as the intersection of the tangent to the baseline before decomposition and the tangent to the steepest part of the weight loss curve. This represents the temperature at which significant degradation begins.
-
Tmax (Temperature of Maximum Decomposition Rate): Determine this from the peak of the DTG curve. This indicates the temperature at which the polymer is degrading most rapidly.
-
By following these troubleshooting guides and experimental protocols, you will be better equipped to optimize the thermal stability of your DIBPA-based polymers and achieve your research and development goals.
References
- Degradation and stabilization of polycarbonate during high temperature shearing. (2025). Source not available.
- Thermal degradation of bisphenol A polycarbonate by high-resolution thermogravimetry. (1999).
- The Thermal degradation of Bisphenol A Polycarbonate in Air. (2004).
- A Comparative Guide to the Thermal Stability of TMCD- and BPA-Based Polycarbon
- Ab initio study on thermal degradation reactions of polycarbonate. (2014). Computational and Theoretical Chemistry, 1031, 51-60.
- BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols. (2021). Green Chemistry.
- The thermal degradation of bisphenol A polycarbonate in air. (2004).
- Environmental Assessment for Bisphenol-A and Polycarbon
- Bisphenol A-based polycarbonates: Characterization of commercial samples. (2009). Polímeros, 19(2), 129-136.
- Thermal Degradation Processes of Aromatic Poly(Ether Sulfone) Random Copolymers Bearing Pendant Carboxyl Groups. (2021). Polymers, 13(21), 3786.
- Degradation of Polycarbonate Properties Under Thermal Aging. (2019). Journal of Failure Analysis and Prevention, 19(4), 1017-1023.
- Thermal Degradation Products of Polyethylene, Polypropylene, Polystyrene, Polyvinylchloride and Polytetrafluoroethylene in the Processing of Plastics. (1983). Inchem.org.
- Thermal degradation and combustion properties of most popular synthetic biodegradable polymers. (2018). Polymers, 10(11), 1249.
- Thermal Degradation of Polymers as Molecular Structure 1 a Function of. (1952).
- Thermal decomposition products of polyethylene. (1964). Canadian Journal of Chemistry, 42(2), 415-423.
Sources
Validation & Comparative
Comparative Guide to the Estrogenic Activity of Bisphenol A and its Isopropyl-Substituted Analogue
This guide provides a comprehensive comparison of the estrogenic activity of the well-characterized endocrine disruptor, 2,2-Bis(4-hydroxyphenyl)propane (Bisphenol A or BPA), and its sterically hindered analogue, 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane. While direct, extensive comparative data for this specific isopropyl-substituted compound is limited in peer-reviewed literature, this guide will leverage established principles of structure-activity relationships (SAR), molecular mechanisms, and comparative data from other key BPA analogues to provide a robust scientific assessment.
We will dissect the molecular basis of estrogenicity, compare performance in key in vitro assays using data from closely related compounds, and provide detailed protocols for researchers to conduct their own evaluations.
The Molecular Basis of Estrogenic Activity: The Estrogen Receptor
Estrogenic compounds, including xenoestrogens like BPA, exert their effects primarily by interacting with nuclear hormone receptors known as Estrogen Receptors (ERs). There are two main subtypes, ERα and ERβ, which belong to the nuclear receptor family of transcription factors.[1]
The classical mechanism of action, known as the direct genomic signaling pathway, is initiated when a ligand (like the endogenous hormone 17β-estradiol or a xenoestrogen) enters the cell and binds to the Ligand-Binding Domain (LBD) of an ER in the cytoplasm or nucleus.[2] This binding event triggers a cascade:
-
Conformational Change and Dimerization: Ligand binding induces a conformational change in the receptor, causing it to dissociate from inhibitory heat-shock proteins. This allows two receptor molecules to pair up, forming a homodimer (e.g., ERα/ERα) or a heterodimer (ERα/ERβ).
-
Nuclear Translocation: The receptor-ligand dimer translocates into the nucleus if it is not already there.
-
DNA Binding: Within the nucleus, the dimer's DNA-Binding Domain (DBD) recognizes and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes.[3]
-
Transcriptional Activation: Once bound to the ERE, the receptor dimer recruits a complex of co-activator proteins. This entire complex then initiates the transcription of the target gene, leading to the synthesis of new proteins that produce a physiological response.[3][4]
The ability of a compound to successfully initiate this cascade determines its estrogenic potency.
Caption: Classical genomic signaling pathway for estrogen receptors.
Head-to-Head Comparison: Structure-Activity Relationships
A compound's chemical structure dictates its ability to bind to and activate estrogen receptors. For bisphenols, two features are critical: the two phenol rings with their hydroxyl (-OH) groups, which mimic estradiol, and the chemical bridge connecting them.
The Critical Role of Steric Hindrance
The compound of interest, 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, differs from BPA by the addition of a bulky isopropyl group on each phenolic ring, ortho (adjacent) to the critical hydroxyl group. This structural modification is significant. In molecular interactions, bulky groups can physically block or hinder the optimal alignment of a ligand within a receptor's binding pocket—a phenomenon known as steric hindrance .
Studies on other bisphenols with substituents near the hydroxyl groups have shown that such additions can restrict the molecule's ability to form key hydrogen bonds with amino acid residues in the ER binding pocket, thereby reducing binding affinity.[5][6] Therefore, it is scientifically plausible to predict that the estrogenic activity of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane would be significantly lower than that of BPA.
To illustrate the impact of structural changes, we will compare BPA with Bisphenol AF (BPAF), a well-studied analogue where the two methyl groups on the bridge are replaced with trifluoromethyl (CF₃) groups.
Comparative In Vitro Performance: BPA vs. BPAF
The following table summarizes experimental data from key in vitro assays that quantify estrogenic activity.
| Assay Type | Parameter | Compound | ERα | ERβ | Data Interpretation | Reference |
| Receptor Binding | IC₅₀ (nM) | BPA | 1030 nM | 900 nM | Measures concentration needed to displace 50% of radiolabeled estradiol from the receptor. A lower value means stronger binding. | [7] |
| BPAF | 53.4 nM | 18.9 nM | BPAF binds ~20x more strongly to ERα and ~48x more strongly to ERβ than BPA. | [7] | ||
| Transcriptional Activation | EC₅₀ (nM) | BPA | 317 nM | 693 nM | Measures concentration needed to achieve 50% of the maximum gene activation. A lower value means higher potency. | [7] |
| BPAF | 12.1 nM | (Antagonist) | BPAF is a potent agonist (activator) for ERα, being ~26x more potent than BPA. In contrast, it acts as an antagonist (blocker) for ERβ. | [7] |
-
IC₅₀ (Median Inhibitory Concentration): The concentration of a competitor ligand that displaces 50% of a radiolabeled reference ligand from the receptor.
-
EC₅₀ (Median Effective Concentration): The concentration of a ligand that induces a response halfway between the baseline and maximum after a specified exposure time.
Key Insights from the Data:
-
Binding vs. Potency: The data clearly shows that small structural changes can have dramatic effects. Replacing BPA's methyl groups with trifluoromethyl groups (in BPAF) significantly enhances binding affinity to both ERα and ERβ.[7]
-
Receptor-Specific Effects: BPAF demonstrates receptor-specific functional activity. It is a full agonist for ERα but a potent antagonist for ERβ, highlighting the complexity of predicting a compound's ultimate biological effect.[7] This dual functionality underscores why multiple assays are necessary for a complete profile.
-
Implications for 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane: While BPAF's modifications are on the bridge, the principle holds. The isopropyl groups on the phenol rings of our target compound are expected to have the opposite effect of BPAF's modifications—they would likely decrease, not increase, binding affinity due to steric hindrance, leading to weaker estrogenic activity compared to BPA.
Experimental Protocol: In Vitro Estrogen Receptor Competitive Binding Assay
To empirically determine a compound's binding affinity, a competitive radioligand binding assay is the gold standard.[8][9] This protocol provides a self-validating system for screening compounds for their ability to bind to ERα and/or ERβ.
Objective: To determine the relative binding affinity of a test compound for the estrogen receptor compared to 17β-estradiol by calculating its IC₅₀ value.
Principle: A fixed concentration of radiolabeled estradiol ([³H]-E2) is incubated with a source of estrogen receptors (e.g., rat uterine cytosol). The test compound is added in increasing concentrations. If the test compound binds to the ER, it will compete with and displace the [³H]-E2. The amount of displaced [³H]-E2 is proportional to the test compound's binding affinity.
Sources
- 1. journals.physiology.org [journals.physiology.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. academic.oup.com [academic.oup.com]
- 4. mdpi.com [mdpi.com]
- 5. Estrogenic activity of lignin-derivable alternatives to bisphenol A assessed via molecular docking simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Estrogenic Activity of Tetrazole Derivatives Bearing Bisphenol Structures: Computational Studies, Synthesis, and In Vitro Assessment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bisphenol AF Is a Full Agonist for the Estrogen Receptor ERα but a Highly Specific Antagonist for ERβ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 9. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying Diisopropylbisphenol A in Environmental Samples
Introduction: The Analytical Imperative for Diisopropylbisphenol A (DIBPA)
Diisopropylbisphenol A (DIBPA) is a structural analog of the well-known endocrine disruptor Bisphenol A (BPA). As regulatory scrutiny and public awareness concerning BPA intensify, industries are increasingly substituting it with other bisphenol analogues. DIBPA is one such substitute, used in the manufacturing of polycarbonate plastics and epoxy resins. However, the structural similarity to BPA raises significant concerns about its potential to leach into the environment and exert similar endocrine-disrupting effects.
The presence of these emerging contaminants, even at trace levels in environmental matrices like water, soil, and sediment, necessitates the development of robust, sensitive, and reliable analytical methods for their quantification.[1] For researchers and scientists, the challenge is not merely detecting DIBPA, but ensuring the analytical data is defensible, accurate, and fit for its intended purpose—be it for regulatory monitoring, environmental fate studies, or toxicological risk assessment.
This guide provides an in-depth comparison of the predominant analytical methodologies for bisphenol analogues, offering a framework for the validation of a quantitative method for DIBPA. We will delve into the causality behind experimental choices, grounded in internationally recognized validation guidelines, and provide a detailed protocol for a recommended approach. While specific literature on DIBPA is emerging, the principles and methods established for other bisphenols, such as BPA, BPS, and BPF, provide a scientifically sound foundation for developing and validating a DIBPA-specific method.[2][3]
Pillar 1: The 'Why' of Method Validation - Ensuring Fitness for Purpose
Method validation is the formal process of demonstrating that an analytical procedure is suitable for its intended use.[4][5] It is the cornerstone of data reliability. Without it, a laboratory cannot be certain that its results are accurate or precise. The primary objective is to establish "fitness for purpose," a concept central to guidelines from authoritative bodies like the International Council for Harmonisation (ICH), Eurachem, and the U.S. Environmental Protection Agency (EPA).[6][7][8]
A validated method provides a high degree of assurance that for every sample analyzed, the reported result is a reliable estimate of the true concentration of the analyte in that specific matrix. This is achieved by systematically evaluating a set of key performance characteristics.
Caption: Core performance characteristics of analytical method validation.
-
Accuracy: This measures the closeness of agreement between a measured value and the true value. It's often assessed using certified reference materials or by spiking a blank matrix with a known concentration of the analyte and calculating the percent recovery.[9]
-
Precision: This describes the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD) and is evaluated at three levels: repeatability (short term), intermediate precision (within-lab, different days/analysts), and reproducibility (between labs).[9]
-
Specificity (or Selectivity): This is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9] In chromatography, this is demonstrated by the absence of interfering peaks at the retention time of the analyte in blank samples.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[10]
-
Linearity & Range: Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[10]
-
Robustness: This is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of mobile phase, column temperature). It provides an indication of its reliability during normal usage.[5]
Pillar 2: Comparative Analysis of Core Analytical Techniques
The determination of bisphenol analogues in complex environmental matrices is dominated by two powerful techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice between them depends on the specific analytical requirements, including sensitivity needs, sample throughput, and available instrumentation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a robust and widely used technique for the analysis of volatile and semi-volatile organic compounds. For polar molecules like DIBPA, a critical consideration is the need for derivatization.[11] The hydroxyl groups on the bisphenol structure make it too polar and not volatile enough for direct GC analysis. Derivatization, typically silylation with agents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), converts the polar -OH groups into nonpolar trimethylsilyl ethers.[11][12] This step increases volatility and improves chromatographic peak shape, leading to better sensitivity and resolution.[12]
Advantages:
-
High chromatographic resolution.
-
Provides definitive structural information through characteristic mass fragmentation patterns.
-
Lower cost of instrumentation compared to LC-MS/MS.
Disadvantages:
-
Requires a derivatization step, which adds time, cost, and a potential source of error to the workflow.[11]
-
Can be susceptible to matrix interferences that may survive the sample cleanup process.
-
Less suitable for highly polar or thermally labile compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for quantifying trace levels of emerging contaminants, including bisphenols, in environmental samples.[13] Its major advantage is the ability to analyze polar, non-volatile compounds like DIBPA directly, without the need for derivatization.[14] The coupling of liquid chromatography with a triple quadrupole mass spectrometer allows for highly selective and sensitive detection using Multiple Reaction Monitoring (MRM).[15] In MRM, a specific precursor ion for DIBPA is selected in the first quadrupole, fragmented in the second, and then one or two specific product ions are monitored in the third. This process provides two levels of mass filtering, drastically reducing background noise and matrix effects, leading to exceptionally low detection limits.[15]
Advantages:
-
High sensitivity and specificity, often achieving sub-ng/L detection limits.[2]
-
No derivatization required, simplifying sample preparation.[14]
-
High sample throughput, amenable to automation with online Solid-Phase Extraction (SPE).[13]
-
Suitable for a wide range of compounds with varying polarities.
Disadvantages:
-
Higher initial instrument cost.
-
Can be susceptible to ion suppression or enhancement from co-eluting matrix components, which must be carefully evaluated and corrected for (e.g., using isotopically labeled internal standards).
Performance Comparison
The following table summarizes typical performance characteristics for the analysis of bisphenol analogues using GC-MS and LC-MS/MS, based on published literature. These values provide a benchmark for what can be expected when developing a method for DIBPA.
| Performance Characteristic | GC-MS / GC-MS/MS (with Derivatization) | LC-MS/MS |
| Limit of Quantitation (LOQ) | 0.8 - 10 µg/kg (paper/solid)[16]; 10 ng/L (water)[17] | 0.5 - 5 ng/mL (biological)[2]; 10 - 50 ng/L (water)[10] |
| Linearity (R²) | > 0.996[16] | > 0.99[10] |
| Accuracy (% Recovery) | Typically 80-115%[1] | Typically 80-115%[10] |
| Precision (% RSD) | < 20%[16] | < 15%[10] |
| Sample Preparation | Requires extraction, cleanup, and mandatory derivatization.[11] | Requires extraction and cleanup; derivatization not needed.[14] |
| Throughput | Lower due to derivatization step. | Higher, especially with online SPE automation.[13] |
Pillar 3: The Analytical Workflow - From Sample to Signal
A successful analysis hinges on a meticulously planned workflow, from sample collection to final data interpretation. The complexity of environmental samples necessitates robust preparation techniques to isolate DIBPA from interfering matrix components.
Caption: General workflow for the analysis of DIBPA in environmental samples.
Sample Preparation Methodologies
-
For Water Samples: Solid-Phase Extraction (SPE) is the most common and effective technique.[10] A water sample is passed through a cartridge containing a solid sorbent (e.g., C18, HLB) that retains DIBPA and other organic compounds. Interferences are washed away, and then DIBPA is eluted with a small volume of an organic solvent, effectively isolating and concentrating the analyte.[3]
-
For Soil & Sediment Samples: More rigorous extraction is required. Accelerated Solvent Extraction (ASE) or ultrasonic-assisted extraction (UAE) using solvents like acetonitrile or methanol are common.[3] These techniques use elevated temperature and pressure or sound waves to efficiently extract analytes from the solid matrix. The resulting extract often requires further cleanup using SPE to remove complex matrix components like humic acids before analysis.
Detailed Experimental Protocol: LC-MS/MS Method for DIBPA in Water
This protocol describes a self-validating system for the quantification of DIBPA in surface water using automated online Solid-Phase Extraction coupled with LC-MS/MS. This approach is recommended for its high throughput, sensitivity, and reduced potential for manual error.[13]
1. Reagents and Materials
-
DIBPA analytical standard (>99% purity)
-
Isotopically labeled internal standard (e.g., DIBPA-d16)
-
LC-MS grade methanol, acetonitrile, and water
-
Formic acid (LC-MS grade)
-
SPE cartridges (e.g., Agilent Bond Elut PPL or Waters Oasis HLB) for offline method development or an online SPE system.[3]
2. Preparation of Standards and Quality Control (QC) Samples
-
Stock Solutions: Prepare 1 mg/mL stock solutions of DIBPA and the internal standard (IS) in methanol.
-
Working Standards: Serially dilute the stock solution to create a set of calibration standards (e.g., 1, 5, 10, 50, 100, 500 ng/L) in LC-MS grade water.
-
QC Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 75, 400 ng/L) from a separate stock solution to ensure independent verification of the calibration curve.
-
Internal Standard Spiking: Spike all standards, QCs, and unknown samples with the IS at a constant concentration (e.g., 100 ng/L).
3. Sample Preparation (Online SPE)
-
System: Agilent 1290 Infinity Flexible Cube module or equivalent.[13]
-
SPE Cartridge: Appropriate for polar compounds.
-
Loading: Directly inject 1-2 mL of the water sample onto the SPE cartridge using an aqueous loading pump.
-
Washing: Wash the cartridge with LC-MS grade water to remove salts and highly polar interferences.
-
Elution: Switch the valve to place the SPE cartridge in-line with the analytical column. Elute the trapped analytes onto the column using the initial LC mobile phase gradient.
4. LC-MS/MS Instrumental Analysis
-
LC System: Agilent 1290 Infinity II or equivalent.
-
Analytical Column: A C18 column with a short length and small particle size (e.g., 50 mm x 2.1 mm, 1.8 µm) for fast, efficient separation.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/methanol (50:50).
-
Gradient: A fast gradient from 10% B to 95% B over 5 minutes, followed by a wash and re-equilibration.
-
Mass Spectrometer: Agilent 6460 Triple Quadrupole LC/MS or equivalent.[13]
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
MRM Transitions: Optimize precursor and product ions by infusing a DIBPA standard. Select at least two transitions: one for quantification (quantifier) and one for confirmation (qualifier).
-
Example (Hypothetical for DIBPA): Precursor Ion [M-H]⁻ → Product Ion 1 (Quantifier), Product Ion 2 (Qualifier).
-
5. Method Validation Procedure
-
Specificity: Analyze at least five different blank water samples to ensure no interfering peaks are present at the retention time of DIBPA.
-
Linearity: Analyze the calibration curve (1-500 ng/L) in triplicate. Plot the response ratio (analyte peak area / IS peak area) against concentration. The coefficient of determination (R²) should be ≥ 0.99.[10]
-
Accuracy & Precision: Analyze five replicates of the Low, Medium, and High QC samples on three separate days.
-
Accuracy: The mean concentration should be within ±15% of the nominal value.
-
Precision: The RSD should be ≤ 15%.
-
-
LOD & LOQ: Analyze a series of low-concentration spiked samples. The LOQ is the lowest concentration that meets the accuracy and precision criteria (±20% and ≤20% RSD, respectively). The LOD can be estimated as the concentration with a signal-to-noise ratio of 3.
-
Matrix Effect: Compare the response of DIBPA in a post-extraction spiked sample to its response in a pure solvent standard. The use of an isotopically labeled internal standard that co-elutes with the native analyte is the most effective way to compensate for matrix effects.
Conclusion
The quantification of Diisopropylbisphenol A in environmental samples is a critical task for monitoring emerging contaminants. While both GC-MS and LC-MS/MS are viable techniques, LC-MS/MS is the superior choice for this application due to its high sensitivity, specificity, and the elimination of the need for chemical derivatization. This simplifies the workflow and reduces potential sources of analytical error.
The validation of the chosen method is not merely a procedural step but a fundamental requirement for producing scientifically sound and defensible data. By systematically evaluating performance characteristics such as accuracy, precision, specificity, and sensitivity according to established guidelines from bodies like the ICH and EPA, laboratories can ensure their methods are truly fit for purpose.[4][8] The detailed LC-MS/MS protocol provided in this guide serves as a robust template that, when properly validated, will empower researchers to accurately quantify DIBPA and contribute to a clearer understanding of its environmental prevalence and risk.
References
-
ICH. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. Available at: [Link]
-
Patriarca, M., Magnusson, B., & Örnemark, U. (2016). Eurachem guidance on validating analytical methods. Euroreference. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. Available at: [Link]
-
AMS BIOPHARMA. (n.d.). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. Available at: [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. Available at: [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]
-
Eurachem. (2025). The Fitness for Purpose of Analytical Methods (2025). Eurachem. Available at: [Link]
-
Eurachem. (n.d.). Eurachem Guides. Eurachem. Available at: [Link]
-
Llompart, M., et al. (2025). Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry for the determination of bisphenol analogues in environmental waters. Journal of Chromatography A. Available at: [Link]
-
Churchwell, M. I., et al. (2018). Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS. Journal of Analytical Toxicology. Available at: [Link]
-
Magnusson, B., & Örnemark, U. (Eds.). (2014). Eurachem Guide: The Fitness for Purpose of Analytical Methods – A Laboratory Guide to Method Validation and Related Topics (2nd ed.). Eurachem. Available at: [Link]
-
Eurachem. (1998). The Fitness for Purpose of Analytical Methods. Eurachem. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method Validation and Peer Review Policies and Guidelines. EPA. Available at: [Link]
-
Lestido-Cardama, A., et al. (2024). Development and validation of an analytical methodology based on solvent microextraction and UHPLC-MS/MS for determining bisphenols in honey. Food Chemistry. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Method Validation and Peer Review Policies and Guidelines. EPA. Available at: [Link]
-
Cunha, S. C., et al. (2020). Development and validation of an analytical method for detection and quantification of benzophenone, bisphenol A, diethyl phthalate and 4-nonylphenol in surface waters by SPE-LC-MS/MS. PeerJ. Available at: [Link]
-
Rostkowski, P., & Schlabach, M. (n.d.). Monitoring of Bisphenol A and its Analogues in Environmental Matrices using the Agilent 6550 Q-TOF LC/MS. Agilent Technologies. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance on Environmental Data Verification and Data Validation. EPA. Available at: [Link]
-
U.S. Environmental Protection Agency. (n.d.). Guidance for Methods Development and Methods Validation for the RCRA Program. EPA. Available at: [Link]
-
U.S. Environmental Protection Agency. (2002). Guidance on Environmental Data Verification and Data Validation. EPA. Available at: [Link]
-
Gallart-Ayala, H., et al. (2011). Fast liquid chromatography-tandem mass spectrometry for the analysis of bisphenol A-diglycidyl ether, bisphenol F-diglycidyl ether and their derivatives in canned food and beverages. Journal of Chromatography A. Available at: [Link]
-
Potts, M. E., et al. (2011). GC MS Quantitation and Identification of Bisphenol-A Isolated from Water. Journal of Chemical Education. Available at: [Link]
-
Potts, M. E., et al. (2011). GC–MS Quantitation and Identification of Bisphenol-A Isolated from Water. ResearchGate. Available at: [Link]
-
Pernica, M., et al. (2015). An analysis of residue alkylphenols and bisphenol A using liquid chromatography-tandem mass spectrometry. MendelNet. Available at: [Link]
-
Zoller, O., et al. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS. Food Additives & Contaminants: Part A. Available at: [Link]
-
Di-Donna, L., et al. (2019). A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues. International Journal of Molecular Sciences. Available at: [Link]
-
Agilent Technologies. (2015). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity Flexible Cube Module. Agilent Technologies. Available at: [Link]
-
Jurek, A., & Leitner, E. (2007). Derivatization and gas chromatography-low-resolution mass spectrometry of Bisphenol A. Acta Chromatographica. Available at: [Link]
-
Zoller, O., et al. (2017). Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS. Food Additives & Contaminants: Part A. Available at: [Link]
Sources
- 1. Development of an analytical method based on derivatisation solid-phase microextraction combined with gas chromatography-mass spectrometry for the determination of bisphenol analogues in environmental waters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and Validation of an Analytical Method for Quantitation of Bisphenol S in Rodent Plasma, Amniotic Fluid and Fetuses by UPLC–MS-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. agilent.com [agilent.com]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. database.ich.org [database.ich.org]
- 6. euroreference.anses.fr [euroreference.anses.fr]
- 7. Method Validation [eurachem.org]
- 8. epa.gov [epa.gov]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. peerj.com [peerj.com]
- 11. library.dphen1.com [library.dphen1.com]
- 12. library.dphen1.com [library.dphen1.com]
- 13. agilent.com [agilent.com]
- 14. mendelnet.cz [mendelnet.cz]
- 15. A New LC-MS/MS Method for Simultaneous and Quantitative Detection of Bisphenol-A and Steroids in Target Tissues: A Power Tool to Characterize the Interference of Bisphenol-A Exposure on Steroid Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Analytical determination of bisphenol A (BPA) and bisphenol analogues in paper products by GC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to High-Performance Polymers: An Analysis of Structure-Property Relationships in Bisphenol Analog-Based Systems
This guide offers an in-depth comparative analysis of polymers synthesized from a range of bisphenol analogs. Moving beyond the ubiquitous Bisphenol A (BPA), we explore how structural modifications to the bisphenol monomer—from altering the bridging alkyl group to incorporating fluorine or sulfone moieties—profoundly influence the final properties of key industrial polymers, including polycarbonates, polyarylates, and polysulfones. This document is intended for researchers and professionals in materials science and drug development, providing the technical data, experimental causality, and validated protocols necessary to inform monomer selection and polymer design for specific, high-performance applications.
The Central Role of the Bisphenol Monomer
The bisphenol unit forms the core of many high-performance thermoplastics. Its di-functional hydroxyl groups enable polymerization, while the rigid aromatic rings impart thermal stability and mechanical strength. The true versatility, however, lies in the "bridge" connecting these phenolic rings. This central moiety dictates chain mobility, intermolecular forces, and packing efficiency. By systematically replacing the isopropylidene group of BPA with other functionalities, we can precisely tune polymer characteristics. For instance, introducing bulky or rigid groups can elevate the glass transition temperature (Tg), while polar groups like sulfone can enhance solubility and chemical resistance. This guide will dissect these structure-property relationships with supporting experimental evidence.
Comparative Analysis of Polymer Classes
Polycarbonates: Balancing Toughness and Thermal Stability
Polycarbonates are prized for their exceptional impact resistance, optical clarity, and heat resistance. The traditional BPA-based polycarbonate (BPA-PC) serves as the industry benchmark.[1] However, concerns over BPA's endocrine-disrupting potential have driven research into alternatives.[1][2] The choice of bisphenol analog is the primary determinant of the final material's thermal and mechanical performance.
The introduction of bulky, rigid structures into the polymer backbone is a proven strategy to enhance thermal properties. For example, replacing BPA with 1,3-Bis(4-hydroxyphenyl)adamantane (BPA-AD) is expected to restrict chain mobility, leading to a significantly higher glass transition temperature and increased stiffness.[3] Similarly, bio-based monomers like isosorbide (ISB) are being explored as non-toxic alternatives to BPA, yielding polycarbonates with high Tg and thermal stability up to 350°C.[4]
Below is a logical flow comparing the attributes of polycarbonates derived from different bisphenol analogs.
Caption: Chemical structures of common bisphenol analogs.
Table 3: Performance Comparison of Polysulfones
| Property | Bisphenol A Polysulfone (PSU) | Bisphenol F Polysulfone | Bisphenol Z Polysulfone | Test Method |
|---|---|---|---|---|
| Glass Transition Temp. (Tg) | ~187°C [5] | Lower than BPA-based [6] | ~180-250°C [7] | DSC |
| Thermal Stability (TMAX) | ~500-530°C [6] | Two-step degradation (~460°C, ~520°C) [6] | ~507°C [7] | TGA |
| Tensile Strength | ~70-75 MPa [5] | Data not readily available | Data not readily available | ASTM D638 |
| Key Feature | High temp. resistance, good mechanics [5]| Different degradation profile [6]| High thermal stability [7][8]| - |
Experimental Protocols
The trustworthiness of comparative data hinges on reproducible and well-understood experimental methods. The following protocols detail standard laboratory-scale synthesis and characterization techniques.
Synthesis Protocol 1: Interfacial Polycondensation for Polycarbonate
This method is a classic technique for producing polycarbonates and polyarylates. [9][10]It involves a reaction at the interface between two immiscible liquid phases, typically an aqueous alkaline solution of the bisphenol and an organic solvent containing a diacyl chloride (e.g., phosgene or its equivalent).
Causality: The use of two phases allows for rapid polymerization at the interface. The base (NaOH) deprotonates the bisphenol, making it a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the phosgene in the organic phase. [11]A phase-transfer catalyst is used to shuttle the phenoxide ion across the phase boundary, accelerating the reaction.
Caption: Experimental workflow for interfacial polymerization.
Step-by-Step Methodology:
-
Aqueous Phase Preparation: In a baffled flask, dissolve the chosen bisphenol analog (e.g., Bisphenol A, 1.0 eq) in a 5-10% aqueous solution of sodium hydroxide (2.2 eq). Cool the solution in an ice bath.
-
Organic Phase Preparation: In a separate container, dissolve phosgene or, more safely, a phosgene equivalent like triphosgene or diphenyl carbonate, in a chlorinated organic solvent like dichloromethane. [9][10]3. Reaction: Vigorously stir the aqueous solution while rapidly adding the organic solution. Add a phase-transfer catalyst, such as a tertiary amine, to the reaction mixture.
-
Polymerization: Continue stirring for 1-2 hours. The viscosity of the organic layer will increase as the polymer forms.
-
Work-up: Stop the stirring and separate the layers. Wash the viscous organic layer sequentially with dilute acid (e.g., 1M HCl) and then deionized water until the aqueous phase is neutral.
-
Precipitation: Slowly pour the polymer solution into a stirred non-solvent, such as methanol or ethanol, to precipitate the polymer.
-
Collection and Drying: Collect the polymer by filtration, wash with more non-solvent, and dry in a vacuum oven at 80-120°C until a constant weight is achieved.
Synthesis Protocol 2: Melt Transesterification for Polycarbonate
This is a more environmentally friendly, non-phosgene process. [10]It involves the reaction of a bisphenol with diphenyl carbonate (DPC) at high temperatures under vacuum.
Causality: The reaction proceeds in two stages. First, an oligomerization step occurs where the bisphenol reacts with DPC to form low molecular weight chains, releasing phenol as a byproduct. [12]In the second stage, the temperature and vacuum are increased to drive the polycondensation, removing the phenol byproduct and shifting the equilibrium towards a high molecular weight polymer. A catalyst is essential for achieving a practical reaction rate.
Step-by-Step Methodology:
-
Charging Reactor: Charge a high-temperature glass reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation outlet with the bisphenol analog (1.0 eq), diphenyl carbonate (~1.05 eq), and a catalyst (e.g., sodium dihydrogen phosphite). [12]2. Oligomerization: Heat the mixture under a nitrogen blanket to ~180-200°C to form a melt. The transesterification reaction begins, and phenol is distilled off.
-
Polycondensation: After the initial phenol has been removed, gradually increase the temperature to 250-300°C while slowly reducing the pressure to <1 mmHg.
-
Completion: The reaction is complete when the desired melt viscosity is reached, indicating high molecular weight polymer formation.
-
Extrusion and Pelletization: Extrude the molten polymer from the reactor into strands, cool in a water bath, and chop into pellets.
Key Characterization Protocols
1. Differential Scanning Calorimetry (DSC):
-
Purpose: To determine the glass transition temperature (Tg).
-
Protocol:
-
Accurately weigh 5-10 mg of the dried polymer into an aluminum DSC pan and seal it.
-
Place the pan in the DSC cell alongside an empty reference pan.
-
Heat the sample to a temperature well above its expected Tg (e.g., 250°C) at a rate of 10-20°C/min to erase its thermal history.
-
Cool the sample rapidly to below its Tg.
-
Perform a second heating scan at the same rate. The Tg is determined from the midpoint of the step-change in the heat flow curve during this second scan. [13][14] 2. Thermogravimetric Analysis (TGA):
-
-
Purpose: To assess thermal stability and degradation temperature.
-
Protocol:
-
Place 10-15 mg of the polymer sample in a TGA pan.
-
Heat the sample from ambient temperature to 600-800°C at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. The onset of decomposition (e.g., Td5%, the temperature at which 5% weight loss occurs) is a key metric for stability. [6][15] 3. Mechanical Testing (Tensile Properties):
-
-
Purpose: To measure tensile strength, modulus, and elongation at break.
-
Protocol:
-
Prepare test specimens (e.g., dog-bone shape) by melt-pressing or casting the polymer into a mold according to ASTM D638 standards.
-
Condition the specimens under controlled temperature and humidity.
-
Mount a specimen in a universal testing machine equipped with extensometers.
-
Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures.
-
Record the stress-strain curve to determine key mechanical properties. [1]
-
Conclusion
The selection of a bisphenol analog is a critical design choice in the synthesis of high-performance polymers. This guide demonstrates that targeted performance characteristics—such as enhanced thermal stability, specific mechanical responses, or improved processability—can be achieved by strategically modifying the monomer's chemical structure. While BPA-based polymers remain important benchmarks, analogs like BPS, BPAF, and various bio-based alternatives offer compelling advantages for advanced applications. The provided experimental data and protocols serve as a foundational resource for scientists and researchers to validate these findings and guide the development of next-generation materials.
References
- A Comparative Guide to the Mechanical Properties of Polycarbonates: 1,3-Bis(4-hydroxyphenyl)adamantane vs. Bisphenol A. Benchchem. [Online].
- Making Polycarbonates. Polymer Science Learning Center. [Online].
- A Comparative Analysis of TMCD and Bisphenol A in Polycarbonate Synthesis: A Guide for Researchers. Benchchem. [Online].
- A Review of Molecular Imprinting Polymer for Separation of Bisphenol-A and its Analogues: Synthesis and Application. ResearchGate. [Online].
- Reaction strategies of bisphenol A derivatives to regulate the microstructure of polyarylates: synthesis of bisphenol S/bisphenol A random polyarylates and block polyarylates. New Journal of Chemistry (RSC Publishing). [Online].
- Polycarbonate Synthesis Process. Vaisala. [Online].
- How Is Polycarbonate Made?. Chemistry For Everyone - YouTube. [Online].
- Synthesis and Structure-Property Study of Polyarylates Derived from Bisphenols with Different Connector Groups. ResearchGate. [Online].
- Polycarbonate Production from BPA and DPC. Intratec.us. [Online].
- Polycarbonate (PC) – Manufacturing process of PC. Valco Group. [Online].
- Synthesis and Structure-Property Study of Polyarylates Derived from Bisphenols with Different Connector Groups. Scilit. [Online].
- Comparison of the properties of bioderived polycarbonate and traditional bisphenol-A polycarbonate. ResearchGate. [Online].
- A novel bisphenol A‐free polyarylates synthesis strategy: 4,4′‐sulfobisphenol/2,2‐bis(4‐hydroxyphenyl)butane co‐polyarylate prepared by interfacial polymerization. ResearchGate. [Online].
- Bisphenol A-based polycarbonates: Characterization of commercial samples. Unknown Source. [Online].
- BPA-Free High-Performance Sustainable Polycarbonates Derived from Non-Estrogenic Bio-Based Phenols. RSC Publishing. [Online].
- Reaction strategies of bisphenol A derivatives to regulate the microstructure of polyarylates: synthesis of bisphenol S/bisphenol A random polyarylates and block polyarylates. ResearchGate. [Online].
- Full article: Preparation and characterization of poly(Bisphenol A-Phthalate) and its metal removal behavior toward Pb(II), Cu(II), and Cd(II) ions. Taylor & Francis Online. [Online].
- Synthesis and Spectroscopic Analyses of New Polycarbonates Based on Bisphenol A-Free Components. MDPI. [Online].
- (PDF) The effect of Bisphenol A vs Bisphenol F on the performance of polysulfone membranes. ResearchGate. [Online].
- Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. PMC - NIH. [Online].
- Polysulfones. ResearchGate. [Online].
- Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. MDPI. [Online].
- Synthesis and Thermal Properties Study of Copolymers Derive from (Bisphenol-A and bisphenol-S). ResearchGate. [Online].
- Synthesis and properties of ternary polysulfone copolymer containing bisphenol fluorene. Unknown Source. [Online].
- Structure, Thermal, and Mechanical Behavior of the Polysulfone Solution Impregnated Unidirectional Carbon Fiber Yarns. NIH. [Online].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure, Thermal, and Mechanical Behavior of the Polysulfone Solution Impregnated Unidirectional Carbon Fiber Yarns - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol [mdpi.com]
- 8. Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. valcogroup-valves.com [valcogroup-valves.com]
- 11. pslc.ws [pslc.ws]
- 12. cdn.intratec.us [cdn.intratec.us]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tandfonline.com [tandfonline.com]
A Comparative Performance Analysis: Polycarbonates from Diisopropylbisphenol A versus Traditional Bisphenol A Polycarbonates
For researchers, scientists, and professionals in drug development, the selection of polymeric materials is a critical decision dictated by the stringent performance requirements of their applications. Polycarbonates (PCs), known for their exceptional clarity, high impact resistance, and good thermal stability, are frequently employed in laboratory equipment, medical devices, and analytical instrumentation.[1][2] Traditional polycarbonates are synthesized from bisphenol A (BPA), a monomer that has faced scrutiny regarding its potential endocrine-disrupting properties.[2] This has spurred the development of BPA-free alternatives, among which polycarbonates derived from sterically hindered bisphenols like 4,4'-isopropylidene-bis(2,6-diisopropylphenol), or Diisopropylbisphenol A (DIP-BPA), are gaining attention.
This guide provides an in-depth, objective comparison of the performance characteristics of polycarbonates synthesized from DIP-BPA against their traditional BPA-based counterparts. By examining the fundamental structure-property relationships and presenting supporting experimental data, this document aims to equip scientists and engineers with the necessary information to make informed material selection decisions for their critical applications.
At a Glance: Key Performance Differences
| Property | Traditional BPA Polycarbonate | Diisopropylbisphenol A (DIP-BPA) Polycarbonate | Rationale for Difference |
| Thermal Stability | Good | Superior | The bulky isopropyl groups in DIP-BPA restrict chain mobility and increase the energy required for polymer chain movement, leading to higher glass transition and heat deflection temperatures. |
| Mechanical Properties | High Impact Strength, Good Ductility | Potentially Higher Rigidity, Lower Ductility | The steric hindrance from the isopropyl groups can increase the polymer's modulus and stiffness, but may also reduce its ability to deform before fracturing. |
| Optical Properties | Excellent Transparency | Comparable Transparency | Both polymers are amorphous, which generally results in high optical clarity. The bulky side groups in DIP-BPA are not expected to significantly impact transparency. |
| Chemical Resistance | Moderate | Potentially Improved | The steric shielding of the carbonate linkages by the isopropyl groups may offer enhanced protection against chemical attack from certain solvents and reagents. |
Deeper Dive: A Comparative Analysis
Molecular Architecture: The Root of Performance Differences
The performance disparities between traditional BPA-PC and DIP-BPA-PC originate from the molecular structure of their respective bisphenol monomers.
Diagram: Chemical Structures of BPA and DIP-BPA Monomers
Caption: Chemical structures of Bisphenol A (BPA) and Diisopropylbisphenol A (DIP-BPA).
In traditional BPA-PC, the two phenyl rings are linked by an isopropylidene bridge. In DIP-BPA-PC, the core structure is modified with the addition of two isopropyl groups on each phenyl ring, ortho to the hydroxyl groups. These bulky isopropyl groups introduce significant steric hindrance, which profoundly influences the polymer's properties.
Thermal Performance: A Clear Advantage for DIP-BPA Polycarbonate
One of the most significant advantages of polycarbonates derived from sterically hindered bisphenols like DIP-BPA is their enhanced thermal stability. The bulky side groups restrict the rotational freedom of the polymer chains, increasing the energy required to induce segmental motion. This translates to a higher glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.
A study on copolymers of tetramethylbisphenol A (a structurally similar hindered bisphenol) and bisphenol A demonstrated a significant increase in Tg with increasing content of the sterically hindered monomer.[3][4] For instance, a copolymer with a 50/50 molar ratio of tetramethylbisphenol A to bisphenol A exhibited a Tg of 150.20 °C, compared to 143.30 °C for a pure BPA polycarbonate.[4] This suggests that a homopolymer of DIP-BPA would likely exhibit an even more pronounced increase in thermal resistance.
Table 1: Comparison of Thermal Properties
| Property | Traditional BPA-PC | Tetramethylbisphenol A/BPA-PC (50/50) | Test Method |
| Glass Transition Temperature (Tg) | ~147 °C | 150.20 °C[4] | Differential Scanning Calorimetry (DSC) |
| Heat Deflection Temperature (HDT) | ~128 °C (at 1.82 MPa) | Expected to be higher than BPA-PC | ASTM D648 |
Mechanical Properties: A Trade-off Between Rigidity and Ductility
The steric hindrance in DIP-BPA-PC also influences its mechanical behavior. The restricted chain mobility that enhances thermal stability also leads to a more rigid polymer backbone. This is expected to translate into a higher tensile modulus and greater stiffness compared to the more flexible BPA-PC chains.
However, this increased rigidity may come at the cost of reduced ductility. The ability of polymer chains to move and disentangle under stress is crucial for impact resistance and elongation at break. The bulky isopropyl groups in DIP-BPA-PC may hinder these mechanisms, potentially leading to a more brittle material.
A study on copolymers of tetramethylbisphenol A and bisphenol A showed that the addition of the hindered monomer increased both the modulus of elasticity and the tensile strength of the resulting polycarbonate.[3][4]
Table 2: Comparison of Mechanical Properties
| Property | Traditional BPA-PC | Tetramethylbisphenol A/BPA-PC (50/50) | Test Method |
| Tensile Modulus | ~2.4 GPa | Higher than BPA-PC[4] | ASTM D638 |
| Tensile Strength | ~60 MPa | Higher than BPA-PC[4] | ASTM D638 |
| Notched Izod Impact Strength | ~600-850 J/m | Potentially lower than BPA-PC | ASTM D256 |
Optical Properties: Maintaining Clarity
For many applications in research and drug development, such as cuvettes, microplates, and optical components, high transparency is paramount. Both traditional BPA-PC and DIP-BPA-PC are amorphous polymers, meaning their polymer chains are arranged randomly rather than in a crystalline structure. This lack of long-range order allows light to pass through with minimal scattering, resulting in excellent optical clarity.
Table 3: Comparison of Optical Properties
| Property | Traditional BPA-PC | DIP-BPA-PC (Expected) | Test Method |
| Refractive Index | ~1.586[5] | ~1.58-1.59 | ASTM D542 |
| Light Transmittance | >90% | >90% | ASTM D1003 |
Chemical Resistance: The Shielding Effect of Steric Hindrance
Polycarbonates, in general, offer good resistance to dilute acids, oils, and greases but are susceptible to attack by alkalis, aromatic hydrocarbons, and certain organic solvents like ketones and esters.[6][7][8] The carbonate linkages in the polymer backbone are the primary sites for chemical attack.
The bulky isopropyl groups in DIP-BPA are positioned to sterically shield these vulnerable carbonate groups. This "umbrella effect" can hinder the approach of solvent molecules, potentially leading to improved chemical resistance compared to the more exposed carbonate linkages in traditional BPA-PC. This enhanced resistance would be particularly beneficial in laboratory settings where exposure to a wide range of chemicals is common.
Experimental Protocols for Performance Evaluation
To ensure the validity and reproducibility of performance data, standardized testing methodologies are crucial. The following are detailed protocols for key experiments used to characterize the properties of polycarbonates.
Diagram: Experimental Workflow for Polycarbonate Performance Testing
Caption: A generalized workflow for the synthesis, specimen preparation, and performance evaluation of polycarbonates.
Synthesis of Polycarbonates
Polycarbonates can be synthesized via two primary industrial routes: interfacial polymerization and melt transesterification.[9][10][11][12]
1. Interfacial Polymerization:
-
Principle: This method involves the reaction of a bisphenol with phosgene (or a phosgene substitute like triphosgene) at the interface of two immiscible liquids, typically an aqueous alkaline solution of the bisphenolate and an organic solvent containing the phosgene.[9]
-
Generalized Protocol:
-
Dissolve the bisphenol (BPA or DIP-BPA) in an aqueous sodium hydroxide solution.
-
Separately, dissolve phosgene or triphosgene in a chlorinated organic solvent (e.g., dichloromethane).
-
Combine the two solutions in a reactor with vigorous stirring to create a large interfacial area.
-
A catalyst, such as a tertiary amine, is often added to accelerate the reaction.
-
The polymer forms at the interface and dissolves in the organic phase.
-
The organic layer is separated, and the polymer is isolated by precipitation in a non-solvent (e.g., methanol) or by evaporation of the solvent.
-
2. Melt Transesterification:
-
Principle: This is a non-phosgene route that involves the reaction of a bisphenol with a diaryl carbonate, such as diphenyl carbonate (DPC), at high temperatures and under vacuum.[10][11][13]
-
Generalized Protocol:
-
Charge the bisphenol and diphenyl carbonate into a reactor equipped with a stirrer and a system for vacuum and distillation.
-
Add a transesterification catalyst (e.g., a basic catalyst like sodium hydroxide or a titanium-based catalyst).
-
Heat the mixture to initiate the transesterification reaction, which releases phenol as a byproduct.
-
Gradually increase the temperature and apply a vacuum to drive the reaction forward by removing the phenol.
-
The viscosity of the melt increases as the polymer chains grow.
-
The high molecular weight polymer is then extruded and pelletized.
-
Mechanical Property Testing
-
Tensile Properties (ASTM D638): This test determines the tensile strength, tensile modulus, and elongation at break of a material. A dog-bone shaped specimen is pulled apart at a constant rate of extension until it fractures.
-
Notched Izod Impact Strength (ASTM D256): This test measures the impact resistance of a material. A pendulum strikes a notched specimen, and the energy absorbed to break the specimen is measured.
Thermal Property Testing
-
Differential Scanning Calorimetry (DSC): This technique is used to determine the glass transition temperature (Tg) by measuring the heat flow into or out of a sample as it is heated or cooled.
-
Heat Deflection Temperature (HDT) (ASTM D648): This test determines the temperature at which a material deforms under a specified load. A rectangular bar is subjected to a three-point bending load, and the temperature is increased at a constant rate until the bar deflects by a specified amount.
Optical Property Testing
-
Refractive Index (ASTM D542): This test measures the refractive index of a transparent plastic using a refractometer.
-
Luminous Transmittance and Haze (ASTM D1003): This test measures the percentage of incident light that passes through a specimen (transmittance) and the percentage of transmitted light that is scattered (haze).
Chemical Resistance Testing
-
Resistance of Plastics to Chemical Reagents (ASTM D543): This test involves immersing specimens in various chemical reagents for a specified time and temperature, and then evaluating changes in weight, dimensions, appearance, and mechanical properties.
Conclusion and Future Outlook
Polycarbonates derived from Diisopropylbisphenol A present a compelling alternative to traditional BPA-based materials, particularly for applications demanding enhanced thermal stability. The steric hindrance afforded by the isopropyl groups on the phenyl rings leads to a more rigid polymer backbone, which is expected to translate into a higher glass transition temperature and improved mechanical stiffness. While a potential trade-off in ductility may exist, the anticipated improvement in chemical resistance due to the shielding of the carbonate linkages is a significant advantage for laboratory and medical environments.
For researchers and drug development professionals, the choice between these two classes of polycarbonates will depend on the specific performance requirements of their application. For high-heat applications or where enhanced chemical resistance is paramount, DIP-BPA polycarbonates are a promising option. Traditional BPA-polycarbonates, with their long history of use and well-characterized properties, remain a reliable choice for applications where extreme thermal or chemical stresses are not the primary concern.
Further research is warranted to fully elucidate the performance profile of DIP-BPA homopolymers and copolymers. Direct comparative studies with comprehensive experimental data will be invaluable in guiding the adoption of these next-generation polycarbonates in critical scientific and medical applications.
References
-
Plastic Stockist. Chemical Resistance of Polycarbonate Products. [Online] Available at: [Link]
-
CP Lab Safety. Polycarbonate Chemical Compatibility Chart. [Online] Available at: [Link]
-
GMP Plastics. Polycarbonate Chemical Compatibility Chart. [Online] March 7, 2025. Available at: [Link]
-
The Lab Depot. The Chemical Compatibility of Polycarbonate. [Online] Available at: [Link]
-
The Plastic Shop. A Guide to Chemical Resistance of Polycarbonate Sheet. [Online] Available at: [Link]
-
ACS Publications. Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. [Online] May 2, 2025. Available at: [Link]
-
ResearchGate. Mechanical, Thermal and Fire Behavior of Bisphenol A Polycarbonate/Multiwall Carbon Nanotube Nanocomposites. [Online] August 10, 2025. Available at: [Link]
-
ResearchGate. Bisphenol A-based polycarbonates: Characterization of commercial samples. [Online] September 27, 2025. Available at: [Link]
- Google Patents. Polycarbonate compositions having enhanced optical properties, methods of making and articles comprising the polycarbonate compositions.
-
Covestro. Optical properties. [Online] Available at: [Link]
-
ResearchGate. Antisolvent crystallization and solid-state polymerization of bisphenol-A polycarbonate. [Online] August 6, 2025. Available at: [Link]
-
ResearchGate. Thermal Properties of Aromatic Polycarbonates Copolymers Based on Bisphenol A and Tetramethyl Bisphenol A. [Online] August 6, 2025. Available at: [Link]
-
OhioLINK. Sustainable Polycarbonate Nanocomposites: Impact of Production Method and Composition. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and hygrothermal aging of polycarbonates containing a bisphenol fluorene moiety. [Online] June 3, 2024. Available at: [Link]
-
YouTube. How Is Polycarbonate Made? - Chemistry For Everyone. [Online] May 8, 2025. Available at: [Link]
-
University of Maryland. Melt Polymerization of Bisphenol-A and Diphenyl Carbonate in a Semibatch Reactor. [Online] Available at: [Link]
-
Semantic Scholar. Multistage melt polymerization of bisphenol‐A and diphenyl carbonate to polycarbonate. [Online] August 5, 1993. Available at: [Link]
-
Semantic Scholar. Synthesis and properties of bisphenol‐Z polycarbonate via melt transesterification. [Online] Available at: [Link]
- Google Patents. A melt polymerization process and the polycarbonate prepared therefrom.
-
ResearchGate. Polycarbonate-Based Blends for Optical Non-linear Applications. [Online] November 14, 2025. Available at: [Link]
- Google Patents. Synthetic method of ultra-high molecular weight polycarbonate.
-
MDPI. Novel Transparent Films Composed of Bisphenol-A Polycarbonate and Copolyester. [Online] Available at: [Link]
-
ResearchGate. Polycarbonates - synthesis, properties and environmental impact. [Online] Available at: [Link]
-
Defense Technical Information Center. Conformational Characteristics of the Polycarbonate 4,4'- Isopropylidenediphenol. [Online] Available at: [Link]
-
European Patent Office. Interfacial polycarbonate polymerization process and product. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Poly(bisphenol-A-carbonate). [Online] Available at: [Link]
-
MDPI. Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. [Online] Available at: [Link]
-
Krackeler Scientific, Inc. Poly(Bisphenol A carbonate). [Online] Available at: [Link]
-
National Center for Biotechnology Information. Sustainable Synthesis and Characterization of Bisphenol A-Free Polycarbonate from Six-Membered Dicyclic Carbonate. [Online] June 18, 2018. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis and properties of high performance thermoplastic polycarbonate polyurethane elastomers through a non-isocyanate route. [Online] Available at: [Link]
-
National Center for Biotechnology Information. Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A. [Online] May 2, 2025. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. repozytorium.uwb.edu.pl [repozytorium.uwb.edu.pl]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Improving the Thermal and Mechanical Properties of Polycarbonate via the Copolymerization of Tetramethylbisphenol A with Bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. gmpplastic.com [gmpplastic.com]
- 8. labdepotinc.com [labdepotinc.com]
- 9. youtube.com [youtube.com]
- 10. user.eng.umd.edu [user.eng.umd.edu]
- 11. Multistage melt polymerization of bisphenol‐A and diphenyl carbonate to polycarbonate | Semantic Scholar [semanticscholar.org]
- 12. WO2016151517A1 - A melt polymerization process and the polycarbonate prepared therefrom - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
A Comparative In Vitro Analysis of the Cytotoxicity of Bisphenol A Replacement Compounds
Introduction: The Quest for Safer Alternatives to Bisphenol A
Bisphenol A (BPA) has been a cornerstone chemical in the production of polycarbonate plastics and epoxy resins for decades. Its widespread use in food and beverage containers, thermal paper, and medical devices has led to ubiquitous human exposure. However, a growing body of scientific evidence has linked BPA to a range of adverse health effects, primarily due to its ability to act as an endocrine-disrupting chemical (EDC).[1][2] This has prompted regulatory bodies worldwide to restrict its use, particularly in products for infants and young children.
In response, manufacturers have introduced a variety of BPA analogues, marketed as "BPA-free" and presumed to be safer alternatives. Among the most common replacements are Bisphenol S (BPS), Bisphenol F (BPF), and Bisphenol AF (BPAF).[3][4] Despite their structural similarity to BPA, these alternatives are not always less harmful. Emerging research suggests that many of these replacement compounds exhibit similar or even greater biological activity, including cytotoxicity, which raises significant concerns about their safety.[3][5][6]
This guide provides a comprehensive comparison of the in vitro cytotoxicity of several common BPA replacement compounds. We will delve into the experimental data, outline the methodologies used to assess cytotoxicity, and discuss the underlying mechanisms of action. This document is intended for researchers, scientists, and drug development professionals who are investigating the biological effects of these prevalent environmental contaminants.
Comparative Cytotoxicity: Not All Replacements Are Created Equal
The cytotoxic potential of BPA and its analogues varies significantly depending on the specific compound, the cell type, and the exposure duration. A consistent finding across multiple studies is that the term "BPA-free" does not inherently mean "toxicity-free." In fact, some alternatives have demonstrated higher toxicity than BPA itself.
Numerous studies have evaluated the cytotoxic effects of BPA alternatives across a diverse range of human cell lines, including liver (HepG2, HepaRG), intestinal (Caco-2), breast cancer (MCF-7), kidney (HEK293), and adrenal carcinoma (H295R) cells.[3][7][8] The half-maximal inhibitory concentration (IC50) or effective concentration (EC50) is a common metric used to quantify cytotoxicity, with lower values indicating higher toxicity.
Recent findings highlight that fluorinated analogues like Bisphenol AF (BPAF) often exhibit the highest cytotoxic potential.[4][7] Other compounds such as Bisphenol P (BPP) and Bisphenol AP (BPAP) have also shown consistently low EC50 values across various cell lines, indicating significant toxicity.[7] Conversely, compounds like Bisphenol S (BPS) and Bisphenol F (BPF) have shown variable results, with some studies reporting lower cytotoxicity compared to BPA, while others suggest comparable or even higher toxic effects under certain conditions.[3][5] For instance, one study found BPF to be the least cytotoxic alternative in both MCF-7 and HSeC cell lines, whereas another study reported that BPA exhibited the highest cytotoxicity followed by BPF and BPS in RWPE-1 cells.[3]
Table 1: Comparative Cytotoxicity (EC50/IC50 in µM) of BPA and its Alternatives in Various Human Cell Lines
| Compound | HepaRG (Liver)[7] | Caco-2 (Intestinal)[7] | MCF-7 (Breast Cancer)[3] | HSeC (Sertoli Cells)[3] | H295R (Adrenal)[4] |
| BPA | >1000 | 155.6 | 40.5 | 35.8 | ~60.2 (% viability at 200µM) |
| BPS | >1000 | 25.5 | 450.2 | 410.7 | >200 |
| BPF | 102.3 | 118.5 | 480.5 | 460.2 | >200 |
| BPAF | 6.0 | 7.6 | 55.6 | 45.3 | ~16.1 (% viability at 200µM) |
| BPB | 13.9 | 10.8 | - | - | <25 |
| BPE | 11.2 | 0.2 | - | - | - |
| BPP | 0.6 | 134.7 | - | - | - |
| BPAP | 3.6 | 178.8 | - | - | - |
Note: The values presented are compiled from different studies and serve as a comparative overview. Experimental conditions such as exposure time and specific assay used may vary between studies.
Mechanisms of Cytotoxicity: A Multi-pronged Assault on Cellular Health
The cytotoxic effects of BPA and its analogues are not mediated by a single mechanism but rather a complex interplay of cellular insults. Key pathways implicated in their toxicity include the induction of oxidative stress, mitochondrial dysfunction, and the activation of apoptotic cell death.
Oxidative Stress and Mitochondrial Dysfunction
Several bisphenols have been shown to induce the production of reactive oxygen species (ROS) within cells.[9][10] An excess of ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress, which in turn can damage vital cellular components such as lipids, proteins, and DNA.[9]
Mitochondria, the powerhouses of the cell, are primary targets of bisphenol-induced toxicity. Studies have demonstrated that compounds like BPAF, BPAP, and BPP are potent inducers of ROS, which can lead to a decrease in the mitochondrial membrane potential (ΔΨm) and disrupt mitochondrial calcium homeostasis.[10] This mitochondrial damage can impair cellular energy production and trigger downstream apoptotic pathways.[10][11]
Induction of Apoptosis
Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. BPA and several of its analogues have been shown to induce apoptosis in various cell types.[12][13][14] This is often mediated through the activation of caspases, a family of proteases that execute the apoptotic program.[13][15] Both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) pathways of apoptosis can be triggered by bisphenols.[13][16] For instance, BPA has been shown to activate initiator caspases-8 and -9, as well as effector caspases-3 and -7, leading to apoptotic cell death.[13][17]
Caption: BPA-induced apoptotic signaling pathways.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized and validated in vitro assays are essential. The following are detailed protocols for two of the most widely used assays for assessing the cytotoxicity of bisphenols.
Experimental Workflow Overview
Caption: General workflow for in vitro cytotoxicity testing.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell metabolic activity, which serves as an indicator of cell viability.[18][19] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cells of interest
-
96-well flat-bottom plates
-
Complete cell culture medium
-
BPA and replacement compounds (stock solutions in DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium.[18][20] Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the test compounds (BPA and its analogues) in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO) and a medium-only control (blank).
-
Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of the MTT stock solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible under a microscope.[19]
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18] Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 490-570 nm using a microplate reader.[18][21]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC50 value.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method for quantifying cytotoxicity. It measures the activity of lactate dehydrogenase, a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane.[22][23][24] The amount of LDH released is proportional to the number of lysed cells.
Materials:
-
Cells of interest and culture reagents
-
96-well flat-bottom plates
-
BPA and replacement compounds
-
LDH Cytotoxicity Assay Kit (containing reaction mixture, stop solution, and lysis solution)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol. In addition to the test wells, set up controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution provided in the kit).[22][25]
-
Sample Collection: After the incubation period, centrifuge the plate at 250 x g for 3-5 minutes to pellet any detached cells.
-
LDH Reaction: Carefully transfer 50 µL of the cell-free supernatant from each well to a new 96-well plate.[23]
-
Reaction Mixture Addition: Add 50 µL of the LDH Reaction Mixture to each well.[23] Mix gently by tapping the plate.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[23]
-
Stop Reaction: Add 50 µL of the Stop Solution to each well.[23]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used to subtract background absorbance.[23]
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100.
Conclusion and Future Directions
The in vitro evidence strongly indicates that many "BPA-free" alternatives are not necessarily safer than the original compound. Several analogues, particularly BPAF, BPP, and BPAP, exhibit significant cytotoxicity across a range of human cell lines, often at concentrations lower than BPA.[7] The mechanisms underlying this toxicity are complex, involving oxidative stress, mitochondrial damage, and the induction of apoptosis.
This guide underscores the critical need for comprehensive toxicological testing of all BPA replacement compounds before they are widely adopted in consumer products. The reliance on structurally similar alternatives may lead to "regrettable substitutions," where one hazardous chemical is simply replaced by another.[26] Future research should focus on elucidating the long-term effects of exposure to these compounds and exploring the development of genuinely safer alternatives that do not possess the inherent biological activity of the bisphenol chemical structure.
References
- Rifa, R. A., et al. (2024). Cytotoxic impacts of seven alternative bisphenols on human in vitro cellular models. Chemosphere.
- İpek, İ., et al. (2021). Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. FABAD Journal of Pharmaceutical Sciences.
- Siracusa, C., et al. (2022). Cytotoxicity of seven bisphenol analogues compared to bisphenol A and relationships with membrane affinity data. ResearchGate.
- Koprivova, M., et al. (2023). Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro. National Institutes of Health.
- Ikhlas, S., et al. (2019). In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells. PubMed.
- Kim, H., et al. (2020). Cytotoxicity measurement of Bisphenol A (BPA) and its substitutes using human keratinocytes. ResearchGate.
- Rifa, R. A., et al. (2025). Mechanisms of toxicity caused by bisphenol analogs in human in vitro cell models. PubMed.
- Koprivova, M., et al. (2023). Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro. PubMed.
- Rifa, R. A., & Lavado, R. (2023). Metabolic disruption and mechanisms of toxicity caused by bisphenol analogs in human in vitro cell models. SETAC.
- Lee, J., et al. (2022). The cytotoxic effects of bisphenol A alternatives in human lung fibroblast MRC5 cells. Semantic Scholar.
- Balci-Ozyurt, A., & Ozyurt, R. (2024). Comparative in silico and in vitro evaluation of possible toxic effects of bisphenol derivatives in HepG2 cells. Toxicology Research.
- Padberg, F., et al. (2023). Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model. PMC.
- Cohen, I. C., et al. (2021). Cytotoxicity assay of BPA and BPA alternatives. ResearchGate.
- Koprivova, M., et al. (2023). Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro. ResearchGate.
- Srebny, V., et al. (2025). Beyond Estrogenicity: A Comparative Assessment of Bisphenol A and Its Alternatives in In Vitro Assays Questions Safety of Replacements. Environmental Science & Technology.
- Bontempo, P., et al. (2009). Molecular analysis of the apoptotic effects of BPA in acute myeloid leukemia cells. PMC.
- Bontempo, P., et al. (2009). BPA induces apoptosis via caspase activation in NB4 cel. Open-i.
- Bontempo, P., et al. (2025). Molecular analysis of the apoptotic effects of BPA in acute myeloid leukemia cells. Journal of Translational Medicine.
- Lei, B., et al. (2017). In vitro profiling of toxicity and endocrine disrupting effects of bisphenol analogues by employing MCF-7 cells and two-hybrid yeast bioassay. PubMed.
- Lee, J., et al. (2024). Comparative study of cytotoxic Signaling pathways in H1299 cells exposed to alternative Bisphenols: BPA, BPF, and BPS. PMC.
- Bontempo, P., et al. (2009). BPA induces apoptosis via caspase activation in NB4 cells. ResearchGate.
- Lin, C-Y., et al. (2021). 4-Methyl-2,4-bis(4-hydroxyphenyl)pent-1-ene, a Major Active Metabolite of Bisphenol A, Triggers Pancreatic β-Cell Death via a JNK. Semantic Scholar.
- Harnett, K. G., et al. (2021). Dose-dependent effects of BPA and BPA analogs on cell viability. ResearchGate.
- Food Packaging Forum. (2025). Alternatives to BPA are mostly not safer, scientists find. Food Packaging Forum.
- Talarico, C., et al. (2025). Comparative toxicities of BPA, BPS, BPF, and TMBPF in the nematode Caenorhabditis elegans and mammalian fibroblast cells. ResearchGate.
- Lee, J., et al. (2024). Comparative study of cytotoxic Signaling pathways in H1299 cells exposed to alternative Bisphenols: BPA, BPF, and BPS. PubMed.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291. Cell Signaling Technology.
- Murtuda, A. (2023). MTT (Assay protocol). Protocols.io.
- Thermo Fisher Scientific. (n.d.). Pierce LDH Cytotoxicity Assay Kit. Thermo Fisher Scientific.
- Sigma-Aldrich. (n.d.). Cytotoxicity Detection Kit (LDH). Sigma-Aldrich.
- Thermo Fisher Scientific. (n.d.). CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific.
- ATCC. (n.d.). MTT Cell Proliferation Assay. ATCC.
- Abcam. (n.d.). LDH assay kit guide: Principles and applications. Abcam.
- Tiaris Biosciences. (n.d.). LDH Cytotoxicity Assay Kit. Tiaris Biosciences.
- Tait, S., & De la Vieja, A. (2025). Endocrine disruption activity of selected BPA alternatives - findings from PARC. YouTube.
Sources
- 1. Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative study of cytotoxic Signaling pathways in H1299 cells exposed to alternative Bisphenols: BPA, BPF, and BPS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dergi.fabad.org.tr [dergi.fabad.org.tr]
- 4. Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic impacts of seven alternative bisphenols on human in vitro cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Adverse (geno)toxic effects of bisphenol A and its analogues in hepatic 3D cell model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro study to evaluate the cytotoxicity of BPA analogues based on their oxidative and genotoxic potential using human peripheral blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mechanisms of toxicity caused by bisphenol analogs in human in vitro cell models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Molecular analysis of the apoptotic effects of BPA in acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparative study of cytotoxic Signaling pathways in H1299 cells exposed to alternative Bisphenols: BPA, BPF, and BPS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. openi.nlm.nih.gov [openi.nlm.nih.gov]
- 18. MTT (Assay protocol [protocols.io]
- 19. atcc.org [atcc.org]
- 20. academic.oup.com [academic.oup.com]
- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 22. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 23. documents.thermofisher.com [documents.thermofisher.com]
- 24. sigmaaldrich.com [sigmaaldrich.com]
- 25. tiarisbiosciences.com [tiarisbiosciences.com]
- 26. Alternatives to BPA are mostly not safer, scientists find | Food Packaging Forum [foodpackagingforum.org]
A Senior Application Scientist's Guide to Comparing Thermal Properties of Bisphenol-Derived Polymers Using Differential Scanning calorimetry (DSC)
For Researchers, Scientists, and Drug Development Professionals
In the realm of polymer science and material characterization, Differential Scanning Calorimetry (DSC) stands as an indispensable technique for elucidating the thermal properties of polymeric materials.[1][2] This guide provides an in-depth comparison of the thermal characteristics of various bisphenol-derived polymers, offering a detailed experimental protocol and expert insights into the interpretation of DSC data. A thorough understanding of these properties is crucial for predicting material performance, optimizing processing parameters, and ensuring the quality and stability of polymer-based products.[3][4]
The Foundational Role of DSC in Polymer Analysis
Differential Scanning Calorimetry is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature or time.[2][5] This allows for the precise determination of key thermal transitions, such as the glass transition temperature (Tg), melting temperature (Tm), crystallization temperature (Tc), and the enthalpies associated with these events.[6][7] Such information is vital for a wide range of applications, from quality control and material identification to research and development.[6][8]
The versatility of DSC makes it applicable to a broad spectrum of polymers, including both amorphous and semi-crystalline materials.[9][10] Amorphous polymers, like those often derived from Bisphenol A, exhibit a glass transition, a reversible change from a rigid, glassy state to a more flexible, rubbery state.[10][11] Semi-crystalline polymers, on the other hand, display both a glass transition and a distinct melting point corresponding to the breakdown of their ordered crystalline structures.[9][10]
Comparative Thermal Analysis of Bisphenol-Derived Polymers
Bisphenol-derived polymers are a diverse class of materials with a wide array of applications, from high-performance plastics to epoxy resins. The specific type of bisphenol monomer used significantly influences the thermal properties of the resulting polymer. Below is a comparative analysis of key thermal parameters for polymers derived from common bisphenols.
| Polymer System | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Key Characteristics & Applications |
| Bisphenol A (BPA) based Polycarbonate | ~150 °C | Not applicable (amorphous) | High impact strength, optical clarity. Used in electronic components, automotive parts, and consumer goods. |
| Bisphenol F (BPF) based Epoxy Resin (cured) | Varies with curing agent (e.g., 80-150 °C) | Not applicable (thermoset) | Lower viscosity than BPA-based epoxies, good chemical resistance. Used in coatings, adhesives, and composites. |
| Bisphenol S (BPS) based Polyethersulfone | ~225 °C | Not applicable (amorphous) | High-temperature resistance, good chemical stability. Used in membranes, medical devices, and aerospace components. |
| Tetrabromobisphenol A (TBBPA) based Flame Retardant Epoxy Resin (cured) | Varies with formulation | Not applicable (thermoset) | Excellent flame retardant properties. Used in printed circuit boards and electronic enclosures. |
Note: The values presented are typical ranges and can vary depending on the specific polymer grade, molecular weight, and any additives or curing agents used.
The structural differences between these bisphenols are directly responsible for the observed variations in their thermal properties. For instance, the increased rigidity and polarity of the sulfone group in BPS compared to the isopropylidene group in BPA leads to a significantly higher glass transition temperature in BPS-based polymers. This translates to better performance at elevated temperatures.
Experimental Protocol: A Step-by-Step DSC Analysis
To ensure accurate and reproducible results, a standardized methodology is paramount. The following protocol is based on established standards such as ASTM D3418.[1][6][12][13]
Sample Preparation: The Foundation of Quality Data
Proper sample preparation is critical for obtaining reliable DSC data.
-
Sample Mass: Accurately weigh 5-10 mg of the polymer sample.[14] For materials with weak transitions, a slightly larger sample may be necessary.[14]
-
Encapsulation: Place the sample in a clean, non-reactive aluminum DSC pan. Ensure the sample is in good thermal contact with the bottom of the pan. For films, cut a small, flat disc. For powders, gently compact the material.
-
Hermetic Sealing: Securely crimp the lid onto the pan to create a hermetic seal. This is especially important for samples that may release volatiles upon heating.
Instrumental Setup and Calibration
-
Instrument: A heat-flux DSC instrument is commonly used for polymer analysis.[3]
-
Purge Gas: Use a dry, inert purge gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation of the sample.
-
Calibration: Calibrate the instrument for temperature and enthalpy using certified reference materials (e.g., indium) according to the manufacturer's instructions.
The Thermal Program: Unveiling the Transitions
A typical heat-cool-heat cycle is employed to erase the sample's prior thermal history and obtain data representative of the material's intrinsic properties.[15]
-
First Heating Scan: Heat the sample from ambient temperature to a temperature well above its expected glass transition or melting point at a controlled rate, typically 10 °C/min.[5] This scan reveals the material's properties in its "as-received" state.
-
Isothermal Hold: Hold the sample at the high temperature for a few minutes to ensure complete melting and relaxation of any internal stresses.[15]
-
Controlled Cooling Scan: Cool the sample at a controlled rate, often the same as the heating rate (10 °C/min), to a temperature below its glass transition. This step allows for the observation of crystallization behavior.[15]
-
Second Heating Scan: Reheat the sample at the same controlled rate as the first scan. The data from this second heating scan is typically used for analysis as it reflects the inherent properties of the material without the influence of its previous thermal history.
Visualizing the DSC Workflow
The following diagram illustrates the key stages of a standard DSC experiment for polymer analysis.
Caption: A schematic overview of the DSC experimental workflow.
Interpreting the Thermogram: From Data to Insights
The output of a DSC experiment is a thermogram, a plot of heat flow versus temperature. The features of this plot provide a wealth of information about the polymer's thermal behavior.
-
Glass Transition (Tg): This appears as a step-like change in the baseline of the thermogram.[5] It signifies the transition from a rigid, glassy state to a more mobile, rubbery state.[11] The Tg is a critical parameter for determining the upper service temperature of amorphous polymers.
-
Crystallization (Tc): An exothermic peak (a peak pointing downwards in the "exo up" convention) observed during the cooling scan represents the heat released as the polymer chains organize into ordered crystalline structures.[7]
-
Melting (Tm): An endothermic peak (a peak pointing upwards) on the heating scan indicates the absorption of heat required to melt the crystalline regions of a semi-crystalline polymer.[5][7] The shape and size of the melting peak can provide information about the crystal structure and degree of crystallinity.
-
Enthalpy (ΔH): The area under a melting or crystallization peak is proportional to the enthalpy of that transition.[10] The enthalpy of fusion can be used to calculate the percent crystallinity of a polymer.[7]
The Link Between Chemical Structure and Thermal Properties
The molecular architecture of a bisphenol monomer has a profound impact on the thermal characteristics of the resulting polymer. This relationship is a key consideration in material design and selection.
Caption: The influence of monomer structure on polymer thermal properties.
For example, the bulky and rigid nature of the bisphenol A structure contributes to the high Tg of polycarbonate. In contrast, the more flexible ether linkages in some epoxy resins can result in a lower Tg. Understanding these structure-property relationships allows for the rational design of polymers with tailored thermal performance.
Conclusion
Differential Scanning Calorimetry is a cornerstone technique for the comparative analysis of the thermal properties of bisphenol-derived polymers. By following a rigorous experimental protocol and applying a sound understanding of the principles of thermal analysis, researchers can gain valuable insights into material behavior. This knowledge is fundamental to the development of new materials, the optimization of processing conditions, and the quality assurance of polymer-based products across a multitude of industries.
References
-
ASTM D3418: Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. [Link]
-
Investigation of Polymers with Differential Scanning Calorimetry. Humboldt-Universität zu Berlin. [Link]
-
D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. ASTM International. [Link]
-
DSC Testing - Differential Scanning Calorimetry. Ace Labs. [Link]
-
D3418 Standard Test Method for Transition Temperatures of Polymers By Differential Scanning Calorimetry. ASTM International. [Link]
-
Differential Scanning Calorimetry – Thermal Fractionation Techniques for Polymer Characterization – Faster Throughput with the Discovery X3 DSC. TA Instruments. [Link]
-
ASTM D3418, ASTM E1356, ISO 11357 Differential Scanning Calorimetry. Infinita Lab. [Link]
-
DSC Analysis of Polymers. EAG Laboratories. [Link]
-
Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. NC State University Libraries. [Link]
-
Interpreting DSC Data. UCSB MRL. [Link]
-
Semi-Crystalline Thermoplastic Analysis Using the Discovery X3 DSC. TA Instruments. [Link]
-
Sample Preparation – DSC. Polymer Chemistry Characterization Lab. [Link]
-
DSC Practical Interpretation With Examples For Polymer Development. Scribd. [Link]
-
Amorphous vs. semi-crystalline polymers: standard-compliant DSC measurement according to ISO 11357 & ASTM D3418. Linseis. [Link]
-
Differential Scanning Thermal Analysis in Polymeric Materials. AZoM. [Link]
-
Characterization of Polymers using Differential Scanning Calorimetry (DSC). [Link]
Sources
- 1. en.usb-lab.com [en.usb-lab.com]
- 2. azom.com [azom.com]
- 3. DSC Analysis of Polymers | Thermal | EAG Laboratories [eag.com]
- 4. eag.com [eag.com]
- 5. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 6. store.astm.org [store.astm.org]
- 7. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties – Advances in Polymer Science [ncstate.pressbooks.pub]
- 8. infinitalab.com [infinitalab.com]
- 9. tainstruments.com [tainstruments.com]
- 10. linseis.com [linseis.com]
- 11. scribd.com [scribd.com]
- 12. ace-laboratories.com [ace-laboratories.com]
- 13. store.astm.org [store.astm.org]
- 14. Sample Preparation – DSC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. Differential Scanning Calorimetry – Thermal Fractionation Techniques for Polymer Characterization – Faster Throughput with the Discovery X3 DSC - TA Instruments [tainstruments.com]
A Comparative Guide to the Hormonal Potency of Bisphenol A Analogs: BPS and BPF
Introduction: The "BPA-Free" Dilemma
For decades, Bisphenol A (BPA) has been a cornerstone chemical in the production of polycarbonate plastics and epoxy resins, finding its way into countless consumer products from food containers to thermal paper receipts. However, a growing body of scientific evidence has cemented its status as an endocrine-disrupting chemical (EDC), primarily due to its ability to mimic the natural hormone estrogen.[1] Public health concerns and regulatory pressure prompted a widespread industry shift towards "BPA-free" products. This transition led to the rise of structural analogs, most notably Bisphenol S (BPS) and Bisphenol F (BPF), as principal replacements.
The critical question for researchers, toxicologists, and drug development professionals is whether these substitutes are genuinely safer alternatives. This guide provides an in-depth, objective comparison of the hormonal potencies of BPS and BPF relative to BPA. We will dissect the underlying molecular mechanisms, present supporting experimental data from key in vitro assays, and provide detailed protocols to empower researchers to conduct their own validated assessments. The evidence presented herein demonstrates that BPS and BPF are not inert substitutes; they are hormonally active compounds with potencies often in the same order of magnitude as BPA, necessitating a cautious approach to their use and regulation.[2][3]
Mechanisms of Hormonal Disruption: Estrogen and Androgen Receptor Pathways
The endocrine-disrupting effects of bisphenols are primarily mediated through their interaction with nuclear hormone receptors, particularly the Estrogen Receptors (ERα and ERβ) and the Androgen Receptor (AR).
Estrogenic Activity: Mimicking Estradiol
Bisphenols act as agonists for estrogen receptors. In the classical genomic pathway, the binding of a bisphenol to ERα or ERβ in the cytoplasm induces a conformational change in the receptor. This complex then translocates to the nucleus, dimerizes, and binds to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of estrogen-responsive genes, leading to physiological effects such as cell proliferation and differentiation.[1][4] Several studies confirm that BPA, BPS, and BPF can all induce the proliferation of ER-positive breast cancer cells, such as MCF-7, via this ER-dependent pathway.[5]
Anti-Androgenic Activity: Blocking Testosterone
In addition to estrogenic effects, bisphenols can act as antagonists to the Androgen Receptor (AR). They compete with endogenous androgens, such as testosterone and its more potent metabolite dihydrotestosterone (DHT), for binding to the AR. By occupying the receptor's ligand-binding pocket without effectively activating it, they prevent androgens from initiating the downstream signaling cascade required for the expression of male-specific genes. This antagonistic action can disrupt male reproductive development and function.[2][6] Studies have shown that BPS and BPF exhibit anti-androgenic effects similar to those of BPA.[6]
Comparative Hormonal Potency: A Data-Driven Analysis
Systematic reviews and numerous individual studies have concluded that BPS and BPF are as hormonally active as BPA.[7][8] Their potencies for estrogenic, anti-estrogenic, androgenic, and anti-androgenic effects are within the same order of magnitude as the compound they were designed to replace.[2]
Estrogenic Potency
In vitro studies consistently demonstrate the estrogenicity of BPS and BPF. While potencies vary depending on the specific assay and endpoint measured, a clear trend emerges: BPF is often as potent, or in some cases more potent, than BPA. BPS is typically less potent than BPA but is still a clear ER agonist.[2][4][9] For example, one comprehensive analysis found the average estrogenic potency of BPF compared to BPA was 1.07 (with a range of 0.10–4.83), while for BPS it was 0.32 (with a range of 0.01–0.90).[2][10]
Another study comparing multiple BPA analogues found the rank order of estrogenic activity to be BPAF > BPB > BPZ ~ BPA > BPF ~ BPAP > BPS, confirming that several "BPA-free" alternatives are not necessarily less estrogenic.[9][11]
Table 1: Comparative Estrogenic Activity of Bisphenols in In Vitro Assays
| Compound | Assay Type | Cell Line / System | Endpoint | Relative Potency (BPA = 1) | Reference |
| BPF | Reporter Gene | HepG2 | ERα Activation | ~1.0 | [12] |
| BPF | Reporter Gene | Zebrafish Liver (ZELH) | zfERβ Activation | >1.0 (Slightly more potent) | [13] |
| BPF | Cell Proliferation | MCF-7 | Cell Growth | Similar to BPA | [5][14] |
| BPF | Receptor Binding | Human ERβ | Binding Affinity | ~0.52 (BPA IC50: 0.084 µM; BPF IC50: 0.161 µM) | [15] |
| BPS | Reporter Gene | HepG2 | ERα Activation | <1.0 | [12] |
| BPS | Reporter Gene | Zebrafish Liver (ZELH) | zfERβ Activation | >1.0 (Slightly more potent) | [13] |
| BPS | Cell Proliferation | MCF-7 | Cell Growth | Similar to BPA | [5] |
| BPS | Receptor Binding | Human ERβ | Binding Affinity | ~0.11 (BPA IC50: 0.084 µM; BPS IC50: 0.742 µM) | [15] |
Note: Relative potencies are derived from reported EC50, IC50, or qualitative comparison values in the cited literature. The exact values can vary between experiments.
Anti-Androgenic Potency
The capacity of BPS and BPF to act as androgen receptor antagonists further complicates their safety profile. While none of the bisphenols typically induce androgenic activity on their own, they can effectively inhibit the action of natural androgens.[12] This anti-androgenic action has been demonstrated in reporter gene assays where the bisphenols reduce the transcriptional activity induced by testosterone or DHT.[12][16]
Table 2: Comparative Anti-Androgenic Activity of Bisphenols
| Compound | Assay Type | Cell Line | Endpoint | Potency (IC50) | Reference |
| BPA | Reporter Gene | MDA-kb2 | AR Antagonism | 8.93 µM | [16] |
| BPF | Reporter Gene | MDA-kb2 | AR Antagonism | 10.8 µM | [16] |
| BPS | Reporter Gene | MDA-kb2 | AR Antagonism | 43.3 µM | [16] |
Note: IC50 values represent the concentration required to inhibit 50% of the androgenic response induced by a positive control (e.g., DHT). A lower IC50 indicates higher potency.
Experimental Protocols for Hormonal Potency Assessment
To ensure trustworthiness and reproducibility, the protocols used to generate hormonal activity data must be robust and well-validated. Below are step-by-step methodologies for key in vitro assays.
Protocol 1: ER Transcriptional Activation Assay (Reporter Gene Assay)
This assay is a gold standard for quantifying the ability of a chemical to activate the estrogen receptor and initiate gene transcription. It relies on a cell line (e.g., U2OS, HEK293, HepG2) stably or transiently transfected with two plasmids: one expressing the human ERα and another containing a reporter gene (e.g., luciferase) downstream of an estrogen response element (ERE).[17][18]
Causality: A positive result (light production) directly demonstrates that the test compound can bind to the ER, trigger its translocation and binding to DNA, and successfully recruit the cellular machinery needed for gene transcription, providing a mechanistically informative and quantitative measure of estrogenic activity.
Step-by-Step Methodology:
-
Cell Culture: Culture U2OS-ERα cells (or a similar line) in DMEM supplemented with 10% Fetal Bovine Serum (FBS) at 37°C and 5% CO₂. For experiments, switch to phenol red-free DMEM with 10% charcoal-stripped FBS (CS-FBS) to remove background estrogens.
-
Cell Seeding: Trypsinize and resuspend cells in phenol red-free medium. Seed 10,000 cells per well in a 96-well white, clear-bottom plate and incubate for 24 hours.
-
Compound Preparation: Prepare a 1000x stock solution of test compounds (BPA, BPS, BPF) and a positive control (17β-estradiol, E2) in DMSO. Perform serial dilutions in DMSO, followed by a final dilution in assay medium to achieve the desired concentrations (e.g., 10⁻¹² to 10⁻⁵ M).
-
Exposure: Remove the seeding medium from the cells and add 100 µL of the medium containing the test compounds. Include a solvent control (e.g., 0.1% DMSO) and a positive control. Incubate for 18-24 hours.
-
Lysis and Measurement: Discard the treatment medium. Add 50 µL of cell lysis buffer to each well and incubate according to the manufacturer's instructions (e.g., 15 minutes at room temperature). Add 50 µL of luciferase assay reagent.
-
Data Acquisition: Immediately measure luminescence using a plate-reading luminometer.
-
Data Analysis: Normalize the luminescence data to the solvent control. Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC50 (half-maximal effective concentration).
Protocol 2: Yeast Two-Hybrid (Y2H) Assay for Estrogenic Activity
The Y2H assay is a powerful and rapid screening tool based on the ligand-dependent interaction between the ER ligand-binding domain (LBD) and a coactivator protein.[19][20]
Causality: This system validates the specific molecular interaction required for hormonal activity. The binding of an estrogenic compound to the ER-LBD induces a conformational change that allows it to bind to a coactivator peptide (e.g., TIF2). In the Y2H system, the ER-LBD is fused to a DNA-binding domain (DBD) and the coactivator is fused to an activation domain (AD). A ligand-mediated interaction between the two reconstitutes a functional transcription factor, which activates a reporter gene (e.g., lacZ), resulting in a measurable colorimetric change.[21]
Step-by-Step Methodology:
-
Strain and Culture: Use a Saccharomyces cerevisiae strain co-transformed with bait (pGBT9-ERLBD) and prey (pGAAD424-TIF2) plasmids. Grow a pre-culture overnight at 30°C in selective medium (SD/-Trp/-Leu).
-
Assay Inoculation: Dilute the pre-culture into fresh assay medium containing the chromogenic substrate CPRG (chlorophenol red-β-D-galactopyranoside).
-
Compound Exposure: Dispense 200 µL of the yeast suspension into a 96-well plate. Add 2 µL of test compound dilutions (in ethanol or DMSO).
-
Incubation: Seal the plate and incubate at 30-34°C for 48-72 hours.
-
Data Acquisition: Measure the absorbance at ~570 nm (for the red product of CPRG cleavage) and at ~620 nm (to monitor cell growth).
-
Data Analysis: Correct the 570 nm reading for cell density. Express estrogenic activity relative to the positive control (E2).
Conclusion and Future Directions
For researchers in toxicology and drug development, this underscores a critical principle: structural similarity often implies similar biological activity. The "BPA-free" label on consumer products should not be misinterpreted as being free from endocrine-disrupting potential. This guide provides the foundational knowledge and validated experimental frameworks necessary to assess the hormonal activity of these and other emerging compounds.
Future research must focus on the metabolic fate of BPS and BPF, as their metabolites may possess different hormonal activities.[3] Furthermore, the effects of long-term, low-dose exposure to mixtures of these bisphenols—a scenario that more accurately reflects human exposure—warrant urgent investigation. A thorough understanding of these compounds is essential for accurate risk assessment and the development of genuinely safer chemical alternatives.
References
-
Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. Environmental Health Perspectives, 123(7), 643–650. [Link]
-
Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A systematic review and comparison of the hormonal activity of bisphenol A substitutes. PubMed. [Link]
-
Food Packaging Forum. (2015). Systematic review of BPS and BPF. Food Packaging Forum. [Link]
-
Baseline of Health Foundation. (2016). BPA, BPS, and BPF. Baseline of Health Foundation. [Link]
-
Le Fol, V., et al. (2017). In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. PubMed. [Link]
-
Food Packaging Forum. (2015). Study shows endocrine activity of BPA analogs. Food Packaging Forum. [Link]
-
Rochester, J. R., & Bolden, A. L. (2015). Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes. ResearchGate. [Link]
-
Park, S. H., et al. (2021). Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells. PubMed Central. [Link]
-
Food Packaging Forum. (2017). Estrogenic activity of BPA alternatives. Food Packaging Forum. [Link]
-
DES Daughter. (2017). BPF, BPS and other bisphenol analogues found more estrogenic than BPA. DES Daughter. [Link]
-
Stodola, K., et al. (2024). Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways. PubMed Central. [Link]
-
Serra, H., et al. (2023). Comparison of the Effect of BPA and Related Bisphenols on Membrane Integrity, Mitochondrial Activity, and Steroidogenesis of H295R Cells In Vitro. ResearchGate. [Link]
-
Shafei, A. A., et al. (2018). The molecular mechanisms of action of the endocrine disrupting chemical bisphenol A in the development of cancer. ResearchGate. [Link]
-
NutritionFacts.org. (2017). Are the BPA-Free Alternatives Safe? YouTube. [Link]
-
Lee, S., et al. (2020). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles. National Institutes of Health. [Link]
-
Le Fol, V., et al. (2017). In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. ResearchGate. [Link]
-
Nishikawa, J., et al. (2004). Estrogenic Activities of 517 Chemicals by Yeast Two-Hybrid Assay. J-Stage. [Link]
-
Hsieh, J. H., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. PubMed. [Link]
-
Chew, B., et al. (2018). Effects of Bisphenol A and its Analogs on Reproductive Health: A Mini Review. PubMed Central. [Link]
-
Suzuki, T., et al. (2021). Bisphenol A derivatives act as novel coactivator binding inhibitors for estrogen receptor β. Journal of Biological Chemistry. [Link]
-
Kim, J. Y., et al. (2023). Effects of prenatal bisphenol S and bisphenol F exposure on behavior of offspring mice. The Korean Society of Toxicology. [Link]
-
İpek, A., et al. (2022). Evaluation of the Cytotoxic Effect of Bisphenol A and Its Analogs in MCF-7 and HSeC Cell Lines in vitro. FABAD Journal of Pharmaceutical Sciences. [Link]
-
Shafei, A. A., et al. (2018). The molecular mechanisms of action of the endocrine disrupting chemical bisphenol A in the development of cancer. PubMed. [Link]
-
Nishihara, T., et al. (2000). Outline and Principle of Yeast Two-Hybrid Assay for Estrogenic Activity. ResearchGate. [Link]
-
Tarhonska, K., et al. (2021). Cell viability of MCF-7 cells treated with BPA, BPF, and BPS ± ERI. ResearchGate. [Link]
-
Wadia, P. R., et al. (2022). Bisphenol A replacement chemicals, BPF and BPS, induce protumorigenic changes in human mammary gland organoid morphology and proteome. PNAS. [Link]
-
Rajendran, R., et al. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling. National Institutes of Health. [Link]
-
Wadia, P. R., et al. (2022). (PDF) Bisphenol A replacement chemicals, BPF and BPS, induce protumorigenic changes in human mammary gland organoid morphology and proteome. ResearchGate. [Link]
-
Hsieh, J. H., et al. (2024). Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity. ResearchGate. [Link]
-
Lee, H. S., et al. (2002). Yeast Two-Hybrid Detection Systems That Are Highly Sensitive to a Certain Kind of Endocrine Disruptors. Bioscience, Biotechnology, and Biochemistry. [Link]
-
Kim, H., et al. (2024). Comparative study of cytotoxic Signaling pathways in H1299 cells exposed to alternative Bisphenols: BPA, BPF, and BPS. PubMed Central. [Link]
-
LifeNet Health LifeSciences. (n.d.). Endocrine Disruption Assay Services. LifeNet Health LifeSciences. [Link]
-
van der Linden, S. C., et al. (2014). Extending an In Vitro Panel for Estrogenicity Testing: The Added Value of Bioassays for Measuring Antiandrogenic Activities and Effects on Steroidogenesis. PubMed Central. [Link]
-
Lee, S., et al. (2020). Observed and predicted PC 50 and IC 50 of the BPs mixtures in the ER and AR-Luciferase activity. ResearchGate. [Link]
-
vom Saal, F. S., et al. (2007). In vivo effects of bisphenol A in laboratory rodent studies. USGS Publications Warehouse. [Link]
-
Ryan, K., et al. (2021). In vitro transcriptomic analyses reveal pathway perturbations, estrogenic activities, and potencies of data-poor BPA alternative chemicals. PubMed Central. [Link]
-
Vinggaard, A. M., et al. (1999). Rapid and Sensitive Reporter Gene Assays for Detection of Antiandrogenic and Estrogenic Effects of Environmental Chemicals. ResearchGate. [Link]
-
Matsushima, A., et al. (2010). Direct Evidence Revealing Structural Elements Essential for the High Binding Ability of Bisphenol A to Human Estrogen-Related Receptor-γ. PubMed Central. [Link]
-
Nishihara, T., et al. (2000). (PDF) Estrogenic activity of 517 chemicals by yeast two-hybrid assay. ResearchGate. [Link]
-
Jug, U., et al. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Arhiv za higijenu rada i toksikologiju. [Link]
Sources
- 1. The molecular mechanisms of action of the endocrine disrupting chemical bisphenol A in the development of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Systematic review of BPS and BPF | Food Packaging Forum [foodpackagingforum.org]
- 4. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of bisphenol compounds on the growth and epithelial mesenchymal transition of MCF-7 CV human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Bisphenol S and F: A Systematic Review and Comparison of the Hormonal Activity of Bisphenol A Substitutes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Estrogenic activity of BPA alternatives | Food Packaging Forum [foodpackagingforum.org]
- 10. jonbarron.org [jonbarron.org]
- 11. BPF, BPS and other bisphenol analogues found more estrogenic than BPA [desdaughter.com]
- 12. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Study shows endocrine activity of BPA analogs | Food Packaging Forum [foodpackagingforum.org]
- 16. researchgate.net [researchgate.net]
- 17. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Endocrine Disruption [lnhlifesciences.org]
- 19. Estrogenic Activities of 517 Chemicals by Yeast Two-Hybrid Assay [jstage.jst.go.jp]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to In Vivo Versus In Vitro Reporter Assays for Endocrine-Disrupting Activity of Bisphenols
For researchers, scientists, and drug development professionals dedicated to understanding the impact of environmental chemicals on biological systems, this guide provides an in-depth comparison of in vivo and in vitro reporter assays for assessing the endocrine-disrupting activity of bisphenols. This document moves beyond a simple recitation of protocols to offer a nuanced perspective on the strategic application of these methodologies, grounded in scientific principles and practical field experience.
Introduction: The Challenge of Endocrine Disruption
Endocrine-disrupting chemicals (EDCs) are exogenous substances that interfere with the synthesis, secretion, transport, binding, action, or elimination of natural hormones in the body.[1][2] Bisphenols, a class of chemicals widely used in the production of polycarbonate plastics and epoxy resins, have come under scrutiny for their potential to mimic estrogen and disrupt normal endocrine function.[3][4] Evaluating the endocrine-disrupting activity of these compounds is paramount for both human health and environmental safety. Reporter gene assays, in both cellular (in vitro) and whole-organism (in vivo) contexts, are powerful tools for this purpose. They provide quantifiable readouts of hormonal activity, enabling researchers to characterize the potency and mechanism of action of potential EDCs.[1][5]
This guide will dissect the core principles, advantages, and limitations of both in vivo and in vitro reporter assays, providing the necessary framework for making informed decisions about experimental design and data interpretation in the study of bisphenols.
Section 1: In Vitro Reporter Assays - High-Throughput Mechanistic Insights
In vitro reporter assays are the workhorses of initial EDC screening.[6] They are cell-based systems engineered to produce a measurable signal, such as light or color, in response to the activation of a specific hormone receptor by a test chemical.[5] These assays are invaluable for their speed, cost-effectiveness, and ability to elucidate specific molecular mechanisms of action.[6]
Core Principle: The Reporter Gene Construct
The foundation of an in vitro reporter assay is a genetically engineered construct. This typically involves introducing a plasmid into a cell line that contains two key elements:
-
Hormone Response Element (HRE): A short sequence of DNA that the hormone receptor-ligand complex binds to. For studying the estrogenic activity of bisphenols, an Estrogen Response Element (ERE) is used.[3]
-
Reporter Gene: A gene that is placed under the control of the HRE. When the hormone receptor is activated, it binds to the HRE and drives the transcription of the reporter gene. Common reporter genes include luciferase (producing light) and β-galactosidase (producing a colored product).[3][5]
The intensity of the signal produced by the reporter gene is directly proportional to the level of receptor activation, providing a quantitative measure of the endocrine-disrupting potential of the test compound.[7]
Common In Vitro Reporter Assay Systems for Bisphenol Activity
Several well-established in vitro assays are routinely used to screen for the estrogenic activity of bisphenols:
-
Yeast Estrogen Screen (YES): This assay utilizes genetically modified yeast (Saccharomyces cerevisiae) that express the human estrogen receptor (hER) and a lacZ reporter gene.[8][9] The YES assay is a cost-effective and rapid screening tool.[8][10]
-
Mammalian Cell-Based Reporter Assays: These assays employ mammalian cell lines, such as MCF-7 (human breast cancer cells) or HeLa (human cervical cancer cells), which are transfected with an ERE-reporter gene construct.[3][11] These systems offer a more physiologically relevant context compared to yeast, as they contain the necessary co-regulatory proteins for estrogen receptor signaling.[12]
Visualizing the In Vitro Workflow
Caption: A typical workflow for a mammalian cell-based reporter gene assay.
Experimental Protocol: Luciferase Reporter Assay in MCF-7 Cells
This protocol outlines a standard procedure for assessing the estrogenic activity of bisphenols using a luciferase reporter assay in the MCF-7 human breast cancer cell line.[3]
Materials:
-
MCF-7 cells
-
pERE-Luc plasmid (containing the Estrogen Response Element and Luciferase gene)[3]
-
phRL-SV40 plasmid (Renilla luciferase for normalization)
-
Transfection reagent
-
17β-estradiol (E2, positive control)
-
Tamoxifen (antagonist control)
-
Bisphenol A (BPA) and other bisphenol analogues
-
Dual-Luciferase® Reporter Assay System
Procedure:
-
Cell Seeding: Seed MCF-7 cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Transfection: Co-transfect the cells with the pERE-Luc and phRL-SV40 plasmids using a suitable transfection reagent according to the manufacturer's protocol.[3]
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test bisphenols, E2 (positive control), or tamoxifen (antagonist control). Include a vehicle control (e.g., 0.1% DMSO).[7]
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis and Reporter Assay: Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System and a luminometer.[3]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Plot the normalized luciferase activity against the logarithm of the compound concentration to generate dose-response curves.
Data Presentation: Comparative Estrogenic Activity of Bisphenols
The following table summarizes hypothetical data from an in vitro luciferase reporter assay comparing the estrogenic activity of Bisphenol A (BPA) and several of its analogues.
| Compound | EC50 (nM) | Relative Potency (BPA = 1) |
| 17β-estradiol (E2) | 0.01 | 100,000 |
| Bisphenol A (BPA) | 1000 | 1 |
| Bisphenol AF (BPAF) | 100 | 10 |
| Bisphenol B (BPB) | 250 | 4 |
| Bisphenol S (BPS) | 10,000 | 0.1 |
| Bisphenol F (BPF) | 800 | 1.25 |
| Tetrachlorobisphenol A (TCBPA) | 50 | 20 |
EC50 (Half maximal effective concentration) is the concentration of a compound that induces a response halfway between the baseline and maximum.
This data illustrates that while all tested bisphenols exhibit estrogenic activity, their potencies can vary significantly. For instance, BPAF and TCBPA are considerably more potent than BPA, while BPS is less potent.[4][7][13]
Advantages and Limitations of In Vitro Reporter Assays
| Advantages | Limitations |
| High-throughput screening: Amenable to testing large numbers of chemicals quickly.[14] | Lack of metabolic context: Does not account for metabolic activation or detoxification that occurs in a whole organism.[15] |
| Mechanistic insight: Can identify specific molecular initiating events, such as receptor binding and transactivation.[5] | Limited physiological relevance: Cell lines may not fully represent the complexity of tissues and organs.[14][16] |
| Cost-effective and rapid: Requires smaller amounts of test compounds and provides results in a shorter timeframe compared to in vivo studies.[6] | Potential for false positives/negatives: A compound may be active in vitro but not in vivo due to factors like poor absorption or rapid metabolism, and vice-versa.[15][17] |
| Reduced animal use: Aligns with the "3Rs" principle (Replacement, Reduction, and Refinement) of animal testing.[18] | Cannot assess apical endpoints: Does not provide information on organism-level effects such as reproductive success or developmental abnormalities.[19] |
Section 2: In Vivo Reporter Assays - Bridging Mechanism to Physiology
In vivo reporter assays provide a crucial link between the molecular events observed in vitro and the physiological responses in a whole organism.[14] These assays typically use transgenic animals that have a reporter gene integrated into their genome, under the control of a hormone-responsive promoter.[20] This allows for the visualization and quantification of hormone receptor activity in the context of a living animal, providing a more comprehensive understanding of a chemical's endocrine-disrupting potential.[21]
Core Principle: The Transgenic Animal Model
Transgenic animal models for endocrine disruptor research are engineered to express a reporter gene (e.g., GFP, luciferase) in response to hormonal stimuli. For example, a transgenic mouse model might carry a construct with multiple EREs driving the expression of luciferase. When this mouse is exposed to an estrogenic compound like BPA, the estrogen receptors in target tissues will be activated, leading to the production of luciferase, which can then be detected and quantified.
Common In Vivo Reporter and Non-Reporter Assays for Bisphenol Activity
While transgenic reporter models are powerful, traditional in vivo assays that measure physiological endpoints are also critical for assessing endocrine disruption.
-
Uterotrophic Assay: This is a well-established and standardized assay for detecting estrogenic activity.[22][23] It is based on the principle that the uterus of an immature or ovariectomized female rodent will increase in weight in response to estrogenic compounds.[23][24] This assay provides a direct measure of a physiological response to estrogen receptor activation.[25][26]
-
Transgenic Zebrafish (cyp19a1b-GFP): This model uses transgenic zebrafish embryos that express Green Fluorescent Protein (GFP) under the control of the brain aromatase (cyp19a1b) promoter, which is regulated by estrogen.[20] Exposure to estrogenic compounds like BPA induces GFP expression in the brain, which can be visualized and quantified.[20]
Visualizing the In Vivo Signaling Pathway
Caption: Simplified signaling pathway for an estrogenic compound in an in vivo model.
Experimental Protocol: The Rodent Uterotrophic Assay
The uterotrophic assay is a cornerstone of in vivo endocrine disruptor testing and is recognized by regulatory bodies like the OECD.[22][27]
Materials:
-
Immature or ovariectomized female rats or mice
-
Bisphenol A (BPA) and other test compounds
-
17α-ethinyl estradiol (EE, positive control)
-
Vehicle (e.g., corn oil)
Procedure:
-
Animal Preparation: Use either immature female rodents (e.g., starting on postnatal day 18) or adult female rodents that have been ovariectomized at least 7-14 days prior to the study.[25][28]
-
Dosing: Administer the test compounds, positive control, or vehicle to the animals daily for three consecutive days via oral gavage or subcutaneous injection.[23][25]
-
Necropsy: On the day after the final dose, humanely euthanize the animals and carefully dissect the uterus.
-
Uterine Weight Measurement: Remove any adhering fat and connective tissue from the uterus. Weigh the "wet" uterus, and then blot it to remove luminal fluid and re-weigh to obtain the "blotted" uterine weight.[25]
-
Data Analysis: Compare the mean uterine weights of the treated groups to the vehicle control group. A statistically significant increase in uterine weight indicates estrogenic activity.[26]
Data Presentation: Uterotrophic Response to Bisphenol A
The following table presents hypothetical data from a uterotrophic assay in immature rats exposed to BPA.
| Treatment Group | Dose (mg/kg/day) | Mean Uterine Weight (mg) | % Increase over Control |
| Vehicle Control | 0 | 30.5 ± 2.1 | - |
| Ethinyl Estradiol (EE) | 0.01 | 95.2 ± 5.8 | 212% |
| Bisphenol A (BPA) | 10 | 32.1 ± 2.5 | 5% |
| Bisphenol A (BPA) | 100 | 55.8 ± 4.3 | 83% |
| Bisphenol A (BPA) | 400 | 78.9 ± 6.1 | 159% |
These results demonstrate a dose-dependent increase in uterine weight following exposure to BPA, confirming its estrogenic activity in vivo.[24]
Advantages and Limitations of In Vivo Assays
| Advantages | Limitations |
| High physiological relevance: Accounts for absorption, distribution, metabolism, and excretion (ADME) processes.[16] | Lower throughput and higher cost: More time-consuming, labor-intensive, and expensive than in vitro assays.[27] |
| Assessment of apical endpoints: Can measure organism-level effects that are directly relevant to health outcomes.[19] | Ethical considerations and animal use: Requires the use of live animals, raising ethical concerns.[14] |
| Integrates complex biological interactions: Captures the interplay between different tissues, organs, and feedback loops within the endocrine system.[14] | Mechanistic ambiguity: While it shows an effect, it may not pinpoint the exact molecular mechanism without further investigation.[29] |
| Gold standard for regulatory purposes: Data from well-conducted in vivo studies are often required for regulatory decision-making.[30][31] | Species differences: Results in animal models may not always be directly translatable to humans.[14] |
Synthesis and Recommendations: A Tiered Approach
Neither in vitro nor in vivo assays alone can provide a complete picture of the endocrine-disrupting potential of bisphenols. The most robust and scientifically sound approach is a tiered testing strategy that leverages the strengths of both methodologies.[2][22]
-
Tier 1: In Vitro Screening: Begin with a battery of in vitro reporter assays (e.g., YES, mammalian cell-based assays) to rapidly screen a wide range of bisphenol analogues for their potential to interact with various hormone receptors (estrogen, androgen, thyroid, etc.).[17][32] This provides a cost-effective way to prioritize compounds for further testing and to gain initial mechanistic insights.[6]
-
Tier 2: In Vivo Confirmation and Characterization: Compounds that show significant activity in in vitro assays should then be evaluated in targeted in vivo studies.[27] The choice of in vivo assay should be guided by the in vitro findings. For example, a compound with strong estrogenic activity in vitro would be a prime candidate for the uterotrophic assay.[33] These in vivo studies are essential for confirming activity in a whole-organism context and for determining dose-response relationships for risk assessment.[27]
By integrating data from both in vitro and in vivo reporter assays, researchers can build a comprehensive profile of a bisphenol's endocrine-disrupting activity, from molecular initiating event to adverse physiological outcome. This weight-of-evidence approach is critical for making sound scientific judgments and for informing regulatory decisions to protect human and environmental health.[17]
References
- Sonnenschein, C., & Soto, A. M. (1998). Strengths and weaknesses of in vitro assays for estrogenic and androgenic activity. PubMed.
- Li, D., et al. (2009). [Detection of estrogenic effects of nonylphenol and bisphenol A in vitro reporter gene-based assays]. PubMed.
- Park, S., et al. (2020). Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles.
- OECD. (n.d.). Endocrine disrupters.
- ECETOC. (2017). Activities of the OECD related to endocrine disruptors. European Centre for Ecotoxicology and Toxicology of Chemicals.
- PharmaRegulatory.in. (2023). OECD Guidance on Endocrine Disruptor Testing and Evaluation.
- Hengstler, J. G., et al. (2003). OECD Test Strategies and Methods for Endocrine Disruptors. PubMed.
- OECD. (2018). Revised Guidance Document 150 on Standardised Test Guidelines for Evaluating Chemicals for Endocrine Disruption.
- Kitamura, S., et al. (2005).
- Lee, H. R., et al. (2012). Differential Estrogenic Actions of Endocrine-Disrupting Chemicals Bisphenol A, Bisphenol AF, and Zearalenone through Estrogen Receptor α and β in Vitro.
- Ma, H., et al. (2023).
- Ufnar, J. A., et al. (2017). In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays. PubMed.
- Kanno, J., et al. (2003). Immature rat uterotrophic assay of bisphenol A.
- Keminer, O., et al. (2020). Summarized results of reporter gene assays for determining the induction potential of selected BPA substitution candidates in dose response (N = 3).
- Timm, G. (n.d.). Story of the Uterotrophic Assay.
- Okada, H., et al. (2008). Fig. 3. Luciferase-reporter gene assays of 17-estradiol (E2),...
- Gould, J. C., et al. (2000). Gene Expression Changes in the Immature Rat Uterus: Effects of Uterotrophic and Sub-Uterotrophic Doses of Bisphenol A. Toxicological Sciences.
- Gore, A. C., et al. (2015). Animal Models of Endocrine Disruption.
- Creusot, M., et al. (2005). In Vitro Models in Endocrine Disruptor Screening. ILAR Journal.
- Zacharewski, T. (1998). Identification and assessment of endocrine disruptors: limitations of in vivo and in vitro assays. PubMed.
- Zacharewski, T. (1998). Identification and assessment of endocrine disruptors: limitations of in vivo and in vitro assays.
- EPA. (n.d.). Uterotrophic Assay OCSPP Guideline 890.1600 Standard Evaluation Procedure (SEP) ENDOCRINE DISRUPTOR SCREENING.
- Laws, C., et al. (2000).
- Judson, R. S., et al. (2014). Predictive Endocrine Testing in the 21st Century Using in Vitro Assays of Estrogen Receptor Signaling Responses. Environmental Science & Technology.
- Routledge, E. J., & Sumpter, J. P. (2018). Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory.
- Bistan, M., et al. (2012). Yeast Estrogen Screen Assay as a Tool for Detecting Estrogenic Activity in Water Bodies. Food Technology and Biotechnology.
- Chen, M., et al. (2016). An in vitro investigation of endocrine disrupting potentials of ten bisphenol analogues. Science of The Total Environment.
- Benigni, R. (2017). Endocrine Disruptors: A Critical Review of In Vitro and In Vivo Testing Strategies for Assessing Their Toxic Hazard to Humans. Semantic Scholar.
- Ankley, G. T., et al. (2010). Current Limitations and Recommendations to Improve Testing for the Environmental Assessment of Endocrine Active Substances.
- Clode, S. A. (2006). Assessment of in vivo assays for endocrine disruption. PubMed.
- Fernandes, D., et al. (2021). Microcarrier-based fluorescent yeast estrogen screen assay for fast determination of endocrine disrupting compounds. OPUS.
- Bistan, M., et al. (2012).
- Kumar, S., & Roy, P. (2014). In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling.
- MedicineNet. (n.d.). In Vivo vs. In Vitro: Advantages & Disadvantages. MedicineNet.
- de la Torre, C. M. B., et al. (2021).
- NIH RePORTER. (n.d.). Influence of environmental endocrine disruptors and carcinogenesis.
- Lin, Y. C., et al. (2019). In Vitro and Vivo Identification, Metabolism and Action of Xenoestrogens: An Overview.
- BenchChem. (2025). Application Notes and Protocols for Yeast-Based Estrogenic Activity Assays. BenchChem.
- Benigni, R., & Bossa, C. (2017).
- Scholz, S., et al. (2012). Alternatives to in vivo tests to detect endocrine disrupting chemicals (EDCs) in fish and amphibians--screening for estrogen, androgen and thyroid hormone disruption. PubMed.
Sources
- 1. Strengths and weaknesses of in vitro assays for estrogenic and androgenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification and assessment of endocrine disruptors: limitations of in vivo and in vitro assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Detection of estrogenic effects of nonylphenol and bisphenol A in vitro reporter gene-based assays] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
- 6. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of Estrogenic and Androgenic Activities for Bisphenol A-like Chemicals (BPs): In Vitro Estrogen and Androgen Receptors Transcriptional Activation, Gene Regulation, and Binding Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Detecting Estrogenic Ligands in Personal Care Products using a Yeast Estrogen Screen Optimized for the Undergraduate Teaching Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. ftb.com.hr [ftb.com.hr]
- 11. researchgate.net [researchgate.net]
- 12. Differential Estrogenic Actions of Endocrine-Disrupting Chemicals Bisphenol A, Bisphenol AF, and Zearalenone through Estrogen Receptor α and β in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 13. snu.elsevierpure.com [snu.elsevierpure.com]
- 14. Animal Models of Endocrine Disruption - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Identification and assessment of endocrine disruptors: limitations of in vivo and in vitro assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In Vivo vs. In Vitro: Advantages & Disadvantages [medicinenet.com]
- 17. mdpi.com [mdpi.com]
- 18. Alternatives to in vivo tests to detect endocrine disrupting chemicals (EDCs) in fish and amphibians--screening for estrogen, androgen and thyroid hormone disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Current Limitations and Recommendations to Improve Testing for the Environmental Assessment of Endocrine Active Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 20. In vitro and in vivo estrogenic activity of BPA, BPF and BPS in zebrafish-specific assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. RePORT ⟩ RePORTER [reporter.nih.gov]
- 22. OECD test strategies and methods for endocrine disruptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. downloads.regulations.gov [downloads.regulations.gov]
- 24. academic.oup.com [academic.oup.com]
- 25. Immature rat uterotrophic assay of bisphenol A - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. Assessment of in vivo assays for endocrine disruption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. epa.gov [epa.gov]
- 29. Endocrine Disruptors: A Critical Review of In Vitro and In Vivo Testing Strategies for Assessing Their Toxic Hazard to Humans | Semantic Scholar [semanticscholar.org]
- 30. oecd.org [oecd.org]
- 31. OECD Guidance on Endocrine Disruptor Testing and Evaluation – PharmaRegulatory.in â Indiaâs Regulatory Knowledge Hub [pharmaregulatory.in]
- 32. Activities of the OECD related to endocrine disruptors - ECETOC [ecetoc.org]
- 33. Endocrine Disruptors: Data-based survey of in vivo tests, predictive models and the Adverse Outcome Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
This guide provides comprehensive, operation-critical procedures for the safe and compliant disposal of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (CAS No. 127-54-8), a substituted bisphenol compound. As a member of the bisphenol family, this substance requires careful handling due to its potential health and environmental effects. This document is intended for laboratory professionals engaged in research and development who handle this chemical. Our objective is to provide a framework that ensures personnel safety and environmental stewardship, grounded in established scientific principles and regulatory awareness.
Part 1: Core Hazard Assessment and Waste Classification
Before any disposal protocol can be implemented, a thorough understanding of the compound's hazards is essential. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is classified under the Globally Harmonized System (GHS) as an irritant and may pose other health risks.
Key Hazard Information:
Based on aggregated GHS data, this compound is known to cause skin and eye irritation and may cause respiratory irritation[1]. Structurally similar compounds, like Bisphenol A (BPA), are recognized as endocrine disruptors and are very toxic to aquatic life with long-lasting effects[2][3]. Due to these factors and its classification as a substituted phenol, all waste containing this compound must be treated as hazardous chemical waste . It must not be disposed of with household garbage or discharged into the sewage system[4].
| Property | Value / Classification | Source |
| GHS Pictogram | Warning | PubChem[1] |
| Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | PubChem[1] |
| Precautionary Statements | P261, P273, P280, P302+P352, P305+P351+P338, P501 | PubChem[1], Merck[2] |
| Chemical Class | Substituted Phenol, Potential Endocrine Disruptor | PubChem[1] |
| Environmental Hazard | Presumed hazardous to aquatic life based on analogues.[2] | Merck[2] |
Part 2: Immediate Safety & Spill Management Protocol
Proper disposal planning includes robust procedures for accidental releases. Spills must be managed promptly and safely to mitigate exposure risks.
Required Personal Protective Equipment (PPE): Always wear appropriate PPE when handling the neat compound or its waste streams:
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Hand Protection: Double-layered nitrile gloves or other chemically resistant gloves.
-
Body Protection: A fully buttoned laboratory coat.
Step-by-Step Spill Cleanup Procedure:
-
Evacuate and Ventilate: Alert others in the area. Ensure the area is well-ventilated, preferably by performing the cleanup within a chemical fume hood.
-
Contain the Spill:
-
Collect the Waste: Carefully sweep or scoop the contained material into a designated, leak-proof, and sealable container labeled "Hazardous Waste"[5]. Use non-sparking tools if the compound is dissolved in a flammable solvent.
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., ethanol or acetone, followed by soap and water), collecting the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All contaminated absorbents, PPE, and cleaning materials must be placed in the sealed hazardous waste container for proper disposal according to the protocols below. DO NOT wash any spill material into the sewer system[5].
Part 3: Step-by-Step Disposal Protocols
The cornerstone of proper chemical disposal is rigorous waste segregation. Different waste streams require distinct handling procedures to ensure safety and compliance. The following protocols outline the required steps for each type of waste generated.
Protocol 3.1: Unused/Neat Chemical (Solid)
This protocol applies to expired or surplus solid 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane.
-
Container Selection: Use the original container if it is intact and can be securely sealed. If not, transfer the chemical to a new, compatible, and clearly labeled container.
-
Labeling: The container must be labeled as "Hazardous Waste" and clearly state the full chemical name: "2,2-Bis(4-hydroxy-3-isopropylphenyl)propane" and its CAS number "127-54-8".
-
Segregation: Store this waste separately from other chemical waste streams. For solid residues, this corresponds to "Container C" in some standard waste disposal guidelines[2].
-
Disposal: Arrange for collection by your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal contractor.
Protocol 3.2: Contaminated Labware & PPE (Solid Waste)
This stream includes items such as gloves, weigh boats, contaminated paper towels, and pipette tips.
-
Collection: Place all contaminated solid waste into a suitable, leak-tight container lined with a heavy-duty plastic bag[6].
-
Labeling: Label the container clearly as "Hazardous Waste - Contaminated Solids" and list the chemical contaminant.
-
Storage: Seal the container when not in use and store it in a designated satellite accumulation area.
-
Disposal: This waste should be disposed of via incineration through a certified hazardous waste management service[6][7].
Protocol 3.3: Aqueous Solutions
This protocol covers dilute solutions of the compound in water or aqueous buffers.
-
Prohibition of Drain Disposal: Under no circumstances should aqueous solutions containing this compound be poured down the drain. This practice is prohibited due to the potential for aquatic toxicity and endocrine disruption[2][4].
-
Collection: Collect all aqueous waste in a dedicated, shatter-proof container (e.g., a plastic carboy) designated for aqueous hazardous waste[6][7].
-
Labeling: Label the container "Hazardous Waste - Aqueous" and list all chemical components, including "2,2-Bis(4-hydroxy-3-isopropylphenyl)propane" and their approximate concentrations.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste program.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for segregating and disposing of waste containing 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane.
Caption: Waste Disposal Decision Workflow for 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane.
Part 4: The Scientific Rationale for Strict Disposal
Understanding the causality behind these protocols is key to fostering a culture of safety and compliance.
-
Environmental Persistence and Ecotoxicity: Bisphenol compounds are known to be environmental contaminants that can leach from materials and enter water sources[3]. While some bisphenols can biodegrade, the process can be slow, and intermediate products may also be toxic[8][9]. Their structural analogue, BPA, is known to be highly toxic to aquatic organisms, and similar precautions must be taken with this compound to prevent contamination of waterways[2].
-
Endocrine Disruption Potential: As a bisphenol derivative, this compound is a potential endocrine disruptor[1]. Endocrine-disrupting chemicals (EDCs) can interfere with the hormone systems of organisms, leading to adverse developmental, reproductive, neurological, and immune effects in both wildlife and humans[10]. The widespread environmental presence of EDCs necessitates extremely cautious disposal methods to prevent their release.
-
Regulatory Compliance: In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). Laboratories that generate hazardous waste are required to manage it from "cradle to grave." While this specific compound may not be explicitly on a P-list like pure phenol, its hazardous characteristics (irritant) and class (substituted phenol) mandate that it be disposed of as regulated hazardous waste to ensure compliance with federal, state, and local laws[11][12].
By adhering to these detailed protocols, researchers can ensure they are protecting themselves, their colleagues, and the environment from the potential risks associated with 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, thereby upholding the highest standards of scientific integrity and responsibility.
References
-
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537. PubChem, National Center for Biotechnology Information. [Link]
-
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 1 g. Carl ROTH. [Link]
-
Safety data sheet - 2,2-Bis(4-hydroxy-3-methylphenyl)propane. CPAchem. [Link]
-
Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
-
Catalysts efficiently and rapidly remove BPA from water. ScienceDaily. [Link]
-
Chlorination of bisphenol A in aqueous media: Formation of chlorinated bisphenol A congeners and degradation to chlorinated phenolic compounds. ResearchGate. [Link]
-
Phenol Use in Labs Special Requirements for P-Listed Chemical Waste. Yale Environmental Health & Safety. [Link]
-
How can I dispose phenol? ResearchGate. [Link]
-
An integrated approach to remove endocrine-disrupting chemicals bisphenol and its analogues from the aqueous environment: a review. IWA Publishing. [Link]
-
Phenol disposal. Podiatry Arena. [Link]
-
2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS. MDPI. [Link]
-
Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions. PubMed Central, National Institutes of Health. [Link]
-
Bisphenol. Wikipedia. [Link]
Sources
- 1. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. iwaponline.com [iwaponline.com]
- 4. bg.cpachem.com [bg.cpachem.com]
- 5. nj.gov [nj.gov]
- 6. researchgate.net [researchgate.net]
- 7. Phenol disposal | Podiatry Arena [podiatryarena.com]
- 8. 2,2-Bis(4-Hydroxyphenyl)-1-Propanol—A Persistent Product of Bisphenol A Bio-Oxidation in Fortified Environmental Water, as Identified by HPLC/UV/ESI-MS [mdpi.com]
- 9. Bisphenol - Wikipedia [en.wikipedia.org]
- 10. Toxicological evaluation of bisphenol analogues: preventive measures and therapeutic interventions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. 40 CFR § 721.5867 - Substituted phenol. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]
A Senior Application Scientist's Guide to Handling 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane
This document provides essential safety protocols and operational guidance for the handling and disposal of 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane (CAS No. 127-54-8) in a laboratory environment. As a chemical that presents multiple health hazards, adherence to these procedures is critical to ensure the safety of all personnel and to maintain the integrity of research. This guide is built on the principles of risk mitigation, explaining not just what to do, but why each step is a critical component of a self-validating safety system.
Hazard Identification and Risk Assessment: The "Why" Behind the Precautions
Understanding the specific risks associated with 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane is the foundation of safe laboratory practice. The compound's hazard profile, as defined by the Globally Harmonized System (GHS), necessitates a multi-faceted approach to personal protection.
The primary routes of exposure in a laboratory setting are inhalation of dust particles, skin contact, and eye contact. This compound is classified with several hazard statements that dictate our handling protocols.[1][2] It is known to cause significant skin and eye irritation and may lead to respiratory irritation if inhaled.[1][2][3] Furthermore, some data suggests it may cause allergic skin reactions and potentially damage fertility, demanding a cautious and proactive safety posture.[3][4]
| Hazard Class & Category | GHS Hazard Statement | Implication for Laboratory Handling |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Direct contact with the solid or solutions can cause redness, itching, or inflammation. Impermeable gloves and a lab coat are mandatory. |
| Serious Eye Irritation (Category 2) / Serious Eye Damage (Category 1) | H319: Causes serious eye irritation / H318: Causes serious eye damage | Airborne dust or splashes can lead to significant, potentially irreversible, eye damage. Chemical goggles are the minimum requirement; a face shield is necessary for splash-prone procedures.[1][3][4] |
| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhaling the dust can irritate the nose, throat, and lungs.[1][3][4] All handling of the solid compound must be performed in a certified chemical fume hood or other ventilated enclosure. |
| Skin Sensitization (Category 1) | H317: May cause an allergic skin reaction | Repeated exposure may lead to an allergic response (dermatitis). This underscores the importance of consistent and correct glove use.[3][4] |
| Reproductive Toxicity (Category 1B) | H360F: May damage fertility | This serious long-term hazard necessitates minimizing exposure through all routes by strictly adhering to all engineering and personal protective controls.[4] |
| Hazardous to the Aquatic Environment (Acute & Chronic) | H410: Very toxic to aquatic life with long lasting effects | This compound must not enter drains or waterways. All waste, including contaminated consumables, must be segregated and disposed of as hazardous chemical waste.[4] |
Engineering Controls: Your First Line of Defense
Personal protective equipment is the final barrier between you and a chemical hazard. The primary methods for exposure control are engineering solutions that isolate the hazard from the operator.
-
Chemical Fume Hood: All procedures involving the weighing, transfer, or dissolution of solid 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane must be conducted inside a certified chemical fume hood. This is the most effective way to control the inhalation hazard presented by fine powders (H335).[3]
-
Ventilated Enclosures: For operations like weighing analytical quantities, a ventilated balance enclosure can provide effective containment of dust particles.
-
Designated Work Areas: All work with this compound should be restricted to a designated area of the lab, clearly marked with hazard signage. This prevents the spread of contamination to common areas.
Personal Protective Equipment (PPE): A Task-Specific Protocol
The selection of PPE must be tailored to the specific task being performed. The following table outlines the minimum required PPE for common laboratory operations involving 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane.
| Laboratory Task | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Transferring Solid | Double Nitrile Gloves | Chemical Goggles & Face Shield | Impermeable, Long-Sleeved Lab Coat | Not required if performed in a certified fume hood. |
| Preparing Solutions | Double Nitrile Gloves | Chemical Goggles & Face Shield | Impermeable, Long-Sleeved Lab Coat | Not required if performed in a certified fume hood. |
| Conducting Reactions/Analyses | Single Nitrile Gloves (minimum) | Safety Glasses with Side Shields | Standard Lab Coat | Not required if reactions are in closed systems within a fume hood. |
| Handling Contaminated Waste | Double Nitrile Gloves | Chemical Goggles | Impermeable, Long-Sleeved Lab Coat | Not required. |
Rationale for PPE Selection:
-
Hand Protection : Use ASTM D6978-rated chemotherapy gloves or standard nitrile gloves.[5] Double-gloving is recommended for handling the solid and preparing solutions to provide a backup barrier and allow for safe removal of the outer, contaminated glove without touching it with a bare hand.[6]
-
Eye and Face Protection : Because the compound can cause serious eye damage, chemical splash goggles are mandatory when handling the solid or any solutions.[3][4] A face shield should be worn over the goggles during procedures with a high risk of splashing, such as when transferring large volumes of liquid.[6][7]
-
Body Protection : An impermeable, long-sleeved lab coat that closes in the front provides a necessary barrier against skin contact from spills or dust.[8]
-
Respiratory Protection : If for any reason handling the solid outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is required.[6]
Operational Workflow: From Preparation to Disposal
This section provides a step-by-step guide to safely handling 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane. The process is designed to be a closed loop, minimizing the chance of exposure and environmental release at every stage.
Caption: Workflow for handling 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane.
Step-by-Step Protocol:
-
Preparation : Before retrieving the chemical, prepare your workspace inside the fume hood. Ensure all necessary glassware, utensils, and pre-labeled hazardous waste containers are present. This minimizes traffic in and out of the containment area.
-
Donning PPE : Put on your PPE in the following order: lab coat, eye/face protection, and finally, double gloves. Ensure the cuffs of the gloves overlap with the sleeves of your lab coat.
-
Handling : Carefully perform all manipulations with the chemical deep inside the fume hood to ensure optimal vapor and dust capture. Use tools like spatulas to avoid direct contact. If a combustible dust cloud could form, use non-sparking tools and ensure equipment is grounded.[3]
-
Post-Handling : Once the procedure is complete, securely seal the primary chemical container.
-
Decontamination : Decontaminate any surfaces that may have come into contact with the chemical. Dispose of all contaminated disposables (e.g., weighing paper, pipette tips, outer gloves) into the designated solid hazardous waste container.
-
Doffing PPE : Remove PPE in an order that prevents self-contamination:
-
Remove the outer pair of gloves.
-
Remove your face shield and goggles.
-
Remove your lab coat.
-
Remove the inner pair of gloves.
-
-
Hygiene : Immediately wash your hands thoroughly with soap and water.
Emergency Response
-
Skin Contact : Immediately remove contaminated clothing and rinse the affected skin with plenty of water.[3][4] Seek medical attention if irritation or a rash develops.[3]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][3][4] Remove contact lenses if present and easy to do so.[2][3][4] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air and keep them comfortable for breathing.[2][3] If they feel unwell, seek medical attention.[3]
-
Spill : Evacuate the immediate area. Wearing full PPE (including respiratory protection if outside a hood), cover the spill with a non-combustible absorbent material (e.g., sand or earth).[9] Sweep the material into a sealable, labeled container for hazardous waste disposal.[3] Do not allow the chemical to enter the environment.[3]
Storage and Disposal Plan
-
Storage : Store 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane in a tightly closed container in a well-ventilated, secure area.[2][3][10] Keep it away from incompatible materials such as strong oxidizers, strong bases, acid chlorides, and acid anhydrides.[3]
-
Disposal : All waste materials, including the chemical itself, contaminated consumables, and spill cleanup materials, must be disposed of as hazardous waste.[4]
-
Solid Waste : Collect in a clearly labeled, sealed container (e.g., a labeled bag or drum).[3][4]
-
Liquid Waste : Collect in a compatible, labeled, and sealed waste container.
-
Never dispose of this chemical down the drain, as it is very toxic to aquatic life.[4][10] Follow all local, regional, and national regulations for hazardous waste disposal.
-
References
-
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537 . PubChem, National Center for Biotechnology Information. [Link]
-
2,2-Bis(4-hydroxy-3-isopropylphenyl)propane, 1 g . Carl ROTH. [Link]
-
Safety data sheet according to 1907/2006/EC, Article 31 . CPAchem. [Link]
-
Personal Protective Equipment . U.S. Environmental Protection Agency (EPA). [Link]
-
SAFETY DATA SHEET SRM 1665b Propane in Air . National Institute of Standards and Technology (NIST). [Link]
-
Safety Data Sheet 1.0 M BIS-TRIS propane . Hampton Research. [Link]
-
2,2-Bis(4-hydroxyphenyl) propane CAS 80-05-7 . Merck Millipore. [Link]
-
AR-N 4340 - Safety data sheet . micro resist technology GmbH. [Link]
-
Personal Protective Equipment (PPE) . Chemical Hazards Emergency Medical Management (CHEMM). [Link]
-
Personal Protective Equipment . American Society of Health-System Pharmacists (ASHP). [Link]
-
Guidance for Selection of Personal Protective Equipment for MDI Users . American Chemistry Council. [Link]
Sources
- 1. 2,2-Bis(4-hydroxy-3-isopropylphenyl)propane | C21H28O2 | CID 228537 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. bg.cpachem.com [bg.cpachem.com]
- 3. echemi.com [echemi.com]
- 4. 2,2-Bis(4-hydroxyphenyl) propane CAS 80-05-7 | 803546 [merckmillipore.com]
- 5. publications.ashp.org [publications.ashp.org]
- 6. americanchemistry.com [americanchemistry.com]
- 7. epa.gov [epa.gov]
- 8. hamptonresearch.com [hamptonresearch.com]
- 9. DIISOPROPYL ETHER | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. allresist.com [allresist.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
